N-Formylleucine
説明
Structure
3D Structure
特性
IUPAC Name |
(2S)-2-formamido-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-5(2)3-6(7(10)11)8-4-9/h4-6H,3H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBHOAHFRNLZGN-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90878997 | |
| Record name | DL-Leucine, N-formyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90878997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6113-61-7, 5338-45-4 | |
| Record name | N-Formyl-L-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6113-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Formylleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006113617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Leucine, N-formyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90878997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-formyl-L-leucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-FORMYLLEUCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5THA63Y4FF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Formyl-L-leucine: Structure, Function, and Methodologies
Abstract
N-Formyl-L-leucine is a derivative of the essential amino acid L-leucine, characterized by a formyl group attached to its alpha-amino group. While recognized for its crucial role as a synthetic intermediate in the pharmaceutical industry, particularly in the production of the anti-obesity drug Orlistat, its identity as an N-formylated amino acid positions it within the broader context of innate immunity and inflammation. N-formyl peptides, originating from bacteria and mitochondria, are potent signaling molecules that activate the innate immune system through a specific class of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs). This guide provides a comprehensive technical overview of the structure and function of N-Formyl-L-leucine, delving into its chemical properties, its established role in pharmaceutical synthesis, and its putative functions in immunology based on the well-characterized activities of related N-formyl peptides. Detailed experimental protocols for the synthesis of N-Formyl-L-leucine and for assays to characterize its biological activity are provided to empower researchers in their exploration of this multifaceted molecule.
Molecular Structure and Physicochemical Properties
N-Formyl-L-leucine, systematically named (2S)-2-formamido-4-methylpentanoic acid, is an amino acid derivative with the molecular formula C₇H₁₃NO₃.[1][2][3] Its structure features a chiral center at the alpha-carbon, inherited from its parent L-leucine, and a formyl group (-CHO) covalently bonded to the nitrogen atom of the amino group.[4][5] This N-terminal modification is central to its potential biological activity.
Chemical Identifiers and Properties
A summary of the key chemical identifiers and physicochemical properties of N-Formyl-L-leucine is presented in the table below for easy reference.
| Property | Value |
| IUPAC Name | (2S)-2-formamido-4-methylpentanoic acid[6][7] |
| CAS Number | 6113-61-7[1][2][3] |
| Molecular Formula | C₇H₁₃NO₃[1][2][3] |
| Molecular Weight | 159.18 g/mol [1][6] |
| Appearance | White to off-white crystalline powder[1][5] |
| Melting Point | 142-144 °C[1] |
| Boiling Point | 360.6 ± 25.0 °C at 760 mmHg[1] |
| SMILES | CC(C)CNC=O[6] |
| InChI Key | HFBHOAHFRNLZGN-LURJTMIESA-N[6] |
Biological Function: A Putative Role in Innate Immunity
While specific in-vivo studies on the immunological effects of N-Formyl-L-leucine are not extensively documented in publicly available literature, its structural similarity to well-characterized N-formyl peptides strongly suggests a role in the activation of the innate immune system. N-formyl peptides, such as the potent bacterial-derived chemoattractant N-formylmethionyl-leucyl-phenylalanine (fMLP), are recognized as Pathogen-Associated Molecular Patterns (PAMPs) and Damage-Associated Molecular Patterns (DAMPs).[8] These molecules are detected by Formyl Peptide Receptors (FPRs), which are primarily expressed on the surface of phagocytic leukocytes, such as neutrophils and macrophages.[9][10]
The Formyl Peptide Receptor Family
In humans, the FPR family consists of three G protein-coupled receptors: FPR1, FPR2, and FPR3.[9]
-
FPR1: This is the high-affinity receptor for fMLP and is considered the primary receptor for pro-inflammatory actions of formyl peptides.[10] Activation of FPR1 on neutrophils triggers a cascade of intracellular signaling events leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all crucial for host defense against bacterial infections.[8]
-
FPR2: Also known as FPRL1 or ALX, this receptor has a lower affinity for fMLP but binds to a wider range of ligands, including both pro-inflammatory and anti-inflammatory molecules.[11]
-
FPR3: This is the least characterized member of the family and its specific ligands and functions are still under investigation.[12]
Postulated Function of N-Formyl-L-leucine
Given that the N-formyl group is a critical determinant for the interaction with FPRs, it is highly probable that N-Formyl-L-leucine can act as an agonist for one or more of these receptors.[11] Its activity is likely to be less potent than tripeptides like fMLP, as the peptide chain length and composition influence binding affinity and receptor activation. The primary biological functions of N-Formyl-L-leucine are therefore hypothesized to include:
-
Chemoattraction: Recruitment of neutrophils and other leukocytes to sites of bacterial infection or tissue damage.
-
Phagocyte Activation: Stimulation of phagocytosis, degranulation, and the respiratory burst in neutrophils and macrophages.
-
Modulation of Inflammation: Contribution to the inflammatory response, which can be either pro-inflammatory or anti-inflammatory depending on the specific receptor engaged and the cellular context.
The signaling cascade initiated by FPR activation is a critical aspect of the innate immune response. The following diagram illustrates the generalized signaling pathway upon ligand binding to an FPR.
Caption: Generalized Formyl Peptide Receptor (FPR) Signaling Pathway.
Role in Pharmaceutical Synthesis: The Orlistat Connection
A well-established and commercially significant application of N-Formyl-L-leucine is its role as a key intermediate in the synthesis of Orlistat.[6] Orlistat is a potent inhibitor of pancreatic and gastric lipases, enzymes responsible for the breakdown of dietary fats.[2] By inhibiting these enzymes, Orlistat reduces the absorption of dietary fats, making it an effective therapeutic agent for the management of obesity.[2]
In the synthesis of Orlistat, N-Formyl-L-leucine is formally condensed with the hydroxyl group of (3S,4S)-3-hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one to form the final active pharmaceutical ingredient.[2][13] This esterification reaction highlights the importance of N-Formyl-L-leucine as a building block in the pharmaceutical industry.
The following diagram illustrates the general workflow for the synthesis of Orlistat, emphasizing the step involving N-Formyl-L-leucine.
Caption: Simplified Workflow for Orlistat Synthesis.
Experimental Protocols
To facilitate further research into the properties and functions of N-Formyl-L-leucine, this section provides detailed, step-by-step methodologies for its synthesis and for key biological assays.
Synthesis of N-Formyl-L-leucine
This protocol describes a common method for the N-formylation of L-leucine using formic acid and acetic anhydride.
Materials:
-
L-leucine
-
Formic acid (≥95%)
-
Acetic anhydride (≥98%)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
In a clean, dry round-bottom flask, suspend L-leucine (1.0 equivalent) in formic acid (approximately 4-5 mL per gram of L-leucine).
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add acetic anhydride (1.5 - 2.0 equivalents) dropwise to the cooled suspension, ensuring the temperature remains low.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the excess formic acid and acetic anhydride under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate and water in a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent in vacuo to yield crude N-Formyl-L-leucine.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Chemotaxis Assay
This protocol outlines a method to assess the chemoattractant properties of N-Formyl-L-leucine using a Boyden chamber or a similar multi-well chemotaxis system.
Materials:
-
Human neutrophils (isolated from fresh human blood) or a suitable leukocyte cell line (e.g., HL-60 cells differentiated into a neutrophil-like phenotype)
-
N-Formyl-L-leucine
-
fMLP (as a positive control)
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Chemotaxis chamber (e.g., 96-well format with a polycarbonate membrane, 3-5 µm pore size)
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Isolate and purify human neutrophils or culture and differentiate HL-60 cells. Label the cells with a fluorescent dye according to the manufacturer's protocol. Resuspend the labeled cells in chemotaxis buffer at a concentration of 1-2 x 10⁶ cells/mL.
-
Chemoattractant Preparation: Prepare serial dilutions of N-Formyl-L-leucine and fMLP in chemotaxis buffer. Include a buffer-only negative control.
-
Assay Setup: Add the chemoattractant solutions to the lower wells of the chemotaxis chamber. Carefully place the membrane on top of the wells.
-
Cell Addition: Add the labeled cell suspension to the upper chamber of the wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 1-2 hours to allow for cell migration.
-
Quantification: After incubation, carefully remove the non-migrated cells from the top of the membrane. Quantify the migrated cells in the lower chamber by measuring the fluorescence using a plate reader.
-
Data Analysis: Plot the fluorescence intensity (proportional to the number of migrated cells) against the concentration of the chemoattractant.
Calcium Mobilization Assay
This protocol describes a method to measure the ability of N-Formyl-L-leucine to induce an increase in intracellular calcium concentration, a hallmark of GPCR activation.
Materials:
-
Human neutrophils or a cell line expressing the desired FPR
-
N-Formyl-L-leucine
-
fMLP (as a positive control)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities and an injection module
Procedure:
-
Cell Preparation: Plate the cells in the 96-well plate and allow them to adhere (if applicable).
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the culture medium from the cells and add the loading buffer.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for dye uptake.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of N-Formyl-L-leucine and fMLP in assay buffer.
-
Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.
-
Compound Injection and Reading: Use the instrument's injection module to add the compound solutions to the wells while simultaneously recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the compound concentration to generate a dose-response curve.
Conclusion
N-Formyl-L-leucine is a molecule of dual significance. In the realm of pharmaceutical manufacturing, it is a well-established and indispensable building block for the synthesis of the anti-obesity drug Orlistat. From a biological perspective, its structure as an N-formylated amino acid places it at the crossroads of innate immunity and inflammation. While direct and extensive research on its specific immunological functions is emerging, the established paradigm of N-formyl peptide signaling through Formyl Peptide Receptors provides a strong foundation for predicting its role as a chemoattractant and an activator of phagocytic leukocytes. The experimental protocols provided in this guide are intended to equip researchers with the necessary tools to further investigate the nuanced biological activities of N-Formyl-L-leucine, thereby expanding our understanding of this intriguing molecule and its potential therapeutic applications.
References
- Vertex AI Search. (2026).
- PubChem. (n.d.). Orlistat. National Center for Biotechnology Information.
- United States Biological. (n.d.). N-Formyl-L-leucine CAS 6113-61-7.
- Frontiers in Immunology. (2025). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease.
- Benchchem. (2025). Synthesis and Purification of N-Formyl-L-leucine-d3: A Technical Guide.
- Wikipedia. (n.d.). Formyl peptide receptor 1.
- PubChem. (n.d.). N-Formylleucine. National Center for Biotechnology Information.
- Thermo Fisher Scientific. (n.d.). N-Formyl-L-leucine, tech. 90% 1 g.
- Benchchem. (2025).
- LookChem. (n.d.). Cas 5338-45-4,N-FORMYL-DL-LEUCINE.
- CymitQuimica. (n.d.). CAS 6113-61-7: N-Formyl-L-leucine.
- National Institutes of Health. (n.d.). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition.
- Sigma-Aldrich. (n.d.). N-Formyl-Met-Leu-Phe for neutrophil chemotaxis assay.
- Merck Index. (n.d.).
- Google Patents. (n.d.).
- PubMed. (n.d.).
- Google Patents. (n.d.).
- ResearchGate. (2008).
- Frontiers Media S.A. (2025). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in Health and Disease.
- MedchemExpress.com. (n.d.). N-Formyl-L-leucine (N-Formyl-S-leucine)
Sources
- 1. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orlistat | C29H53NO5 | CID 3034010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mechanism of neutrophil activation by NAF, a novel monocyte-derived peptide agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological activity, conformational analysis by NMR and molecular modeling of N-formyl-L-Met-L-Pro-L-Phe-OMe, a proline analogue of the chemotactic peptide N-formyl-L-Met-L-Leu-L-Phe-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Response of human neutrophils to formyl-peptide modified at the terminal amino and carboxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 13. Orlistat [drugfuture.com]
An In-depth Technical Guide to N-Formyl-L-leucine: From Synthesis to Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Foreword
Welcome to this comprehensive technical guide on N-Formyl-L-leucine. As a Senior Application Scientist, my goal is to provide you with not just a collection of data, but a cohesive understanding of this molecule, grounded in scientific principles and practical applications. This guide is structured to provide a deep dive into the core characteristics of N-Formyl-L-leucine, its synthesis, its significant role in cellular signaling through the N-formyl peptide receptors, and its applications in research and drug development. We will explore the causality behind experimental choices and present protocols that are designed to be self-validating, ensuring scientific integrity.
Part 1: Core Properties and Identification of N-Formyl-L-leucine
N-Formyl-L-leucine is a derivative of the essential amino acid L-leucine. Its fundamental role in various biological and pharmaceutical contexts stems from its specific chemical structure.
Table 1: Physicochemical Properties of N-Formyl-L-leucine
| Property | Value | Source(s) |
| CAS Number | 6113-61-7 | [1][2][3][4] |
| Molecular Formula | C7H13NO3 | [1][2][5] |
| Molecular Weight | 159.18 g/mol | [1][6] |
| Appearance | White to off-white crystalline powder | [1][6] |
| Melting Point | 142 °C | [7] |
| Purity | ≥98% | [1][7] |
| Storage Temperature | 4°C | [2] |
Part 2: Synthesis of N-Formyl-L-leucine
The synthesis of N-Formyl-L-leucine is a critical process for its application in research and as a pharmaceutical intermediate. A common and efficient method involves the direct formylation of L-leucine.
Experimental Protocol: Synthesis of N-Formyl-L-leucine
This protocol is based on the well-established method of formylating an amino acid using a mixture of formic acid and acetic anhydride. This mixture generates a potent formylating agent in situ.
Materials:
-
L-leucine
-
Formic acid (≥95%)
-
Acetic anhydride (≥98%)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, suspend L-leucine (1.0 equivalent) in formic acid. Cool the mixture in an ice bath with continuous stirring.
-
Addition of Formylating Agent: Slowly add acetic anhydride (1.5 - 2.0 equivalents) dropwise to the cooled suspension. The dropwise addition is crucial to maintain a low temperature and control the exothermic reaction.
-
Reaction Progression: After the complete addition of acetic anhydride, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove excess formic acid and acetic anhydride. The resulting residue is then partitioned between ethyl acetate and water. The organic layer is washed sequentially with water and brine, then dried over anhydrous sodium sulfate.
-
Purification: The crude product is obtained after the removal of the solvent in vacuo. For high purity, the crude N-Formyl-L-leucine can be recrystallized from a suitable solvent system, such as ethanol/water.[4]
-
Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
Part 3: Biological Significance and Mechanism of Action
N-formyl peptides, including N-Formyl-L-leucine, are recognized by a specific class of G protein-coupled receptors (GPCRs) known as N-formyl peptide receptors (FPRs).[3][8] These receptors are key players in the innate immune system.
The N-Formyl Peptide Receptor (FPR) Family
In humans, the FPR family consists of three main isoforms: FPR1, FPR2, and FPR3.[2][5] These receptors are primarily expressed on immune cells like neutrophils and monocytes.[7] They recognize N-formylated peptides, which are released by bacteria or from damaged mitochondria, acting as potent chemoattractants for phagocytic leukocytes.[3][8]
The binding of an N-formyl peptide to its receptor initiates a cascade of intracellular signaling events. This signaling is crucial for orchestrating an inflammatory response to infection or tissue damage.
FPR1 Signaling Pathway
The binding of a ligand like N-Formyl-L-leucine to FPR1 triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins. This initiates a downstream signaling cascade with significant cellular consequences.
Caption: Simplified N-Formyl Peptide Receptor 1 (FPR1) signaling pathway.
Part 4: Applications in Research and Drug Development
N-Formyl-L-leucine holds significant value in both fundamental research and pharmaceutical development.
Role as a Pharmaceutical Intermediate
A primary application of N-Formyl-L-leucine is its use as a key intermediate in the synthesis of Orlistat.[1] Orlistat is a widely used medication for weight management that functions by inhibiting fat absorption in the body.[1] The high purity and specific stereochemistry of N-Formyl-L-leucine are critical for the efficient and stereoselective synthesis of Orlistat.
Research Applications
As a ligand for FPRs, N-Formyl-L-leucine is a valuable tool for studying the innate immune response, inflammation, and host defense mechanisms.[3][8] Its deuterated analog, N-Formyl-L-leucine-d3, is particularly important as an internal standard in quantitative mass spectrometry-based assays.[7]
Experimental Workflow: Quantitative Analysis of N-Formyl-L-leucine in Plasma
The accurate quantification of N-Formyl-L-leucine in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. The following workflow outlines a robust method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard.
Caption: Workflow for the quantitative analysis of N-Formyl-L-leucine.
Table 2: Example MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| N-Formyl-L-leucine | 160.1 | 114.1 |
| N-Formyl-L-leucine-d3 | 163.1 | 117.1 |
Note: The exact m/z values may vary slightly depending on the instrument and conditions.
The use of a deuterated internal standard is a self-validating system, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement.[3] This allows for highly accurate and precise quantification.
Conclusion
N-Formyl-L-leucine is a molecule of significant interest, bridging the gap between basic research and pharmaceutical applications. Its role as a key intermediate in drug synthesis and as a modulator of the innate immune system underscores its importance. This guide has provided a comprehensive overview of its properties, synthesis, biological activity, and analytical methodologies. As research continues to unravel the complexities of the N-formyl peptide receptor system, the utility of N-Formyl-L-leucine as a research tool and a building block for novel therapeutics is set to expand.
References
- Migeotte, I., Communi, D., & Parmentier, M. (2006). Formyl peptide receptors: a promiscuous subfamily of G protein-coupled receptors controlling immune responses. Cytokine & Growth Factor Reviews, 17(6), 501-519.
- N-Formyl-L-leucine. (n.d.). PubChem.
- The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. (2020). Frontiers in Immunology.
- The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation. (2022). Frontiers in Aging Neuroscience.
Sources
- 1. innospk.com [innospk.com]
- 2. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Decoding the Enigma of N-Formylleucine: A Technical Guide to its Potential In Vivo Roles
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Formylleucine, a simple N-formylated derivative of the essential amino acid L-leucine, occupies an intriguing but underexplored niche in the landscape of bioactive molecules. While the broader class of N-formyl peptides, particularly N-formylmethionyl-leucyl-phenylalanine (fMLP), are well-established as potent chemoattractants and activators of the innate immune system, the specific biological functions of this compound remain largely uncharacterized. This technical guide synthesizes the current, albeit limited, understanding of this compound's potential in vivo roles, drawing inferences from its structural relationship to both potent immunomodulators and key metabolic regulators. We delve into its weak interaction with formyl peptide receptors (FPRs) and the downstream signaling cascades that may be elicited. Furthermore, we explore the speculative yet compelling hypothesis of its involvement in the mTOR signaling pathway, a central controller of cell growth and metabolism. This guide provides a comprehensive framework for future investigation, complete with detailed experimental protocols and conceptual diagrams to empower researchers to unravel the physiological and pathophysiological significance of this enigmatic molecule.
Introduction: The Formyl Peptide Receptor Family - Sentinels of Innate Immunity
The innate immune system relies on a sophisticated network of pattern recognition receptors (PRRs) to detect molecular signatures of invading pathogens and cellular damage.[1] Among these, the N-formyl peptide receptor (FPR) family, comprising FPR1, FPR2, and FPR3 in humans, plays a pivotal role.[2] These G protein-coupled receptors (GPCRs) recognize N-formylated peptides, which are common molecular patterns of bacterial and mitochondrial proteins.[1][3] The prototypical ligand for FPR1 is N-formylmethionyl-leucyl-phenylalanine (fMLP), a potent chemoattractant for phagocytic leukocytes such as neutrophils and macrophages.[4][5]
Activation of FPRs initiates a cascade of intracellular signaling events crucial for host defense and inflammation.[6] These pathways, primarily mediated by Gαi proteins, lead to a variety of cellular responses including chemotaxis, degranulation, superoxide production, and the release of inflammatory mediators.[2] Given their central role in inflammation, FPRs are implicated in a wide range of physiological and pathological processes, from bacterial infection and wound healing to chronic inflammatory diseases, neurodegenerative disorders, and cancer.[1][7]
This compound as a Putative Ligand for Formyl Peptide Receptors
While multi-amino acid N-formyl peptides are potent FPR agonists, the activity of single N-formylated amino acids is less understood. Early work by Schiffmann et al. (1975) provided the first and, to date, most direct evidence of this compound's biological activity. In a classic in vitro chemotaxis assay using rabbit neutrophils, this compound demonstrated "slight activity at 10⁻³ M (about three times that of background)".[8] This finding suggests that this compound may act as a very weak agonist at one or more of the formyl peptide receptors.
The significantly lower potency of this compound compared to peptides like fMLP, which are active at nanomolar concentrations, highlights the importance of the peptide backbone and specific amino acid residues in high-affinity receptor binding and activation.[1] It is plausible that the single leucine residue provides some level of interaction with the hydrophobic pockets of the FPR binding site, but lacks the multiple points of contact necessary for potent agonism. To date, specific binding affinity data (Kd values) for this compound at FPR1, FPR2, or FPR3 have not been published, representing a critical knowledge gap.
Downstream Signaling Cascades: A Potential for Weak Activation
Assuming this compound can weakly activate FPRs, it would be expected to trigger the canonical downstream signaling pathways, albeit with significantly reduced efficacy compared to strong agonists. The primary signaling cascade initiated by FPR activation is mediated by the Gαi subunit of the heterotrimeric G protein, leading to the dissociation of the Gβγ subunits.
-
Phospholipase C (PLC) Activation and Calcium Mobilization: The Gβγ subunits can activate PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key event in many cellular activation processes.
-
MAPK and PI3K/Akt Pathway Activation: FPR activation also leads to the stimulation of the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways are crucial for regulating cell migration, proliferation, and survival.[9]
The following diagram illustrates the general signaling pathway initiated by FPR activation, which may be weakly triggered by this compound.
A Hypothetical Role in mTOR Signaling
Beyond its potential as a weak immunomodulator, the structural similarity of this compound to L-leucine suggests a plausible, yet entirely speculative, role in the regulation of the mechanistic target of rapamycin (mTOR) signaling pathway. L-leucine is a well-established potent activator of mTOR complex 1 (mTORC1), a master regulator of cell growth, protein synthesis, and metabolism.[10]
The activation of mTORC1 by L-leucine is a complex process involving its sensing by the leucyl-tRNA synthetase (LRS) and subsequent signaling through the Rag GTPases.[11] It is conceivable that this compound could interact with components of this pathway in several ways:
-
Competitive Antagonism: The formyl group on the alpha-amino group of leucine might hinder its recognition by LRS or other components of the mTORC1 activation machinery. In this scenario, this compound could act as a competitive antagonist of L-leucine, potentially inhibiting mTORC1 signaling.
-
Weak Agonism: Alternatively, this compound might be recognized, albeit with lower affinity than L-leucine, by the leucine-sensing machinery, leading to a weak activation of mTORC1.
-
Altered Metabolism: The formylation may alter the metabolic fate of the leucine carbon skeleton, potentially impacting downstream signaling pathways that are sensitive to metabolic intermediates.
It is crucial to emphasize that there is currently no direct experimental evidence to support any of these hypotheses. The potential interaction of this compound with the mTOR pathway represents a fertile ground for future research.
The following diagram illustrates the canonical L-leucine-mediated activation of mTORC1 and the hypothetical points of interaction for this compound.
Experimental Workflows for Investigating the Biological Roles of this compound
To elucidate the potential in vivo roles of this compound, a systematic approach employing a combination of in vitro and in vivo experimental models is required. The following section provides detailed, step-by-step methodologies for key experiments.
In Vitro Characterization of this compound's Interaction with FPRs
This assay directly assesses the ability of this compound to induce directed migration of immune cells, such as neutrophils or monocytes.
-
Objective: To determine if this compound can act as a chemoattractant for immune cells.
-
Principle: A gradient of the test compound is established in a multi-well chamber separated by a microporous membrane. The number of cells that migrate from the upper to the lower chamber in response to the compound is quantified.
-
Protocol:
-
Cell Preparation: Isolate primary human neutrophils from fresh human blood using dextran sedimentation and Ficoll-Paque density gradient centrifugation. Resuspend the cells in a suitable assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1 x 10⁶ cells/mL.
-
Chemotaxis Chamber Setup: Use a 96-well chemotaxis chamber (e.g., from Neuro Probe).
-
Loading of Chemoattractants: In the lower wells of the chamber, add serial dilutions of this compound (e.g., from 10⁻³ M to 10⁻⁹ M). Include a positive control (e.g., 10⁻⁸ M fMLP) and a negative control (assay buffer alone).
-
Cell Loading: Place the microporous membrane (typically 3-5 µm pore size for neutrophils) over the lower wells. Carefully pipette 25-50 µL of the cell suspension onto the top of the membrane for each well.
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.
-
Cell Staining and Quantification: After incubation, remove the membrane. Scrape off the non-migrated cells from the top of the membrane. Stain the migrated cells on the underside of the membrane or the cells that have fallen into the lower wells with a fluorescent dye (e.g., Calcein-AM). Quantify the fluorescence using a plate reader.
-
Data Analysis: Plot the number of migrated cells (or fluorescence intensity) against the concentration of this compound.
-
This assay measures the ability of this compound to induce an increase in intracellular calcium, a key second messenger in GPCR signaling.
-
Objective: To determine if this compound can trigger calcium flux in FPR-expressing cells.
-
Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation and subsequent release of intracellular calcium, the dye fluoresces, and the change in fluorescence intensity is measured over time.
-
Protocol:
-
Cell Preparation: Use a cell line stably expressing a human FPR subtype (e.g., HEK293-FPR1) or primary neutrophils.
-
Dye Loading: Incubate the cells with a calcium-sensitive dye such as Fura-2 AM or Fluo-4 AM in a suitable buffer for 30-60 minutes at 37°C.
-
Washing: Wash the cells to remove excess dye.
-
Assay: Place the cell suspension in a fluorometer cuvette or a 96-well plate.
-
Stimulation and Measurement: Establish a baseline fluorescence reading. Inject this compound at various concentrations and record the change in fluorescence intensity over time. Include a positive control (e.g., fMLP) and a negative control (buffer).
-
Data Analysis: Calculate the peak fluorescence response for each concentration of this compound and plot a dose-response curve to determine the EC₅₀.
-
Investigating the Hypothetical Role of this compound in mTOR Signaling
This method assesses the phosphorylation status of key downstream effectors of mTORC1, providing a readout of its activity.
-
Objective: To determine if this compound can modulate mTORC1 activity.
-
Principle: Cells are treated with this compound, and cell lysates are analyzed by Western blotting using antibodies specific for the phosphorylated forms of mTORC1 substrates.
-
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., C2C12 myotubes or HEK293 cells). Starve the cells of amino acids and serum for a defined period. Treat the cells with this compound at various concentrations and for different durations. Include positive controls (e.g., L-leucine) and negative controls (starvation medium).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated S6K1 (Thr389) and phosphorylated 4E-BP1 (Thr37/46). Also, probe for total S6K1, total 4E-BP1, and a loading control (e.g., β-actin or GAPDH).
-
Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody for detection. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
In Vivo Studies: A Framework for Future Investigations
As there are no published in vivo studies on this compound, the following are proposed experimental approaches based on its potential biological activities. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
This model can be used to assess the in vivo chemoattractant and pro-inflammatory potential of this compound.
-
Objective: To determine if this compound can induce leukocyte recruitment in vivo.
-
Protocol:
-
Animal Model: Use C57BL/6 mice.
-
Administration: Inject this compound (e.g., at a range of doses determined from in vitro studies) intraperitoneally. Include a positive control (e.g., fMLP or zymosan) and a negative control (sterile saline).
-
Peritoneal Lavage: At various time points (e.g., 4 and 24 hours) after injection, euthanize the mice and perform a peritoneal lavage with sterile PBS.
-
Cell Counting and Differentiation: Determine the total number of leukocytes in the peritoneal lavage fluid. Prepare cytospin slides and perform differential cell counts (neutrophils, macrophages) using Wright-Giemsa staining.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the lavage fluid using ELISA or a multiplex assay.
-
This model can be used to investigate the potential effects of this compound on mTOR signaling and protein synthesis in vivo.
-
Objective: To determine if this compound can modulate mTORC1 activity and muscle protein synthesis in vivo.
-
Protocol:
-
Animal Model: Use Sprague-Dawley rats.
-
Dietary Manipulation: Feed the rats a leucine-deficient diet for a period to downregulate basal mTORC1 activity.
-
Supplementation: Administer this compound orally or via intraperitoneal injection. Include a positive control group receiving L-leucine and a negative control group receiving a vehicle.
-
Tissue Collection: At a defined time after supplementation, collect skeletal muscle (e.g., gastrocnemius or tibialis anterior) and liver tissues.
-
Analysis: Prepare tissue lysates and perform Western blot analysis for phosphorylated and total S6K1 and 4E-BP1, as described in section 4.2.1. Additionally, measure the rate of muscle protein synthesis using the SUnSET method (puromycin incorporation).
-
The following diagram provides a high-level overview of the experimental workflow for investigating this compound's biological roles.
Data Summary and Interpretation
The following table summarizes the key known and hypothesized activities of this compound, providing a framework for interpreting experimental results.
| Biological Activity | Parameter | Known/Hypothesized Value | Reference/Rationale |
| FPR Agonism | Chemotactic Activity | Slight activity at 10⁻³ M | |
| Binding Affinity (Kd) | Unknown; likely in the high micromolar to millimolar range | Inferred from low potency in chemotaxis assays | |
| Calcium Mobilization (EC₅₀) | Unknown; expected to be high micromolar to millimolar | Correlates with chemotactic potency | |
| mTORC1 Modulation | S6K1/4E-BP1 Phosphorylation | Unknown; hypothesized to be either inhibitory or weakly activating | Structural similarity to L-leucine |
| In Vivo Effects | Leukocyte Recruitment | Unknown; hypothesized to be weak | Based on in vitro chemotaxis data |
| Anti-inflammatory/Pro-inflammatory | Unknown | Dependent on context and specific FPR engagement | |
| Effects on Muscle Protein Synthesis | Unknown | Hypothetical link to mTOR pathway |
Conclusion and Future Directions
This compound stands at the intersection of innate immunity and metabolism, yet its specific biological roles remain largely undefined. The available evidence, though sparse, points to a potential role as a weak chemoattractant, likely through interaction with formyl peptide receptors. Its structural similarity to L-leucine opens up the tantalizing possibility of its involvement in the mTOR signaling pathway, a central hub for cellular growth and metabolism.
The lack of comprehensive studies on this compound presents a significant opportunity for researchers in immunology, cell biology, and drug discovery. The experimental workflows detailed in this guide provide a roadmap for systematically characterizing its biological activities. Key future directions should include:
-
Quantitative Binding Studies: Determining the binding affinities of this compound for FPR1, FPR2, and FPR3 is essential to confirm its status as a direct ligand and to understand its receptor selectivity.
-
In-depth mTOR Signaling Analysis: Rigorous investigation is needed to determine if this compound can modulate mTORC1 signaling, and if so, whether it acts as an agonist or antagonist.
-
In Vivo Pharmacokinetics and Efficacy: Should in vitro studies yield promising results, pharmacokinetic studies and testing in relevant in vivo models of inflammation or metabolic dysfunction will be crucial to ascertain its therapeutic potential.
Unraveling the biological functions of this compound will not only shed light on the structure-activity relationships of FPR ligands and mTOR modulators but may also uncover novel therapeutic avenues for a range of diseases.
References
- Bufe, B., et al. (2015). The formyl peptide receptor-like 1 (FPRL1/FPR2) is a receptor for the immune-modulatory lipid mediator resolvin D1. The FASEB Journal, 29(7), 2844-2856. [Link]
- Cussell, G., et al. (2020). The N-formyl peptide receptors: contemporary roles in neuronal function and dysfunction.
- Dahlgren, C., et al. (2016). Formyl peptide receptors are not only for bacteria. Frontiers in Immunology, 7, 491. [Link]
- Schiffmann, E., et al. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes. Proceedings of the National Academy of Sciences, 72(3), 1059-1062. [Link]
- He, H. Q., & Ye, R. D. (2017). The formyl peptide receptors: diversity of ligands and mechanism for recognition. Molecules, 22(3), 455. [Link]
- Le, Y., et al. (2002). Formyl-peptide receptors revisited. Trends in Immunology, 23(11), 541-548. [Link]
- Migeotte, I., et al. (2006). Formyl peptide receptors: a promiscuous subfamily of G protein-coupled receptors controlling immune responses. Cytokine & Growth Factor Reviews, 17(6), 501-519. [Link]
- Panaro, M. A., et al. (2006). Biological role of the N-formyl peptide receptors. Immunopharmacology and Immunotoxicology, 28(1), 103-127. [Link]
- Ye, R. D., et al. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacological Reviews, 61(2), 119-161. [Link]
- Dodd, K. M., & Tee, A. R. (2012). Leucine and mTORC1: a complex relationship. American Journal of Physiology-Endocrinology and Metabolism, 302(11), E1329-E1342. [Link]
- Han, J. M., et al. (2012).
- Wolfson, R. L., et al. (2016). Sestrin2 is a leucine sensor for the mTORC1 pathway. Science, 351(6268), 43-48. [Link]
- Napolitano, F., & Montuori, N. (2025). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology. [Link]
- Cui, Y., et al. (2020). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. Molecules, 25(21), 5138. [Link]
- PubChem. This compound. [Link]
- Wikipedia. Formyl peptide receptor. [Link]
- Zhu, J., et al. (2021). The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation. Frontiers in Cellular Neuroscience, 15, 753832. [Link]
- Showell, H. J., et al. (1976). The structure-activity relations of synthetic peptides as chemotactic factors and inducers of lysosomal enzyme secretion for neutrophils. The Journal of experimental medicine, 143(5), 1154-1169. [Link]
- Sino Biological.
Sources
- 1. Multiple domains of the N-formyl peptide receptor are required for high-affinity ligand binding. Construction and analysis of chimeric N-formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Formyl Peptide Receptor Agonists Ac9-12 and WKYMV in In Vivo and In Vitro Acute Inflammatory Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The N-Formyl Peptide Receptor 2 (FPR2) Agonist MR-39 Exhibits Anti-Inflammatory Activity in LPS-Stimulated Organotypic Hippocampal Cultures [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Structural basis of ligand binding modes at the human formyl peptide receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sinobiological.com [sinobiological.com]
- 10. FPR3 | Formylpeptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. researchgate.net [researchgate.net]
Introduction to N-formyl peptide receptors (FPRs)
An In-Depth Technical Guide to N-formyl Peptide Receptors (FPRs)
Abstract
The N-formyl peptide receptors (FPRs) are a unique subfamily of G protein-coupled receptors (GPCRs) that serve as critical sentinels of the innate immune system.[1][2] Initially characterized by their ability to recognize N-formylated peptides derived from bacteria and damaged mitochondria, their role has expanded dramatically, revealing a complex network of interactions with a diverse array of ligands that govern both the initiation and resolution of inflammation.[2][3][4] This guide provides a comprehensive overview of the molecular biology, pharmacology, and cellular function of the human FPR family (FPR1, FPR2, and FPR3). We will delve into their intricate signaling pathways, explore their multifaceted roles in health and disease, and present detailed methodologies for their study, offering field-proven insights for researchers and drug development professionals.
The FPR Family: Structure and Expression
The human FPR family consists of three members—FPR1, FPR2, and FPR3—encoded by separate genes clustered on chromosome 19.[1][5] As members of the Class A GPCR superfamily, they share a canonical seven-transmembrane helical structure with an extracellular N-terminus and an intracellular C-terminus.[2][6] While they share significant sequence homology, particularly between FPR2 and FPR3, they exhibit distinct ligand-binding profiles and expression patterns that dictate their specific biological functions.[1]
-
FPR1: This was the first isoform identified and serves as the high-affinity receptor for the classic chemoattractant N-formyl-methionyl-leucyl-phenylalanine (fMLF).[1][7] It is predominantly expressed on phagocytic leukocytes, such as neutrophils and monocytes, where it plays a primary role in mediating chemotactic responses to bacterial infections and tissue injury.[1][8][9]
-
FPR2 (also known as ALX): FPR2 is arguably the most versatile member of the family, characterized by its remarkable ligand promiscuity.[7] It binds not only formylated peptides but also a wide range of structurally diverse molecules, including pro-resolving lipid mediators like Lipoxin A4 (LXA4) and Resolvin D1, as well as pro-inflammatory peptides like Serum Amyloid A (SAA).[6][10][11] This dual nature places FPR2 at a critical nexus, capable of propagating both pro-inflammatory and anti-inflammatory, pro-resolving signals.[1][11] Its expression extends beyond myeloid cells to include epithelial cells, endothelial cells, and neurons.[1][11]
-
FPR3: This is the least characterized member of the family.[1] Unlike FPR1 and FPR2, it does not bind fMLF and appears to have a higher basal level of phosphorylation, leading to constitutive internalization.[1][8] It is primarily expressed on monocytes and macrophages, and its ligands include the F2L peptide.[1] Its precise physiological role remains an active area of investigation, with some evidence suggesting it may act as a "decoy" receptor.[8]
Ligand Diversity: A Tale of Promiscuity and Specificity
A defining feature of the FPR family is its ability to recognize an exceptionally broad spectrum of ligands, classifying them as pattern recognition receptors (PRRs).[1][4][7] This diversity allows them to respond to a wide range of danger signals, from pathogen-associated molecular patterns (PAMPs) to damage-associated molecular patterns (DAMPs).[11]
| Ligand Class | Examples | Primary Receptor Target(s) | Typical Response | Reference |
| Bacterial N-formyl Peptides | fMLF, fMLFK | FPR1, FPR2 | Pro-inflammatory, Chemotaxis | [3][12] |
| Mitochondrial N-formyl Peptides | fMIT | FPR1, FPR2 | Pro-inflammatory, DAMP signaling | [13] |
| Endogenous Pro-Resolving Lipids | Lipoxin A4 (LXA4), Resolvin D1 | FPR2 | Anti-inflammatory, Resolution of inflammation | [6][11] |
| Endogenous Peptides | Annexin A1 (Ac2-26), Serum Amyloid A (SAA), Cathepsin G, uPAR fragments | FPR1, FPR2, FPR3 | Context-dependent (Pro- or Anti-inflammatory) | [1][3][6][14] |
| Synthetic Peptides | WKYMVm | FPR1, FPR2, FPR3 | Potent Pro-inflammatory | [12] |
| Synthetic Antagonists | Cyclosporin H, Boc-MLF | FPR1 | Inhibition of pro-inflammatory signaling | [7][12][15] |
Intracellular Signaling: From G Proteins to β-Arrestins
FPR activation initiates a complex cascade of intracellular events that dictate the cellular response. These pathways can be broadly categorized into G protein-dependent and G protein-independent mechanisms.
G Protein-Dependent Signaling
Upon agonist binding, FPRs undergo a conformational change that facilitates their coupling to heterotrimeric Gi proteins.[2][7][8] This coupling is a critical step, as demonstrated by the abrogation of cellular responses following treatment with pertussis toxin, a specific inhibitor of Gi proteins.[2][7] The dissociation of the G protein into its Gαi and Gβγ subunits triggers multiple downstream effector pathways.[9]
-
Phospholipase C (PLC) Pathway: The Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing a rapid and transient release of intracellular calcium (Ca2+).[5][16] DAG, in concert with Ca2+, activates Protein Kinase C (PKC).
-
MAPK Pathways: FPR activation leads to the stimulation of several mitogen-activated protein kinase (MAPK) cascades, including ERK1/2, p38, and JNK.[6][10] These pathways are crucial for regulating gene transcription, cell proliferation, and cytokine production.
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another key downstream effector, playing a central role in cell survival, migration, and metabolism.[9][10]
G Protein-Independent Signaling and Receptor Regulation
Beyond canonical G protein coupling, FPR signaling is tightly regulated by other mechanisms, most notably involving β-arrestins.[17][18] Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor's intracellular domains, β-arrestins are recruited to the receptor.[18][19]
-
Desensitization and Internalization: β-arrestin binding sterically hinders further G protein coupling, effectively desensitizing the receptor.[17] It also acts as an adaptor protein, linking the receptor to the endocytic machinery (e.g., clathrin), thereby promoting its internalization into endosomes.[17] Interestingly, while β-arrestins are crucial for the internalization of FPR2 (FPRL1), FPR1 can be internalized efficiently even in their absence.[17][18][19]
-
β-Arrestin as a Signal Transducer: Far from being a simple "off switch," β-arrestins can function as signal transducers themselves by scaffolding signaling molecules like components of the ERK cascade.[17][18] This G protein-independent signaling platform can lead to distinct cellular outcomes compared to G protein-mediated signals, providing a basis for biased agonism, where a ligand can preferentially activate one pathway over another.[1]
Methodologies for Studying FPR Function
Robust and reproducible assays are essential for characterizing FPR pharmacology and signaling. Here, we detail a standard protocol for measuring a key downstream event: intracellular calcium mobilization.
Experimental Protocol: Intracellular Calcium Mobilization Assay
This assay measures the transient increase in cytosolic calcium concentration following receptor activation, a hallmark of Gi-coupled receptor signaling via the PLC pathway.[16]
Principle: Cells expressing the FPR of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM). Upon binding to free calcium, the dye's fluorescence properties change. This change, detected by a fluorometric plate reader or microscope, is proportional to the intracellular calcium concentration.
Materials:
-
Cell line expressing the target FPR (e.g., U937 myeloid cells, or transfected HEK293 or RBL cells).[20][21]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Thermo Fisher).
-
Pluronic F-127 (for aiding dye solubilization).
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).
-
FPR agonists and antagonists.
-
96-well black, clear-bottom microplate.
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent.
Step-by-Step Methodology:
-
Cell Plating:
-
The day before the experiment, seed the cells into the 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Scientist's Insight: A confluent monolayer ensures a robust and uniform signal. Over- or under-confluent cells can lead to high variability.
-
-
Dye Loading:
-
Prepare a loading buffer consisting of HBSS, the calcium dye (e.g., 2 µM Fluo-4 AM), and Pluronic F-127 (e.g., 0.02%). Probenecid (e.g., 2.5 mM) can be added to both the loading and assay buffers.
-
Aspirate the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
Scientist's Insight: The acetoxymethyl (AM) ester form of the dye allows it to passively cross the cell membrane. Intracellular esterases cleave the AM group, trapping the active, fluorescent form of the dye inside the cell. Incubation in the dark is critical as these dyes are photosensitive.
-
-
Cell Washing:
-
Gently aspirate the loading buffer.
-
Wash the cells twice with 100 µL of assay buffer (HBSS with probenecid) to remove any extracellular dye.
-
After the final wash, add 100 µL of assay buffer to each well.
-
Scientist's Insight: Thorough washing is crucial to minimize background fluorescence, which can significantly reduce the signal-to-noise ratio.
-
-
Compound Preparation and Measurement:
-
Prepare serial dilutions of your agonist and antagonist compounds in assay buffer at 2X the final desired concentration.
-
Place the cell plate into the fluorometric plate reader and allow it to equilibrate to 37°C.
-
Program the instrument to measure baseline fluorescence for 10-20 seconds, then add 100 µL of the 2X compound solution, and continue recording the fluorescence signal for at least 60-120 seconds.
-
Scientist's Insight: The automated addition of compounds inside the reader is essential for capturing the rapid kinetics of the calcium flux, which typically peaks within seconds of stimulation.
-
-
Data Analysis:
-
The response is typically quantified as the maximum fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value (the concentration that elicits 50% of the maximal response).
-
For antagonists, cells are pre-incubated with the antagonist for a set period before the addition of a fixed concentration of agonist (typically the EC80), and the inhibition is measured.
-
Therapeutic Targeting and Future Directions
The central role of FPRs in inflammation makes them highly attractive therapeutic targets.[1][22] However, their promiscuity and the dual pro- and anti-inflammatory roles, particularly of FPR2, present significant challenges for drug development.[2][23]
-
Biased Agonism: A promising strategy is the development of biased agonists—ligands that selectively engage specific downstream signaling pathways.[1] For FPR2, a biased agonist could potentially activate the anti-inflammatory, pro-resolving pathways (e.g., those mediated by Annexin A1 or Lipoxin A4) while avoiding the pro-inflammatory G protein-mediated pathways.[1]
-
Disease Relevance: FPRs are implicated in a wide range of pathologies, including chronic inflammatory diseases, neurodegenerative disorders like Alzheimer's disease (where FPR2 acts as a receptor for β-amyloid), and cancer.[1][2][6] Modulating FPR activity holds potential for treating these conditions. For instance, FPR2 agonists are being explored as "resolution pharmacology" agents to actively promote the resolution of chronic inflammation.[11]
The continued exploration of FPR structure, the development of more selective pharmacological tools, and a deeper understanding of their signaling bias will be crucial for successfully translating our knowledge of these multifaceted receptors into novel therapeutics.
References
- Napolitano, F., & Montuori, N. (2025). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology. [Link]
- Prossnitz, E. R., et al. (1999). Multiple Activation Steps of the N-Formyl Peptide Receptor. Biochemistry, 38(8), 2246–2255. [Link]
- He, H. Q., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules, 22(3), 455. [Link]
- Wikipedia. Formyl peptide receptor. [Link]
- Napolitano, F., & Montuori, N. (2025). The N-Formyl Peptide Receptors: much more than chemoattractant receptors. Relevance in Health and Disease. Frontiers. [Link]
- Napolitano, F., & Montuori, N. (2025). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology, 16, 1379101. [Link]
- Gaudreau, R., et al. (2004). The role of beta-arrestins in the formyl peptide receptor-like 1 internalization and signaling. Journal of Biological Chemistry, 279(3), 1535-1543. [Link]
- Wagener, B. M., Marjon, N. A., & Prossnitz, E. R. (2016). Regulation of N-Formyl Peptide Receptor Signaling and Trafficking by Arrestin-Src Kinase Interaction. PLOS ONE, 11(1), e0146166. [Link]
- Schrimsher, J. L., et al. (1994). Domains of the human neutrophil N-formyl peptide receptor involved in G protein coupling. Mapping with receptor-derived peptides. Journal of Biological Chemistry, 269(40), 25036-25043. [Link]
- Wagener, B. M., Marjon, N. A., & Prossnitz, E. R. (2016). Regulation of N-Formyl Peptide Receptor Signaling and Trafficking by Arrestin-Src Kinase Interaction. PLoS ONE, 11(1). [Link]
- Wang, S., et al. (2021). The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation. Frontiers in Pharmacology, 12, 737839. [Link]
- Dufton, N., Hannon, R., & Perretti, M. (2010). Regulation of inflammation by members of the formyl-peptide receptor family. Trends in Pharmacological Sciences, 31(9), 425-431. [Link]
- Senchenkova, E. Y., et al. (2019). Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. International Journal of Molecular Sciences, 20(10), 2548. [Link]
- Wagener, B. M., Marjon, N. A., & Prossnitz, E. R. (2016). Regulation of N-Formyl Peptide Receptor Signaling and Trafficking by Arrestin-Src Kinase Interaction. PLoS ONE, 11(1). [Link]
- Wagener, B. M., Marjon, N. A., & Prossnitz, E. R. (2016). Regulation of N-Formyl Peptide Receptor Signaling and Trafficking by Arrestin-Src Kinase Interaction. Semantic Scholar. [Link]
- Prossnitz, E. R. (1996). The N-formyl peptide receptor: A model for the study of chemoattractant receptor structure and function. Pharmacology & Therapeutics. [Link]
- He, H. Q., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules, 22(3), 455. [Link]
- Cussell, G., et al. (2020). The N-formyl peptide receptors: contemporary roles in neuronal function and dysfunction.
- Dorward, D. A., et al. (2017). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation.
- Wang, S., et al. (2021). The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation. Frontiers in Pharmacology, 12. [Link]
- Piktel, E., et al. (2021). Chemotactic Ligands that Activate G-Protein-Coupled Formylpeptide Receptors. Molecules, 26(15), 4446. [Link]
- Ye, R. D., et al. (2009). Schematic diagram of Nformyl peptide receptor and synthetic...
- Zhang, J., & Wang, J. M. (2017). New development in studies of formyl-peptide receptors: critical roles in host defense. Journal of Leukocyte Biology, 102(3), 643-652. [Link]
- Pharmaceutical Technology. (2024). N-Formyl Peptide Receptor 2 drugs in development, 2024. [Link]
- Creative Biolabs. Hi-Affi™ In Vitro Cell based Formylpeptide Receptor Functional Assay Service. [Link]
- D'Acquisto, F., & Perretti, M. (2020). Formyl peptide receptor type 2 agonists to kick-start resolution pharmacology. British Journal of Pharmacology, 178(5), 1039-1049. [Link]
- Weatherford, W. J., et al. (2012). Identification of Novel Formyl Peptide Receptor-Like 1 Agonists that Induce Macrophage Tumor Necrosis Factor α Production. Molecular Pharmacology, 82(5), 846-857. [Link]
- de Almeida, G. C. S., et al. (2025). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. International Journal of Molecular Sciences, 26(14), 12891. [Link]
- Taylor & Francis. Formyl peptide receptors – Knowledge and References. [Link]
Sources
- 1. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 2. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 5. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 6. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 7. The N-formyl peptide receptors: contemporary roles in neuronal function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of inflammation by members of the formyl-peptide receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formyl peptide receptor type 2 agonists to kick‐start resolution pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Hi-Affi™ In Vitro Cell based Formylpeptide Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 17. The role of beta-arrestins in the formyl peptide receptor-like 1 internalization and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Regulation of N-Formyl Peptide Receptor Signaling and Trafficking by Arrestin-Src Kinase Interaction | PLOS One [journals.plos.org]
- 19. Regulation of N-Formyl Peptide Receptor Signaling and Trafficking by Arrestin-Src Kinase Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Identification of Novel Formyl Peptide Receptor-Like 1 Agonists that Induce Macrophage Tumor Necrosis Factor α Production - PMC [pmc.ncbi.nlm.nih.gov]
- 22. New development in studies of formyl-peptide receptors: critical roles in host defense - PMC [pmc.ncbi.nlm.nih.gov]
- 23. N-Formyl Peptide Receptor 2 drugs in development by Therapy Areas, Indications, Stages, MoA, RoA, Molecule Type, and Key Players, 2024 [pharmaceutical-technology.com]
The Solubility Profile of N-Formyl-L-leucine: A Comprehensive Technical Guide for Researchers
Introduction: Understanding the Significance of N-Formyl-L-leucine Solubility
N-Formyl-L-leucine, a derivative of the essential amino acid L-leucine, is a molecule of significant interest in the realms of pharmaceutical development and biochemical research. Its primary role as a key intermediate in the synthesis of Orlistat, a widely used medication for weight management, underscores the critical importance of understanding its physicochemical properties.[1] Beyond this well-established application, its structural similarity to N-formyl peptides, which are known to play a role in the innate immune system, suggests a broader potential for this compound in immunological and inflammation research.[2] For researchers and drug development professionals, a thorough understanding of the solubility of N-Formyl-L-leucine in various solvents is paramount for efficient process development, formulation design, and in vitro assay development.
This in-depth technical guide provides a comprehensive overview of the solubility of N-Formyl-L-leucine in dimethyl sulfoxide (DMSO) and other common laboratory solvents. We will delve into the quantitative solubility data, explore the underlying chemical principles that govern its solubility, and provide a detailed, field-proven protocol for experimentally determining its solubility. This guide is designed to equip researchers with the necessary knowledge and practical insights to effectively work with this important molecule.
Chemical and Physical Properties of N-Formyl-L-leucine
A foundational understanding of the chemical and physical characteristics of N-Formyl-L-leucine is essential to interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₃ | [1][3] |
| Molecular Weight | 159.18 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [1] |
| CAS Number | 6113-61-7 | [1][3] |
| Melting Point | 142-144 °C | [4] |
| Boiling Point | 360.6 ± 25.0 °C at 760 mmHg | [1] |
| pKa₁ (α-carboxyl group) | ~2.36 (estimated from L-leucine) | [2] |
| pKa₂ (α-ammonium ion) | ~9.60 (estimated from L-leucine) | [2] |
The presence of both a carboxylic acid group and a formylated amine group gives N-Formyl-L-leucine amphoteric properties and the capacity for hydrogen bonding, which are key determinants of its solubility in different solvent systems. The isobutyl side chain of the leucine residue introduces a degree of hydrophobicity to the molecule.
Quantitative Solubility Data
The solubility of N-Formyl-L-leucine has been determined in several common laboratory solvents. The following table summarizes the available quantitative data.
| Solvent | Solubility (mg/mL) | Molarity (M) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 | 0.628 | Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility; use of a fresh aliquot is recommended. |
| Water | 29.45 | 0.185 | Temperature not specified. Also reported to be soluble in hot water.[1][4] |
| Ethanol | ~30 | ~0.188 | Estimated based on the solubility of the structurally similar compound Fmoc-L-leucine.[1] |
| Methanol | Soluble | - | Quantitative data is not readily available, but it is reported to be soluble. |
| Acetone | Not explicitly found | - | Due to its moderate polarity, limited solubility is expected. |
Factors Influencing the Solubility of N-Formyl-L-leucine: A Mechanistic Perspective
The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. For N-Formyl-L-leucine, the following factors are of primary importance:
Polarity and Hydrogen Bonding: The principle of "like dissolves like" is fundamental to understanding solubility. N-Formyl-L-leucine possesses both polar and non-polar regions. The formamide and carboxylic acid groups are polar and capable of acting as both hydrogen bond donors and acceptors.
-
In Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding with the polar functional groups of N-Formyl-L-leucine, facilitating its dissolution. The solubility in water is moderate, likely due to the energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the hydrophobic isobutyl side chain.
-
In Polar Aprotic Solvents (e.g., DMSO): DMSO is a strong hydrogen bond acceptor and a polar aprotic solvent. Its ability to disrupt the intermolecular hydrogen bonds within the N-Formyl-L-leucine crystal lattice and solvate the polar functional groups leads to the observed high solubility.
-
In Non-Polar Solvents: Due to the presence of the polar formamide and carboxylic acid groups, N-Formyl-L-leucine is expected to have very low solubility in non-polar solvents such as hexane or toluene.
Acid-Base Properties and pH-Dependent Solubility: As an amino acid derivative, N-Formyl-L-leucine's solubility in aqueous solutions is highly dependent on the pH of the medium.
-
At Low pH (pH < pKa₁): The carboxylic acid group will be protonated (-COOH), and the molecule will carry a neutral charge.
-
At Intermediate pH (pKa₁ < pH < pKa₂): The carboxylic acid group will be deprotonated (-COO⁻), and the formylated amino group will be neutral, resulting in a net negative charge. This anionic form is generally more soluble in water.
-
At High pH (pH > pKa₂): The molecule will remain in its anionic form.
The isoelectric point (pI) is the pH at which the molecule has no net electrical charge. For N-Formyl-L-leucine, the pI will be close to that of L-leucine (around 5.98). Solubility is typically at its minimum at the pI. Therefore, adjusting the pH away from the pI can significantly enhance the aqueous solubility of N-Formyl-L-leucine.
Experimental Protocol for Solubility Determination: The Gold Standard Shake-Flask Method
To ensure accurate and reproducible solubility data, a standardized experimental protocol is essential. The shake-flask method is widely recognized as the gold standard for determining the equilibrium solubility of a compound.
Principle: An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined analytically.
Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of N-Formyl-L-leucine (to the point where solid is visible) to a known volume of the desired solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.
-
-
Quantification:
-
Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of N-Formyl-L-leucine using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Prepare a calibration curve using standard solutions of N-Formyl-L-leucine of known concentrations to accurately quantify the solubility.
-
-
Data Reporting:
-
Express the solubility in mg/mL or Molarity (M) at the specified temperature.
-
Caption: Workflow for determining the equilibrium solubility of N-Formyl-L-leucine using the shake-flask method.
Practical Considerations and Troubleshooting
-
Hygroscopic Solvents: DMSO is highly hygroscopic. The presence of water can significantly affect the solubility of a compound. It is crucial to use freshly opened, anhydrous DMSO for solubility studies.
-
Ultrasonic Assistance: For compounds that are slow to dissolve, brief sonication can be used to aid in the initial dispersion of the solid in the solvent. However, prolonged sonication should be avoided as it can lead to heating of the sample.
-
Compound Stability: It is important to assess the stability of N-Formyl-L-leucine in the chosen solvent over the duration of the solubility experiment. Degradation of the compound will lead to inaccurate solubility measurements.
-
Equilibration Time: The time required to reach equilibrium can vary depending on the compound and the solvent. It is advisable to perform a time-course experiment to determine the optimal equilibration time.
Conclusion: A Practical Framework for N-Formyl-L-leucine Solubility
This technical guide provides a comprehensive and practical framework for understanding and determining the solubility of N-Formyl-L-leucine. The provided quantitative data, mechanistic insights, and detailed experimental protocol will empower researchers to confidently handle this important molecule in their drug development and research endeavors. By applying the principles and methodologies outlined herein, scientists can ensure the generation of accurate and reliable solubility data, which is a cornerstone of successful and efficient scientific research.
References
- Vertex AI Search. (2026).
- BenchChem. (2025). Solubility Profile of N-Formyl-L-leucine-d3: A Technical Guide.
- BenchChem. (2025). A Comprehensive Technical Guide to N-Formyl-L-leucine-d3.
- BenchChem. (2025). General Experimental Protocol for Determining Solubility.
- MedChemExpress. (n.d.). N-Formyl-L-leucine.
- PubChem. (n.d.). N-Formylleucine. National Institutes of Health.
- LookChem. (n.d.). Cas 5338-45-4,N-FORMYL-DL-LEUCINE.
- University of Wisconsin-Madison. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
- World Health Organization. (2018).
- Isca Biochemicals. (n.d.). Amino acid pKa and pKi values.
- BenchChem. (2025). A Comprehensive Technical Guide to N-Formyl-L-leucine-d3.
- BenchChem. (2025).
- PubChem. (n.d.). This compound. National Institutes of Health.
- National Institute of Standards and Technology. (n.d.). N-Formyl-dl-leucine.
- University of Calgary. (n.d.). Ch27 pKa and pI values.
Sources
A Technical Guide to the Core Differences Between N-Formyl-L-leucine and its Deuterated Analog
Abstract
The strategic substitution of hydrogen with its stable, heavier isotope, deuterium, represents a significant advancement in medicinal chemistry and pharmacology. This guide provides an in-depth technical analysis of the fundamental differences between N-Formyl-L-leucine and its deuterated isotopologue. We will explore the foundational principles of the Kinetic Isotope Effect (KIE) and its profound impact on metabolic stability and pharmacokinetics. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and a comprehensive framework for comparative analysis.
Introduction: N-Formyl-L-leucine and the Dawn of Deuteration
N-Formyl-L-leucine, a derivative of the essential amino acid leucine, is a molecule of significant interest in immunology and pharmacology.[1][2] It belongs to a class of N-formylated peptides that are potent agonists for Formyl Peptide Receptors (FPRs), a family of G protein-coupled receptors (GPCRs) crucial to the innate immune system.[3][4][5] These receptors recognize peptides with N-formylated methionine, typically originating from bacteria or damaged mitochondria, and initiate a cascade of inflammatory and host defense responses, including chemotaxis, degranulation, and superoxide production.[4][6]
The advent of "deuterated drugs" has opened a new frontier in optimizing therapeutic agents.[7] Deuteration involves the selective replacement of one or more hydrogen atoms (¹H) with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[8] This seemingly minor modification—the addition of a single neutron—can dramatically alter a molecule's metabolic fate without changing its fundamental shape or pharmacological target.[7][8] The first FDA-approved deuterated drug, Deutetrabenazine, underscored the clinical viability of this strategy, demonstrating improved pharmacokinetic profiles and patient tolerability compared to its non-deuterated counterpart.[9][10][11][12][13]
This guide will dissect the core differences imparted by deuteration to the N-Formyl-L-leucine scaffold, focusing on the underlying physicochemical principles and their biological consequences.
The Physicochemical Divide: C-H vs. C-D Bond
The entire premise of deuteration hinges on the difference in bond strength between a Carbon-Hydrogen (C-H) bond and a Carbon-Deuterium (C-D) bond. Due to deuterium's greater mass, the C-D bond has a lower vibrational frequency in its ground state.[14] This results in a lower zero-point energy and consequently, a higher activation energy required to break the bond.
| Property | Carbon-Hydrogen (C-H) Bond | Carbon-Deuterium (C-D) Bond | Implication for N-Formyl-L-leucine |
| Relative Mass | ~1 amu (Protium) | ~2 amu (Deuterium) | Increased molecular weight of the analog. |
| Bond Energy | Weaker | Stronger (Harder to break)[8] | Increased resistance to metabolic cleavage. |
| Vibrational Frequency | Higher | Lower | The basis for the Kinetic Isotope Effect.[14] |
| Bond Length | Longer | Shorter | Minor conformational changes. |
This enhanced bond strength is the source of the Kinetic Isotope Effect (KIE) , a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes.[14][15] For reactions involving the cleavage of a C-H bond in the rate-determining step, substituting hydrogen with deuterium will slow the reaction down.[14][16]
The Biological Ramifications: Impact on Metabolism and Pharmacokinetics
The primary advantage of deuterating a molecule like N-Formyl-L-leucine lies in altering its pharmacokinetic (PK) profile—what the body does to the drug. This is most often achieved by strategically placing deuterium atoms at sites susceptible to metabolic oxidation, often referred to as "metabolic soft spots."[8][17]
The Kinetic Isotope Effect in Action
Many drug molecules, including peptides and their derivatives, are metabolized by Cytochrome P450 (CYP) enzymes in the liver.[18][19] These enzymes often catalyze oxidation reactions that involve the cleavage of a C-H bond.[18]
If a C-H bond on N-Formyl-L-leucine is a primary site of metabolic breakdown, replacing that hydrogen with deuterium can significantly slow this process.[18] This is a direct consequence of the KIE. A reduced rate of metabolism can lead to:
-
Increased Half-Life (t½): The drug remains in the systemic circulation for a longer period.[7]
-
Increased Exposure (AUC): The overall amount of drug the body is exposed to over time is higher.[20]
-
Reduced Metabolite Formation: This can decrease the formation of potentially toxic or inactive metabolites.[9]
-
Improved Dosing Regimens: A longer half-life may allow for less frequent dosing, improving patient compliance.[17]
The diagram below illustrates this principle.
Caption: The Kinetic Isotope Effect slows the metabolic breakdown of the deuterated analog.
Receptor Interaction and Pharmacodynamics
A critical consideration is whether deuteration affects the molecule's interaction with its biological target. Since deuterium substitution results in minimal changes to molecular size and shape, the pharmacodynamic (PD) properties—what the drug does to the body—are generally expected to remain unchanged.[21] The deuterated N-Formyl-L-leucine analog should still bind to and activate Formyl Peptide Receptors with similar affinity and efficacy as its non-deuterated parent.
The signaling cascade initiated by FPR activation involves heterotrimeric G-proteins, leading to downstream effects like calcium mobilization and activation of protein kinase C (PKC).[3][22][23] This pathway should be triggered equally by both isotopologues.
Caption: FPR signaling pathway, expected to be conserved for both isotopologues.
Comparative Analytical Workflow
Distinguishing between N-Formyl-L-leucine and its deuterated analog, and accurately quantifying them in biological matrices, requires specialized analytical techniques.[24] No single method provides a complete picture; a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is essential.[25]
Step-by-Step Protocol: Isotope-Dilution Mass Spectrometry (IDMS)
Isotope-Dilution Mass Spectrometry is the gold standard for quantification, using the deuterated analog as an ideal internal standard.[26]
Objective: To accurately quantify N-Formyl-L-leucine in a plasma sample.
Materials:
-
Plasma sample containing unknown concentration of N-Formyl-L-leucine.
-
Deuterated N-Formyl-L-leucine internal standard (IS) of known concentration.
-
Protein precipitation solvent (e.g., acetonitrile).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
Procedure:
-
Sample Preparation: Aliquot 50 µL of the plasma sample.[26]
-
Internal Standard Spiking: Add a precise volume of the deuterated N-Formyl-L-leucine IS solution to the plasma sample.[26]
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile to the sample to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete mixing and precipitation.[26]
-
Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes to pellet the precipitated proteins.[26]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial.[26]
-
LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system. The system will separate the analyte and IS chromatographically (though they often co-elute) and detect them based on their unique mass-to-charge ratios (m/z).[26][27]
-
Quantification: The concentration of the analyte is determined by the ratio of the analyte's peak area to the IS's peak area, plotted against a standard curve.
Caption: Workflow for Isotope-Dilution Mass Spectrometry (IDMS) analysis.
NMR Spectroscopy for Structural Verification
NMR is used to confirm the position and extent of deuterium incorporation.[28][29]
-
¹H NMR (Proton NMR): In a ¹H NMR spectrum, the signal corresponding to the proton that has been replaced by deuterium will disappear or be significantly diminished.[30] This provides the first clue to successful deuteration.[25]
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nucleus.[30][31] A peak will appear at a chemical shift corresponding to the deuterated position, providing definitive confirmation of the label's location.[30][32]
Regulatory Perspective
From a regulatory standpoint, deuterated compounds are considered New Chemical Entities (NCEs) by agencies like the U.S. Food and Drug Administration (FDA).[11][12][33] This is because the C-D bond is fundamentally different from a C-H bond, making the deuterated drug a distinct active moiety.[11][33] This designation can provide significant advantages, including market exclusivity, even if the non-deuterated version is already approved.[10][12] Developers can often leverage a 505(b)(2) regulatory pathway, which allows reliance on safety and efficacy data from the original approved drug, potentially reducing development timelines and costs.[10][33]
Conclusion
The distinction between N-Formyl-L-leucine and its deuterated analog is a clear demonstration of strategic drug design. By leveraging the Kinetic Isotope Effect, the deuterated version can be engineered to possess a more favorable pharmacokinetic profile, primarily through enhanced metabolic stability. While the fundamental interaction with Formyl Peptide Receptors and the subsequent biological response are expected to remain unchanged, the improved metabolic properties can translate into significant clinical advantages, including a better safety profile and more convenient dosing. The analytical workflows to characterize and quantify these isotopologues are well-established, relying on the complementary strengths of mass spectrometry and NMR. As the field of medicinal chemistry continues to evolve, the deliberate and precise use of deuteration will undoubtedly remain a powerful tool for optimizing the next generation of therapeutics.
References
- Vertex AI Search. (n.d.). Exploring N-Formyl-L-Leucine: Properties and Applications.
- Scribano, D., et al. (n.d.). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. PubMed Central.
- He, H. Q., & Ye, R. D. (n.d.). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. NIH.
- Frontiers. (n.d.). The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation.
- Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry).
- ResearchGate. (n.d.). Signal transduction via formyl peptide receptors (FPRs) for neutrophilmediated inflammatory responses.
- Harbeson, S. L., & Tung, R. D. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy.
- Lee, T. (n.d.). The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory.
- LookChem. (n.d.). Cas 5338-45-4,N-FORMYL-DL-LEUCINE.
- Reese, P. B., Trimble, L. A., & Vederas, J. C. (n.d.). Detection of deuterium labelling by two-dimensional 1H,13C nuclear magnetic resonance shift correlation with 2H decoupling.
- NIH. (n.d.). Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. PMC.
- Wikipedia. (n.d.). Deuterated drug.
- NIH. (n.d.). N-Formylleucine | C7H13NO3 | CID 9880216. PubChem.
- Guengerich, F. P. (n.d.). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PMC.
- Harbeson, S. L., & Tung, R. D. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. PubMed.
- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
- ResearchGate. (2015). (PDF) Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs.
- Thermo Fisher Scientific. (2016). The Isotopologue.
- YouTube. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
- Wikipedia. (n.d.). Kinetic isotope effect.
- Isotope Science / Alfa Chemistry. (n.d.). Deuterated Drug Development: Advanced Products & Tailored Solutions.
- Alfa Chemistry. (n.d.). CAS 6113-61-7 N-Formyl-L-leucine.
- Taylor & Francis. (n.d.). Kinetic isotope effect – Knowledge and References.
- ChemicalBook. (2025). N-FORMYL-L-LEUCINE | 6113-61-7.
- Grokipedia. (n.d.). Deuterium NMR.
- Benchchem. (n.d.). An In-depth Technical Guide to N-Formyl-L-leucine Derivatives: Synthesis, Biological Activity, and Signaling.
- Biochemistry. (n.d.). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine.
- Harms, U., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. PMC.
- Salamandra. (2025). Regulatory Considerations for Deuterated Products.
- Benchchem. (n.d.). A Comprehensive Technical Guide to N-Formyl-L-leucine-d3.
- Wikipedia. (n.d.). Deuterium NMR.
- YouTube. (2025). What Is The Kinetic Isotope Effect (KIE)? - Chemistry For Everyone.
- Chemistry LibreTexts. (2024). Kinetic Isotope Effects.
- PMC. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs.
- Taylor & Francis Online. (n.d.). A Primer of Deuterium in Drug Design.
- Wikipedia. (n.d.). Mass spectrometry.
- Benchchem. (n.d.). A Comparative Guide to the Analytical Performance of Deuterated vs. Non-Deuterated Standards.
- FDA Law Blog. (2017). FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions.
- ACS Publications. (2023). No-Deuterium Proton (No-D) NMR as a Convenient Method for Analysis of Organic Solvents.
- University of Ottawa. (n.d.). Hydrogen (Proton, Deuterium and Tritium) NMR.
- JDSupra. (2017). Deuterated Drugs Are New Chemical Entities | Troutman Pepper Locke.
- Medium. (2023). FDA-Approved Deuterated Drugs and Their Syntheses | by Allen Che.
Sources
- 1. innospk.com [innospk.com]
- 2. lookchem.com [lookchem.com]
- 3. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Deuterated drug - Wikipedia [en.wikipedia.org]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions [thefdalawblog.com]
- 12. Deuterated Drugs Are New Chemical Entities | Troutman Pepper Locke - JDSupra [jdsupra.com]
- 13. medium.com [medium.com]
- 14. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 24. resolvemass.ca [resolvemass.ca]
- 25. youtube.com [youtube.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 28. studymind.co.uk [studymind.co.uk]
- 29. cdnsciencepub.com [cdnsciencepub.com]
- 30. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 31. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]
- 32. grokipedia.com [grokipedia.com]
- 33. salamandra.net [salamandra.net]
An In-depth Technical Guide on the Endogenous Sources of N-Formyl-L-leucine in Mammals
Abstract
N-formylated peptides, once considered exclusive to prokaryotes, are now recognized as critical endogenous signaling molecules in mammals. Released during cellular stress and damage, these molecules act as potent Damage-Associated Molecular Patterns (DAMPs), initiating and modulating inflammatory responses. This technical guide provides a comprehensive exploration of the primary endogenous source of N-formyl peptides, including those containing L-leucine, focusing on their mitochondrial origin. We will detail the biosynthetic process rooted in the unique protein synthesis machinery of mitochondria, the signaling cascades they trigger via Formyl Peptide Receptors (FPRs), and the state-of-the-art methodologies for their detection and quantification. This document is intended for researchers, scientists, and drug development professionals seeking to understand and target this fundamental pathway in health and disease.
The Mitochondrial Origin of Endogenous N-Formyl Peptides
The capacity of the mammalian immune system to recognize N-formylated peptides is a direct consequence of the endosymbiotic origin of mitochondria.[1][2] Possessing their own genetic material and protein synthesis apparatus, mitochondria utilize a translational initiation process akin to their bacterial ancestors.[2][3]
N-Formylmethionine: The Initiating Amino Acid
Unlike eukaryotic cytosolic protein synthesis which begins with methionine, mitochondrial translation is initiated with a modified amino acid, N-formylmethionine (fMet) .[1][2] This process is catalyzed by the enzyme methionyl-tRNA formyltransferase (MTFMT) , which attaches a formyl group from 10-formyl-tetrahydrofolate to the methionine linked to its specific initiator tRNA (tRNAfMet).[2][4] Consequently, all 13 proteins encoded by the mitochondrial genome are initially synthesized with fMet at their N-terminus.
While N-Formyl-L-leucine (fLeu) as a free, formylated amino acid is not directly incorporated, peptides containing N-terminal formylated residues, including those with leucine in subsequent positions (e.g., fMet-Leu-...), are the key products. These N-formyl peptides (NFPs) are liberated into the cellular environment under conditions of mitochondrial stress or damage, such as extensive apoptosis or necrosis.[5][6] These released NFPs are the primary endogenous ligands for the Formyl Peptide Receptor family. For instance, formylated hexapeptides derived from the N-terminal regions of human mitochondrial NADH dehydrogenase subunits 4 and 6 are potent activators of these receptors.[7] The term "fLeu" in a biological context often refers to these larger, biologically active N-formyl peptides where leucine is a prominent residue.
Proposed Biosynthetic and Release Pathway
The generation of endogenous fLeu-containing peptides is not an active biosynthetic pathway in the traditional sense, but rather a consequence of mitochondrial protein turnover and damage.
Caption: Proposed pathway for endogenous N-formyl peptide generation.
The Formyl Peptide Receptor (FPR) Family: Signaling Hubs
In humans, the N-formyl peptide receptor family consists of three G protein-coupled receptors (GPCRs): FPR1, FPR2, and FPR3.[8][9] These receptors are expressed on a wide variety of cells, most prominently on phagocytic leukocytes like neutrophils and monocytes, but also on non-hematopoietic cells such as endothelial cells and neurons.[8][10] They function as pattern recognition receptors (PRRs), detecting molecular patterns from both pathogens (Pathogen-Associated Molecular Patterns, PAMPs) and damaged host cells (DAMPs).[11][12]
Upon binding ligands like fLeu-containing peptides, FPRs trigger a cascade of intracellular signaling events crucial for mediating inflammatory responses.[7][10] The prototypical agonist for FPR1 is the peptide N-formyl-methionyl-leucyl-phenylalanine (fMLP).[5][7]
Core Signaling Cascade
The activation of FPRs initiates a canonical GPCR signaling pathway, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS)—all key components of the innate immune response.[5][10]
Caption: Simplified FPR signaling pathway upon ligand binding.
Methodologies for Detection and Quantification
The accurate quantification of fLeu in biological matrices is challenging due to its low endogenous concentrations and potential for degradation. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard analytical method, offering the required sensitivity and specificity.[13][14] The use of a stable isotope-labeled internal standard, such as N-Formyl-L-leucine-d3, is indispensable for achieving accurate and precise results by correcting for variability during sample processing and analysis.[13]
Experimental Workflow: LC-MS/MS Quantification
A robust bioanalytical workflow is critical for reliable data. The inclusion of an internal standard at the earliest stage is paramount.
Caption: Generalized workflow for LC-MS/MS bioanalysis of fLeu.
Detailed Protocol: Quantification of fLeu in Human Plasma
This protocol provides a validated starting point for method development.
1. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Formyl-L-leucine and N-Formyl-L-leucine-d3 in acetonitrile.[14]
-
Calibration Standards: Perform serial dilutions of the N-Formyl-L-leucine stock solution with acetonitrile:water (1:1, v/v) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Working Solution: Dilute the N-Formyl-L-leucine-d3 stock solution to a final concentration of 100 ng/mL in acetonitrile.[14]
2. Sample Preparation:
-
Aliquot 50 µL of human plasma (blank, calibration standard, or unknown sample) into a 1.5 mL microcentrifuge tube.[14]
-
Add 10 µL of the IS working solution (100 ng/mL) to all tubes except the blank.
-
To precipitate proteins, add 200 µL of cold acetonitrile containing 0.1% formic acid.[14]
-
Vortex each sample vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
3. LC-MS/MS Analysis:
-
LC System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[14]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Develop a suitable gradient to separate the analyte from matrix components (e.g., 5% to 95% B over 5 minutes).
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions (Example):
- N-Formyl-L-leucine: Q1 -> Q3 (e.g., m/z 160.1 -> 114.1)
- N-Formyl-L-leucine-d3: Q1 -> Q3 (e.g., m/z 163.1 -> 117.1)
4. Data Processing:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of N-Formyl-L-leucine in unknown samples by interpolating their peak area ratios from the calibration curve.
Representative Quantitative Data
The use of a stable isotope-labeled internal standard significantly improves assay performance.
| Parameter | Method without Internal Standard | Method with N-Formyl-L-leucine-d3 IS |
| Calibration Curve (r²) | 0.985 | > 0.998 |
| Accuracy (% Bias) | ± 25% | < ± 10% |
| Precision (%CV) | 15-30% | < 12% |
| Matrix Effect Variability | High | Low / Compensated |
| Table based on principles described in reference[13]. |
Physiological and Pathophysiological Relevance
The release of mitochondrial N-formyl peptides serves as a potent "danger" signal, alerting the innate immune system to cellular injury.[1][5] The subsequent activation of FPRs on neutrophils and other immune cells is a critical first step in host defense, orchestrating the recruitment of these cells to sites of damage or infection to clear debris and pathogens.[8][12]
However, the persistent or excessive release of these DAMPs can contribute to the pathology of various diseases. Dysregulated FPR signaling is implicated in:
-
Chronic Inflammatory Diseases: Continuous activation can perpetuate inflammation and tissue damage.[6]
-
Neurodegenerative Disorders: FPRs are expressed on microglia, and their activation by mitochondrial DAMPs may contribute to neuroinflammation.[10][15]
-
Cancer: The FPR axis can have dual roles, either promoting tumor growth and angiogenesis or mediating anti-tumor immune responses depending on the context.[8][16]
Conclusion
The primary endogenous source of N-Formyl-L-leucine and related N-formyl peptides in mammals is the degradation of proteins synthesized within mitochondria. This process, a relic of the organelle's bacterial ancestry, generates powerful DAMPs that are central to innate immunity and inflammation. Understanding the pathway from mitochondrial protein synthesis to FPR activation provides a critical framework for research and drug development. The ability to accurately quantify these molecules using advanced analytical techniques like LC-MS/MS is essential for elucidating their precise roles in a multitude of physiological and pathological processes, opening new avenues for therapeutic intervention in inflammatory and degenerative diseases.
References
- Migeotte, I., Communi, D., & Parmentier, M. (2006). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Bioscience, 11, 859-871. [Link]
- Wikipedia. (n.d.). Formyl peptide receptor. [Link]
- Le, Y., Murphy, P. M., & Wang, J. M. (2001). The N-formyl peptide receptors and the anaphylatoxin C5a receptors: an overview. Protein & Cell, 2(3), 153-162. [Link]
- He, H. Q., & Ye, R. D. (2017). The formyl peptide receptors: diversity of ligands and mechanism for recognition. Molecules, 22(3), 455. [Link]
- He, H. Q., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition.
- Panaro, M. A., Acquafredda, A., Sisto, M., Lisi, S., Maffione, A. B., & Mitolo, V. (2006). Biological role of the N-formyl peptide receptors. Immunopharmacology and Immunotoxicology, 28(1), 103-127. [Link]
- Cattaneo, F., Ieva, F., & D'Anca, M. (2021). The N-formyl peptide receptors: Contemporary roles in neuronal function and dysfunction.
- de Oliveira, S., & Rosado, A. (2023). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. International Journal of Molecular Sciences, 24(14), 11598. [Link]
- Romano, M., et al. (2021). The Role of Formyl Peptide Receptors in Permanent and Low-Grade Inflammation: Helicobacter pylori Infection as a Model. International Journal of Molecular Sciences, 22(7), 3737. [Link]
- D'auria, T., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 748. [Link]
- Wikipedia. (n.d.). N-Formylmethionine. [Link]
- Kim, J. (2022). Where Does N-Formylmethionine Come from? What for? Where Is It Going? What is the origin of N-formylmethionine in eukaryotic cells?. BioEssays, 44(5), e2100293. [Link]
- Gañán-Gómez, I., et al. (2022). Formyl-methionine regulates mitochondrial protein synthesis and oxidative phosphorylation.
- Rebelo, A. R., et al. (2021). Mitochondrial methionyl N-formylation affects steady-state levels of oxidative phosphorylation complexes and their organization into supercomplexes. University of Miami. [Link]
- Kim, J. (2019). N-terminal formylmethionine as a novel initiator and N-degron of eukaryotic proteins. BMB Reports, 52(3), 167-168. [Link]
- Prevete, N., et al. (2015). The N-Formyl Peptide Receptors: much more than chemoattractant receptors. Relevance in Health and Disease. Frontiers in Cellular and Infection Microbiology, 5, 95. [Link]
Sources
- 1. N-Formylmethionine - Wikipedia [en.wikipedia.org]
- 2. Where Does N-Formylmethionine Come from? What for? Where Is It Going? What is the origin of N-formylmethionine in eukaryotic cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-terminal formylmethionine as a novel initiator and N-degron of eukaryotic proteins [bmbreports.org]
- 4. Research Portal [scholarship.miami.edu]
- 5. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The N-formyl peptide receptors and the anaphylatoxin C5a receptors: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 9. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 10. Biological role of the N-formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Role of Formyl Peptide Receptors in Permanent and Low-Grade Inflammation: Helicobacter pylori Infection as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
N-Formylleucine as a Mitochondrial Damage-Associated Molecular Pattern (DAMP): From Sterile Inflammation to Therapeutic Target
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cellular injury and stress unleash a cascade of endogenous molecules that alert the innate immune system to non-infectious threats. These molecules, known as Damage-Associated Molecular Patterns (DAMPs), are central to the pathophysiology of sterile inflammation. Owing to their evolutionary origin from bacteria, mitochondria are a potent source of DAMPs, releasing molecular signatures that mimic those of pathogens. Among the most significant of these are N-formyl peptides, such as N-Formylleucine. Released following mitochondrial damage, these peptides are recognized by Formyl Peptide Receptors (FPRs) on immune cells, initiating a powerful inflammatory response. This guide provides a comprehensive technical overview of this compound as a mitochondrial DAMP, detailing its recognition by the innate immune system, the subsequent signaling cascades, its role in disease, and the key experimental methodologies required for its study. We further explore the therapeutic landscape, focusing on the development of FPR antagonists as a strategy to mitigate the detrimental effects of mitochondrial DAMPs in conditions like sepsis, trauma, and chronic inflammatory diseases.
The Endosymbiotic Ghost: Mitochondria as a Source of Inflammatory DAMPs
The innate immune system is primed to recognize conserved molecular structures known as Pathogen-Associated Molecular Patterns (PAMPs) to defend against microbial invasion. However, it also responds to endogenous "danger" signals released from damaged or dying host cells. These DAMPs trigger sterile inflammation, a response critical for tissue repair but also implicated in a host of pathologies when dysregulated.[1]
Mitochondria, the cellular powerhouses, are unique organelles with a bacterial ancestry.[2] This endosymbiotic origin means they retain several bacteria-like characteristics. Crucially, mitochondrial protein synthesis, like that in prokaryotes, initiates with N-formylmethionine.[3][4] Consequently, when cellular trauma or stress causes mitochondrial damage, these N-formylated peptides are released into the extracellular space, where they are recognized by the immune system as potent DAMPs.[1][5] These mitochondrial N-formyl peptides (mtFPs) act as powerful activators of the innate immune system, with this compound being a key component of these pro-inflammatory signals.[1][2][4]
Sensing the Danger: The Formyl Peptide Receptor (FPR) Family
The primary sensors for N-formyl peptides are the Formyl Peptide Receptors (FPRs), a small family of G protein-coupled receptors (GPCRs).[1][3] In humans, this family consists of three members:
-
FPR1: Exhibits high affinity for N-formyl peptides like N-formylmethionyl-leucyl-phenylalanine (fMLF) from bacteria and analogous peptides from mitochondria.[3][4][6] It is the principal receptor for mtFPs and a key mediator of the resulting inflammatory cascade.[7][8]
-
FPR2 (also known as ALX/FPRL1): A promiscuous receptor that binds a wide array of ligands, including N-formyl peptides (with lower affinity than FPR1), lipids like Lipoxin A4, and peptides such as Annexin A1.[3][9] It can mediate both pro- and anti-inflammatory signals depending on the specific ligand.[9][10]
-
FPR3: The least characterized member, its function remains largely unclear.[3][11]
The recognition of N-formyl peptides by FPR1 is structurally specific. The N-formyl group is essential for high-affinity binding and receptor activation, fitting into a distinct binding pocket within the receptor.[12] This interaction triggers a conformational change in the GPCR, initiating downstream signaling.
Intracellular Signaling: How this compound Activates Immune Cells
Upon binding of this compound or other mtFPs, FPR1 activates heterotrimeric G-proteins, leading to a cascade of intracellular events that orchestrate the immune response.[13] This signaling is crucial for the function of phagocytes, particularly neutrophils.
The key signaling events include:
-
G-Protein Activation: Ligand binding causes FPR1 to activate associated Gαi proteins.
-
Downstream Effector Activation: This leads to the activation of Phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG.[9]
-
Calcium Mobilization: IP3 triggers the release of Ca²⁺ from the endoplasmic reticulum, leading to a rapid increase in cytosolic calcium concentration.[9][14] This calcium flux is a critical signal for many neutrophil functions.
-
MAPK Pathway Activation: The signaling cascade robustly activates Mitogen-Activated Protein Kinase (MAPK) pathways, particularly ERK1/2 and p38 MAPK.[8][10]
These signaling events culminate in hallmark neutrophil responses:
-
Chemotaxis: Directed migration towards the source of the N-formyl peptides.[4]
-
Degranulation: Release of antimicrobial proteins and proteases from intracellular granules.
-
Superoxide Production: Activation of the NADPH oxidase complex to generate reactive oxygen species (ROS) in a process known as the "respiratory burst."
Sources
- 1. Mitochondrial N-formyl peptides induce cardiovascular collapse and sepsis-like syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial damage-associated molecular patterns and vascular function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial N-formyl peptides cause airway contraction and lung neutrophil infiltration via formyl peptide receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. N-Formyl peptides drive mitochondrial damage associated molecular pattern induced neutrophil activation through ERK1/2 and P38 MAP kinase signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 11. Regulation of inflammation by members of the formyl-peptide receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns [ideas.repec.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. academic.oup.com [academic.oup.com]
N-Formylleucine in Cellular Signaling: A Technical Guide for Researchers
This guide provides a detailed exploration of N-Formylleucine and its pivotal role in cell signaling, designed for professionals in research and drug development. We will dissect the molecular mechanisms, functional outcomes, and key experimental methodologies pertinent to this field, moving from the foundational principles of receptor engagement to the intricacies of downstream signal transduction and its physiological consequences.
The Molecular Sentinel: Understanding this compound
This compound is a derivative of the essential amino acid leucine, characterized by the addition of a formyl group to its amino terminus.[1][2][3] Its significance in cell biology stems not from its metabolic role, but from its function as a molecular signal. N-formyl peptides, including those containing this compound, are signature molecules produced during protein synthesis in bacteria.[4][5][6] They are also released from damaged host cells when mitochondria, which share an evolutionary origin with bacteria, break down.[4][5] This dual origin classifies N-formyl peptides as both Pathogen-Associated Molecular Patterns (PAMPs) and Damage-Associated Molecular Patterns (DAMPs).
The presence of these peptides in the extracellular environment serves as a potent alarm signal for the innate immune system, indicating either bacterial invasion or tissue injury.[7] The immune system has evolved a specialized class of receptors to detect these signals, initiating a rapid and robust defensive response.[8][9][10]
The Gatekeepers: Formyl Peptide Receptors (FPRs)
The biological effects of this compound and related peptides are mediated by a specific subfamily of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[4][8][9][10] In humans, this family consists of three main isoforms: FPR1, FPR2, and FPR3, each with distinct ligand specificities and expression patterns.[5][8]
-
FPR1 : This is the high-affinity receptor for many bacterially-derived N-formyl peptides, including the archetypal and highly potent agonist N-formylmethionyl-leucyl-phenylalanine (fMLP).[8][11] It is considered the classical receptor for initiating chemotactic responses in phagocytes.
-
FPR2/ALX : This receptor is notable for its promiscuity, binding not only to N-formyl peptides but also to a wide array of other ligands, including lipids and non-formylated peptides, which can trigger either pro- or anti-inflammatory responses.[5][11]
-
FPR3 : The function of FPR3 is the least understood, and its role in inflammation is still under active investigation.[5]
While highly expressed on phagocytic leukocytes like neutrophils and macrophages, FPRs are also found on a variety of non-hematopoietic cells, including epithelial and endothelial cells, suggesting their involvement in a broader range of physiological and pathological processes than just immunity.[8][9][10]
The Domino Effect: The this compound Signaling Cascade
The binding of an N-formyl peptide to its receptor, primarily FPR1, initiates a well-defined intracellular signaling cascade that translates the external chemical signal into a specific cellular action. This process is a classic example of GPCR-mediated signal transduction.
The cascade begins with the ligand-induced conformational change in the FPR, which activates an associated heterotrimeric G-protein of the Gi subfamily, a process that is characteristically sensitive to pertussis toxin.[12][13] The activated G-protein dissociates, and its subunits trigger downstream effectors. The primary pathway involves the activation of Phospholipase C (PLC) .[12][13][14]
PLC acts on the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2), cleaving it into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .[14][15]
-
IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing a rapid release of stored calcium (Ca2+) into the cytosol.[14] This calcium transient is a fundamental signal for numerous cellular processes.
-
DAG remains in the plasma membrane where, in conjunction with the elevated cytosolic Ca2+, it activates members of the Protein Kinase C (PKC) family.[12]
The activation of PKC and other signaling intermediates, spurred by the calcium flux, leads to the engagement of the Mitogen-Activated Protein Kinase (MAPK) pathways, such as the p38 and ERK cascades.[16][17] These kinase pathways phosphorylate a multitude of target proteins, including transcription factors and cytoskeletal components, ultimately orchestrating the cell's functional response.[18][19]
Experimental Protocol: Calcium Flux Assay
This protocol outlines the measurement of intracellular calcium mobilization in response to this compound using a fluorescent indicator dye.
1. Cell Preparation: a. Plate cells (e.g., HEK293 cells transfected with an FPR, or neutrophils) in a 96-well black, clear-bottom plate and grow to confluence. b. Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM) and an organic anion transport inhibitor like probenecid, which helps retain the dye inside the cells. [20] c. Remove the culture medium and add the loading buffer to the cells.
2. Dye Loading: a. Incubate the plate at 37°C for 45-60 minutes in the dark to allow the dye to enter the cells and be cleaved into its active, calcium-sensitive form.
3. Assay Execution: a. After incubation, wash the cells gently with assay buffer to remove extracellular dye. b. Place the plate into a fluorescence plate reader equipped with kinetic reading capabilities and injectors. c. Record a baseline fluorescence reading for 15-30 seconds. d. The instrument's injector adds the this compound solution at the desired concentration. e. Immediately continue recording the fluorescence intensity kinetically for another 2-3 minutes to capture the transient rise and subsequent fall of intracellular calcium. [21][22] 4. Data Analysis: a. The change in fluorescence (F) is typically normalized to the initial baseline fluorescence (F₀) as F/F₀. b. Key parameters to analyze include the peak fluorescence intensity, time to peak, and area under the curve, which collectively describe the magnitude and duration of the calcium response. [21] c. Plotting the peak response against ligand concentration allows for the determination of the EC₅₀ (half-maximal effective concentration).
Conclusion and Future Directions
This compound and its cognate receptors are central players in the orchestration of the innate immune response. The signaling pathways they command are exquisitely tuned to translate the detection of bacterial or mitochondrial debris into a coordinated, multi-pronged cellular defense program, with chemotaxis as its hallmark. For researchers and drug developers, this pathway offers a wealth of opportunities. A deep understanding of its components and regulatory mechanisms is critical for developing novel therapeutics that can either enhance host defense against infection or dampen the excessive inflammation that underlies many chronic diseases. The continued exploration of ligand bias, receptor dimerization, and pathway crosstalk will undoubtedly unveil new layers of complexity and provide novel targets for therapeutic intervention.
References
- Molecular Devices. Calcium flux assay for in vitro neurotoxicity studies and drug screening. Molecular Devices Website. [Link] [21]22. Ye, R. D., et al. (2020). The Contribution of Chemoattractant GPCRs, Formylpeptide Receptors, to Inflammation and Cancer. Frontiers in Immunology. [Link] [24]23. Noblin, D. J., et al. (2012). Development of a high-throughput calcium flux assay for identification of all ligand types including positive, negative, and silent allosteric modulators for G protein-coupled receptors. PubMed. [Link]
- Williamson, D. L., et al. (2014). Convergence of signaling pathways in mediating actions of leucine and IGF-1 on mTORC1 in L6 myoblasts. American Journal of Physiology-Endocrinology and Metabolism. [Link]
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual.
- Glembotski, C. C. (2022). Upregulation of Phospholipase C Gene Expression Due to Norepinephrine-Induced Hypertrophic Response. PubMed. [Link] [15]42. Rennie, M. J., et al. (2006). Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis. Current Opinion in Clinical Nutrition and Metabolic Care. [Link]
- Stöber, T., et al. (2022). Insertion of Nanoluc into the Extracellular Loops as a Complementary Method To Establish BRET-Based Binding Assays for GPCRs. ACS Pharmacology & Translational Science. [Link] [36]44. Bylund, D. B. (2004). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology. [Link]
Sources
- 1. This compound | C7H13NO3 | CID 9880216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Impaired Antibacterial Host Defense in Mice Lacking the N-formylpeptide Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 10. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nucleotide regulatory protein-mediated activation of phospholipase C in human polymorphonuclear leukocytes is disrupted by phorbol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of a guanine nucleotide regulatory protein in the activation of phospholipase C by different chemoattractants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Upregulation of Phospholipase C Gene Expression Due to Norepinephrine-Induced Hypertrophic Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The chemotactic factor N-formylmethionyl-leucyl-phenylalanine activates microtubule-associated protein 2 (MAP) kinase and a MAP kinase kinase in polymorphonuclear leucocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mitogen-activated protein kinase - Wikipedia [en.wikipedia.org]
- 19. MAPK Family Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. What is a calcium flux assay? | AAT Bioquest [aatbio.com]
- 21. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 22. agilent.com [agilent.com]
Methodological & Application
Application Note: A Robust and Validated Protocol for the Quantification of N-Formylleucine in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and metabolic research.
Abstract
This document provides a comprehensive, step-by-step protocol for the accurate and precise quantification of N-Formylleucine in human plasma. The method employs a simple protein precipitation for sample preparation, followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, N-Formyl-L-leucine-d3, ensures high accuracy by correcting for matrix effects and variability in sample processing.[1][2] This protocol is designed to meet the rigorous standards of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5]
Introduction: The Significance of this compound Quantification
This compound, a derivative of the essential branched-chain amino acid L-leucine, is a molecule of increasing interest in biomedical research.[6] As a modified amino acid, it can serve as a potential biomarker in various physiological and pathological states.[1] Accurate measurement of this compound concentrations in biological matrices like human plasma is critical for understanding its role in metabolic pathways, as well as for pharmacokinetic and toxicokinetic studies in drug development.[2][4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for quantifying small molecules in complex biological samples due to its inherent selectivity, sensitivity, and speed.[7] This application note details a validated LC-MS/MS method that leverages a stable isotope dilution technique for the reliable quantification of this compound.[8] The use of a deuterated analog, N-Formyl-L-leucine-d3, as an internal standard is a cornerstone of this protocol, as it closely mimics the chemical and physical properties of the analyte, thereby compensating for variations during sample preparation and analysis.[2][7]
Principle of the Method
This bioanalytical method is based on the principle of stable isotope dilution mass spectrometry. Human plasma samples are first subjected to a protein precipitation step using acetonitrile to remove high molecular weight interferences.[9][10] The internal standard, N-Formyl-L-leucine-d3, is added prior to this step to account for any analyte loss during sample processing.[7] Following centrifugation, the resulting supernatant is directly injected into the LC-MS/MS system.
Chromatographic separation is achieved on a C18 reversed-phase column, which effectively resolves this compound from other endogenous plasma components.[1] The analyte and internal standard are then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective detection method monitors specific precursor-to-product ion transitions for both this compound and its deuterated internal standard, ensuring minimal interference and maximal sensitivity.[2] Quantification is performed by calculating the ratio of the analyte peak area to the internal standard peak area, and comparing this ratio to a calibration curve generated from standards of known concentrations.
Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier |
| N-Formyl-L-leucine | Reference Standard (≥98% purity) | MedchemExpress, Sigma-Aldrich |
| N-Formyl-L-leucine-d3 | Internal Standard (≥98% purity, ≥99% isotopic purity) | BenchChem, CIL |
| Acetonitrile | LC-MS Grade | Fisher Scientific, Honeywell |
| Methanol | LC-MS Grade | Fisher Scientific, Honeywell |
| Formic Acid | LC-MS Grade (≥99%) | Thermo Scientific, Sigma-Aldrich |
| Ultrapure Water | 18.2 MΩ·cm | Milli-Q® system or equivalent |
| Human Plasma (K2EDTA) | Blank Matrix | Certified Vendor (e.g., BioIVT) |
Step-by-Step Experimental Protocol
Preparation of Stock and Working Solutions
Causality: The preparation of accurate stock and working solutions is fundamental to the entire quantitative assay. Serial dilutions from a concentrated stock solution minimize weighing errors and allow for the precise creation of calibration standards and quality control samples across the desired analytical range.
-
N-Formyl-L-leucine Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Formyl-L-leucine and dissolve it in 10 mL of methanol.[1]
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of N-Formyl-L-leucine-d3 and dissolve it in 1 mL of methanol.[1]
-
N-Formyl-L-leucine Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a 50:50 (v/v) acetonitrile:water mixture to create concentrations for the calibration curve and QC samples.[9]
-
Internal Standard Working Solution (100 ng/mL): Dilute the N-Formyl-L-leucine-d3 stock solution with acetonitrile.[9] This concentration should be chosen to provide a stable and sufficient signal across all samples.
Store all stock solutions at -20°C to ensure stability.
Preparation of Calibration Standards and Quality Control (QC) Samples
Causality: Spiking a blank biological matrix (human plasma) with known concentrations of the analyte is essential for creating a calibration curve that accurately reflects the behavior of the analyte in the actual study samples. QC samples at different concentrations are used to validate the accuracy and precision of the method during both validation and routine analysis.[4]
-
Prepare calibration standards by spiking blank human plasma with the appropriate N-Formyl-L-leucine working solutions to achieve a concentration range that covers the expected in-vivo concentrations.
-
Prepare at least three levels of QC samples in blank human plasma: Low QC, Medium QC, and High QC.[9]
Sample Preparation: Protein Precipitation
Causality: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma, which can otherwise interfere with the analysis by fouling the LC column and causing ion suppression in the mass spectrometer.[10] Acetonitrile is a common choice as it efficiently precipitates proteins while keeping small molecules like this compound in solution.[9]
Caption: Protein Precipitation Workflow.
Detailed Steps:
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile (100 ng/mL).[1]
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Conditions
Causality: The chromatographic and mass spectrometric parameters are optimized to achieve sensitive, selective, and reproducible measurements. A C18 column is chosen for its excellent retention of moderately polar compounds like this compound.[1] The gradient elution ensures that the analyte is well-resolved from potential interferences and elutes as a sharp peak. The MRM transitions are specific to the analyte and internal standard, providing a high degree of certainty in identification and quantification.[2]
Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration. |
Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
MRM Transitions
| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Collision Energy (eV) |
| N-Formyl-L-leucine | 160.1 | 114.1 | 15 |
| N-Formyl-L-leucine-d3 | 163.1 | 117.1 | 15 |
Note: These parameters should be optimized for the specific instrument being used.[2]
Data Analysis and Quantification
The quantification of this compound is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used to fit the data. The concentration of this compound in the QC and unknown samples is then calculated from their peak area ratios using the regression equation of the calibration curve.
Method Validation
A bioanalytical method must be validated to ensure its reliability for the intended application.[11] The validation should be performed in accordance with the guidelines from regulatory agencies like the FDA and EMA.[3][4][5] The key validation parameters are summarized below.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Notes and Protocols for N-Formylleucine in Neutrophil Chemotaxis Assays
Introduction: The Critical Role of Neutrophil Chemotaxis in Innate Immunity
Neutrophils are the vanguard of the innate immune system, representing the first line of cellular defense against invading pathogens.[1][2] Their effectiveness is critically dependent on their ability to rapidly migrate from the bloodstream to sites of infection or inflammation, a process known as chemotaxis.[1][2] This directed migration is guided by chemical gradients of chemoattractants, which are substances that attract motile cells.[1] Among these chemoattractants are N-formylated peptides, which are potent activators of neutrophils.[3]
N-formylated peptides, such as N-Formylleucine, are recognized as Pathogen-Associated Molecular Patterns (PAMPs) because they are common components of bacterial proteins.[4] Their presence signals a bacterial invasion, triggering a robust inflammatory response. The primary mechanism through which neutrophils detect these peptides is via a class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[5][6] The human FPR family includes FPR1, FPR2/ALX, and FPR3, which play diverse roles in the initiation and resolution of inflammation.[5] The binding of an N-formylated peptide to these receptors initiates a cascade of intracellular signaling events, leading to a variety of cellular responses including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[5][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in neutrophil chemotaxis assays. We will delve into the underlying scientific principles, provide detailed, field-proven protocols, and offer insights into data interpretation and troubleshooting.
Scientific Principle: this compound and Formyl Peptide Receptor Signaling
The interaction between N-formylated peptides and FPRs is a cornerstone of the innate immune response. FPR1, the first GPCR identified on human neutrophils, is a high-affinity receptor for many N-formylated peptides.[5] The binding of a ligand like this compound to FPR1 triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins.[7]
This initiates a complex signaling cascade involving multiple downstream pathways, including the phosphatidylinositol-3 kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK) pathways.[8] These signaling events culminate in the reorganization of the actin cytoskeleton, which is essential for cell polarization and motility, driving the neutrophil towards the source of the chemoattractant.[2]
It is important to note that different N-formylated peptides can exhibit varying affinities for the different FPR subtypes, leading to nuanced cellular responses. While N-formyl-methionyl-leucyl-phenylalanine (fMLP) is a widely studied potent chemoattractant that binds with high affinity to FPR1, this compound has been reported to show slight activity at higher concentrations (in the range of 10⁻³ M).[9] This distinction is critical when designing and interpreting chemotaxis experiments.
Signaling Pathway Overview
The following diagram illustrates the simplified signaling cascade initiated by this compound binding to a Formyl Peptide Receptor on the neutrophil surface.
Caption: A step-by-step workflow for the neutrophil chemotaxis assay.
Data Analysis and Interpretation
The primary output of a chemotaxis assay is the quantification of cell migration in response to varying concentrations of the chemoattractant.
-
Dose-Response Curve: Plot the number of migrated cells (or fluorescence intensity) against the concentration of this compound. This will typically yield a bell-shaped curve, where migration increases with concentration up to an optimal point, after which it may decrease at very high concentrations due to receptor saturation and desensitization.
-
Chemotactic Index: Calculate the chemotactic index by dividing the number of cells that migrated in the presence of the chemoattractant by the number of cells that migrated in the control (assay medium alone). This normalizes the data and accounts for random migration.
-
Statistical Analysis: Perform appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed differences in migration between different concentrations of this compound and the control.
Troubleshooting and Best Practices
-
High Background Migration: If a high number of cells migrate in the negative control wells, it could be due to neutrophil activation during isolation. Ensure all isolation steps are performed at 4°C and use endotoxin-free reagents. [10]Reducing the incubation time may also help. [10]* Low Migration: Insufficient migration may indicate suboptimal chemoattractant concentrations, a short incubation time, or poor cell health. Verify the viability of the neutrophils and test a broader range of this compound concentrations.
-
Donor Variability: The responsiveness of neutrophils can vary between donors. It is advisable to perform experiments with cells from multiple donors to ensure the reproducibility of the results.
-
Assay Validation: For initial assay setup, it is recommended to use a well-characterized potent chemoattractant like fMLP (at concentrations around 10-100 nM) as a positive control to validate the experimental system. [11][12][13]
Conclusion
The neutrophil chemotaxis assay is a powerful tool for studying the innate immune response and for screening potential modulators of inflammation. By understanding the underlying principles of N-formylated peptide signaling and adhering to robust experimental protocols, researchers can obtain reliable and reproducible data on the effects of this compound on neutrophil migration. This, in turn, can provide valuable insights into the mechanisms of inflammatory diseases and aid in the development of novel therapeutics.
References
- Charles River Laboratories. Neutrophil Chemotaxis Assay.
- Davenport, C., & Gilroy, D. W. (2016). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. Frontiers in Immunology, 7, 484.
- Perretti, M., & D'Acquisto, F. (2009). Opposing regulation of neutrophil apoptosis through the formyl peptide receptor-like 1/lipoxin A4 receptor: implications for resolution of inflammation. Journal of Leukocyte Biology, 84(5), 1116-1123.
- Forsman, H., et al. (2019). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. Journal of Leukocyte Biology, 106(2), 383-393.
- Zimmerli, S., et al. (1990). A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase. Analytical Biochemistry, 185(2), 238-242.
- Bylund, J., et al. (2021). The Two Formyl Peptide Receptors Differently Regulate GPR84-Mediated Neutrophil NADPH Oxidase Activity. Journal of Innate Immunity, 13(3), 173-184.
- Kanaho, Y., et al. (2006). Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable. Molecular and Cellular Biology, 26(23), 8824–8835.
- He, H. Q., & Ye, R. D. (2002). N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr. The Journal of Immunology, 169(5), 2617-2624.
- Sklar, L. A., et al. (1984). Activation of Neutrophils by N-formyl Chemotactic Peptides. Federation Proceedings, 43(13), 2724-2728.
- Li, Y., et al. (2017). An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood. Journal of Visualized Experiments, (124), e55822.
- ResearchGate. Validation of a chemotactic microfluidics for neutrophils.
- Zigmond, S. H. (1978). The response of human neutrophils to a chemotactic tripeptide (N-formyl-methionyl-leucyl-phenylalanine) studied by microcinematography. The Journal of Cell Biology, 77(2), 585-592.
- Dahlgren, C., et al. (2000). The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8. FEBS Letters, 478(1-2), 107-110.
- Chen, C., et al. (2022). Identification of N-formylated Peptides with Neutrophilic Chemotactic Activity in Mycobacterium tuberculosis. mSphere, 7(3), e00133-22.
- Onsum, M. D., & Rao, C. V. (2016). Chemoattractant concentration-dependent tuning of ERK signaling dynamics in migrating neutrophils. Molecular Biology of the Cell, 27(25), 4054-4063.
- Cell Biolabs, Inc. Chemotaxis Assays.
- Yang, F., et al. (2022). Recent advances in neutrophil chemotaxis abnormalities during sepsis. MedNexus, 2(2), 011.
- Nuzzi, P. A., & Lokuta, M. A. (2007). Analysis of Neutrophil Chemotaxis. In: Methods in Molecular Biology, vol 370. Humana Press.
- Schiffmann, E., et al. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes. Proceedings of the National Academy of Sciences, 72(3), 1059-1062.
- Neagoe, P. E., et al. (2022). Multifactorial assessment of neutrophil chemotaxis efficiency from a drop of blood. Scientific Reports, 12(1), 1686.
- Hossain, M., et al. (2023). A Novel Image-Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay. Current Protocols, 3, e911.
- Semantic Scholar. Boyden chamber assay.
- Marasco, W. A., et al. (1983). Characterization of the rat neutrophil formyl peptide chemotaxis receptor. The American Journal of Pathology, 111(3), 273–281.
- Moghe, P. V., & Lauffenburger, D. A. (1995). Neutrophil chemotaxis in moving gradients of fMLP. Journal of Immunological Methods, 180(2), 193-206.
- Schiffmann, E., et al. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes. Proceedings of the National Academy of Sciences of the United States of America, 72(3), 1059–1062.
- ResearchGate. Why my chemotaxis negative control wrong? is it experimental error?
- ResearchGate. Migration of neutrophils measured using a Boyden chamber assay and a nanofibrous membrane assay.
- Alm, J., et al. (2012). Differential neutrophil chemotactic response towards IL-8 and bacterial N-formyl peptides in term newborn infants. Acta Paediatrica, 101(12), 1229-1235.
- De Gobba, C., et al. (2019). Preparation, Characterization and In Vitro Stability of a Novel ACE-Inhibitory Peptide from Soybean Protein. Molecules, 24(18), 3274.
Sources
- 1. Analysis of Neutrophil Chemotaxis | Springer Nature Experiments [experiments.springernature.com]
- 2. Differential neutrophil chemotactic response towards IL-8 and bacterial N-formyl peptides in term newborn infants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-formylmethionyl peptides as chemoattractants for leucocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chemoattractant concentration-dependent tuning of ERK signaling dynamics in migrating neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Technical Guide to N-Formyl-L-leucine and Its Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Deconstructing N-Formyl-L-leucine
N-Formyl-L-leucine is a derivative of the essential branched-chain amino acid, L-leucine. While structurally similar to its parent amino acid, the addition of a formyl group to the N-terminus dramatically alters its biological context and applications. This guide provides a comprehensive overview of N-Formyl-L-leucine's roles in metabolic research, distinguishing between its direct and indirect applications, its function as a pharmaceutical intermediate, and its potential as a signaling molecule. We will also clearly differentiate its activities from those of its more extensively studied precursor, L-leucine, to provide a clear and accurate technical resource.
Part 1: The Analytical Workhorse - N-Formyl-L-leucine-d3 in Quantitative Analysis
A primary and critical application of N-Formyl-L-leucine in the research sphere is, paradoxically, through its deuterated form, N-Formyl-L-leucine-d3. This stable isotope-labeled analog serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] The distinct mass shift provided by the deuterium atoms allows for precise and accurate quantification of endogenous or administered N-Formyl-L-leucine in complex biological matrices like plasma or cell lysates.[1][2]
Core Application: Stable Isotope Dilution Analysis
The gold standard for quantification in metabolomics and pharmacokinetics is the stable isotope dilution (SID) method. N-Formyl-L-leucine-d3 is indispensable in this context. Its physicochemical properties are nearly identical to the non-deuterated analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution allows for the correction of analytical variability, leading to highly reliable and reproducible data.[3]
Quantitative Data Summary: Physicochemical Properties
| Property | N-Formyl-L-leucine | N-Formyl-L-leucine-d3 |
| Molecular Formula | C₇H₁₃NO₃ | C H₁₀D₃NO₃ |
| Molecular Weight | 159.19 g/mol | 162.20 g/mol |
| CAS Number | 6113-61-7 | 1356930-28-3 |
| Appearance | White to Off-White Solid | White to Off-White Solid |
| Solubility | Soluble in DMSO and Methanol | Soluble in DMSO and Methanol |
Experimental Protocol: Quantification of N-Formyl-L-leucine in Human Plasma using LC-MS/MS
This protocol outlines a standard procedure for the use of N-Formyl-L-leucine-d3 as an internal standard.
1. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Formyl-L-leucine and N-Formyl-L-leucine-d3 in acetonitrile.[3]
-
Working Standard Solutions: Create a calibration curve by serially diluting the N-Formyl-L-leucine stock solution with a 1:1 mixture of acetonitrile and water.[3]
-
Internal Standard Working Solution (100 ng/mL): Dilute the N-Formyl-L-leucine-d3 stock solution with acetonitrile.[3]
2. Sample Preparation:
-
Pipette 50 µL of the plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.[3]
-
Add 10 µL of the 100 ng/mL N-Formyl-L-leucine-d3 internal standard working solution to each tube (excluding the blank).[3]
-
To precipitate proteins, add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube.[3]
-
Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness using a gentle stream of nitrogen or a vacuum concentrator.[1]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.[1]
3. LC-MS/MS Analysis:
-
Inject the reconstituted samples onto a suitable reversed-phase column (e.g., C18).
-
Employ a gradient mobile phase, typically consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[1]
-
Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode to monitor the specific precursor-to-product ion transitions for both N-Formyl-L-leucine and N-Formyl-L-leucine-d3.[1]
4. Data Analysis:
-
Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the concentrations of the calibration standards.
-
Determine the concentrations of the unknown samples from the calibration curve.[3]
Experimental Workflow Diagram
Caption: Workflow for sample preparation and LC-MS/MS analysis.
Part 2: Pharmaceutical Intermediate for Orlistat
Beyond its analytical applications, N-Formyl-L-leucine is a crucial intermediate in the pharmaceutical synthesis of Orlistat.[4] Orlistat is a well-known medication used for weight management that functions by inhibiting fat absorption in the body.[4] The high purity and specific chemical characteristics of N-Formyl-L-leucine are essential for its seamless integration into the Orlistat synthesis process, ensuring consistent and high-quality production of the final active pharmaceutical ingredient.[4]
Part 3: Potential Biological Roles in Metabolic Regulation - An Emerging Field
While the direct biological activities of N-Formyl-L-leucine in metabolic regulation are not as extensively characterized as those of L-leucine, its structural similarity to other N-formylated peptides suggests a potential role as a signaling molecule, primarily through the Formyl Peptide Receptors (FPRs).
N-Formyl Peptides and Formyl Peptide Receptors (FPRs)
N-formyl peptides, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP), are recognized by a class of G protein-coupled receptors known as FPRs.[5] These receptors are predominantly found on immune cells and mediate chemotaxis, playing a vital role in the innate immune response to bacterial infections and tissue damage.[5] Given the strong interplay between inflammation and metabolic diseases like diabetes and obesity, the activation of FPRs is an area of growing interest in metabolic research.[5]
FPR Activation and Metabolic Consequences
Emerging evidence suggests that FPR activation can directly impact metabolic processes:
-
Glucose Metabolism: Activation of FPR1 by N-formyl peptides has been shown to induce the translocation of glucose transporters (GLUTs), which could enhance glucose uptake.[5] Furthermore, signaling through FPR2 in certain cancer cells has been found to redirect glucose and glutamine towards anabolic pathways.[6][7]
-
Cellular Metabolism: Stimulation of FPR2 can lead to the phosphorylation of numerous proteins involved in cellular metabolic processes.[6] This includes influencing the pentose phosphate pathway, nucleotide synthesis, and glutamine transport.[7]
While these findings are promising, it is important to note that much of this research has been conducted with potent, well-characterized FPR agonists like fMLP. The specific efficacy and downstream effects of N-Formyl-L-leucine on metabolic cells such as adipocytes, hepatocytes, and myocytes are still an area requiring further investigation.
Signaling Pathway: FPR Activation
Caption: FPR activation by N-formyl peptides.
Part 4: Distinguishing from L-leucine - The mTOR Pathway
It is crucial to differentiate the biological activities of N-Formyl-L-leucine from its parent amino acid, L-leucine. L-leucine is a potent activator of the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth, protein synthesis, and metabolism.[1]
L-leucine's Role in Metabolism
-
Protein Synthesis: L-leucine stimulates protein synthesis in skeletal muscle and other tissues by activating the mTORC1 signaling complex.[8]
-
Glucose and Lipid Metabolism: Through its influence on mTOR and other pathways like AMPK, L-leucine can affect glucose tolerance, insulin sensitivity, and lipid metabolism.[9]
-
Metabolic Diseases: The role of L-leucine in metabolic diseases is complex; while it can have beneficial effects, excessive intake has also been linked to insulin resistance.[10][11]
Potential Interaction of N-Formyl-L-leucine with mTOR Signaling
While the primary signaling route for N-formylated peptides is through FPRs, the structural similarity of N-Formyl-L-leucine to L-leucine raises the possibility of its interaction with mTOR signaling. It has been hypothesized that N-Formyl-L-leucine could potentially act as a competitive inhibitor or modulator of L-leucine's effects on mTORC1.[1] This remains a speculative but intriguing area for future research, particularly in therapeutic areas where mTOR signaling is a target, such as metabolic diseases and cancer.[1]
Signaling Pathway: L-leucine and mTORC1 Activation
Caption: L-leucine mediated mTORC1 signaling pathway.
Conclusion and Future Directions
N-Formyl-L-leucine is a multifaceted molecule with distinct and important applications. Its role as a pharmaceutical intermediate for Orlistat is well-established. In its deuterated form, it is an indispensable tool for accurate bioanalytical quantification.
The exploration of N-Formyl-L-leucine as a direct modulator of metabolic processes is an emerging field. While the broader class of N-formyl peptides demonstrates clear links to metabolic regulation through FPR activation, further research is required to elucidate the specific biological role and therapeutic potential of N-Formyl-L-leucine in this context. Understanding its specific interactions with FPRs on metabolic tissues and its potential cross-talk with L-leucine-mediated pathways like mTOR will be critical next steps for researchers and drug development professionals.
References
- Activation of the FPR by formyl peptides from mitochondria or bacteria... (n.d.). ResearchGate.
- Formyl-peptide receptor 2 signalling triggers aerobic metabolism of glucose through Nox2-dependent modulation of pyruvate dehydrogenase activity. (n.d.). ResearchGate.
- Alvarenga, L. de A., Cardozo, L. F. M. F., Ribeiro, M. H., & Mafra, D. (2023). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. International Journal of Molecular Sciences, 24(14), 11563.
- Li, F., Yin, Y., Tan, B., Kong, X., & Wu, G. (2011). Leucine Supplementation: A Novel Strategy for Modulating Lipid Metabolism and Energy Homeostasis. Amino Acids, 40(4), 1185-1193.
- Nair, K. S., Schwartz, R. G., & Welle, S. (1992). Effect of leucine on amino acid and glucose metabolism in humans. Metabolism, 41(6), 643-648.
- Sica, A., Sagnella, A., & Prevete, N. (2022). Formyl-Peptide Receptor 2 Signaling Redirects Glucose and Glutamine into Anabolic Pathways in Metabolic Reprogramming of Lung Cancer Cells. International Journal of Molecular Sciences, 23(17), 9786.
- Walther, A., Riehemann, K., & Gerke, V. (2000). Functional activation of the formyl peptide receptor by a new endogenous ligand in human lung A549 cells. The Journal of biological chemistry, 275(14), 9869–9873.
- Metabolic Disorders Disease Models. (n.d.). Eurofins Advinus.
- Combaret, L., Dardevet, D., Rieu, I., Pouch, M. N., Béchet, D., Taillandier, D., Grizard, J., & Attaix, D. (2005). A leucine-supplemented diet restores the defective postprandial stimulation of protein synthesis in aged rat skeletal muscle. The Journal of physiology, 569(Pt 2), 489–499.
- Su, Y., Sim, C., & Kim, Y. B. (2013). Hypothalamic Leucine Metabolism Regulates Liver Glucose Production. Diabetes, 62(7), 2215–2225.
- Leucine effects on lipid metabolism in adipose tissues, Skeletal muscle... (n.d.). ResearchGate.
- Nair, K. S., Schwartz, R. G., & Welle, S. (1992). Effect of leucine on amino acid and glucose metabolism. ResearchGate.
- Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines. (2024). STAR Protocols, 5(1), 102875.
- In Vivo Metabolic Responses to Different Formulations of Amino Acid Mixtures for the Treatment of Phenylketonuria (PKU). (2022). Nutrients, 14(15), 3183.
- Pedroso, J. A. B., Zampieri, T. T., & Donato, J., Jr. (2015). Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis. Nutrients, 7(5), 3914–3937.
- Pedroso, J. A. B., Zampieri, T. T., & Donato, J., Jr. (2015). Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis. Nutrients, 7(5), 3914–3937.
- Dietary leucine may fight pre-diabetes, metabolic syndrome: Study shows improvements in animals with amino acid in diet. (2011). ScienceDaily.
- Wu, G. (2009). Nutritional and regulatory roles of leucine in muscle growth and fat reduction. Frontiers in Bioscience, 14(1), 728-743.
- Li, F., Yin, Y., Tan, B., Kong, X., & Wu, G. (2015). The role of leucine and its metabolites in protein and energy metabolism. Amino acids, 47(11), 2223–2230.
- The Role of Leucine in the Regulation of Protein Metabolism. (n.d.). ResearchGate.
- Nicastro, H., Artioli, G. G., Costa Ados, S., Solis, M. Y., da Luz, C. R., Blachier, F., & Lancha, A. H., Jr. (2011). An overview of the therapeutic effects of leucine supplementation on skeletal muscle under atrophic conditions. Amino acids, 40(2), 287–300.
- Nairizi, A., & Naderi, A. (2014). Leucine alters hepatic glucose/lipid homeostasis via the myostatin-AMP-activated protein kinase pathway - potential implications for nonalcoholic fatty liver disease. The FEBS journal, 281(13), 2949–2961.
- Layman, D. K. (2002). Role of leucine in protein metabolism during exercise and recovery. Canadian journal of applied physiology = Revue canadienne de physiologie appliquee, 27(6), 646–663.
- Pasiakos, S. M., McClung, H. L., McClung, J. P., Margolis, L. M., Andersen, N. E., Cloutier, G. J., Pikosky, M. A., Rood, J. C., Fielding, R. A., & Young, A. J. (2011). Leucine-enriched essential amino acid supplementation before moderate exercise improves postexercise muscle protein synthesis in young men. The American journal of clinical nutrition, 94(3), 809–818.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. innospk.com [innospk.com]
- 5. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The role of leucine and its metabolites in protein and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Validated Standard for the N-formylation of L-leucine
Abstract & Introduction
N-formyl-L-leucine (For-Leu-OH) is a pivotal chemical entity, serving as a critical intermediate in pharmaceutical synthesis and as a tool in biochemical research.[1] Its most prominent application is in the manufacturing of Orlistat, a potent inhibitor of fat absorption used in weight management therapies.[1] Beyond this, N-formylated amino acids and peptides are subjects of significant interest due to their roles in biological processes, including the innate immune response.[2]
This document provides a comprehensive, field-proven protocol for the N-formylation of L-leucine. The described method utilizes acetic formic anhydride, generated in situ from formic acid and acetic anhydride, a robust and widely adopted procedure for achieving high yields of the desired N-formyl product.[3][4] We will delve into the underlying chemical principles, provide a detailed step-by-step experimental guide, and outline the necessary quality control measures to ensure a self-validating and reproducible synthesis.
Chemical Principle & Mechanism
The N-formylation of primary amines, such as the alpha-amino group of L-leucine, is efficiently achieved using a mixed anhydride. In this protocol, the highly reactive formylating agent, acetic formic anhydride, is generated in situ by the reaction of excess formic acid with acetic anhydride.[3][5][6]
Mechanism:
-
Formation of the Mixed Anhydride: Acetic anhydride reacts with formic acid to form acetic formic anhydride. This is the key reactive intermediate.[5][7]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the L-leucine amino group performs a nucleophilic attack on the electrophilic carbonyl carbon of the formyl group in acetic formic anhydride. The formyl group is more reactive than the acetyl group due to lesser steric hindrance and electronic effects.
-
Formation of Product: A tetrahedral intermediate is formed, which then collapses, eliminating acetic acid as a byproduct and yielding the stable N-formyl-L-leucine amide.
This mechanism is depicted in the diagram below.
Caption: Reaction mechanism for N-formylation.
Detailed Experimental Protocol
This protocol is designed for a laboratory-scale synthesis and can be scaled as required.
Materials & Reagents
| Reagent | Grade | Purity | Notes |
| L-leucine | Reagent Grade | ≥98% | Ensure it is dry before use. |
| Formic Acid | ACS Reagent | ≥95% | Corrosive. Handle in a fume hood. |
| Acetic Anhydride | ACS Reagent | ≥98% | Corrosive and lachrymatory. |
| Ethyl Acetate (EtOAc) | HPLC Grade | --- | For extraction. |
| Deionized Water | Type II | --- | For washing. |
| Brine (Saturated NaCl) | --- | --- | For final organic wash. |
| Anhydrous Sodium Sulfate | Anhydrous | --- | For drying the organic layer. |
| Ethanol | ACS Reagent | --- | For recrystallization. |
Equipment
-
Round-bottom flask (appropriate size for the reaction scale)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
-
Separatory funnel
-
Büchner funnel and filter paper
-
Glassware for recrystallization (Erlenmeyer flask)
-
Desiccator
Step-by-Step Procedure
Part A: Reaction Setup and Execution
-
Initial Suspension: In a clean, dry round-bottom flask, suspend L-leucine (1.0 eq) in formic acid. A typical ratio is 3-5 mL of formic acid per gram of L-leucine.[3]
-
Cooling: Place the flask in an ice bath and begin stirring the suspension with a magnetic stirrer. Allow the mixture to cool to 0-5 °C. This is critical to control the exothermic reaction upon adding the anhydride.
-
Reagent Addition: Slowly add acetic anhydride (1.5 - 2.0 eq) dropwise to the cooled suspension using a dropping funnel over 20-30 minutes.[3] Maintaining a low temperature during this addition is crucial to prevent side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Incubation: Continue stirring the mixture at room temperature for 12-24 hours. The initial suspension should gradually become a clear solution as the reaction proceeds.[3]
-
Monitoring (Optional but Recommended): The reaction progress can be monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase is typically a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The product, N-formyl-L-leucine, will have a higher Rf value than the starting material, L-leucine.
Part B: Work-up and Isolation
-
Removal of Volatiles: Upon completion, remove the excess formic acid and acetic anhydride under reduced pressure using a rotary evaporator. The bath temperature should be kept moderate (e.g., 40-50 °C) to avoid product degradation.
-
Extraction: Partition the resulting residue between ethyl acetate and deionized water. Use a sufficient volume of each to fully dissolve the material.
-
Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and then with brine (1x). This removes any remaining water-soluble impurities.
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude N-formyl-L-leucine, which is typically a white to off-white solid or a viscous oil.[3]
Part C: Purification by Recrystallization
-
Solvent Selection: The crude product can be purified to high purity by recrystallization. A common and effective solvent system is a mixture of ethanol and water.[3]
-
Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of the ethanol/water mixture (e.g., 1:1 v/v) and gently heat with stirring until the solid completely dissolves.[3]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation can be induced by scratching the inside of the flask with a glass rod.[3]
-
Maximizing Yield: Once crystals begin to form, place the flask in an ice bath for at least one hour to maximize precipitation.[3]
-
Collection and Drying: Collect the crystalline product by vacuum filtration, washing the crystals with a small amount of the cold ethanol/water mixture. Dry the purified N-formyl-L-leucine in a desiccator under vacuum.
Experimental Workflow Visualization
The entire process from starting materials to the final, purified product is summarized in the workflow diagram below.
Caption: Experimental workflow for N-formyl-L-leucine synthesis.
Quantitative Data & Quality Control
| Parameter | Expected Value | Analytical Method |
| Molecular Formula | C₇H₁₃NO₃ | --- |
| Molecular Weight | 159.18 g/mol | Mass Spectrometry |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Melting Point | ~142 °C | Melting Point Apparatus |
| Purity (Post-Recrystallization) | ≥98% | HPLC, LC-MS |
| Expected Yield | 80-95% | Gravimetric |
| Specific Rotation ([α]D) | -17° to -19° (in specified solvent) | Polarimetry |
Note: Expected values are typical and may vary based on reaction scale and conditions.[1]
Self-Validation: The protocol's integrity is validated by confirming the final product's identity and purity. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended for purity assessment.[8] The structure can be unequivocally confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps involving formic acid and acetic anhydride must be performed in a well-ventilated chemical fume hood due to their corrosive and pungent nature.
-
Exothermic Reaction: The addition of acetic anhydride is exothermic. Strict adherence to the cooling procedure is necessary to prevent an uncontrolled reaction.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
- BenchChem. (2025). Synthesis and Purification of N-Formyl-L-leucine-d3: A Technical Guide. BenchChem.
- Pharmaffiliates. (n.d.). Exploring N-Formyl-L-Leucine: Properties and Applications.
- ResearchGate. (n.d.). Proposed mechanism of peptide N‐formylation and CO formation as side....
- BenchChem. (2025). A Comprehensive Technical Guide to N-Formyl-L-leucine-d3. BenchChem.
- SRIRAMCHEM. (n.d.). N-Formyl-L-leucine. SRIRAMCHEM.
- St. Denis, J. D., & RGAN, C. (2012). Formylation of Amines.
- BenchChem. (2025).
- Wikipedia. (n.d.). Acetic formic anhydride. Wikipedia. [Link]
- Krimen, L. I. (1970). Acetic Formic Anhydride. Organic Syntheses. [Link]
- JETIR. (2018). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL.
Sources
- 1. innospk.com [innospk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetic formic anhydride - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. jetir.org [jetir.org]
- 8. N-Formyl-L-leucine - SRIRAMCHEM [sriramchem.com]
Sample preparation for N-Formylleucine analysis in tissues
An Application Note and Protocol for the Quantitative Analysis of N-Formylleucine in Tissue Samples
Abstract
This compound is a formylated amino acid derivative structurally related to N-formyl peptides, which are potent activators of the innate immune system.[1] As products of bacterial protein synthesis or release from damaged mitochondria, these molecules act as Damage-Associated Molecular Patterns (DAMPs), binding to Formyl Peptide Receptors (FPRs) on immune cells like neutrophils to trigger inflammatory responses.[1][2] Accurate quantification of this compound in tissue is therefore critical for research into inflammation, infectious diseases, and sterile injury. This guide provides a comprehensive, field-proven protocol for the robust extraction and sample preparation of this compound from tissue matrices for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology emphasizes the mitigation of analytical variability through the use of a stable isotope-labeled internal standard and efficient removal of matrix interferences.
Scientific Principle and Rationale
The accurate quantification of a small, polar molecule like this compound from a complex, heterogeneous solid matrix such as tissue presents several analytical challenges. These include efficient extraction from the cellular environment, removal of abundant interfering macromolecules like proteins and lipids, and prevention of enzymatic or chemical degradation during processing.[3]
This protocol is founded on three core principles to ensure data integrity:
-
Rapid and Efficient Tissue Lysis: Mechanical homogenization in an acidified organic solvent simultaneously disrupts tissue architecture, releases the analyte, and denatures endogenous degradative enzymes.
-
Protein Precipitation: A high-volume ratio of cold organic solvent (acetonitrile) is used to effectively precipitate proteins, which would otherwise interfere with chromatography and mass spectrometry ionization.[4]
-
Co-extraction with a Stable Isotope-Labeled Internal Standard (SIL-IS): The addition of N-Formyl-L-leucine-d3 at the very first step of the process is critical.[2][5] This SIL-IS is chemically and physically almost identical to the endogenous analyte, ensuring it experiences the same extraction efficiency, potential degradation, and ionization suppression in the mass spectrometer.[1][6] By calculating the peak area ratio of the analyte to the SIL-IS, any sample-to-sample variability is effectively normalized, leading to highly accurate and precise quantification.[5][7]
The final extract is compatible with sensitive LC-MS/MS analysis, the gold standard for quantitative bioanalysis due to its high selectivity and sensitivity.[5]
Materials and Reagents
Equipment
-
High-speed refrigerated centrifuge
-
Tissue homogenizer (e.g., bead beater with ceramic beads or rotor-stator homogenizer)
-
Analytical balance
-
Calibrated pipettes and low-protein binding tips
-
1.5 mL or 2.0 mL low-protein binding microcentrifuge tubes[8]
-
Vortex mixer
-
Sample evaporator (e.g., nitrogen stream) or lyophilizer
-
Autosampler vials for LC-MS/MS analysis
Chemicals and Reagents
-
N-Formyl-L-leucine (analytical standard)
-
Acetonitrile (ACN), HPLC or Optima™ grade
-
Methanol (MeOH), HPLC or Optima™ grade
-
Formic Acid (FA), LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Protease Inhibitor Cocktail (optional, recommended for tissues with high protease activity)[8]
Solution Preparation
-
Extraction Solvent: 0.1% Formic Acid in Acetonitrile. Prepare fresh. For 10 mL, add 10 µL of formic acid to 10 mL of acetonitrile. Store on ice.
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepare a stock solution of N-Formyl-L-leucine-d3 in acetonitrile (e.g., 1 mg/mL). Serially dilute this stock solution in acetonitrile to create a working solution of 100 ng/mL.[1] Aliquot and store at -20°C or -80°C to avoid multiple freeze-thaw cycles.[8]
-
Analyte Stock and Calibration Standards: Prepare a stock solution of N-Formyl-L-leucine in acetonitrile (e.g., 1 mg/mL). From this, prepare a series of working standard solutions by serial dilution with acetonitrile:water (1:1, v/v) to generate a calibration curve.[1]
Sample Preparation Protocol: Step-by-Step
This protocol is designed for tissue samples of approximately 20-50 mg. All steps should be performed on ice to minimize potential analyte degradation.[8]
Tissue Preparation and Homogenization
-
Weigh Tissue: On an analytical balance, accurately weigh 20-50 mg of frozen tissue and place it into a pre-chilled 2 mL microcentrifuge tube containing ceramic beads (if using a bead beater). Record the exact weight.
-
Add Internal Standard: Add 10 µL of the 100 ng/mL Internal Standard Working Solution directly onto the tissue sample.
-
Causality Check: Adding the IS at this earliest stage is paramount. It ensures the IS is subjected to the exact same extraction and processing conditions as the analyte, which is the foundation of accurate quantification.[6]
-
-
Add Extraction Solvent: Add 500 µL of ice-cold Extraction Solvent (0.1% FA in ACN) to the tube. This provides a 10:1 to 25:1 solvent-to-tissue weight ratio, ensuring complete protein precipitation.
-
Homogenize: Immediately homogenize the sample until no visible tissue fragments remain.
-
Bead Beater: Process for 2-3 cycles of 45 seconds at a high setting, cooling on ice for 1 minute between cycles.
-
Rotor-Stator: Homogenize for 30-60 seconds. Ensure the probe is cleaned thoroughly between samples to prevent cross-contamination.
-
Protein Precipitation and Extraction
-
Vortex: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Incubate: Incubate the samples at -20°C for 30 minutes to maximize protein precipitation.[2]
-
Centrifuge: Centrifuge the samples at 14,000-16,000 x g for 15 minutes at 4°C.[2] This will create a tight pellet of precipitated proteins and cellular debris.
Supernatant Processing
-
Collect Supernatant: Carefully pipette the supernatant (~450 µL) into a new, clean 1.5 mL microcentrifuge tube. Be careful not to disturb the protein pellet.
-
Evaporate to Dryness: Evaporate the supernatant to complete dryness using a nitrogen evaporator or a vacuum concentrator (lyophilizer).
-
Scientist's Note: This step removes the organic solvent and concentrates the analyte, improving detection sensitivity. It also allows for reconstitution in a solvent that is compatible with the initial mobile phase of the LC-MS method, which improves peak shape during chromatography.[2]
-
-
Reconstitute: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid, matching the initial LC mobile phase). Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates that could block the LC column.[2]
-
Transfer for Analysis: Carefully transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Workflow Visualization
The following diagram illustrates the complete sample preparation workflow from tissue collection to final analysis-ready extract.
Caption: Workflow for this compound extraction from tissue.
Quantitative Data and Quality Control
For accurate quantification, a calibration curve must be prepared by spiking known concentrations of the this compound analytical standard into a blank matrix (e.g., a tissue homogenate from a control animal known to have low levels of the analyte). The peak area ratio of the analyte to the internal standard is then plotted against the concentration.[1]
| Parameter | Recommended Value/Procedure | Rationale |
| Tissue Weight | 20 - 50 mg | Provides sufficient material for detection while allowing for effective homogenization and extraction. |
| Extraction Solvent Volume | 500 µL | Ensures a high solvent-to-tissue ratio for efficient protein precipitation. |
| Internal Standard Spiking | 10 µL of 100 ng/mL | Added at the start to correct for all downstream variability.[1][6] |
| Precipitation Incubation | -20°C for ≥ 30 minutes | Enhances the efficiency of protein precipitation.[2] |
| Centrifugation Speed | 14,000 - 16,000 x g | Ensures complete pelleting of precipitated proteins and cellular debris.[2] |
| Centrifugation Temperature | 4°C | Maintains analyte stability by minimizing enzymatic activity. |
| Reconstitution Volume | 100 µL | Concentrates the sample 5-fold from the initial solvent volume, increasing sensitivity. |
References
- Benchchem. (n.d.). Application Notes and Protocols for the Use of N-Formyl-L-leucine-d3 as an Internal Standard in Quantitative Analysis.
- Benchchem. (n.d.). The Critical Role of N-Formyl-L-leucine-d3 as an Internal Standard in Quantitative Bioanalysis.
- Benchchem. (n.d.). An In-depth Technical Guide to N-Formyl-L-leucine-d3 for Researchers and Drug Development Professionals.
- Bio-Synthesis. (2014). Protein Precipitation Methods for Proteomics.
- Phenomenex. (2025). Protein Precipitation Method.
- Abcam. (n.d.). Protein precipitation: A comprehensive guide.
- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
- Sigma-Aldrich. (n.d.). Precipitation Procedures.
- Benchchem. (n.d.). Application Notes and Protocols for the LC-MS/MS Analysis of N-Formyl-L-leucine-d3.
- Hoofnagle, A. N., et al. (n.d.). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays.
- van den Broek, I. (n.d.). The use of internal standards for macromolecule quantification by LC-MS.
- ResearchGate. (n.d.). Preventing N- and O-formylation of proteins when incubated in concentrated formic acid.
- Biotage. (n.d.). Bioanalytical sample preparation.
- Mass Spectrometry Facility, University of Massachusetts. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES.
- PubMed. (n.d.). Sample preparation for peptides and proteins in biological matrices prior to liquid chromatography and capillary zone electrophoresis.
- Benchchem. (n.d.). Reducing Peptide 5g degradation during sample preparation.
- PubMed Central. (n.d.). Quantifying and controlling the proteolytic degradation of cell adhesion peptides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sample preparation for peptides and proteins in biological matrices prior to liquid chromatography and capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. e-b-f.eu [e-b-f.eu]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. massspec.unm.edu [massspec.unm.edu]
Application of N-Formylleucine in pharmacokinetic (PK) studies
An In-Depth Guide to the Application of N-Formylleucine in Pharmacokinetic (PK) Studies
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the strategic application of this compound as a biomarker in pharmacokinetic (PK) studies. This compound, an N-formylated amino acid, is a potent signaling molecule primarily recognized for its role in initiating inflammatory and immune responses through the Formyl Peptide Receptors (FPRs).[1][2] Its endogenous levels can signify pathological states such as bacterial infection or sterile tissue injury, making it a valuable biomarker.[3][4] This document provides the scientific rationale, experimental design considerations, and detailed, field-proven protocols for the robust quantification of this compound in biological matrices. It is intended for researchers, scientists, and drug development professionals seeking to integrate this critical biomarker into their PK and pharmacodynamic (PD) assessments to gain deeper insights into a compound's mechanism of action and its effects on inflammatory pathways.
Scientific Foundation: The "Why" of this compound in Pharmacokinetic Studies
Biological Significance of N-Formyl Peptides
N-formyl peptides, such as N-Formylmethionyl-leucyl-phenylalanine (fMLF) and the simpler this compound, are recognized by the innate immune system as danger signals.[5] They are classified as Pathogen-Associated Molecular Patterns (PAMPs) when originating from bacteria and as Damage-Associated Molecular Patterns (DAMPs) when released from the mitochondria of damaged host cells.[2][3]
These peptides are potent chemoattractants for phagocytic leukocytes, like neutrophils and macrophages.[2][6] This action is mediated through a class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs), with three subtypes identified in humans: FPR1, FPR2, and FPR3.[7][8] The binding of this compound or other N-formyl peptides to these receptors initiates a signaling cascade leading to a range of cellular responses crucial for host defense and inflammation, including chemotaxis, superoxide production, and the release of inflammatory mediators.[4]
This compound as a Pharmacodynamic (PD) Biomarker
In drug development, a pharmacokinetic (PK) profile describes "what the body does to the drug." A pharmacodynamic (PD) profile describes "what the drug does to the body." The concentration of an endogenous biomarker can serve as a critical link between PK and PD.
Studying the pharmacokinetics of this compound is not about tracking its own ADME (Absorption, Distribution, Metabolism, and Excretion) as if it were a drug. Instead, the goal is to measure its concentration over time in a biological system as a biomarker of a drug's effect. For example:
-
Anti-inflammatory Drug Efficacy: A novel anti-inflammatory compound's efficacy could be demonstrated by its ability to reduce elevated plasma levels of this compound in a disease model.
-
Drug-Induced Injury: Conversely, a drug candidate causing unintended cellular damage (e.g., hepatotoxicity) might lead to an increase in circulating this compound, serving as an early safety or toxicity biomarker.[9]
-
Modulation of Gut Microbiome: Since gut bacteria are a major source of N-formyl peptides, a drug that alters the microbiome could impact systemic this compound levels, providing insights into host-microbiome interactions.[5]
Therefore, a PK study that includes the quantification of this compound provides a temporal correlation between drug exposure (the PK) and a key physiological response (the PD, as measured by the biomarker).
FPR Signaling Pathway Overview
The interaction between N-formyl peptides and FPR1 is a well-characterized pathway that underscores its biological importance. Activation of the receptor triggers downstream signaling events that are fundamental to the inflammatory response.
Caption: this compound binds to FPR1, activating G-proteins and downstream effectors.
Designing a Pharmacokinetic Study Incorporating this compound
Core Principles of Study Design
A well-designed study is fundamental to generating meaningful data.[10] Key considerations include defining clear objectives, selecting an appropriate model, and establishing a robust sampling and analysis plan.[11][12]
Caption: Logical workflow for designing a PK/PD study with a biomarker.
Example Preclinical Study Protocol
-
Objective: To determine the effect of novel compound 'X' on plasma this compound concentrations in a lipopolysaccharide (LPS)-induced inflammation mouse model.
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Groups (n=5 per group):
-
Vehicle Control (No LPS, No Drug)
-
LPS Control (LPS + Vehicle)
-
LPS + Compound X (Low Dose)
-
LPS + Compound X (High Dose)
-
-
Procedure:
-
Acclimatize animals for 7 days.
-
Administer Compound X or Vehicle via oral gavage.
-
One hour post-drug administration, administer LPS (intraperitoneal injection) to induce inflammation (Groups 2-4).
-
Collect blood samples at specified time points.
-
-
Sampling Strategy: The timing of sample collection is critical to accurately characterize the concentration-time profile.[13] A sparse sampling design is often used in preclinical models to minimize the burden on individual animals.[10]
-
Time Points: Pre-dose (0 hr), and 0.5, 1, 2, 4, 8, and 24 hours post-LPS administration.
-
Matrix: Plasma (collected in K2-EDTA tubes and immediately placed on ice).
-
Bioanalytical Protocol: Quantification of this compound by LC-MS/MS
The gold standard for quantifying small molecules like this compound in complex biological matrices is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), owing to its superior sensitivity and selectivity.[14][15] This protocol outlines a robust method for this purpose.
Rationale for Methodological Choices
-
Protein Precipitation (PPT): This is a rapid and effective method for removing the majority of proteins from plasma, which would otherwise interfere with the analysis.[16]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): this compound is a polar molecule. HILIC is an ideal chromatographic technique for retaining and separating such compounds, which are poorly retained on traditional reversed-phase columns.[17][18]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): N-Formyl-L-leucine-d3 is the ideal internal standard.[14][19] It co-elutes with the analyte and has nearly identical chemical properties, allowing it to correct for variability in sample preparation, matrix effects, and instrument response, which is essential for accuracy and precision.[14]
-
Tandem Mass Spectrometry (MS/MS): Operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.
Step-by-Step Bioanalytical Workflow
Caption: Sample preparation and analysis workflow for this compound in plasma.
Detailed Experimental Protocol
1. Materials and Reagents:
- N-Formyl-L-leucine reference standard[20]
- N-Formyl-L-leucine-d3 (Internal Standard)[17]
- LC-MS grade Acetonitrile, Water, and Formic Acid
- Control biological matrix (e.g., human or mouse plasma)
- Standard laboratory equipment (pipettes, centrifuges, vortex mixer)
2. Preparation of Standards:
- Prepare primary stock solutions of this compound and N-Formyl-L-leucine-d3 in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at 1 mg/mL.
- Prepare a working Internal Standard (IS) solution by diluting the IS stock to a final concentration of 50 ng/mL.
- Prepare a series of calibration standards by spiking the control biological matrix with the this compound stock solution to cover the expected concentration range (e.g., 1 to 1000 ng/mL).
- Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation:
- Aliquot 50 µL of study samples, calibration standards, or QC samples into a microcentrifuge tube.
- Add 10 µL of the working IS solution (50 ng/mL N-Formyl-L-leucine-d3) to all tubes except for blanks.
- Add 200 µL of ice-cold acetonitrile to precipitate proteins.[21]
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to an autosampler vial for analysis.
4. LC-MS/MS Conditions:
- The following parameters are a typical starting point and should be optimized for the specific instrument used.[17][19]
| Parameter | Recommended Setting | Rationale |
| LC System | ||
| Column | HILIC Column (e.g., Acquity BEH Amide, 2.1x100 mm, 1.7 µm) | Provides optimal retention and separation for polar analytes like this compound.[18] |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Water:Acetonitrile | Aqueous phase for HILIC gradient. Buffer and acid improve peak shape and ionization efficiency. |
| Mobile Phase B | 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Acetonitrile:Water | Organic phase for HILIC gradient. |
| Gradient | Start at 95% B, decrease to 40% B over 5 min, hold, then return to 95% B and re-equilibrate. | Elutes analytes based on polarity. |
| Flow Rate | 0.4 mL/min | Typical flow rate for analytical LC columns of this dimension. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| MS System | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | This compound readily forms a protonated molecule [M+H]⁺. |
| MRM Transition (Analyte) | Q1: 160.1 m/z -> Q3: 114.1 m/z | Precursor ion [M+H]⁺ and a characteristic product ion resulting from neutral loss of HCOOH.[19] |
| MRM Transition (IS) | Q1: 163.1 m/z -> Q3: 117.1 m/z | Transitions shifted by +3 Da due to the deuterium labels, ensuring no cross-talk with the analyte.[19] |
| Collision Energy (CE) | ~15 eV (Optimize for instrument) | Energy required to induce fragmentation of the precursor ion. |
| Dwell Time | 100 ms | Time spent acquiring data for each transition, ensuring sufficient data points across the peak. |
Method Validation and Data Interpretation
Bioanalytical Method Validation
For the data to be considered reliable for decision-making, the bioanalytical method must be validated according to regulatory guidelines from agencies like the FDA or through frameworks like the ICH M10 guidance.[22][23][24] While this compound is an endogenous biomarker, the principles of validation for accuracy, precision, selectivity, and stability still apply.[22]
Table of Key Validation Parameters and Acceptance Criteria (based on ICH M10): [23]
| Parameter | Description | Acceptance Criteria |
| Accuracy & Precision | Assessed by analyzing QC samples in replicate on different days. | For calibration standards, deviation should be within ±15% of nominal (±20% at LLOQ). For QCs, mean accuracy within ±15% and precision (%CV) ≤15%.[25] |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte or IS in blank matrix samples. |
| Matrix Effect | The alteration of ionization efficiency by co-eluting components from the matrix. | The IS-normalized matrix factor should have a %CV ≤15% across different lots of matrix. |
| Stability | Analyte stability in the matrix under various conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration of stability samples should be within ±15% of nominal concentration. |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision (%CV) ≤20%. |
Interpreting the PK/PD Data
Once the study samples are analyzed, the concentration data for both the drug and this compound are compiled.
-
Drug Pharmacokinetics: Standard non-compartmental analysis (NCA) is used to calculate key PK parameters for the drug (e.g., Cmax, Tmax, AUC, T1/2).[26]
-
Biomarker Pharmacodynamics: The this compound concentration-time data is plotted for each treatment group.
-
PK/PD Correlation: The ultimate goal is to correlate the drug's PK with the this compound PD response. For example, one might plot the drug's AUC against the maximum reduction (or increase) in this compound concentration to establish an exposure-response relationship. This relationship is critical for informing dose selection for subsequent studies and predicting clinical outcomes.
Conclusion
The integration of this compound quantification into pharmacokinetic studies provides a powerful tool for elucidating a drug's mechanism of action and its impact on inflammatory and immune pathways. By serving as a sensitive and relevant pharmacodynamic biomarker, it bridges the gap between drug exposure and biological effect. The robust LC-MS/MS methodology detailed herein, when properly validated, ensures the generation of high-quality data, enabling confident decision-making in the drug development process. This approach moves beyond simple PK characterization, offering deeper insights into the complex interplay between novel therapeutics and host physiology.
References
- U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry.
- He, H. Q., & Ye, R. D. (2017). The formyl peptide receptors: a family of chemoattractant receptors that direct host defense and inflammation. Journal of leukocyte biology, 101(4), 839–849.
- Wikipedia. (2023). Formyl peptide receptor.
- Prevete, N., Liotti, F., & de Paulis, A. (2022). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology, 13, 967326.
- U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation.
- Prevete, N., Liotti, F., & de Paulis, A. (2022). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology, 13, 967326.
- Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., ... & Murphy, P. M. (2009). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules and cells, 28(3), 199–206.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
- Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
- BenchChem. (n.d.). The Critical Role of N-Formyl-L-leucine-d3 as an Internal Standard in Quantitative Bioanalysis.
- Thummel, K. (n.d.). PHARM 309 Pharmacokinetic Studies: Design Considerations. University of Washington.
- Jaki, T., & Jones, B. (2015). Optimal Design of Pharmacokinetic Studies. Journal of Pharmacokinetics and Pharmacodynamics, 42(4), 317-327.
- BenchChem. (n.d.). Application Notes and Protocols for the LC-MS/MS Analysis of N-Formyl-L-leucine-d3.
- BenchChem. (2025). Application Note: Quantitative Analysis of N-Formyl-L-leucine using LC-MS/MS with a Deuterated Internal Standard.
- Johansen, M. J., & Berg, N. N. (2020). Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies. CPT: Pharmacometrics & Systems Pharmacology, 9(10), 536–551.
- Fonge, H., & Tofe, S. R. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Nanomedicine: Nanotechnology, Biology and Medicine, 28, 102219.
- Price, D. (2018). The doctor will see you now: The statistics on designing pharmacokinetic studies. The University of Melbourne.
- Zhang, X., Wei, R., Jia, L., Li, K., & Zhang, Z. (2022). LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum. Bioanalysis, 14(12), 827–837.
- González-López, E., & Torres-Castillo, S. (2023). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. International Journal of Molecular Sciences, 24(17), 13210.
- Toledo, A. G., et al. (2022). Fast and reliable method for analysis of derivatized plasma amino acids by liquid chromatography-single quadrupole-mass spectrometry. Journal of Dairy Science.
- de Sain-van der Velden, M. G. M., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry. Orphanet Journal of Rare Diseases, 11(1), 39.
- MedchemExpress. (n.d.). N-Formyl-L-leucine.
- Thermo Fisher Scientific. (n.d.). Direct Quantification of Amino Acids in Human Plasma by LC-MS/MS.
- Ge, X., et al. (2019). Microbiota-Produced N-Formyl Peptide fMLF Promotes Obesity-Induced Glucose Intolerance. Diabetes, 68(8), 1615-1626.
- Nakayama, A., et al. (2019). Methods for Absolute Quantification of Human Plasma Free Amino Acids by High-Performance Liquid Chromatography/Electrospray Ionization Mass Spectrometry Using Precolumn Derivatization. Methods in Molecular Biology, 2030, 207-218.
- McDonald, J., & Petri, W. A., Jr. (2022). Promiscuous Receptors and Neuroinflammation: The Formyl Peptide Class. International journal of molecular sciences, 23(23), 15227.
- Williams, E. (Ed.). (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis Zone.
- Harder, U. F., et al. (2014). Amino acid analysis in biofluids using LC-MS/MS. Journal of Chromatography B, 964, 145-153.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9880216, this compound.
- Lee, W. M., & Senior, J. R. (2005). Biomarkers, validation and pharmacokinetic-pharmacodynamic modelling. Journal of hepatology, 42(1), 14-22.
- Strupp, M., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. Journal of Neurology, 267(Suppl 1), 142-152.
- Strupp, M., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLoS ONE, 15(2), e0229587.
- USP Store. (n.d.). Formyl Leucine (25 mg) (N-Formyl-L-leucine).
- Strupp, M., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLoS ONE, 15(2), e0229587.
Sources
- 1. The N-formyl peptide receptors: contemporary roles in neuronal function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Promiscuous Receptors and Neuroinflammation: The Formyl Peptide Class - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 8. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 9. Biomarkers, validation and pharmacokinetic-pharmacodynamic modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. courses.washington.edu [courses.washington.edu]
- 12. Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The statistics on designing pharmacokinetic studies | Doherty Website [doherty.edu.au]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 16. LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. d-nb.info [d-nb.info]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. store.usp.org [store.usp.org]
- 21. Methods for Absolute Quantification of Human Plasma Free Amino Acids by High-Performance Liquid Chromatography/Electrospray Ionization Mass Spectrometry Using Precolumn Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. labs.iqvia.com [labs.iqvia.com]
- 23. fda.gov [fda.gov]
- 24. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 25. moh.gov.bw [moh.gov.bw]
- 26. Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of N-Formylleucine
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-Formylleucine. This compound, a derivative of the essential amino acid leucine, is of interest in various fields, including immunology and drug discovery, due to its structural relation to N-formyl peptides that are known to be involved in the innate immune system.[1] The method described herein utilizes pre-column derivatization to enhance UV detection, ensuring high sensitivity and selectivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific principles behind the methodology, a step-by-step protocol, and complete validation parameters.
Introduction: The Rationale for this compound Quantification
This compound belongs to a class of N-formyl amino acids, which are structurally similar to potent bacterial chemoattractants. These molecules are recognized by N-formyl peptide receptors (FPRs), playing a significant role in inflammatory and immune responses.[1] Accurate and precise quantification of this compound in various matrices is therefore crucial for research into inflammation, immunology, and for the characterization of biopharmaceuticals where it may be present as a product-related impurity.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture.[2] However, like most amino acids, this compound lacks a strong native chromophore, making direct UV detection at standard wavelengths (e.g., >230 nm) challenging and often insensitive.[3] To overcome this limitation, pre-column derivatization is employed. This process involves reacting the analyte with a labeling agent to form a derivative that is highly responsive to a specific detector, in this case, a UV-Vis detector. This application note describes a method based on derivatization, a common and effective strategy for amino acid analysis by RP-HPLC.[4]
Method Principle: Reversed-Phase Chromatography with Pre-Column Derivatization
The core of this method is reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound, being a relatively polar molecule, would have limited retention on a C18 column without modification. Derivatization not only adds a UV-active moiety but also increases the hydrophobicity of the analyte, leading to better retention and separation on the reversed-phase column.
This protocol utilizes o-phthalaldehyde (OPA) in the presence of a thiol to derivatize the primary amine group of this compound, forming a highly fluorescent and UV-absorbent isoindole derivative.[5][6] This is a well-established technique for the analysis of primary amino acids.[7][8] The separation is achieved using a gradient elution with a mixture of an aqueous buffer and an organic solvent, allowing for the efficient elution of the derivatized analyte.
Experimental Workflow
The overall experimental process is depicted in the following workflow diagram.
Caption: Experimental workflow for the HPLC analysis of this compound.
Materials and Methods
Reagents and Materials
-
This compound standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
Formic acid (LC-MS grade)[1]
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
Boric acid
-
Sodium hydroxide
-
Syringe filters (0.22 µm, PTFE or nylon)
Instrumentation
-
HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic acid in water.[1]
-
Mobile Phase B (Organic): 0.1% Formic acid in acetonitrile.[1]
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.[1]
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with 50:50 (v/v) acetonitrile:water to obtain concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 100 mL of water. Adjust the pH to 10.2 with a sodium hydroxide solution.
-
OPA Derivatizing Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of 0.4 M borate buffer (pH 10.2) and 50 µL of 3-MPA. Mix well. This reagent is light-sensitive and should be prepared fresh daily and stored in an amber vial.
Detailed Protocol
Sample Preparation (Protein Precipitation for Biological Matrices)
For samples in a biological matrix such as plasma, protein precipitation is a necessary cleanup step.[1][9]
-
Pipette 100 µL of the sample (e.g., plasma) into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.[1]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for the derivatization step.
For samples already in solution or bulk substances, dissolve in 50:50 acetonitrile:water and filter through a 0.22 µm syringe filter before derivatization.
Pre-Column Derivatization
-
In an autosampler vial, mix 50 µL of the prepared sample or standard solution with 50 µL of the OPA derivatizing reagent.
-
Allow the reaction to proceed for exactly 2 minutes at room temperature.
-
Immediately inject the mixture onto the HPLC system. Causality: The timing of the derivatization reaction is critical as the OPA derivatives can be unstable over time.[6] Automating this step using an HPLC autosampler program is highly recommended to ensure reproducibility.[3]
HPLC Conditions
The following table summarizes the chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 22.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 338 nm |
| Rationale: A gradient elution is employed to ensure adequate retention of the derivatized this compound while allowing for the timely elution of more hydrophobic components and efficient column re-equilibration. The detection wavelength of 338 nm is chosen based on the characteristic absorbance maximum of OPA-derivatized amino acids. |
Method Validation
To ensure the reliability and trustworthiness of the results, the method should be validated according to established guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of derivatized this compound in a blank matrix.
-
Linearity: A calibration curve is constructed by plotting the peak area against the concentration of the working standards. The linearity is evaluated by the correlation coefficient (r²), which should ideally be ≥ 0.999.[10]
-
Accuracy: Determined by performing recovery studies on a matrix spiked with known concentrations of this compound. The recovery should typically be within 90-110%.[10]
-
Precision: Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision) and expressed as the relative standard deviation (RSD). The RSD should generally be less than 5%.[10]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (S/N), with S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ.[11]
Data Analysis and Quantification
The concentration of this compound in unknown samples is determined by integrating the peak area corresponding to the derivatized analyte and calculating the concentration using the linear regression equation derived from the calibration curve.[8]
Concentration = (Peak Area - y-intercept) / slope
Conclusion
This application note provides a detailed, scientifically grounded protocol for the quantitative analysis of this compound by RP-HPLC with UV detection. The method, which incorporates a pre-column derivatization step with OPA, offers the sensitivity and specificity required for rigorous scientific research and quality control applications. Proper method validation is essential to ensure the generation of accurate and reliable data.
References
- Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques, 17(2), 131–137. [Link]
- ResearchGate. (2025).
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Jajić, I., Krstović, S., & Abramović, B. (2015). Validation of an HPLC method for the determination of amino acids in feed. Journal of the Serbian Chemical Society. [Link]
- ResearchGate. (2025).
- Polite, L. N., et al. (n.d.). Automated Pre-Column Derivatization of Amino Acids by HPLC. Axion Labs. [Link]
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
- Bardsley, J. (2022, January 27).
- Analysis of amino acids by high performance liquid chrom
- UV-Visible absorption spectroscopy and Z-scan analysis. (2020). IOSR Journal. [Link]
- Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Analytical Biochemistry, 136(1), 65–74. [Link]
- HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. (n.d.). [Link]
- Alaiz, M., et al. (1992). Determination of Amino Acids in Foods by Reversed-Phase High-Performance Liquid Chromatography with New Precolumn Derivatives... Journal of Agricultural and Food Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. axionlabs.com [axionlabs.com]
- 4. Determination of Amino Acids in Foods by Reversed-Phase High-Performance Liquid Chromatography with New Precolumn Derivatives, Butylthiocarbamyl, and Benzylthiocarbamyl Derivatives Compared to the Phenylthiocarbamyl Derivative and Ion Exchange Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. Validation of a reversed-phase HPLC method for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Validation of an HPLC method for the determination of amino acids in feed | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Utilizing N-Formylleucine for the Interrogation of G Protein-Coupled Receptor Signaling
Introduction: N-Formylleucine as a Tool for GPCR Research
G protein-coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a pivotal role in a myriad of physiological processes and serving as primary targets for a vast number of therapeutic drugs.[1][2] A key subfamily of these receptors are the Formyl Peptide Receptors (FPRs), which are crucial players in the innate immune system.[3] These receptors act as pattern recognition receptors (PRRs) that identify N-formylated peptides, such as those originating from bacteria or damaged mitochondria, initiating an inflammatory response.[3][4][5]
This comprehensive guide provides detailed protocols and technical insights for utilizing this compound to study GPCR signaling, with a focus on key downstream assays that are fundamental to GPCR drug discovery and basic research. The methodologies described herein are designed to be robust and reproducible, providing researchers with the necessary tools to investigate the intricate signaling pathways governed by FPRs.
The Formyl Peptide Receptor Signaling Cascade
The primary signaling pathways activated by this compound binding to FPRs include:
-
Activation of Phospholipase C (PLC): The Gβγ dimer can activate Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][12]
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm, resulting in a transient increase in intracellular calcium concentration ([Ca2+]i).[6][13][14]
-
Activation of Mitogen-Activated Protein Kinase (MAPK) pathways: The signaling cascade can also lead to the activation of MAPK pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and differentiation.[6][9]
-
β-Arrestin Recruitment: Following agonist binding and G protein activation, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins, which play a critical role in receptor desensitization, internalization, and G protein-independent signaling.[15][16]
These signaling events culminate in a variety of cellular responses, most notably chemotaxis, which is the directed migration of cells towards a chemical gradient of the agonist.[4][8]
Caption: this compound-induced FPR signaling cascade.
Experimental Protocols
The following section provides detailed, step-by-step protocols for key assays to study this compound-mediated GPCR signaling.
Protocol 1: Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following FPR activation. It is a robust and widely used method for characterizing agonists and antagonists of Gq/i-coupled GPCRs.[13][14][17]
Principle:
Cells expressing the target FPR are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon agonist stimulation, the release of Ca2+ from the endoplasmic reticulum leads to an increase in the fluorescence intensity of the dye, which can be measured in real-time using a fluorescence plate reader.[13][18]
Materials:
-
Cells expressing the Formyl Peptide Receptor (e.g., HL-60, U937, or a recombinant cell line)
-
This compound (stock solution in DMSO)
-
Fluo-4 AM (or other suitable calcium indicator dye)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading and automated injection capabilities
Procedure:
-
Cell Preparation:
-
Seed the cells into the microplate at an appropriate density to achieve a confluent monolayer on the day of the assay. For suspension cells, use a cell density of 1-5 x 10^5 cells per well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight.
-
-
Dye Loading:
-
Prepare the dye loading solution by diluting Fluo-4 AM to a final concentration of 2-5 µM in assay buffer. Add Pluronic F-127 (0.02-0.04%) to aid in dye solubilization. If using, add probenecid to a final concentration of 1-2.5 mM.
-
Remove the culture medium from the wells and add 100 µL (for 96-well plates) of the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to achieve a range of concentrations. The final DMSO concentration should be kept below 0.5%.
-
-
Fluorescence Measurement:
-
After incubation, wash the cells once with assay buffer to remove excess dye. Add 100 µL of assay buffer to each well.
-
Place the cell plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence kinetically at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Record a baseline fluorescence for 10-20 seconds.
-
Using the instrument's automated injector, add the this compound dilutions to the wells.
-
Continue recording the fluorescence signal for 60-120 seconds to capture the peak response.
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the fluorescence after stimulation (F) to the initial baseline fluorescence (F0) (F/F0) or as the change in fluorescence (F - F0).
-
Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
| Parameter | Example Value |
| Cell Line | HL-60 |
| This compound EC50 | 150 nM |
| Max Fluorescence (F/F0) | 3.5 |
| Z'-factor | > 0.6 |
Protocol 2: cAMP Assay
This assay measures the decrease in intracellular cyclic AMP (cAMP) levels following the activation of Gαi-coupled receptors.
Principle:
The inhibition of adenylyl cyclase by the activated Gαi subunit leads to a reduction in cAMP production. This change in cAMP concentration can be quantified using various methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.
Materials:
-
Cells expressing the Formyl Peptide Receptor
-
This compound
-
Forskolin (or another adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF cAMP HiRange Kit, LANCE Ultra cAMP Kit)
-
384-well white microplates
-
Plate reader compatible with the chosen assay format (e.g., HTRF-certified reader)
Procedure:
-
Cell Preparation:
-
Harvest and resuspend the cells in assay buffer at a concentration of 1-4 x 10^6 cells/mL.
-
-
Assay Protocol (example using an HTRF assay):
-
Add 5 µL of cell suspension to each well of the microplate.
-
Add 5 µL of this compound at various concentrations.
-
Add 5 µL of forskolin at a concentration that stimulates a submaximal level of cAMP production (e.g., EC80).
-
Incubate the plate at room temperature for 30 minutes.
-
Add 5 µL of the HTRF cAMP d2-labeled antibody.
-
Add 5 µL of the HTRF cryptate-labeled cAMP tracer.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Measurement:
-
Read the plate on an HTRF-compatible plate reader at the appropriate emission wavelengths (665 nm and 620 nm).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration to generate an inhibition curve and determine the IC50 value.
| Parameter | Example Value |
| Cell Line | CHO-K1-hFPR1 |
| This compound IC50 | 80 nM |
| Max Inhibition | 95% |
| Z'-factor | > 0.5 |
Protocol 3: Chemotaxis Assay
This assay measures the directed migration of cells towards a chemoattractant, such as this compound.[19][20]
Principle:
A chemotactic gradient is established in a multi-well plate with a porous membrane (e.g., a Boyden chamber or a transwell plate). Cells are placed in the upper chamber, and the chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower chamber is quantified.[19]
Materials:
-
Cells capable of chemotaxis (e.g., neutrophils, monocytes)
-
This compound
-
Chemotaxis chamber (e.g., 96-well transwell plate with 3-8 µm pores)
-
Cell staining dye (e.g., Calcein AM)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Isolate primary neutrophils or use a suitable cell line.
-
Resuspend the cells in assay buffer at a concentration of 1-2 x 10^6 cells/mL.
-
If using a fluorescent dye for quantification, pre-load the cells with Calcein AM.
-
-
Assay Setup:
-
Add assay buffer or this compound at various concentrations to the lower wells of the chemotaxis plate.
-
Place the transwell insert into the wells.
-
Add the cell suspension to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 1-3 hours.
-
-
Quantification:
-
After incubation, carefully remove the transwell inserts.
-
Quantify the number of cells that have migrated to the lower chamber by measuring the fluorescence of the Calcein AM-labeled cells using a fluorescence plate reader.
-
Data Analysis:
-
Plot the number of migrated cells (or fluorescence intensity) against the logarithm of the this compound concentration to generate a chemotactic curve and determine the EC50 value.
Caption: Workflow for a transwell chemotaxis assay.
Protocol 4: β-Arrestin Recruitment Assay
This assay measures the interaction between the activated FPR and β-arrestin. It is a key assay for studying receptor desensitization and G protein-independent signaling.[21][22]
Principle:
This protocol describes a common method utilizing enzyme fragment complementation (EFC). The target receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with a larger, inactive enzyme fragment. Upon agonist-induced β-arrestin recruitment to the receptor, the two enzyme fragments come into close proximity, reconstituting a functional enzyme. The activity of this enzyme is then measured using a chemiluminescent substrate.[23]
Materials:
-
Cells co-expressing the FPR tagged with an enzyme fragment (e.g., ProLink™) and β-arrestin tagged with the complementary enzyme fragment (e.g., Enzyme Acceptor)
-
This compound
-
Assay buffer
-
Detection reagents containing the chemiluminescent substrate
-
96- or 384-well white, solid-bottom microplates
-
Luminometer
Procedure:
-
Cell Preparation:
-
Seed the cells into the microplate and incubate overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 60-90 minutes.
-
-
Detection:
-
Add the detection reagents to each well.
-
Incubate at room temperature for 60 minutes in the dark.
-
-
Measurement:
-
Measure the chemiluminescent signal using a luminometer.
-
Data Analysis:
-
Plot the luminescent signal against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Conclusion
This compound is a powerful tool for the investigation of Formyl Peptide Receptor signaling. The protocols detailed in this application note provide a robust framework for researchers to dissect the complex signaling pathways initiated by this GPCR agonist. By employing a combination of calcium mobilization, cAMP, chemotaxis, and β-arrestin recruitment assays, a comprehensive understanding of FPR function and modulation can be achieved. These methodologies are not only crucial for fundamental research into GPCR biology but also for the discovery and development of novel therapeutics targeting this important class of receptors.
References
- Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. (n.d.). PMC - NIH.
- Gαi Signaling | GeneGlobe. (n.d.). QIAGEN.
- The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. (n.d.). PMC - PubMed Central.
- The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation. (n.d.). Frontiers.
- N-Formyl-Met-Leu-Phe for neutrophil chemotaxis assay. (n.d.). Sigma-Aldrich.
- Gαi protein subunit: A step toward understanding its non-canonical mechanisms. (n.d.). Frontiers.
- The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation. (n.d.). MDPI.
- The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. (n.d.). NIH.
- G protein-coupled receptor. (n.d.). Wikipedia.
- GPCR Pathway. (n.d.). Creative Diagnostics.
- Phosphorylation of Gαi shapes canonical Gα(i)βγ/GPCR signaling. (2023, June 24). bioRxiv.
- A novel luminescence-based β-arrestin recruitment assay for unmodified receptors. (2021, March 5). Journal of Biological Chemistry.
- Indirect arrestin recruitment assay showing the recruitment of all four... (n.d.). ResearchGate.
- The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. (2017, March 9). Seminars in Immunology.
- Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. (n.d.). SpringerLink.
- Chemotaxis assay. (n.d.). Wikipedia.
- A novel luminescence-based β-arrestin recruitment assay for unmodified receptors. (n.d.). NIH.
- β-arrestin recruitment facilitates a direct association with G proteins. (2025, July 1). bioRxiv.
- Application Notes and Protocols for Calcium Mobilization Assay with FPR-A14. (n.d.). Benchchem.
- Chemotaxis assays for eukaryotic cells. (n.d.). PubMed.
- Formyl peptide receptors – Knowledge and References. (n.d.). Taylor & Francis.
- A simple yet reliable assay for chemotaxis in C. elegans. (2025, March 11). PMC - PubMed Central - NIH.
- Application Notes and Protocols for Calcium Mobilization Assays Using G Protein-Coupled Receptors. (n.d.). Benchchem.
- The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. (n.d.). PubMed Central.
- Characterization of chemotactic ability of peptides containing N-formyl-methionyl residues in Tetrahymena fMLP as a targeting li. (n.d.). Chemotaxis Research Group.
- N-Formyl-L-leucine (N-Formyl-S-leucine) | Amino Acid Derivative. (n.d.). MedchemExpress.com.
- Ca2+ Mobilization Assay. (n.d.). Creative Bioarray.
- A non-canonical mechanism of GPCR activation. (2024, November 16). PMC - NIH.
- Ca2+ mobilization assays in GPCR drug discovery. (n.d.). PubMed.
- Special Issue “G Protein-Coupled Receptors: Molecular Mechanisms Involved in Receptor Activation and Selectivity”. (2023, January 6). PMC - NIH.
- This compound | C7H13NO3. (n.d.). PubChem - NIH.
- N-Terminal Signal Peptides of G Protein-Coupled Receptors: Significance for Receptor Biosynthesis, Trafficking, and Signal Transduction. (2015, April 11). PubMed.
- GPCRs in Intracellular Compartments: New Targets for Drug Discovery. (n.d.). MDPI.
- Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. (n.d.). MDPI.
- G Protein-Coupled Receptor Signaling: New Insights Define Cellular Nanodomains. (2024, January 23). PubMed.
- New Tools for Understanding Allosteric Signaling in G Protein Coupled Receptors. (2018, February 28). Labroots.
- Common activation mechanism of class A GPCRs. (n.d.). PMC - NIH.
- G Protein Coupled Receptors (video). (n.d.). Khan Academy.
- G protein-coupled receptors (GPCRs): advances in structures, mechanisms and drug discovery. (2024, April 10). PubMed Central.
- GPCRs Revisited: New Insights Lead to Novel Drugs. (n.d.). PMC - PubMed Central.
Sources
- 1. G Protein-Coupled Receptor Signaling: New Insights Define Cellular Nanodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 10. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Gαi protein subunit: A step toward understanding its non-canonical mechanisms [frontiersin.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. mdpi.com [mdpi.com]
- 16. G protein-coupled receptors (GPCRs): advances in structures, mechanisms and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Chemotaxis assay - Wikipedia [en.wikipedia.org]
- 20. Chemotaxis assays for eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 23. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Uncovering a Potential Modulator of Cancer Biology
An Application Scientist's Guide to Investigating N-Formyl-L-leucine in In-Vitro Cancer Models
N-formylated peptides, often originating from bacteria or damaged mitochondria, are potent signaling molecules recognized by the innate immune system as danger signals.[1][2] Their primary targets are the Formyl Peptide Receptors (FPRs), a family of G-protein coupled receptors (GPCRs) that play a crucial role in orchestrating inflammatory responses.[2] While the role of FPRs in immune cell chemotaxis is well-established, emerging evidence reveals their widespread expression on various cancer cells and their complex, often contradictory, involvement in tumor progression.[1][3]
N-Formyl-L-leucine is a simple N-formylated amino acid. While its direct role in cancer has not been extensively studied, its structural similarity to known FPR ligands, such as N-Formyl-methionyl-leucyl-phenylalanine (fMLF), positions it as a compelling candidate for investigating FPR signaling in oncology.[2] The activation of FPRs can trigger a diverse array of cellular responses, including proliferation, apoptosis, migration, and angiogenesis.[2] Notably, the outcome of FPR signaling appears to be highly context-dependent, with reports describing both tumor-suppressive functions in gastrointestinal cancers and pro-tumorigenic activities in other malignancies.[1][4][5]
This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the effects of N-Formyl-L-leucine on cancer cell lines in vitro. We move beyond simple protocols to explain the scientific rationale behind each experimental step, ensuring a robust and well-validated approach to characterizing this novel compound.
Part 1: The Mechanistic Framework - FPR Signaling in Cancer
To investigate N-Formyl-L-leucine, one must first understand its potential targets. FPRs are seven-transmembrane receptors that, upon ligand binding, couple to inhibitory G-proteins (Gαi), initiating a cascade of intracellular events.[1] In cancer, this signaling can be co-opted to influence tumor fate.
A prime example of the complexity of FPR signaling is its tumor-suppressor function in colorectal carcinoma (CRC) cells.[1] In this context, FPR1 activation by formylated peptides leads to a nuanced, two-wave production of Reactive Oxygen Species (ROS). An initial, rapid burst of mitochondrial ROS inhibits the phosphatase SHP2, which in turn allows for the activation of the SRC kinase. This cascade, involving Rac1 and RAS, ultimately activates NADPH oxidase 1 (NOX1) to produce a second, sustained wave of ROS, reinforcing a signaling cycle that suppresses tumor growth.[1]
Part 2: Foundational Work - Preparation and Validation
Rigorous in-vitro studies begin with meticulous preparation. The validity of any subsequent functional data hinges on the quality of the reagents and the characterization of the cellular model.
Compound Preparation and Quality Control
N-Formyl-L-leucine is commercially available from several suppliers.[6][7][8]
Protocol for Stock Solution Preparation:
-
Sourcing: Obtain N-Formyl-L-leucine and the corresponding certificate of analysis (CoA) to confirm purity (typically ≥98%).
-
Solvent Selection: Test solubility in common, cell-culture compatible solvents. Dimethyl sulfoxide (DMSO) is a common first choice. Alternatively, sterile phosphate-buffered saline (PBS) may be used.
-
Preparation: To prepare a 100 mM stock solution, dissolve 15.92 mg of N-Formyl-L-leucine (MW: 159.19 g/mol ) in 1 mL of sterile DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Working Solutions: Prepare fresh working dilutions from the stock solution in complete cell culture medium immediately before each experiment. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all conditions (including vehicle controls) and is non-toxic to the cells (typically ≤ 0.1%).
Cell Line Selection and FPR Expression Validation
Causality: The response of a cancer cell line to N-Formyl-L-leucine is contingent on its expression of one or more Formyl Peptide Receptors. Therefore, verifying FPR expression is a mandatory first step. Failure to do so may lead to false-negative results, where a lack of cellular response is misinterpreted as compound inactivity rather than the absence of the target receptor. FPR expression has been noted in various cancer types, including gastrointestinal, breast, and ovarian cancers.[1][2][4]
Protocol for Western Blot Validation of FPR1 Expression:
-
Cell Culture: Culture selected cancer cell lines (e.g., colorectal: HT-29; breast: MCF-7; ovarian: SK-OV-3) to 70-80% confluency.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.[9]
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel and separate via electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a validated primary antibody specific for FPR1.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A band at the correct molecular weight for FPR1 confirms expression.[9]
| Cancer Type | Cell Lines with Reported FPR Expression | Receptor(s) |
| Gastrointestinal | Colorectal Carcinoma Cells (e.g., HT-29) | FPR1[1] |
| Ovarian | SK-OV-3, OVCAR-3 | FPRL1 (FPR2)[4][5] |
| Sarcoma | Osteosarcoma, Chondrosarcoma | FPR1[3] |
| Breast | Various (expression can be heterogeneous) | FPR1[10] |
Part 3: Core Functional Assays - A Multi-Parametric Approach
A single assay is insufficient to define a compound's activity. A panel of functional assays is required to build a comprehensive profile of N-Formyl-L-leucine's effects on cancer cell pathophysiology.
Protocol: Cell Viability and Proliferation Assay
Causality: This initial screen determines the dose-dependent effect of N-Formyl-L-leucine on cell survival and growth. It establishes the concentration range for subsequent mechanistic assays and identifies whether the compound is cytotoxic, cytostatic, or pro-proliferative.
Methodology (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of N-Formyl-L-leucine in complete culture medium. Replace the old medium with 100 µL of the compound dilutions (e.g., 0.1, 1, 10, 50, 100, 250 µM). Include a "vehicle control" (medium with solvent) and a "no cells" blank control.[9]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
| Hypothetical Dose-Response Data | |
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 97.8 ± 4.9 |
| 10 | 85.1 ± 6.3 |
| 50 | 51.2 ± 5.8 |
| 100 | 22.5 ± 3.1 |
| 250 | 8.9 ± 2.0 |
Protocol: Cell Migration and Invasion Assay
Causality: FPRs are fundamentally chemoattractant receptors. This assay directly tests the primary hypothesized function of an FPR ligand: its ability to promote or inhibit directed cell movement (migration) and the degradation of extracellular matrix (invasion), which are key steps in metastasis.[4]
Methodology (Transwell Assay):
-
Insert Preparation: For invasion assays, coat 8.0 µm pore size Transwell inserts with a thin layer of Matrigel and allow it to solidify. For migration assays, use uncoated inserts.
-
Cell Seeding: Resuspend 50,000-100,000 serum-starved cells in serum-free medium and add them to the upper chamber of the insert.
-
Chemoattractant Addition: In the lower chamber, add medium containing different concentrations of N-Formyl-L-leucine. Use serum-free medium as a negative control and medium with 10% FBS as a positive control.
-
Incubation: Incubate the plate for 12-24 hours at 37°C.
-
Cell Removal: After incubation, carefully remove the non-migrated cells from the top surface of the insert with a cotton swab.
-
Staining and Visualization: Fix the inserts in methanol and stain the migrated/invaded cells on the bottom surface with Crystal Violet.
-
Quantification: Elute the stain and measure its absorbance, or count the number of stained cells in several microscopic fields. Express the results as fold change relative to the negative control.
Part 4: Probing the Mechanism of Action
Once a functional effect is observed, the next logical step is to confirm that it is mediated by the hypothesized signaling pathway.
Protocol: Western Blot for Signaling Pathway Activation
Causality: This assay provides a direct molecular link between compound treatment and the activation of downstream signaling pathways known to be regulated by FPRs, such as the MAPK/ERK and PI3K/Akt pathways.[4] A time-course experiment showing rapid, transient phosphorylation of key kinases like ERK following treatment is strong evidence of receptor-mediated signaling.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for several hours.
-
Stimulation: Treat the cells with N-Formyl-L-leucine at a predetermined effective concentration (e.g., the EC50 from the migration assay) for various short time points (e.g., 0, 2, 5, 15, 30 minutes).
-
Lysis and Analysis: Immediately lyse the cells at each time point and perform Western blotting as described in section 2.2.
-
Antibody Probing: Probe membranes with antibodies against the phosphorylated forms of key signaling proteins (e.g., p-ERK, p-Akt) and their total protein counterparts for normalization.
-
Interpretation: An increase in the ratio of phosphorylated to total protein indicates pathway activation.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust, hierarchical strategy for the in-vitro characterization of N-Formyl-L-leucine in cancer research. By starting with foundational validation of the cellular model and progressing through functional and mechanistic assays, researchers can generate a comprehensive and reliable dataset. The dual nature of FPR signaling in cancer underscores the importance of testing this compound across a panel of cell lines from different cancer types. Positive findings from these in-vitro studies would provide a strong rationale for advancing N-Formyl-L-leucine into more complex co-culture models incorporating immune cells and eventually into in-vivo preclinical studies to fully elucidate its therapeutic potential.
References
- Prevete, N. et al. (2023). Tumor suppressor function of formyl peptide receptor 1 in gastrointestinal cancers: a focus on the underlying signaling. Frontiers in Immunology.
- Russo, C. et al. (2023). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology.
- Anonymous. (2025). Exploring the Role of Formyl Peptide Receptors in Cancer Progression and Treatment. Technology Networks.
- American Association for Cancer Research. (2015). Formyl Peptide Receptor 1 Promotes Immune Responses to Chemotherapy. Cancer Discovery.
- Department of Defense Congressionally Directed Medical Research Programs. (N.D.). Impact of Formyl Peptide Receptor 1 (FPR1) on Anticancer Immunosurveillance. ASPIRE Award.
- Xiao, F. et al. (2016). Leucine deprivation inhibits proliferation and induces apoptosis of human breast cancer cells via fatty acid synthase. Oncotarget.
- Ntzamelas, P. et al. (2024). Double-Edge Effects of Leucine on Cancer Cells. MDPI.
- Ntzamelas, P. et al. (2024). Double-Edge Effects of Leucine on Cancer Cells. PubMed.
- Coffelt, S. B. et al. (2009). Leucine Leucine-37 Uses Formyl Peptide Receptor–Like 1 to Activate Signal Transduction Pathways, Stimulate Oncogenic Gene Expression, and Enhance the Invasiveness of Ovarian Cancer Cells. ResearchGate.
- Axios Research. (N.D.). N-Formyl-L-leucine. Axios Research.
- Ntzamelas, P. et al. (2024). Double-Edge Effects of Leucine on Cancer Cells. Preprints.org.
- Zanchi, N. E. et al. (2008). Potential antiproteolytic effects of L-leucine: observations of in vitro and in vivo studies. Nutrition & Metabolism.
- Coffelt, S. B. et al. (2009). Leucine leucine-37 uses formyl peptide receptor-like 1 to activate signal transduction pathways, stimulate oncogenic gene expression, and enhance the invasiveness of ovarian cancer cells. PubMed.
- Ntzamelas, P. et al. (2024). Double-Edge Effects of Leucine on Cancer Cells. MDPI.
- Xiao, F. et al. (2016). Leucine deprivation inhibits proliferation and induces apoptosis of human breast cancer cells via fatty acid synthase. PubMed.
- Kaira, K. et al. (2021). L-type amino acid transporter 1 is associated with chemoresistance in breast cancer via the promotion of amino acid metabolism. Scientific Reports.
- J&K Scientific LLC. (N.D.). N-Formyl-L-leucine. J&K Scientific.
- Liu, K. A. et al. (2014). Leucine supplementation differentially enhances pancreatic cancer growth in lean and overweight mice. Cancer & Metabolism.
- Becker, S. (2024). Leucine (&Methionine) in the Crosshairs: Nourishing Muscles or Nurturing Tumors? Medium.
- Van der Meij, B. S. et al. (2015). Leucine Supplementation in Cancer Cachexia: Mechanisms and a Review of the Pre-Clinical Literature. MDPI.
- Cha, Y. S. & Kim, E. (2023). Dietary Manipulation of Amino Acids for Cancer Therapy. Preprints.org.
- Ntzamelas, P. et al. (2024). Double-Edge Effects of Leucine on Cancer Cells. PubMed Central.
Sources
- 1. Tumor suppressor function of formyl peptide receptor 1 in gastrointestinal cancers: a focus on the underlying signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 3. glasp.co [glasp.co]
- 4. researchgate.net [researchgate.net]
- 5. Leucine leucine-37 uses formyl peptide receptor-like 1 to activate signal transduction pathways, stimulate oncogenic gene expression, and enhance the invasiveness of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. N-Formyl-L-leucine - CAS - 6113-61-7 | Axios Research [axios-research.com]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
Application Note & Protocols: A Comprehensive Guide to the Solid-Phase Synthesis of N-Formylated Peptides
Introduction
N-formylated peptides are crucial molecules in both prokaryotic and eukaryotic biology. In bacteria, protein synthesis is initiated with N-formylmethionine, and the resulting N-formylated peptides released from bacteria act as potent chemoattractants for phagocytic leukocytes, playing a key role in the innate immune response to infection.[1][2][3][4][5] This biological activity has made them invaluable tools in immunology and inflammation research. Furthermore, N-formylation is a post-translational modification of proteins, such as histones, that can modulate gene expression, highlighting its importance in epigenetics.[3][6][7][8]
The chemical synthesis of N-formylated peptides is therefore of significant interest to researchers in immunology, cell biology, and drug discovery. Solid-phase peptide synthesis (SPPS) offers a robust and efficient method for preparing these molecules. This guide provides a detailed protocol for the on-resin N-formylation of peptides, discusses the underlying chemistry, and offers practical advice for troubleshooting and characterization.
Principles of Solid-Phase N-Formylation
The synthesis of N-formylated peptides via SPPS follows the standard procedures for peptide chain elongation (typically using Fmoc chemistry), with the addition of a final formylation step before cleavage from the solid support.[1][9] The key advantage of on-resin formylation is the ease of purification; excess reagents and by-products can be simply washed away, leaving the desired N-formylated peptide attached to the resin.[1][9]
Two primary methods for on-resin N-formylation will be discussed in this guide:
-
Formic Acid Activation with a Carbodiimide: This classic method involves the pre-activation of formic acid with a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) to form a reactive formic anhydride.[1][3][9]
-
In Situ Generation of Acetic Formic Anhydride: A more recent and rapid "one-pot" method utilizes a mixture of formic acid, acetic anhydride, and a base like pyridine to generate a mixed anhydride that efficiently formylates the N-terminal amine.[6][7][10]
The choice of method may depend on the specific peptide sequence, available reagents, and desired reaction conditions.
Experimental Workflow
The overall process for synthesizing an N-formylated peptide on a solid support is depicted below.
Figure 1: Overall workflow for the solid-phase synthesis of N-formylated peptides.
Materials and Reagents
-
Resin: Appropriate resin for Fmoc-SPPS (e.g., Rink Amide resin for C-terminal amides, Wang or 2-chlorotrityl resin for C-terminal acids).[11]
-
Fmoc-protected amino acids
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether (cold).
-
Fmoc Deprotection Solution: 20% piperidine in DMF.
-
Coupling Reagents: HBTU, HATU, or similar.
-
Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).
-
Formylation Reagents:
-
Method A: Formic acid, N,N'-dicyclohexylcarbodiimide (DCC).
-
Method B: Formic acid, Acetic anhydride, Pyridine.
-
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), deionized water (e.g., 95:2.5:2.5 v/v/v).[1]
-
Purification: Reverse-phase HPLC (RP-HPLC) system, appropriate column (e.g., C18), and solvents (Acetonitrile, Water, 0.1% TFA).[1][12]
Detailed Protocols
Part 1: Peptide Synthesis (Standard Fmoc-SPPS)
-
Resin Preparation: Swell the resin in DMF for at least 1 hour in a reaction vessel.[11]
-
Amino Acid Coupling: Perform the coupling of each Fmoc-protected amino acid sequentially using a standard coupling protocol (e.g., 4 equivalents of Fmoc-amino acid, 4 equivalents of HBTU, and 8 equivalents of DIPEA in DMF).[1][9] Monitor coupling completion with a qualitative test (e.g., Kaiser test).
-
Fmoc Deprotection: After each coupling, remove the Fmoc protecting group using 20% piperidine in DMF.[1][9]
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection to expose the N-terminal amine. Wash the peptidyl-resin thoroughly with DMF and then DCM, and dry under vacuum.
Part 2: On-Resin N-Formylation
Method A: Formic Acid Activation with DCC
This method relies on the pre-formation of a reactive formic anhydride.[1][9]
-
Prepare Formylating Reagent: In a separate flask, dissolve DCC (12.5 mmol) in diethyl ether (14.5 mL). Cool to 0°C in an ice bath. Add formic acid (25 mmol) and stir at 0°C for 4 hours.[1][9] A white precipitate of dicyclohexylurea (DCU) will form.
-
Formylation Reaction: Swell the dried peptidyl-resin (e.g., 0.05 mmol scale) in DMF. Filter the formylating reagent mixture to remove the DCU precipitate. Add the filtrate to the resin. Add DIPEA (125 mmol) and allow the reaction to proceed overnight at 4°C.[1][9] The low temperature is crucial to prevent the decomposition of the formylating agent and maximize yield.[1][9]
-
Monitoring and Washing: After the reaction, check for a free primary amine using the Kaiser test. A negative result (yellow beads) indicates complete formylation. Wash the resin thoroughly with DMF, DCM, and finally diethyl ether before drying.
Method B: In Situ Acetic Formic Anhydride Formation
This is a rapid, one-pot procedure.[7][10]
-
Resin Swelling: Swell the peptidyl-resin in DMF for at least 30 minutes.
-
Reagent Addition: To the swollen resin, add pyridine followed by formic acid.
-
Anhydride Formation and Reaction: Add acetic anhydride dropwise over 10 minutes while stirring. The reaction generates acetic formic anhydride in situ, which then reacts with the N-terminal amine.[6][10] The reaction is typically complete within 1-2 hours at room temperature.
-
Monitoring and Washing: Monitor the reaction using the Kaiser test. Once complete, wash the resin extensively with DMF and DCM to remove all excess reagents.
Figure 2: Simplified mechanism of N-formylation using the acetic formic anhydride method.
| Parameter | Method A (DCC/Formic Acid) | Method B (Acetic Anhydride/Pyridine) |
| Formylating Agent | Pre-activated Formic Anhydride | In situ generated Acetic Formic Anhydride |
| Key Reagents | Formic Acid, DCC, DIPEA | Formic Acid, Acetic Anhydride, Pyridine |
| Reaction Time | Overnight[1][9] | 1-2 hours |
| Temperature | 4°C[1][9] | Room Temperature |
| Key Advantage | Established, reliable method | Rapid, one-pot reaction[7][10] |
| Key Disadvantage | Longer reaction time, removal of DCU | Exothermic reaction, potential for side reactions if not controlled |
| Table 1: Comparison of On-Resin N-Formylation Protocols. |
Part 3: Cleavage, Purification, and Analysis
-
Cleavage: Transfer the dried, N-formylated peptidyl-resin to a reaction vessel. Add the cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5).[1] Allow the reaction to proceed for 2-3 hours at room temperature.[13]
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.[13]
-
Isolation: Pellet the crude peptide by centrifugation. Wash the pellet with cold diethyl ether to remove scavengers and residual protecting groups. Dry the crude peptide pellet.[13]
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using preparative RP-HPLC.[1][12]
-
Characterization: Confirm the identity and purity of the final product using analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the correct molecular weight.[9][14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Formylation (Positive Kaiser Test) | - Insufficient formylating reagent.- Decomposition of the formylating agent (Method A).- Steric hindrance at the N-terminus. | - Repeat the formylation step.- Ensure low temperature (4°C) is maintained for Method A.[1]- Increase reaction time or use a stronger formylating agent. |
| Low Cleavage Yield | - Incomplete cleavage reaction.- Peptide precipitation on the resin. | - Extend cleavage time.- Ensure an appropriate cleavage cocktail for the resin and protecting groups is used. |
| Side Product Formation | - Decomposition of formic acid at higher temperatures.[1][9]- N-acetylation if using Method B with excess acetic anhydride. | - Strictly control the temperature, especially for Method A.[1][9]- Add acetic anhydride dropwise and control stoichiometry in Method B. |
| Poor Purity Profile post-HPLC | - Incomplete coupling during SPPS.- Side reactions during cleavage. | - Optimize coupling times and monitor with the Kaiser test during SPPS.- Use appropriate scavengers (e.g., TIS) in the cleavage cocktail to prevent side reactions.[1] |
Conclusion
The solid-phase synthesis of N-formylated peptides is a highly accessible and efficient methodology for researchers in various fields. The on-resin formylation step, whether through pre-activation with DCC or via a rapid one-pot reaction with acetic anhydride, can be readily incorporated into standard Fmoc-SPPS protocols.[1][7] Careful control of reaction conditions and thorough purification and analysis are key to obtaining high-purity N-formylated peptides for biological studies. This guide provides a comprehensive framework to empower researchers to successfully synthesize these important molecules.
References
- ResearchGate. (n.d.). Proposed mechanism of peptide N‐formylation and CO formation as side...
- Tornesello, A., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 736.
- ResearchGate. (2016). Solid Phase Formylation of N-Terminus Peptides.
- ResearchGate. (2023). (PDF) Rapid On‐Resin N‐Formylation of Peptides as One‐Pot Reaction.
- ACS Publications. (2005). Purification and Characterization of Enzymes Involved in the Degradation of Chemotactic N-Formyl Peptides. Biochemistry.
- ChemistryViews. (2023). Fast On-Resin N-Formylation of Peptides.
- PubMed. (2016). Solid Phase Formylation of N-Terminus Peptides.
- Organic Chemistry Portal. (n.d.). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- ACS Publications. (n.d.). The Use of N-Formylamino Acids in Peptide Synthesis. Journal of the American Chemical Society.
- Frontiers in Cellular Neuroscience. (2020). The N-formyl peptide receptors: contemporary roles in neuronal function and dysfunction.
- MDPI. (2016). Solid Phase Formylation of N-Terminus Peptides.
- UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory.
- Frontiers in Immunology. (2021). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease.
- MDPI. (n.d.). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition.
- MDPI. (n.d.). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases.
- AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage.
- MDPI. (n.d.). Formylation of Amines.
- Wikipedia. (n.d.). Formylation.
- Taylor & Francis. (n.d.). Formyl peptide receptors – Knowledge and References.
- ACS Publications. (n.d.). Formylating agents. Chemical Reviews.
- International Journal of Science and Research Archive. (n.d.). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- Nature Communications. (2022). Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns.
Sources
- 1. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solid Phase Formylation of N-Terminus Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Fast On-Resin N-Formylation of Peptides - ChemistryViews [chemistryviews.org]
- 8. Formylation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.uci.edu [chem.uci.edu]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ijsra.net [ijsra.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting High Variability in N-Formylleucine-d3 Signal
Welcome to the technical support guide for N-Formylleucine-d3. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to high signal variability when using this compound-d3 as an internal standard in LC-MS/MS applications. Our approach is rooted in first principles, moving from foundational concepts to advanced troubleshooting protocols to ensure robust and reproducible results.
Section 1: Foundational Understanding
Q1: What is this compound-d3 and what is its primary role in our assay?
This compound-d3 is a stable isotope-labeled (SIL) version of the analyte, this compound, where three hydrogen atoms have been replaced with deuterium.[1][2][3] Its primary and most critical application is to serve as an internal standard (IS) in quantitative mass spectrometry assays.[4][5]
Causality Explained: The core principle of using a SIL-IS is that it is chemically and physically almost identical to the analyte.[6][7] Therefore, it should behave the same way during the entire analytical workflow—from sample extraction and cleanup to chromatography and ionization in the mass spectrometer's source. By adding a known, fixed amount of this compound-d3 to every sample, standard, and quality control (QC), we can use the ratio of the analyte's signal to the IS's signal for quantification. This ratio corrects for variability that might occur during sample preparation or due to instrument fluctuations, which is essential for achieving the high accuracy and precision demanded in bioanalysis.[1][5][8]
Section 2: Diagnosing Issues in Sample Preparation
Sample preparation is a frequent source of analytical variability.[9] Errors introduced at this stage can propagate throughout the entire workflow.
Q2: My IS signal is inconsistent across different wells, even in my QC samples. What are the likely causes in my sample preparation?
Inconsistent IS signal across samples prepared in the same batch often points to procedural variability. Let's break down the common culprits.
-
Inaccurate/Inconsistent Spiking: The most fundamental step is adding the IS. Small errors in the volume of the IS working solution added to each sample will lead to direct, proportional errors in its final signal.
-
Expert Insight: Always use a calibrated pipette for spiking. Ensure the pipette tip is fully submerged in the sample matrix during addition to avoid dispensing onto the tube wall. Viscous matrices like plasma can cling to the outside of the tip; a reverse-pipetting technique can improve accuracy.
-
-
Variable Extraction Recovery: The efficiency of your extraction process (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) can vary from sample to sample.
-
Causality Explained: While the SIL-IS is designed to track and correct for recovery issues, highly inconsistent recovery can still be problematic. If recovery is extremely low or erratic, the IS signal may fall into a non-linear range of the detector or become difficult to distinguish from baseline noise, compromising its ability to normalize the analyte accurately. Protein precipitation, a common method, can be particularly variable if not performed consistently (e.g., differences in vortexing time, temperature, or centrifugation speed).[4][10]
-
-
Sample-to-Sample Matrix Differences: The composition of biological matrices (like plasma or urine) can differ between subjects or even over time from the same subject.[11][12] These differences can alter extraction efficiency.
-
Expert Insight: For example, samples with high lipid content may behave differently during a protein precipitation with acetonitrile compared to normal samples.[13] This can lead to different levels of matrix components remaining in the final extract, which directly impacts signal intensity through matrix effects.
-
Section 3: Liquid Chromatography (LC) Performance
The chromatographic separation is key to minimizing interferences and ensuring reproducible ionization.
Q3: I've noticed my this compound-d3 peak is broad, tailing, or splitting. How does this affect signal variability?
Poor peak shape is a direct indicator of an unstable chromatographic process and will inherently increase the variability of peak integration.
-
Causality Explained: A broad or tailing peak has a lower signal-to-noise ratio and is more difficult for integration algorithms to process consistently. This leads to higher variance in the calculated peak area. Common causes include:
-
Column Contamination or Degradation: Buildup of matrix components (e.g., phospholipids) on the column can degrade performance.
-
Sample Solvent Mismatch: Injecting a sample dissolved in a solvent much stronger than the initial mobile phase will cause peak distortion.[14] The ideal practice is to reconstitute the final extract in the initial mobile phase.[4]
-
Inappropriate Mobile Phase pH: this compound is an acidic compound. The mobile phase pH should be at least 1.5-2 units below its pKa to keep it in a single, neutral form, which is optimal for retention and peak shape in reversed-phase chromatography.[14]
-
Q4: The retention time for my analyte and this compound-d3 are slightly different. Is this a problem?
Yes, this can be a significant problem and is a well-documented phenomenon known as the deuterium isotope effect .[8][15]
-
Causality Explained: The C-D bond is slightly stronger and less polar than a C-H bond. In reversed-phase chromatography, this can cause the deuterated standard (this compound-d3) to elute slightly earlier than the unlabeled analyte.[16][17]
-
Why It Matters for Variability: If the analyte and IS elute at different times, they may encounter different co-eluting matrix components.[11] This means they will experience differential matrix effects —one might be ion-suppressed while the other is not, or they may be suppressed to different degrees.[8] When this happens, the fundamental assumption that the IS perfectly mimics the analyte is violated, and it can no longer accurately correct for signal variation, leading to poor data quality.[17]
Troubleshooting Workflow for LC & Matrix Effect Issues
The following diagram outlines a logical flow for diagnosing issues related to chromatography and differential matrix effects.
Caption: Troubleshooting logic for signal variability.
Section 4: Mass Spectrometry (MS) and Data Interpretation
Even with perfect sample prep and chromatography, issues within the mass spectrometer can cause signal variability.
Q5: I see a signal for unlabeled this compound in my blank samples spiked only with the deuterated IS. What is causing this crosstalk?
This is a critical issue that can compromise accuracy at the low end of the calibration curve. There are two primary causes:
-
Isotopic Purity of the Standard: The this compound-d3 standard may contain a small percentage of the unlabeled (d0) compound as an impurity from its synthesis.[14] You should always check the Certificate of Analysis for the stated isotopic purity.
-
In-Source Fragmentation: It is possible for the deuterated standard to lose its deuterium atoms in the high-energy environment of the mass spectrometer's ion source, creating a d0 signal. This is less common for stable C-D bonds but can occur with certain instrument settings.[14]
Q6: My IS signal seems to decrease over the course of a long analytical run. Why?
A gradual, consistent decrease in signal over a run (i.e., instrument drift) is often due to contamination of the ion source.
-
Causality Explained: As hundreds of samples are injected, non-volatile matrix components can slowly coat the sampling orifice, capillary, and source optics.[7] This buildup physically impedes ion transmission into the mass analyzer, causing the signal for both the analyte and the IS to drop. While the IS ratio should correct for this, a severely contaminated source can lead to non-linear responses and increased noise, ultimately increasing variability.
-
Expert Insight: Regular source cleaning is mandatory for robust bioanalysis. If you observe a significant signal drop (e.g., >50%) from the first injection to the last, it is time to clean the ion source.
Section 5: Advanced Troubleshooting Protocols & Data
Protocol 1: Quantitative Assessment of Matrix Effects
This experiment is the "gold standard" for diagnosing and quantifying matrix effects.[11] It allows you to determine if co-eluting matrix components are suppressing or enhancing your IS signal and to measure the efficiency of your extraction process.[8]
Objective: To calculate the Matrix Effect (ME) and Recovery (RE) for this compound-d3.
Methodology:
-
Prepare Three Sets of Samples (n=6 replicates per set):
-
Set A (Neat Solution): Spike the IS into a clean reconstitution solvent (e.g., your initial mobile phase). This represents 100% signal with no matrix or recovery loss.
-
Set B (Post-Extraction Spike): Process blank biological matrix (e.g., plasma) through your entire sample preparation procedure. In the final step, spike the IS into the clean, extracted matrix.
-
Set C (Pre-Extraction Spike): Spike the IS into the blank biological matrix before starting the sample preparation procedure. This is how you prepare your actual study samples.
-
-
Analyze and Calculate:
-
Analyze all three sets by LC-MS/MS.
-
Calculate the mean peak area for each set (Mean Area A, Mean Area B, Mean Area C).
-
Matrix Effect (%) = (Mean Area B / Mean Area A) * 100
-
Recovery (%) = (Mean Area C / Mean Area B) * 100
-
Data Interpretation:
| Metric | Result | Interpretation | Recommended Action |
| Matrix Effect | ~100% (e.g., 85-115%) | Minimal matrix effect. The matrix is not significantly altering ionization. | Proceed with the current method. |
| < 85% | Ion Suppression. Co-eluting components are reducing signal intensity.[8] | Improve sample cleanup (e.g., switch from protein precipitation to SPE) or adjust chromatography to move the peak away from the suppression zone. | |
| > 115% | Ion Enhancement. Co-eluting components are increasing signal intensity.[8] | Same as for Ion Suppression. The goal is to remove the interfering components. | |
| Recovery | > 80% and Consistent | High and reproducible recovery. The extraction method is efficient. | Proceed with the current method. |
| Low or Highly Variable | Poor or inconsistent extraction. The method is losing the IS unpredictably. | Re-optimize the sample preparation procedure (e.g., different solvent, SPE sorbent, pH). |
Visualizing the Impact of Matrix Effects
This diagram illustrates how an ideal internal standard (IS) corrects for ion suppression, whereas differential matrix effects due to poor co-elution lead to analytical error.
Caption: Impact of co-elution on matrix effect correction.
Section 6: Frequently Asked Questions (FAQs)
-
Q: Should I store my this compound-d3 stock solution in glass or plastic?
-
A: Always refer to the manufacturer's recommendation, but as a general guideline, stock solutions in organic solvents like methanol or acetonitrile should be stored in amber glass vials at -20°C or -80°C to prevent degradation and adsorption to plastic surfaces.[18]
-
-
Q: What concentration of IS should I use?
-
A: The goal is to use a concentration that yields a robust signal comparable to the analyte's signal around the middle of the calibration curve. A signal that is too low may have poor counting statistics, while a signal that is too high could cause detector saturation or suppress the analyte's signal.[15]
-
-
Q: Can repeated freeze-thaw cycles of my stock solution cause variability?
-
A: Yes. Repeated freeze-thaw cycles can lead to solvent evaporation, concentrating the standard over time. It can also cause degradation for less stable molecules. Best practice is to prepare smaller volume single-use aliquots of your working solutions.[15]
-
References
- Benchchem. (n.d.). Technical Support Center: Resolving Matrix Effects with N-Formyl-L-leucine-d3.
- Benchchem. (n.d.). Technical Support Center: N-Formyl-L-leucine-d3 Mass Spectrometry Interference.
- Benchchem. (n.d.). A Comprehensive Technical Guide to N-Formyl-L-leucine-d3.
- Benchchem. (n.d.). The Critical Role of N-Formyl-L-leucine-d3 as an Internal Standard in Quantitative Bioanalysis.
- Clinivex. (n.d.). CAS 1356930-28-3 | N-Formyl-L-leucine-d3 Supplier.
- Benchchem. (n.d.). Application Notes and Protocols for the LC-MS/MS Analysis of N-Formyl-L-leucine-d3.
- Benchchem. (n.d.). Technical Support Center: Correcting for Ion Suppression with Deuterated Internal Standards.
- Benchchem. (n.d.). Application Notes and Protocols for the Use of N-Formyl-L-leucine-d3 as an Internal Standard in Quantitative Analysis.
- Biotage. (n.d.). Bioanalytical Sample Preparation.
- Wu, Y., et al. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH.
- LCGC International. (n.d.). Optimizing LC–MS and LC–MS-MS Methods.
- Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS.
- Creative Proteomics. (n.d.). Sample Preparation and Pretreatment for Amino Acid Analysis.
- Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis.
- Liang, H. R., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE.
- Jian, W., et al. (n.d.). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A.
- Phenomenex. (2025). Sample Preparation Techniques for Precision in Analysis.
- ResolveMass Spectrometry Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Signal Intensity with Deuterated Standards in Mass Spectrometry.
- Ranaweera, A. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS).
- MedchemExpress.com. (n.d.). N-Formyl-S-leucine-d 3 ; this compound-d 3.
- LGC Standards. (n.d.). N-Formyl-L-leucine-d3 | CAS 1356930-28-3.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-Formyl-L-leucine-d3 | CAS 1356930-28-3 | LGC Standards [lgcstandards.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. gcms.cz [gcms.cz]
- 10. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 14. benchchem.com [benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. academic.oup.com [academic.oup.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. clinivex.com [clinivex.com]
Technical Support Center: Optimizing Mass Spectrometry for N-Formylleucine Detection
Welcome to the technical support center for the analysis of N-Formylleucine. This guide is designed for researchers, scientists, and drug development professionals who are looking to develop and troubleshoot methods for the detection and quantification of this modified amino acid using mass spectrometry. Here, we will delve into the nuances of method development, from sample preparation to data interpretation, providing you with the expertise to overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a derivative of the amino acid leucine where a formyl group is attached to the amino group. N-formylated peptides, like those containing this compound, are significant in immunology as they can be recognized by formyl peptide receptors (FPRs), playing a role in inflammatory responses.[1] They are also important in the context of bacterial protein synthesis, where N-formylmethionine is the initiating amino acid.[2][3]
Q2: What are the typical precursor ions for this compound in mass spectrometry?
In positive electrospray ionization (ESI) mode, the expected precursor ion is the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 160.1. In negative ESI mode, the deprotonated molecule, [M-H]⁻, would be observed at an m/z of around 158.1. The choice of polarity will depend on the sample matrix and desired sensitivity.
Q3: Can I use a deuterated internal standard for quantification?
Yes, using a stable isotope-labeled internal standard, such as this compound-d3, is highly recommended for accurate quantification.[1][4] This standard will co-elute with the analyte and experience similar ionization effects, correcting for variations in sample preparation and instrument response.[1][4]
Q4: What are the common fragmentation patterns for this compound?
During collision-induced dissociation (CID), common neutral losses include water (H₂O) and formic acid (HCOOH).[4] Fragmentation of the leucine side chain is also expected.[4] A prominent product ion in positive mode is often observed at m/z 114.1, corresponding to the loss of formic acid.[4][5]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity
One of the most frequent challenges in mass spectrometry is achieving adequate signal intensity for your analyte.[6][7]
Potential Causes & Step-by-Step Solutions:
-
Suboptimal Ionization Parameters: The efficiency of ion generation is critical.
-
Action: Systematically optimize ESI source parameters. This includes sprayer voltage, nebulizer gas pressure, drying gas flow rate and temperature, and source temperature.[8][9][10][11] A design of experiments (DoE) approach can be more efficient than a one-variable-at-a-time strategy.[9][10]
-
Rationale: Each parameter influences the desolvation and ionization of the analyte. For instance, an incorrect sprayer voltage can lead to an unstable signal or corona discharge.[8]
-
-
Inappropriate Mobile Phase Composition: The pH and solvent composition of your mobile phase directly impact ionization efficiency.
-
Action: For positive mode, ensure the mobile phase is acidic (e.g., with 0.1% formic acid) to promote protonation. For negative mode, a basic mobile phase may improve signal. Experiment with different organic solvents like acetonitrile and methanol.
-
Rationale: The mobile phase pH should facilitate the formation of the desired precursor ion. The choice of organic solvent can affect the desolvation process.
-
-
Ion Suppression from Matrix Components: Co-eluting compounds from the sample matrix can compete with the analyte for ionization, reducing its signal.[12]
-
Action: Improve your sample preparation to remove interfering substances.[13][14][15] Techniques like solid-phase extraction (SPE) can be very effective. Also, optimizing the chromatographic separation to resolve the analyte from matrix components can mitigate this effect.[12]
-
Rationale: Reducing the complexity of the sample entering the mass spectrometer minimizes competition for charge in the ESI droplets.[12][15]
-
-
Inefficient Fragmentation (in MS/MS): If you are performing tandem MS, the collision energy might not be optimal.
-
Action: Perform a collision energy optimization experiment. This involves analyzing the analyte at a range of collision energies to find the value that yields the highest intensity for the desired product ion.
-
Rationale: The optimal collision energy is compound-dependent and is required to achieve efficient fragmentation and production of characteristic product ions.[16]
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
Peak shape issues are often related to the chromatography but can also be influenced by the mass spectrometer's interface.[16][17]
Potential Causes & Step-by-Step Solutions:
-
Column Overload: Injecting too much sample can lead to peak fronting.[16][18]
-
Action: Reduce the amount of sample injected onto the column. Dilute your sample and reinject.
-
Rationale: The stationary phase of the column has a finite capacity. Overloading it leads to a non-ideal chromatographic process.[18]
-
-
Secondary Interactions with the Stationary Phase: Peak tailing, especially for basic compounds, can be caused by interactions with residual silanol groups on the column.
-
Action: Adjust the mobile phase pH to suppress the ionization of the analyte or the silanol groups. Using a column with a different stationary phase or one that is end-capped can also help.
-
Rationale: By controlling the ionization state of the analyte and the stationary phase, you can minimize unwanted secondary interactions.
-
-
Inappropriate Sample Solvent: If the sample solvent is much stronger than the initial mobile phase, it can cause peak distortion.[19]
-
Action: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary, minimize the injection volume.
-
Rationale: A strong sample solvent can carry the analyte down the column in a broad band before the separation process properly begins.[19]
-
-
Physical Problems in the Flow Path: Voids in the column or poorly made connections can lead to peak splitting or broadening.[18]
-
Action: Inspect all tubing and fittings between the injector and the column. If a column void is suspected, try reversing the column and washing it at a low flow rate. If the problem persists, the column may need to be replaced.
-
Rationale: Any dead volume or disruption in the flow path can cause the analyte band to spread out, resulting in poor peak shape.[17]
-
Issue 3: High Background Noise or Contamination
A high background signal can obscure the analyte peak and compromise the limit of detection.[20]
Potential Causes & Step-by-Step Solutions:
-
Contaminated Solvents or Reagents: Impurities in the mobile phase are a common source of background noise.[20][21]
-
Sample Carryover: Residual sample from a previous injection can appear in subsequent runs.[19]
-
Action: Implement a robust needle wash protocol in your autosampler method. This may involve washing with a strong organic solvent. If carryover persists, it may be originating from other parts of the system, which will require more thorough cleaning.
-
Rationale: Some compounds can adsorb to surfaces in the injector or tubing and slowly leach out in later injections.
-
-
System Contamination: The LC-MS system itself can be a source of contamination.
-
Action: To identify the source, systematically isolate different components of the system.[20] For example, you can bypass the LC column to see if the contamination is coming from the pump and solvents.
-
Rationale: Contaminants can build up in various parts of the system, including solvent lines, pump seals, and the ion source.[20]
-
Experimental Protocols & Data Presentation
Protocol 1: Sample Preparation via Protein Precipitation
This protocol is a general starting point for the extraction of this compound from plasma.
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., this compound-d3 in methanol).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Rationale: Protein precipitation is a straightforward method to remove the bulk of proteins from a biological sample, which can interfere with the analysis.[25] The use of an acidic organic solvent aids in the precipitation and helps to stabilize the analyte.
Table 1: Recommended Starting LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| LC Column | HILIC or C18 | HILIC can provide good retention for polar compounds like this compound. C18 is a versatile alternative. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ionization and is a good polar solvent. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic solvent for reversed-phase and HILIC chromatography. |
| Flow Rate | 0.3 - 0.5 mL/min | A typical flow rate for standard analytical LC columns. |
| Injection Volume | 5 - 10 µL | A good starting point to avoid column overload. |
| Ionization Mode | ESI Positive | Generally provides good sensitivity for amino acid derivatives. |
| Capillary Voltage | 3.5 - 4.5 kV | A typical range for stable electrospray.[8] |
| Drying Gas Temp. | 300 - 350 °C | Needs to be optimized for efficient desolvation.[10] |
| Drying Gas Flow | 8 - 12 L/min | Works in conjunction with temperature to desolvate ions.[10] |
| Nebulizer Pressure | 30 - 50 psi | Aids in the formation of a fine aerosol.[10] |
| Precursor Ion (Q1) | m/z 160.1 | The [M+H]⁺ ion for this compound.[5] |
| Product Ion (Q3) | m/z 114.1 | A common and intense fragment ion corresponding to the loss of formic acid.[4][5] |
| Collision Energy | 10 - 20 eV | A starting range for optimization. The optimal value will be instrument-dependent. |
Visualizations
Caption: Workflow for optimizing LC-MS/MS parameters for this compound analysis.
Caption: Proposed fragmentation pathway of this compound in positive ESI mode.
References
- Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. (2021). Current Protocols in Protein Science, 105(1), e122. [Link]
- How do I identify contamination in my LC-MS system and what should I do? (n.d.). Providion. [Link]
- Sample preparation for Mass spectrometric analysis. (2018). G-Biosciences. [Link]
- Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature Reviews Molecular Cell Biology, 5(9), 699–711. [Link]
- Wojtkiewicz, P., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols, 1(3), e83. [Link]
- Common LC/MS Contaminants. (n.d.). CIGS. [Link]
- Troubleshooting Peak Shape Problems in HPLC. (n.d.).
- Common Background Contamination Ions in Mass Spectrometry. (n.d.). SCIEX. [Link]
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). ALWSCI. [Link]
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-571. [Link]
- Sample Preparation Guide - Proteins & Peptides. (n.d.). University of California, Riverside. [Link]
- LC Chromatography Troubleshooting Guide. (2023).
- Chromatographic Troubleshooting Peak Shape Problem. (n.d.). Agilent. [Link]
- Mass Spectrometry Troubleshooting and Common Issues. (2023). GMI, Inc.. [Link]
- Interpretation of Collision-Induced Fragmentation Tandem Mass Spectra of Posttranslationally Modified Peptides. (2007). Methods in Molecular Biology, 359, 147-161. [Link]
- Kim, J., et al. (2018). Detection of Nα-terminally formylated native proteins by a pan-N-formyl methionine-specific antibody. Journal of Biological Chemistry, 293(30), 11646–11657. [Link]
- 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. [Link]
- N-Formylmethionine. (n.d.). PubChem. [Link]
- Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? LCGC North America, 40(10), 472-476. [Link]
- LCMS Troubleshooting: 14 Best Practices for Labor
- Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). (2023). SCIEX. [Link]
- Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. (2019).
- Collisional dissociation of 115 deprotonated peptides of 5-28 amino acids—an updated report on fragment ion types, neutral loss species, and the effect of acidic residues. (2022). bioRxiv. [Link]
- Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. (2014). Journal of The American Society for Mass Spectrometry, 25(10), 1746–1755. [Link]
- Formyl-methionine as an N-degron of a eukaryotic N-end rule pathway. (2015). Science, 347(6222), 660–663. [Link]
- Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses. (2017). Journal of The American Society for Mass Spectrometry, 28(11), 2415–2427. [Link]
- Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. (2016). Spectroscopy, 31(3), 26-33. [Link]
- Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. (2014). Journal of The American Society for Mass Spectrometry, 25(1), 136–145. [Link]
- Mass Spectrometer (MS) troubleshooting guide. (2025).
- Practical Synthesis of N-Formylmethionylated Peptidyl-tRNA Mimics. (2013). ACS Chemical Biology, 8(7), 1454–1461. [Link]
- Modeling the ionization efficiency of small molecules in positive electrospray ioniz
- Identification of C-terminal Phosphorylation Sites of N-Formyl Peptide Receptor-1 (FPR1) in Human Blood Neutrophils. (2014). Journal of Biological Chemistry, 289(13), 8877–8888. [Link]
- N-Formylmethionine. (n.d.). Wikipedia. [Link]
- How can you quantify peptides using LC/MS? (2022).
- Development and validation of an LC-MS/MS analytical procedure for the combined detection of prohibited peptides in biological fluids. (2011). Analytical and Bioanalytical Chemistry, 401(2), 579–591. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Detection of Nα-terminally formylated native proteins by a pan-N-formyl methionine-specific antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Formylmethionine - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gmi-inc.com [gmi-inc.com]
- 7. m.youtube.com [m.youtube.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. zefsci.com [zefsci.com]
- 17. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. halocolumns.com [halocolumns.com]
- 20. providiongroup.com [providiongroup.com]
- 21. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 22. stacks.cdc.gov [stacks.cdc.gov]
- 23. massspec.unm.edu [massspec.unm.edu]
- 24. ccc.bc.edu [ccc.bc.edu]
- 25. dshs-koeln.de [dshs-koeln.de]
Technical Support Center: Preservation of N-Formylleucine in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Formylleucine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the integrity and accurate quantification of this compound in your biological samples. As a Senior Application Scientist, I have curated this information to reflect both established scientific principles and practical, field-tested insights.
Introduction: The Challenge of this compound Stability
This compound, a crucial molecule in studying inflammatory responses and bacterial pathogenesis, is notoriously susceptible to degradation in biological matrices. Its instability primarily stems from enzymatic activity inherent in samples like plasma, serum, and cell lysates. This guide will walk you through the mechanisms of degradation and provide robust strategies to mitigate these effects, ensuring the reliability of your experimental data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns regarding this compound stability.
Q1: What is the primary cause of this compound degradation in my samples?
A1: The principal cause of this compound degradation is enzymatic hydrolysis by proteases present in biological samples.[1] Two key enzymes are responsible for a sequential degradation process:
-
α-N-Acylpeptide Hydrolase (APEH): This enzyme cleaves the N-formylated amino acid from the N-terminus of a peptide.[1][2]
-
N-Acyl-L-amino-acid amidohydrolase (ACY-1 or N-acylase IA): Following the action of APEH on a larger peptide, or acting directly on free this compound, this enzyme hydrolyzes the formyl group, yielding formate and leucine.[1][3]
Q2: How quickly does this compound degrade at room temperature?
Q3: Can I store my samples at -20°C, or is -80°C necessary?
A3: For long-term storage, -80°C is strongly recommended. While -20°C can slow enzymatic activity, it may not completely halt it, leading to degradation over time. Studies on amino acid stability in serum have shown that storage at -80°C is superior for preserving sample integrity.[4][5] Repeated freeze-thaw cycles should also be avoided as they can accelerate the degradation of certain analytes.[4]
Q4: Are there any non-enzymatic degradation pathways I should be aware of?
A4: While enzymatic degradation is the primary concern, the chemical stability of the N-formyl group can be influenced by pH. Strong acidic or alkaline conditions can lead to hydrolysis of the formyl group.[6][7][] However, under typical physiological pH (around 7.4) and standard buffer conditions used for sample storage, non-enzymatic degradation is generally much slower than enzymatic degradation. It's crucial to maintain a stable pH during sample processing and storage.[9][10][11]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or undetectable this compound levels in freshly collected samples. | 1. Rapid enzymatic degradation immediately after collection. 2. Inadequate mixing with anticoagulants/stabilizers. | 1. Immediate Cooling & Processing: Place blood collection tubes on ice immediately after drawing. Process to plasma or serum within 30 minutes. 2. Use of Protease Inhibitor Cocktails: Add a broad-spectrum protease inhibitor cocktail to your samples immediately upon collection. Ensure thorough but gentle mixing. |
| High variability between replicate samples. | 1. Inconsistent sample handling procedures. 2. Variable time between collection and processing. 3. Partial clotting in plasma samples. | 1. Standardize Your Protocol: Ensure every sample is treated identically, from collection to storage. 2. Consistent Timing: Process all samples in a batch at the same time post-collection. 3. Proper Anticoagulant Use: Use tubes containing EDTA and ensure they are filled to the correct volume and properly mixed to prevent clotting. |
| This compound levels decrease over time in stored samples. | 1. Insufficient protease inhibition. 2. Suboptimal storage temperature. 3. Repeated freeze-thaw cycles. | 1. Optimize Inhibitor Concentration: You may need to use a higher concentration of your protease inhibitor cocktail, especially for samples with high enzymatic activity (e.g., hemolyzed samples). 2. Store at -80°C: For any storage longer than a few hours, -80°C is mandatory. 3. Aliquot Samples: Upon initial processing, aliquot samples into single-use volumes to avoid the need for repeated freeze-thawing. |
| Poor recovery after sample extraction. | 1. Inefficient protein precipitation. 2. Analyte loss during solvent evaporation. 3. Suboptimal pH during extraction. | 1. Optimize Protein Precipitation: Use cold acetonitrile (containing 0.1% formic acid for acidification) at a ratio of at least 4:1 (solvent:plasma) for efficient protein removal.[12] 2. Gentle Evaporation: If a solvent evaporation step is necessary, use a gentle stream of nitrogen and avoid excessive heat. 3. Maintain Acidic pH: this compound is more stable at a slightly acidic pH. Ensure your extraction solvents and reconstitution buffers are appropriately pH-adjusted. |
Part 3: Detailed Protocols & Methodologies
Protocol 1: Blood Sample Collection and Plasma Preparation
This protocol is designed for the optimal preservation of this compound in human plasma.
Materials:
-
Blood collection tubes containing K2EDTA.
-
Broad-spectrum protease inhibitor cocktail (see recommended cocktails below).
-
Ice bucket.
-
Refrigerated centrifuge.
-
Cryovials for plasma storage.
Procedure:
-
Pre-chill Collection Tubes: If possible, pre-chill the EDTA blood collection tubes on ice.
-
Add Protease Inhibitors: Immediately before blood draw, add the recommended amount of a broad-spectrum protease inhibitor cocktail to the collection tube.
-
Blood Collection: Collect the blood sample, ensuring the tube is filled to the indicated volume.
-
Immediate Mixing and Cooling: Gently invert the tube 8-10 times to mix the blood with the EDTA and protease inhibitors. Immediately place the tube on ice.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood sample at 1,500 x g for 15 minutes at 4°C.
-
Plasma Aliquoting: Carefully aspirate the plasma supernatant, avoiding the buffy coat and red blood cells.
-
Storage: Dispense the plasma into pre-labeled cryovials in single-use aliquots. Immediately freeze and store at -80°C until analysis.
Recommended Protease Inhibitor Cocktails
For effective inhibition of the proteases that degrade this compound, a broad-spectrum cocktail is essential. Look for cocktails that inhibit serine, cysteine, aspartic, and metalloproteases.
| Inhibitor Class | Examples |
| Serine Proteases | AEBSF, Aprotinin, Pefabloc SC |
| Cysteine Proteases | E-64, Leupeptin |
| Aspartic Proteases | Pepstatin A |
| Aminopeptidases | Bestatin |
| Metalloproteases | EDTA (use with caution if downstream applications are sensitive to metal chelation) |
Several commercial cocktails are available that contain a mixture of these inhibitors.
Protocol 2: this compound Extraction from Plasma for LC-MS/MS Analysis
This protocol is adapted from established methods for small molecule extraction from plasma.[12][13]
Materials:
-
Frozen plasma samples.
-
Internal Standard (IS): N-Formyl-L-leucine-d3.
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C.
-
Formic Acid (FA), LC-MS grade.
-
Microcentrifuge tubes.
-
Refrigerated microcentrifuge.
-
Nitrogen evaporator (optional).
-
LC-MS vials.
Procedure:
-
Prepare Precipitation Solution: Prepare a solution of ACN containing 0.1% FA. Chill to -20°C.
-
Sample Thawing: Thaw plasma samples on ice.
-
Spike with Internal Standard: In a microcentrifuge tube, add 50 µL of plasma. Spike with the appropriate amount of N-Formyl-L-leucine-d3 internal standard solution.
-
Protein Precipitation: Add 200 µL of the cold ACN/FA solution to the plasma sample.
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube, being careful not to disturb the protein pellet.
-
Solvent Evaporation (Optional): If concentration is needed, evaporate the solvent under a gentle stream of nitrogen. Avoid overheating.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for your LC-MS/MS analysis (e.g., 50:50 water:acetonitrile with 0.1% FA).
-
Analysis: Transfer the reconstituted sample to an LC-MS vial for analysis.
Visualization of the Degradation Pathway and Prevention Strategy
The following diagram illustrates the key degradation steps and the points of intervention.
Caption: this compound Degradation and Prevention.
References
- Small peptide inhibitors of acetyl-peptide hydrolase having an uncommon mechanism of inhibition and a stable bent conform
- Tight Binding Inhibitors of N-Acyl Amino Sugar and N-Acyl Amino Acid Deacetylases. Chemistry (Weinheim an der Bergstrasse, Germany). [Link]
- Acylpeptide hydrolase: inhibitors and some active site residues of the human enzyme. PubMed. [Link]
- Process for removing an n-formyl group.
- Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters.
- Acylpeptide Hydrolase Inhibition as Targeted Strategy to Induce Proteasomal Down-Regul
- Advances in the discovery of N-acylethanolamine acid amidase inhibitors. PubMed Central. [Link]
- Acyl Peptide Enzyme Hydrolase (APEH)
- In vivo inhibition of acylpeptide hydrolase by carbapenem antibiotics causes the decrease of plasma concentration of valproic acid in dogs. PubMed. [Link]
- Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. PubMed Central. [Link]
- Non-Canonical Amino Acids in Analyses of Protease Structure and Function. MDPI. [Link]
- Amidohydrolases inhibitors.
- Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups.
- A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its applic
- Isoenzyme N-Acyl-l-Amino Acid Amidohydrolase NA Increases Ochratoxin A Degradation Efficacy of Stenotrophomonas sp. CW117 by Enhancing Amidohydrolase ADH3 Stability. ASM Journals. [Link]
- Detection of Nα-terminally formylated native proteins by a pan-N-formyl methionine-specific antibody. Journal of Biological Chemistry. [Link]
- Aminoacylase-1 (ACY-1, N-acyl-L-amino-acid amidohydrolase, ACY1). BioVendor. [Link]
- Purification and characterization of enzymes involved in the degradation of chemotactic N-formyl peptides. PubMed. [Link]
- Protein N-Terminal Processing: Substrate Specificity of Escherichia coli and Human Methionine Aminopeptidases. Biochemistry. [Link]
- Proteases. Peak Proteins. [Link]
- Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. PubMed Central. [Link]
- Non-Enzymatic Formation of N-acetylated Amino Acid Conjug
- Non-Canonical Amino Acids in Analyses of Protease Structure and Function.
- New buffer resists pH change, even as temperature drops. Illinois News Bureau. [Link]
- Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics. [Link]
- pH-Induced Changes in Polypeptide Conformation: Force-Field Comparison with Experimental Validation. Journal of Physical Chemistry B. [Link]
- A Scalable Method for Validated Data Extraction from Electronic Health Records with Large Language Models. medRxiv. [Link]
- Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters. Frontiers in Bioengineering and Biotechnology. [Link]
- N-Terminal Modifications Increase the Neutral-pH Stability of Pepsin.
Sources
- 1. Purification and characterization of enzymes involved in the degradation of chemotactic N-formyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small peptide inhibitors of acetyl-peptide hydrolase having an uncommon mechanism of inhibition and a stable bent conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoacylase-1 (ACY-1, N-acyl-L-amino-acid amidohydrolase, ACY1) | BioVendor R&D [biovendor.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What are Amidohydrolases inhibitors and how do they work? [synapse.patsnap.com]
- 6. EP0058063A1 - Process for removing an n-formyl group - Google Patents [patents.google.com]
- 7. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters - Google Patents [patents.google.com]
- 9. New buffer resists pH change, even as temperature drops – News Bureau [news.illinois.edu]
- 10. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pH-Induced Changes in Polypeptide Conformation: Force-Field Comparison with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mastering N-Formylleucine Peak Shape in Chromatography
Welcome to the technical support center for the chromatographic analysis of N-Formylleucine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape, ensuring the accuracy and robustness of your analytical methods. As a derivative of the amino acid leucine, this compound presents unique challenges in reversed-phase chromatography that require a systematic and scientifically grounded approach to overcome.
Understanding the Analyte: this compound
This compound, with the chemical formula C7H13NO3, is a leucine derivative where the primary amine is formylated.[1][2] This structural modification is critical as it removes the basicity of the amino group, leaving the carboxylic acid as the primary ionizable functional group.
| Property | Value | Source(s) |
| Molecular Formula | C7H13NO3 | [1][2] |
| Molecular Weight | 159.18 g/mol | [1][2] |
| IUPAC Name | (2S)-2-formamido-4-methylpentanoic acid | [2] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Solubility | Soluble in Water (29.45 g/L) and DMSO (100 mg/mL) | [4][5][6] |
| Estimated pKa | ~2.0 - 3.5 | [1][7] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common peak shape problems encountered during the analysis of this compound in a question-and-answer format.
Q1: My this compound peak is tailing significantly. What are the likely causes?
Peak tailing, an asymmetry where the latter half of the peak is broader, is the most frequent issue for acidic compounds like this compound.[7][8] The primary causes are typically chemical interactions within the column or issues with the chromatographic system itself.
Primary Causes of Peak Tailing:
-
Secondary Silanol Interactions: This is the most common culprit. Silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface.[7][9] At mobile phase pH values above approximately 3, these silanols can become deprotonated (SiO-), creating negatively charged sites.[7] If your this compound is also ionized (negatively charged), it can experience electrostatic repulsion, but more commonly, interactions between the analyte's polar regions and the silanols can cause a secondary retention mechanism, leading to tailing.[7][9]
-
Mobile Phase pH Near Analyte pKa: If the mobile phase pH is too close to the pKa of this compound's carboxylic acid (~2.0-3.5), the analyte will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms.[10][11] These two forms have different retention times, and their co-elution results in a distorted, often tailing or broadened, peak.[10]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion, which often manifests as tailing.[12][13]
-
Extra-Column Effects: Dead volume in the system, caused by excessive tubing length, wide-bore tubing, or poorly made connections, can lead to peak broadening and tailing that affects all peaks in the chromatogram.[14]
Q2: How can I systematically troubleshoot and eliminate peak tailing for this compound?
A logical, step-by-step approach is crucial for efficiently identifying and resolving the issue. The following workflow diagram illustrates the decision-making process.
Caption: Troubleshooting workflow for this compound peak tailing.
Detailed Troubleshooting Steps:
-
Mobile Phase pH Optimization (The First and Most Critical Step):
-
The Principle: To ensure this compound is in a single, stable ionic state, the mobile phase pH should be adjusted to be at least 1.5-2 pH units away from its pKa.[10] Since this compound is an acid, lowering the pH will suppress its ionization, making it more hydrophobic and better retained in reversed-phase chromatography.
-
Recommendation: Adjust the aqueous portion of your mobile phase to a pH of 2.0 or lower . An excellent and common choice is to add 0.1% formic acid to the water.[14] This will fully protonate the carboxylic acid of this compound, leading to a single, neutral species and significantly improving peak shape by preventing on-column ionization.
-
-
Evaluate Your Column Chemistry:
-
The Principle: Older or lower-purity silica columns (Type A silica) have a higher concentration of acidic silanol groups that are prone to causing secondary interactions.[9] Modern, high-purity silica columns (Type B) that are "end-capped" have many of these problematic silanols chemically deactivated, leading to much better peak shapes for acidic and basic compounds.[7]
-
Recommendation: If pH optimization alone does not resolve the tailing, ensure you are using a modern, high-purity, end-capped C18 or C8 column. For highly polar compounds, a polar-embedded column can also offer alternative selectivity and improved peak shape.
-
-
Check for Column Overload:
-
The Principle: Exceeding the column's sample capacity can lead to non-linear behavior of the sorption isotherm, causing peak distortion.[12]
-
Protocol: Prepare a series of dilutions of your sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL). Inject them under the same conditions. If the peak shape improves (becomes more symmetrical) at lower concentrations, you are experiencing column overload.
-
Recommendation: Reduce your sample concentration or decrease the injection volume.
-
-
Minimize System and Extra-Column Volume:
-
The Principle: The volume of the HPLC system outside of the column (injector, tubing, detector flow cell) contributes to peak broadening.[14] This effect is more pronounced in UHPLC systems.
-
Recommendation: Use tubing with a small internal diameter (e.g., 0.005 inches or smaller). Keep the tubing length between the injector, column, and detector as short as possible. Ensure all fittings are properly seated to avoid dead volumes.[7]
-
Q3: My this compound peak is fronting. What does this mean?
Peak fronting, where the leading edge of the peak is sloped, is less common for this analyte but typically points to two main issues:
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength, like pure acetonitrile or methanol) than your initial mobile phase, the sample band will spread and accelerate at the column inlet, causing a fronting peak.[13]
-
Column Overload: Severe mass overload can sometimes manifest as peak fronting, though tailing is more common.[8][13]
Troubleshooting Peak Fronting:
-
Match Your Sample Solvent: The ideal practice is to dissolve your sample in the initial mobile phase.[14] If solubility is an issue, use the weakest possible solvent that can adequately dissolve this compound and inject the smallest possible volume.
-
Rule out Overload: Perform the sample dilution study described in Q2. If fronting improves at lower concentrations, reduce the sample load on the column.
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Suppressed Ionization
This protocol describes the preparation of a mobile phase designed to minimize peak tailing for this compound by maintaining a low pH.
Objective: To prepare 1 L of a 0.1% Formic Acid in Water (Aqueous Mobile Phase Component).
Materials:
-
HPLC-grade water (1 L)
-
High-purity formic acid (~1 mL)
-
Graduated cylinder
-
Filtered sterile container
Procedure:
-
Measure 1 L of HPLC-grade water using a graduated cylinder and transfer it to a clean mobile phase reservoir.
-
Carefully pipette 1.0 mL of formic acid and add it to the water.
-
Seal the reservoir and mix thoroughly by inversion for 1-2 minutes.
-
Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration, or in-line degasser) before use.
-
This solution will serve as your aqueous component (Solvent A) in a reversed-phase gradient with an organic modifier like acetonitrile or methanol (Solvent B).
Summary of Key Recommendations
| Issue | Primary Cause | Recommended Solution |
| Peak Tailing | Mobile phase pH near analyte pKa | Adjust aqueous mobile phase to pH ≤ 2.0 (e.g., with 0.1% formic acid). |
| Secondary silanol interactions | Use a modern, high-purity, end-capped silica column. | |
| Column overload | Reduce sample concentration and/or injection volume. | |
| Peak Fronting | Sample solvent stronger than mobile phase | Dissolve the sample in the initial mobile phase composition. |
| Broad Peaks | Extra-column volume | Minimize tubing length and internal diameter. Ensure proper connections. |
Logical Relationships in Troubleshooting
The following diagram illustrates the relationship between common problems and their root causes in the context of this compound analysis.
Caption: Causal relationships between peak shape problems and their origins.
By understanding the chemical nature of this compound and systematically addressing the potential causes of poor chromatography, you can develop robust, reliable, and accurate analytical methods.
References
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
- Exploring N-Formyl-L-Leucine: Properties and Applications. (n.d.).
- alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
- Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Isca Biochemicals. (n.d.). Amino acid pKa and pKi values.
- Wikipedia. (n.d.). Formic acid.
- PubChem. (n.d.). Formic Acid. National Center for Biotechnology Information.
- Proprep. (n.d.). What is the pKa value of formic acid?
- CLAS. (n.d.). Table of Acids with Ka and pKa Values.
- University of Calgary. (n.d.). Ch27 pKa and pI values.
- LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Chromatography Today. (2023, April 11). What are the Common Peak Problems in HPLC.
Sources
- 1. Formic acid - Wikipedia [en.wikipedia.org]
- 2. sciencegeek.net [sciencegeek.net]
- 3. Star Republic: Guide for Biologists [sciencegateway.org]
- 4. library.gwu.edu [library.gwu.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. store.usp.org [store.usp.org]
- 7. iscabiochemicals.com [iscabiochemicals.com]
- 8. cxp.cengage.com [cxp.cengage.com]
- 9. Amino Acids: pKa & pI Explained - Creative Peptides [creative-peptides.com]
- 10. mpinat.mpg.de [mpinat.mpg.de]
- 11. brainly.com [brainly.com]
- 12. Formic Acid | CH2O2 | CID 284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. peerj.com [peerj.com]
How to minimize matrix effects in N-Formylleucine quantification
Welcome to the technical resource hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a critical challenge in bioanalysis: minimizing matrix effects in the quantification of N-Formylleucine. Drawing from extensive field experience, this center offers troubleshooting guides and frequently asked questions to ensure the accuracy, reproducibility, and robustness of your analytical methods.
Understanding the Challenge: The Nature of Matrix Effects
In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, the "matrix" refers to all components in a sample other than the analyte of interest.[1] For this compound, a derivative of the essential amino acid L-leucine, biological samples such as plasma, serum, or tissue homogenates present an incredibly complex matrix. These matrices contain a high concentration of endogenous substances like proteins, salts, and, most notably, phospholipids.[2]
Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[1][3] This interference can manifest as:
-
Ion Suppression: A reduction in the analyte's signal intensity, leading to decreased sensitivity and potentially inaccurate quantification.[1][4][5] This is the most common form of matrix effect.[2]
-
Ion Enhancement: An increase in the analyte's signal intensity, which can also lead to erroneous results.[1][6]
Phospholipids are a primary culprit behind matrix effects in bioanalysis.[7] Due to their amphipathic nature, they are often co-extracted with the analyte of interest and can build up on the analytical column, leading to a host of problems including ion suppression and reduced column lifetime.[5][8]
Frequently Asked Questions (FAQs)
Q1: What are the initial signs that my this compound quantification is suffering from matrix effects?
A1: Common indicators include poor reproducibility between replicate injections, inconsistent recovery, and a lack of linearity in your calibration curve. You might also observe a gradual decrease in signal intensity over a series of injections, which could point to the accumulation of matrix components in your LC system or on the MS ion source.[9]
Q2: How can I definitively confirm the presence of matrix effects?
A2: A post-column infusion experiment is a standard method to qualitatively assess matrix effects.[4][10] In this technique, a constant flow of this compound solution is introduced into the LC eluent after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. Any dips or peaks in the constant analyte signal indicate regions of ion suppression or enhancement, respectively.[4]
Q3: Is it possible to completely eliminate matrix effects?
A3: While complete elimination is often not feasible, especially in complex biological matrices, their impact can be significantly minimized through a combination of strategic sample preparation, optimized chromatographic conditions, and the use of an appropriate internal standard.[10][11]
Q4: Why is a stable isotope-labeled (SIL) internal standard, like this compound-d3, considered the gold standard for mitigating matrix effects?
A4: A SIL internal standard is chemically almost identical to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[1][12][13] By calculating the ratio of the analyte's peak area to the internal standard's peak area, you can accurately quantify the analyte, as the ratio remains consistent even when the absolute signal intensities fluctuate due to matrix effects.[1][14]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your this compound quantification experiments and provides actionable solutions.
Issue 1: Poor Peak Shape and Shifting Retention Times
-
Potential Cause: Accumulation of matrix components, particularly phospholipids, on your analytical column.[8] This can degrade the stationary phase and alter the chromatographic separation.
-
Solution:
-
Implement a more rigorous sample preparation method: Move beyond simple protein precipitation to techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to more effectively remove interfering substances.[1][2]
-
Incorporate a phospholipid removal step: Utilize specialized phospholipid removal plates or cartridges, which can significantly clean up your sample before injection.[7][15]
-
Use a guard column: A guard column installed before your analytical column can trap strongly retained matrix components, extending the life of your primary column.
-
Optimize your LC gradient: A steeper gradient at the end of your analytical run can help to wash away strongly bound matrix components.
-
Issue 2: Inconsistent and Low Analyte Recovery
-
Potential Cause: Inefficient extraction of this compound from the biological matrix or loss of analyte during sample processing steps.
-
Solution:
-
Optimize your extraction solvent: For LLE, experiment with different organic solvents and pH adjustments to maximize the partitioning of this compound into the extraction solvent.[2]
-
Select the appropriate SPE sorbent: For SPE, choose a sorbent that has a high affinity for this compound while allowing matrix components to be washed away. Method development will be required to optimize the wash and elution steps.
-
Evaluate recovery: Perform recovery experiments by comparing the analyte response in an extracted sample to the response of a standard solution at the same concentration.[16]
-
Issue 3: High Variability in Results Between Different Sample Lots
-
Potential Cause: Lot-to-lot variability in the biological matrix is a common source of inconsistent matrix effects.
-
Solution:
-
Use a stable isotope-labeled internal standard (SIL-IS): As mentioned in the FAQs, a SIL-IS like this compound-d3 is the most effective way to compensate for variations in matrix effects between different samples.[12][13][14]
-
Matrix-matched calibration curves: Prepare your calibration standards in the same biological matrix as your samples. This helps to ensure that your standards and samples are affected by the matrix in a similar way.[1][17] The FDA guidance on bioanalytical method validation recommends preparing calibration curves in the same matrix as the study samples.[16]
-
In-Depth Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound
This protocol provides a general framework for developing an SPE method to clean up plasma samples prior to LC-MS/MS analysis.
Objective: To remove proteins, salts, and phospholipids while concentrating this compound.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Plasma samples
-
Methanol
-
Acetonitrile
-
Formic acid
-
Ammonia solution
Step-by-Step Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Pretreat the plasma sample by diluting it 1:1 with 4% phosphoric acid in water. Load the pretreated sample onto the SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 2% formic acid in water to remove salts and other polar interferences.
-
Wash 2: 1 mL of methanol to remove phospholipids and other non-polar interferences.
-
-
Elution: Elute this compound with 1 mL of 5% ammonia in methanol.
-
Dry Down and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.5, ranksep=0.5, fontname="Arial", fontsize=12, style="rounded", bgcolor="#F1F3F4", label="SPE Workflow for this compound", labelloc="t", fontcolor="#202124", width=5.0]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
} enddot Caption: SPE workflow for plasma sample cleanup.
Protocol 2: Stable Isotope Dilution Analysis using this compound-d3
This protocol outlines the use of a SIL-IS for accurate quantification.
Objective: To accurately quantify this compound in a complex matrix by correcting for matrix effects and procedural variability.
Materials:
-
This compound analytical standard
-
Biological matrix (e.g., plasma)
-
Sample preparation reagents (as per Protocol 1 or other chosen method)
Step-by-Step Procedure:
-
Prepare Calibration Standards: Create a series of calibration standards by spiking known concentrations of this compound into the biological matrix.
-
Prepare Internal Standard Spiking Solution: Prepare a working solution of this compound-d3 at a fixed concentration.
-
Sample and Standard Preparation:
-
To each unknown sample, quality control sample, and calibration standard, add a precise volume of the this compound-d3 internal standard spiking solution.
-
Vortex each tube to ensure thorough mixing.
-
-
Sample Extraction: Proceed with the chosen sample preparation method (e.g., SPE as described in Protocol 1).
-
LC-MS/MS Analysis: Analyze the processed samples, standards, and quality controls.
-
Data Processing:
-
Integrate the peak areas for both this compound and this compound-d3.
-
Calculate the peak area ratio (this compound / this compound-d3) for each injection.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.5, ranksep=0.5, fontname="Arial", fontsize=12, style="rounded", bgcolor="#F1F3F4", label="Principle of Stable Isotope Dilution", labelloc="t", fontcolor="#202124", width=6.0]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
} enddot Caption: Workflow for SIL analysis.
Data Summary: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Efficacy for this compound |
| Protein Precipitation (PPT) | Simple, fast, inexpensive. | High risk of matrix effects, especially from phospholipids.[15] | Low: Not recommended for regulated bioanalysis due to insufficient cleanup.[15] |
| Liquid-Liquid Extraction (LLE) | Good removal of salts and some phospholipids.[2] | Can be labor-intensive, requires solvent optimization. | Moderate: Can be effective, but may require multi-step extractions for optimal cleanup.[2] |
| Solid-Phase Extraction (SPE) | Excellent cleanup, high analyte concentration possible.[1][17] | Requires method development, can be more expensive. | High: The recommended approach for minimizing matrix effects and achieving high sensitivity. |
| Phospholipid Removal Plates | Fast and effective removal of phospholipids.[15] | Primarily targets one class of interferences. | High: Very effective when used in conjunction with PPT for a streamlined workflow.[15] |
Conclusion and Best Practices
Minimizing matrix effects in the quantification of this compound is a multi-faceted challenge that requires a systematic approach. As a Senior Application Scientist, my recommendation is to prioritize a robust sample preparation strategy and to always employ a stable isotope-labeled internal standard.
Key Takeaways:
-
Invest in Sample Preparation: Do not underestimate the importance of a clean sample. While protein precipitation is fast, methods like SPE or dedicated phospholipid removal will yield more reliable and reproducible data in the long run.[2][15]
-
Use the Right Internal Standard: this compound-d3 is the ideal tool to compensate for the unavoidable variability introduced by complex biological matrices.[12][13]
-
Method Validation is Crucial: Always validate your bioanalytical method according to regulatory guidelines, such as those from the FDA, to ensure its accuracy, precision, and robustness.[19][20] This includes a thorough assessment of matrix effects.
By implementing these strategies, you can build a reliable and robust method for the quantification of this compound, ensuring the integrity and quality of your research and development data.
References
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.
- Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research.
- An Uncommon Fix for LC–MS Ion Suppression. LCGC International.
- Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation.
- An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. LCGC International.
- Ion Suppression in LC–MS–MS — A Case Study. LCGC Europe.
- Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today.
- LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci.
- LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Separation Science.
- Phospholipid Depletion Techniques in LC‐MS Bioanalysis. ResearchGate.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PubMed.
- Troubleshooting ion suppression in LC–MS analysis. YouTube.
- Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration.
- Bioanalytical Method Validation FDA 2001.pdf. U.S. Food and Drug Administration.
- All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions.
- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Reviews on environmental health.
- Bioanalytical Method Validation. U.S. Food and Drug Administration.
- FDA guideline - Bioanalytical Method Validation. PharmaCompass.com.
- New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Ovid.
- Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis.
- Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online.
- Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards. Journal of Chromatography A.
Sources
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. learning.sepscience.com [learning.sepscience.com]
- 9. zefsci.com [zefsci.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. eijppr.com [eijppr.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 17. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. fda.gov [fda.gov]
- 20. moh.gov.bw [moh.gov.bw]
Assessing isotopic purity of N-Formyl-L-leucine-d3 standards
Welcome to the technical support center for N-Formyl-L-leucine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on assessing the isotopic purity of our standards. Here you will find answers to common questions and detailed troubleshooting guides to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic purity, and why is it critical for my experiments using N-Formyl-L-leucine-d3?
A: Isotopic purity refers to the percentage of the labeled compound that contains the desired number of deuterium atoms at the specified positions. For N-Formyl-L-leucine-d3, this means the proportion of molecules that are precisely d3. This is distinct from chemical purity, which refers to the absence of other chemical compounds.
High isotopic purity is critical because N-Formyl-L-leucine-d3 is primarily used as an internal standard in quantitative mass spectrometry assays.[1][2] The presence of significant amounts of unlabeled (d0) or partially labeled (d1, d2) species can lead to an underestimation of the internal standard's signal, which in turn causes an overestimation of the analyte's concentration, compromising the accuracy and reliability of your data.[3][4]
Q2: What are the primary analytical methods for assessing the isotopic purity of N-Formyl-L-leucine-d3?
A: The two primary methods are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]
-
Mass Spectrometry (MS): This is the most direct and common method. It separates ions based on their mass-to-charge ratio (m/z), allowing for the quantification of the relative abundance of each isotopologue (d0, d1, d2, d3).[6]
-
NMR Spectroscopy: NMR can confirm the structural integrity and the specific positions of the deuterium labels.[5] While powerful for structural confirmation, it is often used as a complementary technique to MS for quantitative purity assessment.
Q3: What is the difference between isotopic purity and isotopic enrichment?
A: These terms are often used interchangeably, but they have distinct meanings.
-
Isotopic Enrichment refers to the percentage of a specific isotope (e.g., deuterium) at a particular labeled position within a molecule.[6]
-
Isotopic Purity (or Species Abundance) is the percentage of the total molecular population that has a specific isotopic composition.[6] For a d3-labeled compound, the final product is a mixture of isotopologues, and the isotopic purity is the abundance of the d3 species relative to the others (d0, d1, d2).
Q4: How should I store the N-Formyl-L-leucine-d3 standard to prevent degradation or isotopic exchange?
A: Proper storage is crucial to maintain the integrity of the standard. N-Formyl-L-leucine-d3 should be stored as a solid powder at -20°C.[7] Once dissolved in a solvent, it is recommended to prepare fresh solutions for each experiment or store aliquots at -80°C for short periods to prevent repeated freeze-thaw cycles.[7] Avoid storing solutions in acidic or basic conditions for extended periods, as this can potentially facilitate hydrogen-deuterium exchange at certain molecular positions.[8]
Troubleshooting Guide: Isotopic Purity Assessment by LC-MS
This guide provides a detailed workflow for quantifying the isotopic purity of N-Formyl-L-leucine-d3 using Liquid Chromatography-Mass Spectrometry (LC-MS). The core principle is to separate the analyte by LC and then use a high-resolution mass spectrometer to measure the relative signal intensities of the different isotopologues.
Workflow for Isotopic Purity Assessment by LC-MS
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Signal-to-Noise for Low-Concentration N-Formylleucine
Welcome to the technical support center for the analysis of N-Formylleucine. This guide is designed for researchers, scientists, and drug development professionals who are working with low concentrations of this important biomolecule and facing challenges with signal-to-noise (S/N) ratios in their analytical methods. This compound, as a bacterial and mitochondrial-derived N-formyl peptide, is a potent chemoattractant involved in inflammatory responses, making its sensitive and accurate detection critical.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues encountered during experimental workflows, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS), the gold standard for this type of analysis.[2]
Foundational Concepts: Understanding Signal-to-Noise
Before diving into troubleshooting, it's crucial to understand the two components of the S/N ratio. The "signal" is the response generated by your analyte of interest, this compound. The "noise" is the background response from the instrument, chemical interferences, and other artifacts.[3] Improving the S/N ratio can be achieved by either increasing the signal, decreasing the noise, or both.[3]
Troubleshooting Guide: A Workflow-Based Approach
Low signal or high noise can originate from any stage of your analytical process. This guide is structured to follow a typical experimental workflow, allowing you to systematically identify and address the root cause of the problem.
Q1: My this compound signal is weak or undetectable. Where should I start?
A complete loss of signal often points to a singular, critical failure in the workflow.[4] Before delving into complex optimizations, perform a systematic check of the basics.
dot
Caption: Initial troubleshooting workflow for low/no signal.
Q2: How can I improve my signal during sample preparation and extraction?
For polar, peptidic analytes like this compound in complex biological matrices (e.g., plasma, cell culture media), sample preparation is critical.[5] Matrix components can interfere with ionization, suppressing the analyte signal.[6][7]
Answer: Your primary goals are to efficiently extract this compound, remove interfering substances, and concentrate your sample.
-
Solid-Phase Extraction (SPE): This is the preferred method for cleaning up peptide samples from biological fluids.[5][8] Liquid-liquid extraction is often unsuitable for polar peptides due to poor recovery.[5]
-
Why SPE? SPE allows for the selective isolation of analytes based on their physical and chemical properties, effectively removing salts and other impurities that cause ion suppression.[9]
-
Which Sorbent? For a polar peptide like this compound, a reversed-phase (e.g., C18) sorbent is a good starting point.[2][8] This allows for the retention of the peptide while more polar contaminants like salts are washed away.
-
| Sorbent Type | Principle | Best For | Elution |
| Reversed-Phase (C18, C8) | Hydrophobic Interaction | Retaining non-polar to moderately polar analytes from a polar matrix. | Elute with a solvent of higher non-polar character (e.g., acetonitrile, methanol).[8] |
| Mixed-Mode Cation Exchange | Hydrophobic & Ionic | Retaining basic or positively charged analytes. | Elute by disrupting hydrophobic interactions (organic solvent) and/or ionic interactions (adjusting pH or high salt). |
-
Protein Precipitation (PPT): A simpler but less clean method. Use cold acetonitrile (ACN) to precipitate larger proteins.[2] While fast, this method leaves many smaller matrix components that can still cause ion suppression.[5]
-
Internal Standards: The use of a stable isotope-labeled internal standard, such as N-Formyl-L-leucine-d3, is the gold standard for accurate quantification.[2] It co-elutes with the analyte and experiences similar matrix effects, correcting for variations in extraction recovery and ionization.
dot
Caption: Decision workflow for sample preparation.
Q3: My chromatography is poor (bad peak shape, low retention). How does this affect my S/N and how can I fix it?
Answer: Poor chromatography leads to broad peaks, which are lower in height and thus have a worse S/N ratio. For a small, polar molecule like this compound, achieving good retention on a standard C18 column can be challenging.
-
Mobile Phase Additives: These are essential for good peak shape and ionization efficiency.
-
Formic Acid (FA): Typically used at 0.1%, FA is the most common additive for LC-MS as it effectively protonates analytes for positive ion mode ESI without causing significant ion suppression.[7]
-
Trifluoroacetic Acid (TFA): An excellent ion-pairing agent that gives sharp peaks, but it is a strong ion suppressor in ESI-MS and should generally be avoided.[10][11] If you must use it for chromatography, keep the concentration very low (e.g., 0.01%).
-
Difluoroacetic Acid (DFA): A good compromise between the chromatographic performance of TFA and the MS compatibility of FA.
-
-
Column Choice: If retention is still poor with a standard C18 column, consider an "aqueous C18" column designed for better retention of polar analytes in highly aqueous mobile phases.
-
Chemical Derivatization: For very challenging cases, derivatization can dramatically improve performance.[12][13] This involves a chemical reaction to modify the this compound molecule.
Q4: How do I optimize my Mass Spectrometer parameters for maximum signal?
Answer: The MS source is where ionization occurs, and its settings are critical for generating a strong signal.[15] Optimization should be done by infusing a standard solution of this compound and adjusting parameters to maximize the signal.
-
Ionization Mode: For this compound, which has a free carboxylic acid and an amide group, Electrospray Ionization (ESI) in positive ion mode is the typical starting point, looking for the protonated molecule [M+H]+.[7][15]
-
Source Parameters:
-
Capillary Voltage: Tune carefully to maximize signal without causing fragmentation in the source.[7]
-
Gas Flows (Nebulizer, Drying Gas): These must be optimized for your specific LC flow rate to ensure efficient desolvation of the ESI droplets.[7]
-
Desolvation Temperature: Increasing the temperature can improve desolvation and signal, but excessive heat can cause thermal degradation of the analyte.[15]
-
dot
Caption: Key MS source parameters affecting signal.
Frequently Asked Questions (FAQs)
Q: I see a high baseline in my chromatogram. What can I do to reduce the noise? A: A high baseline is often due to chemical noise.
-
Solvent Quality: Always use high-purity, LC-MS grade solvents and additives.[15] HPLC-grade solvents can contain impurities that elevate background noise.[15]
-
Contamination: Check for contamination in your solvent lines, vials, or from the sample matrix. Plasticizers (e.g., from plastic tubes or well plates) are a common source of background noise.
-
Mobile Phase Buffers: Avoid non-volatile buffers like phosphates or sulfates, which will contaminate the MS source. Use volatile buffers like ammonium formate or ammonium acetate if necessary.
Q: My signal is inconsistent between injections. What is the likely cause? A: Poor reproducibility can stem from several issues.
-
Sample Preparation: Inconsistent extraction recovery is a common culprit. Using an internal standard is the best way to correct for this.[2]
-
Autosampler Issues: Check for carryover, where residual analyte from a previous, more concentrated sample is injected with the current one. Implement a robust needle wash protocol.
-
LC Instability: Unstable pump pressure or temperature fluctuations in the column oven can cause retention time shifts and variable peak areas.
Q: Should I use a high-resolution mass spectrometer (HRMS) or a triple quadrupole (QqQ) instrument? A: The choice depends on your goal.
-
Triple Quadrupole (QqQ): For pure quantitative analysis, a QqQ operating in Multiple Reaction Monitoring (MRM) mode is the most sensitive and selective option.[2] It filters out most chemical noise, providing the best S/N for a targeted analyte.
-
High-Resolution MS (e.g., Q-TOF, Orbitrap): HRMS provides high mass accuracy, which is excellent for identification and confirmation. While modern HRMS instruments have excellent sensitivity, a QqQ is often superior for achieving the absolute lowest limits of quantification.
References
- A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst (RSC Publishing). [Link]
- A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatiz
- Development of Precolumn Derivatization–LC/MS for Amino-Acid-Focused Metabolomics. J-STAGE. [Link]
- Recent development of chemical derivatization in LC-MS for biomedical approaches. Future Science. [Link]
- A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatiz
- Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.. [Link]
- The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry.
- Solid-phase extraction: a principal option for peptide bioanalytical sample prepar
- The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. PubMed. [Link]
- Identification of C-terminal Phosphorylation Sites of N-Formyl Peptide Receptor-1 (FPR1) in Human Blood Neutrophils. NIH. [Link]
- Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. NIH. [Link]
- Evaluation of solid-phase extraction procedures in peptide analysis. PubMed. [Link]
- Troubleshooting Loss of Signal: Where did my peaks go?. Biotage. [Link]
- LC-MS sensitivity: Practical strategies to boost your signal and lower your noise.
- Effect of Mobile Phase Additive on the Numbers of Unique Peptides Identified from Digests of the 5-Protein Mixture a.
- Mobile Phase Additives for Peptide Characterization.
- Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics. NIH. [Link]
- Improving Signal-To-Noise Ratios of Liquid Chromatography-Tandem Mass Spectrometry Peaks Using Noise Frequency Spectrum Modification Between Two Consecutive Matched-Filtering Procedures. PubMed. [Link]
- LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
- Development and validation of an LC-MS/MS analytical procedure for the combined detection of prohibited peptides in biological fluids.
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
- Anticipated results of LC-MS analysis of tryptic peptides
- Any suggestions for very low intensity in LC/MS/MS?.
- Choosing the solid-phase extraction media for synthetic peptide clean-up. Biotage. [Link]
- Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. MDPI. [Link]
- Enhancing Signal-to-Noise.
- Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. European Union. [Link]
- ANALYTICAL METHODS.
- Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Anapharm Bioanalytics. [Link]
- Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. MDPI. [Link]
Sources
- 1. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biotage.com [biotage.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. gmi-inc.com [gmi-inc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Evaluation of solid-phase extraction procedures in peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Recent development of chemical derivatization in LC-MS for biomedical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. chromatographyonline.com [chromatographyonline.com]
Proper storage and handling of N-Formyl-L-leucine to ensure stability
Welcome to the technical support guide for N-Formyl-L-leucine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of N-Formyl-L-leucine throughout your experimental workflows. Proper storage and handling are critical for obtaining reproducible and accurate results. This guide provides detailed protocols, explains the rationale behind these procedures, and offers solutions to common challenges.
Core Principles of N-Formyl-L-leucine Stability
N-Formyl-L-leucine (C₇H₁₃NO₃, MW: 159.18 g/mol ) is a derivative of the amino acid L-leucine.[1][2] Its stability is paramount for its use in applications ranging from a synthetic substrate for lipase inhibitors to a key intermediate in pharmaceutical synthesis.[1][3] The integrity of the compound can be compromised by improper storage conditions, leading to degradation. Potential degradation pathways include chemical hydrolysis of the formyl group, particularly under acidic or basic conditions, and enzymatic deformylation in biological samples.[4]
Therefore, maintaining a controlled environment—specifically temperature, moisture, and light—is essential from the moment you receive the compound until its final use in an assay.
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed, light-resistant container.[5][6][7][8] |
| <15°C (Cool, Dark Place) | Short-term | Recommended for transient storage or shipping.[1] | |
| In Solvent (Stock Solution) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[5][6][7] |
| -20°C | Up to 1 month | Suitable for short-term storage of working solutions.[5][6][7] |
Experimental Protocols & Workflows
Adherence to a strict, validated workflow is the best way to prevent compound degradation and ensure experimental reproducibility.
Recommended Handling Workflow
The following diagram outlines the critical steps from receiving the compound to the preparation of ready-to-use solutions.
Caption: Recommended workflow for handling N-Formyl-L-leucine.
Step-by-Step Protocol for Reconstitution
This protocol details the procedure for preparing a 100 mM stock solution in DMSO, a common solvent for this compound.[5]
-
Preparation : Before opening, allow the vial of N-Formyl-L-leucine powder to equilibrate to room temperature for at least 20-30 minutes in a desiccator. This is a critical step to prevent atmospheric moisture from condensing on the cold powder, which could compromise its stability.
-
Weighing : In a fume hood or well-ventilated area, carefully weigh the desired amount of the compound.[9]
-
Solvent Addition : Add the appropriate volume of fresh, anhydrous DMSO to the solid. Hygroscopic (water-containing) DMSO can significantly impact the solubility of the product.[5][10] For example, to prepare a 100 mM stock, add 0.6282 mL of DMSO to 10 mg of N-Formyl-L-leucine.
-
Dissolution : Cap the vial tightly and vortex thoroughly. If the compound does not dissolve completely, sonication may be required to facilitate dissolution.[5]
-
Aliquoting and Storage : To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in appropriate vials.[5][6] Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[5][6][7]
Troubleshooting Guide
Encountering issues? This guide provides a logical approach to identifying and resolving common problems related to the stability and handling of N-Formyl-L-leucine.
Troubleshooting Logic Tree
Caption: Logic tree for troubleshooting common N-Formyl-L-leucine issues.
Frequently Asked Questions (FAQs)
Q1: My N-Formyl-L-leucine powder has turned clumpy. Is it still usable?
A: Clumping is often a sign of moisture absorption. While the compound may not be fully degraded, its purity is compromised, and it will be difficult to weigh accurately. To prevent this, always store the solid powder in a tightly sealed container at -20°C and allow the vial to warm to room temperature in a desiccator before opening.[8] For quantitative experiments, it is highly recommended to use a fresh, non-clumpy lot of the compound.
Q2: What are the potential degradation pathways for N-Formyl-L-leucine in biological samples?
A: In biological matrices like plasma or cell lysates, there are two primary concerns. First, enzymatic deformylases can cleave the N-terminal formyl group. Second, peptidases or other hydrolases could potentially cleave the amide bond.[4] To mitigate this, it is crucial to process samples quickly, keep them on ice, and consider the use of protease inhibitors where appropriate.
Q3: Can I dissolve N-Formyl-L-leucine directly in aqueous buffers?
A: Yes, N-Formyl-L-leucine is soluble in water up to 29.45 mg/mL.[10] However, for many cell-based assays, it is common practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer. This ensures rapid and complete dissolution in the final medium. Always check for precipitation upon dilution into the aqueous phase.
Q4: Is N-Formyl-L-leucine sensitive to light?
A: While specific photostability data is not extensively published, general best practices for handling amino acid derivatives include protection from light.[8] Storing the solid and stock solutions in amber or foil-wrapped vials is a recommended precautionary measure to prevent potential photodegradation.
Q5: The safety data sheet (SDS) for N-Formyl-L-leucine does not list it as hazardous. Do I still need to wear personal protective equipment (PPE)?
A: Yes. Even if a substance is not classified as hazardous, good laboratory practice dictates that you should always handle chemicals with care.[9] Wear protective gloves, eye protection, and a lab coat. Avoid inhaling the powder by handling it in a well-ventilated area or a chemical fume hood.[9]
References
- Benchchem. (n.d.). Solubility Profile of N-Formyl-L-leucine-d3: A Technical Guide.
- MedchemExpress.com. (n.d.). N-Formyl-L-leucine (N-Formyl-S-leucine) | Amino Acid Derivative.
- MedchemExpress.com. (n.d.). N-Formyl-L-leucine (N-Formyl-S-leucine) | Amino Acid Derivative.
- Benchchem. (n.d.). An In-depth Technical Guide to N-Formyl-L-leucine-d3 for Researchers and Drug Development Professionals.
- Tokyo Chemical Industry UK Ltd. (n.d.). N-Formyl-L-leucine 6113-61-7.
- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). N-Formyl-L-leucine 6113-61-7.
- Benchchem. (n.d.). N-Formyl-L-leucine-d3 stability issues in biological samples.
- MedChemExpress. (n.d.). N-Formyl-L-leucine | MedChemExpress - Reactivi.
- USP Store. (n.d.). Formyl Leucine (25 mg) (N-Formyl-L-leucine).
- Carl ROTH. (n.d.). N-Formyl-L-Leucine, 5 g.
- Benchchem. (n.d.). The Critical Role of N-Formyl-L-leucine-d3 as an Internal Standard in Quantitative Bioanalysis.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Benchchem. (n.d.). dealing with contamination in N-Formyl-L-leucine-d3 experiments.
- Benchchem. (n.d.). A Comprehensive Technical Guide to N-Formyl-L-leucine-d3.
- ChemicalBook. (2025). N-FORMYL-L-LEUCINE | 6113-61-7.
- Exploring N-Formyl-L-Leucine: Properties and Applications. (n.d.).
- Ajinomoto - AminoScience Division. (2003). SAFETY DATA SHEET: L-LEUCINE.
- SRIRAMCHEM. (n.d.). N-Formyl-L-leucine.
Sources
- 1. innospk.com [innospk.com]
- 2. N-Formyl-L-leucine - SRIRAMCHEM [sriramchem.com]
- 3. N-FORMYL-L-LEUCINE | 6113-61-7 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. reactivi.ro [reactivi.ro]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Incubation Times for N-Formylleucine Cell Treatment
Welcome to the technical support center for N-Formylleucine cell treatment. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving this potent formyl peptide receptor (FPR) agonist. As your dedicated scientific resource, this center will explain the causality behind experimental choices, ensuring your protocols are robust and your results are reliable.
Introduction to this compound
This compound is a synthetic N-formylated amino acid that acts as an agonist for formyl peptide receptors (FPRs), a class of G protein-coupled receptors (GPCRs) integral to the innate immune system.[1] These receptors recognize N-formylated peptides, such as those released by bacteria or from damaged mitochondria, initiating a cascade of cellular responses including chemotaxis, calcium mobilization, and cytokine release.[1] Understanding the optimal conditions for this compound treatment is critical for elucidating its role in inflammatory processes and for its potential therapeutic applications.
Core Concepts: The this compound Signaling Pathway
Upon binding to FPRs, primarily FPR1, this compound induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins.[2] This initiates a series of downstream signaling events that are crucial for cellular responses.
Caption: this compound signaling pathway via FPR1.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with this compound.
Q1: What is the recommended starting concentration for this compound?
A1: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. As a starting point, we recommend a concentration range of 10 nM to 1 µM . For sensitive assays like chemotaxis, lower concentrations may be effective, while signaling studies might require higher concentrations to elicit a robust response. A dose-response experiment is crucial to determine the optimal concentration for your specific experimental setup.
Q2: How long should I incubate my cells with this compound?
A2: Incubation time is a critical parameter that varies significantly depending on the downstream effect you are measuring.
-
For rapid signaling events such as calcium mobilization, effects can be observed within seconds to minutes.[3][4]
-
For chemotaxis assays , incubation times typically range from 30 minutes to 4 hours .[5]
-
For gene expression or cytokine release studies , longer incubation times of 4 to 24 hours are generally required.
A time-course experiment is essential to pinpoint the optimal incubation period for your specific endpoint.
Q3: Do I need to serum-starve my cells before this compound treatment?
A3: Yes, for most applications, it is highly recommended to serum-starve your cells for 4 to 24 hours before treatment.[6][7][8] Serum contains various growth factors and signaling molecules that can activate downstream pathways, leading to high background signals and masking the specific effects of this compound. Serum starvation helps to synchronize the cells in the same cell cycle phase and reduces basal cellular activity, providing a cleaner system to study the compound's effects.[6][8]
Q4: How should I prepare and store this compound?
A4: this compound is typically a solid powder.[9] For experimental use, we recommend preparing a concentrated stock solution in a suitable solvent like DMSO or sterile PBS.[10] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. The stability of this compound in cell culture medium at 37°C should be considered for long-term experiments, and it may be necessary to replenish the medium with fresh compound.[11]
Q5: I am not observing a response to this compound. What could be the issue?
A5: Several factors could contribute to a lack of response. Please refer to the detailed Troubleshooting Guide below for a systematic approach to resolving this issue.
Troubleshooting Guides
This section provides structured guidance for common experimental challenges.
Guide 1: No Cellular Response to this compound Treatment
This is a common issue that can be resolved by systematically evaluating several experimental parameters.
Caption: Workflow for troubleshooting lack of response.
-
Step 1: Verify this compound Concentration and Preparation.
-
Problem: The concentration may be too low, or the compound may have degraded.
-
Solution:
-
Perform a dose-response curve with a wide range of concentrations (e.g., 1 nM to 10 µM).
-
Ensure the stock solution was prepared correctly and stored properly. Prepare a fresh stock solution if in doubt.
-
Confirm the solubility of this compound in your media.[10]
-
-
-
Step 2: Optimize Incubation Time.
-
Problem: The incubation period may be too short or too long for the specific endpoint.
-
Solution:
-
Conduct a time-course experiment. For signaling events, use short time points (e.g., 0, 5, 15, 30, 60 minutes). For functional assays, extend the time points (e.g., 1, 4, 8, 24 hours).
-
-
-
Step 3: Assess Cell Health and Receptor Expression.
-
Problem: The cells may not be healthy or may not express sufficient levels of the target FPR.
-
Solution:
-
Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure the cells are healthy.[12][13][14]
-
Confirm that your cell line expresses the relevant formyl peptide receptor (FPR1 is the primary target for many formyl peptides). This can be done via RT-qPCR, Western blot, or flow cytometry.
-
-
-
Step 4: Validate Assay Sensitivity.
-
Problem: The assay itself may not be sensitive enough to detect a response.
-
Solution:
-
Use a well-characterized, potent FPR agonist like N-Formyl-Met-Leu-Phe (fMLP) as a positive control.[1][15] If you observe a response with fMLP but not this compound, it may indicate a lower potency of this compound, requiring higher concentrations.
-
Ensure all assay reagents are fresh and correctly prepared.
-
-
Guide 2: High Background Signal in Assays
High background can obscure the specific effects of this compound.
-
Problem: Presence of serum, improper washing, or constitutive receptor activity.
-
Solution:
-
Serum Starvation: Ensure adequate serum starvation (4-24 hours) prior to the experiment to reduce basal signaling.[6][7][8]
-
Washing Steps: Include thorough washing steps with PBS or serum-free media before adding this compound to remove any residual serum components.
-
Receptor Desensitization: Be aware of potential receptor desensitization with prolonged or high-concentration agonist exposure, which can affect subsequent measurements.[16][17][18]
-
Experimental Protocols: Foundational Assays
The following are adaptable, step-by-step protocols for key experiments. Remember to optimize concentrations and incubation times for your specific cell line and experimental conditions.
Protocol 1: Chemotaxis Assay (Boyden Chamber)
This protocol outlines a standard method for assessing the chemotactic potential of this compound.
-
Cell Preparation:
-
Culture cells (e.g., neutrophils, monocytes, or FPR-expressing cell lines) to optimal density.
-
Serum-starve the cells for 4-6 hours in serum-free medium containing 0.1% BSA.[5]
-
Resuspend the cells in the same medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add this compound (at various concentrations) or a vehicle control to the lower wells of the Boyden chamber.
-
Place the microporous membrane (typically 3-8 µm pore size, depending on cell type) over the lower wells.
-
Add the cell suspension to the upper chamber.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator for 1 to 4 hours . The optimal time should be determined empirically.
-
-
Quantification:
-
After incubation, remove non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Protocol 2: Calcium Mobilization Assay
This protocol measures the rapid increase in intracellular calcium following FPR activation.
-
Cell Preparation:
-
Plate cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Wash the cells with a calcium-free buffer (e.g., HBSS without Ca²⁺/Mg²⁺).
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
-
Assay Measurement:
-
Wash the cells to remove excess dye.
-
Use a fluorescence plate reader or a fluorometer to measure the baseline fluorescence.
-
Inject this compound at the desired concentration and immediately begin recording the fluorescence signal over time (typically for 1-5 minutes). The peak response usually occurs within the first 60 seconds.[3][4]
-
Protocol 3: Cytokine Release Assay
This protocol is for measuring the production and release of cytokines in response to this compound.
-
Cell Seeding:
-
Seed cells (e.g., PBMCs, macrophages) in a 24- or 48-well plate at an appropriate density.
-
Allow the cells to rest for at least 2 hours before treatment.
-
-
Treatment:
-
Replace the medium with fresh, serum-free, or low-serum medium.
-
Add this compound at various concentrations or a vehicle control.
-
-
Incubation:
-
Incubate the cells for 4 to 24 hours at 37°C. The optimal duration will depend on the specific cytokine being measured.
-
-
Sample Collection and Analysis:
-
After incubation, carefully collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the concentration of the cytokine of interest in the supernatant using an ELISA or a multiplex bead-based assay according to the manufacturer's protocol.
-
Data Summary Tables
Table 1: Recommended Starting Concentrations and Incubation Times for this compound
| Assay Type | Cell Type Examples | Recommended Starting Concentration | Recommended Incubation Time |
| Chemotaxis | Neutrophils, Monocytes, HL-60 | 10 nM - 500 nM | 30 minutes - 4 hours |
| Calcium Mobilization | FPR-transfected HEK293, Neutrophils | 50 nM - 1 µM | 1 - 5 minutes (real-time) |
| Cytokine Release | PBMCs, Macrophages, Dendritic Cells | 100 nM - 1 µM | 4 - 24 hours |
| ERK Phosphorylation | Most FPR-expressing cells | 100 nM - 1 µM | 2 - 30 minutes |
Note: These are suggested starting points. Optimization for each specific cell line and experimental setup is crucial for obtaining reliable and reproducible data.
References
- Molecular Mechanisms of Desensitization Underlying the Differential Effects of Formyl Peptide Receptor 2 Agonists on Cardiac Structure–Function Post Myocardial Infarction. (2022).
- Molecular Mechanisms of Desensitization Underlying the Differential Effects of Formyl Peptide Receptor 2 Agonists on Cardiac Structure–Function Post Myocardial Infarction. (2022).
- Cross-Desensitization of CCR1, But Not CCR2, Following Activation of the Formyl Peptide Receptor (FPR1). (n.d.). PubMed Central (PMC). [Link]
- Desensitization of N-formylpeptide receptor-mediated activation is dependent upon receptor phosphoryl
- I wanted to know why we use to starve cells in serum before doing a treatment (i.e. LPS, polyphenols)? (2022).
- Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. (n.d.). PubMed Central (PMC). [Link]
- N-formylmethionyl peptides as chemoattractants for leucocytes. (n.d.). PNAS. [Link]
- Should we keep cells under serum starvation during drug treatment? (2015).
- Characterization of chemotactic ability of peptides containing N-formyl-methionyl residues in Tetrahymena fMLP as a targeting li. (n.d.). Chemotaxis Research Group. [Link]
- N-Formylmethionine-leucyl-phenylalanine. (n.d.). Wikipedia. [Link]
- Is it necessary to serum starve cells before treating with a kinase inhibitor? (2015).
- Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable. (n.d.). PubMed Central (PMC). [Link]
- The Two Formyl Peptide Receptors Differently Regulate GPR84-Mediated Neutrophil NADPH Oxidase Activity. (n.d.). PubMed Central (PMC). [Link]
- Priming of human neutrophils with N-formyl-methionyl-leucyl-phenylalanine by a calcium-independent, pertussis toxin-insensitive p
- Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]
- Why are cells serum starved for 24 hrs before applying drug treatment? for cytotoxicity assays? (2017).
- Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues. (n.d.). PubMed. [Link]
- Calcium mobilization is both required and sufficient for initiating chromatin decondensation during activation of peripheral T-cells. (2016). PubMed Central (PMC). [Link]
- Exploring Biased Agonism at FPR1 as a Means to Encode Danger Sensing. (n.d.). PubMed Central (PMC). [Link]
- Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media. (n.d.). PubMed Central (PMC). [Link]
- Calcium mobilization is both required and sufficient for initiating chromatin decondensation during activation of peripheral T-cells. (2015). PubMed. [Link]
- N-formyl-methionyl-leucyl-phenylalanine (fMLP)
- Cell Viability Assays: Methods and Protocols. (2025).
- Agonist concentration–dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions. (2022). PNAS. [Link]
- Chemotaxis Assay - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. (n.d.). NCBI Bookshelf. [Link]
- This compound. (n.d.). PubChem. [Link]
- Identification of Novel Small-Molecule Agonists for Human Formyl Peptide Receptors and Pharmacophore Models of Their Recognition. (n.d.). PubMed Central. [Link]
- (PDF) Guidelines for cell viability assays. (n.d.).
- Leveraging FPR2 Agonists to Resolve Inflammation and Improve Outcomes Following Myocardial Infarction. (2021). PubMed Central (PMC). [Link]
- Cell Culture Medium. (n.d.). Cytion. [Link]
- Intracellular calcium mobilization in response to the activation of human wild-type and chimeric gonadotropin receptors. (n.d.). PubMed. [Link]
Sources
- 1. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 2. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium mobilization is both required and sufficient for initiating chromatin decondensation during activation of peripheral T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium mobilization is both required and sufficient for initiating chromatin decondensation during activation of peripheral T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C7H13NO3 | CID 9880216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. N-Formyl-Met-Leu-Phe for neutrophil chemotaxis assay [sigmaaldrich.com]
- 16. Molecular Mechanisms of Desensitization Underlying the Differential Effects of Formyl Peptide Receptor 2 Agonists on Cardiac Structure–Function Post Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Desensitization of N-formylpeptide receptor-mediated activation is dependent upon receptor phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for reducing contamination in N-Formylleucine experiments
Welcome to the technical support guide for N-Formylleucine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on ensuring the integrity and reproducibility of your experiments. This compound is a potent chemoattractant involved in inflammatory and immune responses through its interaction with N-formyl peptide receptors (FPRs).[1] Its experimental efficacy is critically dependent on its purity and the absence of contaminants that can confound results. This guide provides in-depth troubleshooting advice and best practices to mitigate contamination risks at every stage of your workflow.
Troubleshooting Guide: Contamination & Experimental Artifacts
This section addresses specific issues you may encounter. The question-and-answer format is designed to help you quickly identify and resolve common problems.
Category 1: Issues with Peptide Purity and Integrity
Question: My RP-HPLC analysis of a new batch of this compound shows a main peak at the expected retention time, but also several smaller, unexpected peaks. What could these be?
Answer: The presence of multiple peaks on an HPLC chromatogram indicates impurities, which can arise from several sources during and after synthesis.[2]
-
Causality: Solid-phase peptide synthesis, while efficient, is not perfect. These impurities are often structurally similar to this compound.
-
Synthesis-Related Impurities: These can include deletion sequences (where an amino acid was missed during a coupling step), truncated sequences, or peptides with incomplete deprotection of side chains. Another common issue is the presence of dipeptide impurities (e.g., Fmoc-Leu-Leu-OH) in the initial amino acid building blocks, which leads to the insertion of an extra leucine residue.[3]
-
Oxidation: Peptides containing certain residues like Methionine, Cysteine, or Tryptophan are susceptible to oxidation, though this is not a primary concern for this compound itself unless it is part of a larger peptide sequence.[4][5]
-
Degradation Products: Improper storage (e.g., exposure to moisture or non-optimal pH) can lead to hydrolysis or other forms of chemical degradation.[6][7]
-
-
Recommended Action Plan:
-
Mass Spectrometry (MS) Analysis: The most crucial next step is to analyze the sample using LC-MS.[8] This will provide the molecular weight of the species corresponding to each peak on your HPLC trace. This data is invaluable for identifying the nature of the impurities (e.g., a mass difference of ~131 Da could indicate a deletion of a leucine residue in a longer peptide).
-
Review the Certificate of Analysis (CoA): Always demand a comprehensive CoA from your supplier. This document should specify the purity (typically >98% for cell-based assays), the method used for purity analysis (e.g., HPLC at a specific wavelength), and MS data confirming the identity of the main peak.[9]
-
Contact the Supplier: If the observed purity is significantly lower than specified, or if unidentified peaks are prominent, contact the supplier’s technical support with your data.
-
Category 2: Artifacts in Biological & Cell-Based Assays
Question: I'm performing a chemotaxis assay with neutrophils, and I'm observing high background migration or cell death even in my negative controls. What's causing this interference?
Answer: This is a classic sign of contamination with biologically active molecules that are interfering with your assay. The two most likely culprits are endotoxins or residual trifluoroacetic acid (TFA).
-
Causality & Explanation:
-
Endotoxin Contamination: Endotoxins (lipopolysaccharides or LPS) are components of the outer membrane of Gram-negative bacteria.[10] They are potent activators of immune cells, including neutrophils and macrophages.[4] Even picogram-per-milliliter concentrations can trigger inflammatory responses, leading to high background activation, altered cell signaling, or cytotoxicity, thereby masking the specific effect of this compound.[4][10] Contamination can be introduced from non-sterile water, buffers, labware, or during the peptide purification and lyophilization process.[10]
-
Trifluoroacetic Acid (TFA) Contamination: TFA is a strong acid used during the final cleavage step of peptide synthesis and as a counter-ion in RP-HPLC purification.[4] While lyophilization removes most of it, residual TFA remains as a salt with the peptide. At high concentrations, TFA can lower the pH of your cell culture medium and be directly cytotoxic. Furthermore, TFA has been shown to interfere with cellular assays, sometimes inhibiting proliferation and other times acting as an unintended modulator of receptors.[4]
-
-
Recommended Action Plan:
-
Quantify Endotoxin Levels: Use a Limulus Amebocyte Lysate (LAL) assay to test your this compound stock solution and all buffers/media used. For in-vitro immunological assays, endotoxin levels should ideally be below 0.01 EU/µg.[4]
-
Consider TFA Salt Exchange: If you suspect TFA toxicity, you can perform a salt exchange. This typically involves re-purifying the peptide using a buffer system containing a more biocompatible counter-ion like acetate or hydrochloride, or through repeated lyophilization from an HCl solution.
-
Source High-Quality Reagents: Always purchase peptides specified as "endotoxin-free" or "low endotoxin" for biological assays. Use pyrogen-free water and sterile, disposable labware.
-
Question: My peptide solution, which was clear upon preparation, has become cloudy after storage in the refrigerator. What happened?
Answer: Cloudiness or turbidity in a previously clear solution is a strong indicator of microbial contamination (bacteria or fungi) or, less commonly, peptide precipitation.[11]
-
Causality & Explanation:
-
Microbial Growth: Bacteria and fungi can proliferate rapidly in buffered solutions, especially if aseptic techniques were not strictly followed during preparation.[12] This is the most common cause. Visual signs include uniform cloudiness (bacteria) or filamentous/clumped growth (fungi/yeast).[11]
-
Peptide Precipitation: If the peptide concentration is high or if the storage buffer is not optimal (e.g., wrong pH, low ionic strength), the peptide may fall out of solution, especially at lower temperatures. This is less likely for a small molecule like this compound unless it is at a very high concentration.
-
-
Recommended Action Plan:
-
Microscopic Examination: Place a small drop of the solution on a microscope slide and examine it under high power. The presence of small, motile rods or cocci confirms bacterial contamination. Fungal hyphae or budding yeast cells are also easily identifiable.
-
DO NOT USE: Discard the contaminated solution immediately and decontaminate any equipment it has touched. Attempting to salvage it (e.g., by filtration) is not recommended, as microbial byproducts and endotoxins will remain.
-
Review Your Protocol: Re-evaluate your solution preparation workflow. Ensure you are using sterile filtration and strict aseptic technique. (See Protocol 1 below).
-
Frequently Asked Questions (FAQs)
Q1: What is the correct way to store lyophilized this compound for long-term stability? For long-term storage, lyophilized this compound should be kept at -20°C or, ideally, -80°C.[6][13] The vial must be tightly sealed and stored in a desiccator to protect it from moisture, which can cause hydrolysis.[6][13] Protecting the peptide from light is also recommended as a general best practice.[14]
Q2: How should I prepare a sterile stock solution of this compound for cell culture experiments? The recommended method is to reconstitute the lyophilized powder in a sterile solvent (e.g., sterile DMSO for a high-concentration primary stock, or sterile phosphate-buffered saline for a working stock) and then sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.[15] This must be done in a laminar flow hood using aseptic technique. (See Protocol 1 for a detailed workflow). Autoclaving is not appropriate as it will degrade the peptide.[16]
Q3: How many freeze-thaw cycles can a peptide solution tolerate? Ideally, zero. Repeated freeze-thaw cycles are detrimental to peptide stability and should be avoided.[13][14] The best practice is to aliquot the sterile stock solution into single-use volumes and store them at -20°C or -80°C. When you need the peptide, you can take one aliquot and thaw it for immediate use.[13]
Q4: What purity grade of this compound should I use? The required purity depends on the application:
-
Cell-Based Assays (e.g., chemotaxis, calcium flux): Purity of >98% is highly recommended to minimize off-target effects from impurities.[1]
-
In-Vivo Studies: Purity of >98% is essential. Additionally, the peptide must be sterile and have very low endotoxin levels.
-
Analytical Standard (e.g., for LC-MS): Purity of >99% is often preferred for use as a reference standard.
Q5: Besides endotoxins and TFA, what other chemical contaminants should I be aware of? Other potential chemical contaminants include:
-
Solvents: Residual organic solvents from synthesis or purification (e.g., acetonitrile, ether).[9]
-
Detergents: Trace amounts of detergents like polyethylene glycol (PEG) from contaminated glassware can interfere with mass spectrometry analysis.[17]
-
Plasticizers/Leachables: Compounds that can leach from plastic storage tubes or pipette tips, especially when using organic solvents like DMSO.
Data & Protocols
Data Presentation
Table 1: Summary of Common Contaminants in this compound Experiments
| Contaminant Type | Specific Example(s) | Source | Potential Impact | Mitigation & Prevention Strategy |
| Biological | Endotoxins (LPS) | Gram-negative bacteria | Unwanted immune cell activation, cytotoxicity, assay artifacts.[4] | Use pyrogen-free reagents; test final solutions with LAL assay. |
| Bacteria, Fungi, Yeast | Environment, non-aseptic technique | Medium turbidity, pH changes, competition for nutrients, cell death.[11] | Strict aseptic technique, sterile filtration of solutions.[18] | |
| Process-Related | Trifluoroacetic Acid (TFA) | HPLC Purification | Cytotoxicity, pH alteration of media, direct receptor modulation.[4] | Request TFA removal/salt exchange from supplier; use acetate salts. |
| Deletion/Truncated Peptides | Solid-Phase Synthesis | Lower effective concentration of the active peptide, potential antagonist effects.[3] | Source from a reputable vendor; verify purity and identity via HPLC/MS.[2][8] | |
| Handling | Moisture | Condensation from air | Hydrolysis of lyophilized peptide, reducing shelf-life.[6][19] | Warm vial to room temperature before opening; store in a desiccator.[19] |
| Cross-Contamination | Lab environment, personnel | Keratin peaks in MS, interference from other peptides/reagents. | Use dedicated labware; maintain clean workspace. |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Years | Must be kept dry (desiccated) and dark.[6][13] |
| 4°C | Weeks | Short-term only. Ensure vial is tightly sealed.[19] | |
| In Solution (Aliquot) | -20°C to -80°C | Months | Use sterile buffer (pH 5-6); avoid freeze-thaw cycles.[13] |
| 4°C | Days | Very short-term. High risk of degradation and microbial growth. |
Experimental Protocols
Protocol 1: Preparation of a Sterile, Endotoxin-Free this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, followed by dilution and sterilization for use in cell-based assays.
Materials:
-
Lyophilized this compound
-
Sterile, anhydrous DMSO (cell culture grade)
-
Sterile, pyrogen-free PBS (or desired assay buffer)
-
Sterile 0.22 µm PVDF or PES syringe filters
-
Sterile syringes
-
Sterile, pyrogen-free microcentrifuge tubes or cryovials
Procedure:
-
Acclimatize: Remove the this compound vial from the freezer and place it in a desiccator at room temperature for at least 30 minutes. This prevents moisture from condensing on the cold powder when the vial is opened.[19]
-
Work in a Sterile Environment: Perform all subsequent steps in a certified Class II biological safety cabinet (BSC) or laminar flow hood.
-
Primary Reconstitution (DMSO):
-
Calculate the volume of DMSO needed to create a 10 mM stock solution. (this compound MW: 159.19 g/mol ).
-
Carefully open the vial and add the calculated volume of sterile DMSO.
-
Gently swirl the vial to dissolve the peptide. Avoid vigorous vortexing.[14]
-
-
Working Dilution:
-
Dilute the 10 mM DMSO stock into sterile, pyrogen-free PBS to your desired highest working concentration (e.g., 1 mM). Ensure the final DMSO concentration in your working stock is low (typically ≤1%) to avoid solvent toxicity in your assay.
-
-
Sterile Filtration:
-
Draw the diluted this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Carefully dispense the solution through the filter into a new sterile tube. Discard the first small drop to ensure the filter is wetted. Be aware that some peptide may be lost due to adsorption to the filter membrane.[15]
-
-
Aliquoting and Storage:
-
Immediately aliquot the sterile working solution into single-use volumes in sterile, pyrogen-free tubes.
-
Clearly label each aliquot with the peptide name, concentration, and date.
-
Store the aliquots at -20°C or -80°C until use.
-
Visualization
Diagrams
Caption: Workflow for Preparing Sterile this compound Stock Solutions.
Caption: Troubleshooting Logic for this compound Experiments.
References
- Benchchem. Synthesis and Purification of N-Formyl-L-leucine-d3: A Technical Guide. Link
- MolecularCloud.
- MtoZ Biolabs. Mechanism of Peptide Purity Analysis. Link
- Biosynth. Analytical methods and Quality Control for peptide products. Link
- GenScript. Top 5 Reasons Your Peptide-Based Assays Fail. Link
- Oxford Global. Peptide Characterisation Methods and Impurity Detection. Link
- BioPharmaSpec. Managing Product-Related Impurities in Synthetic Peptides. Link
- Proteintech Group.
- National Institutes of Health (NIH).
- R&D World.
- CD Formulation.
- Benchchem. An In-depth Technical Guide to N-Formyl-L-leucine-d3 for Researchers and Drug Development Professionals. Link
- Creative Peptides. Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. Link
- Google Patents.
- University of Liverpool. Common Contaminants in Proteomics Mass Spectrometry Experiments. Link
- MedchemExpress.com. N-Formyl-L-leucine (N-Formyl-S-leucine)
- Benchchem. A Comprehensive Technical Guide to N-Formyl-L-leucine-d3. Link
- BenchSci. Cell Culture Contamination: 5 Common Sources and How to Prevent Them. Link
- Thermo Fisher Scientific.
- ResearchGate. How do I dissolve my peptide in a sterile way?. Link
- Sigma-Aldrich.
- Reddit. How to sterilize experimental compounds for injection?. Link
- Benchchem. An In-depth Technical Guide to N-Formyl-L-leucine-d3. Link
- Yanfen Biotech. Proper Storage and Handling Guidelines for Peptides. Link
- BPS Bioscience. How to Store Peptides | Best Practices for Researchers. Link
- Google Patents. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain. Link
- NovoPro Bioscience Inc. Handling and Storage of Synthetic Peptides. Link
- GenScript. Peptide Storage and Handling Guidelines. Link
- ResearchGate. Analysis of sterilization protocols for peptide-modified hydrogels. Link
- Primal Vitality. Best Practices for Handling & Storing Research Peptides. Link
- National Institutes of Health (NIH).
- Organic Syntheses. Organic Syntheses Procedure. Link
- National Institutes of Health (NIH). This compound | C7H13NO3 | CID 9880216 - PubChem. Link
- Tokyo Chemical Industry (India) Pvt. Ltd. N-Formyl-L-leucine | 6113-61-7. Link
- ResearchGate. Decomposition pathways of alanine, valine, leucine, and isoleucine. Link
- Sigma-Aldrich.
- BioProcess International.
- ResearchGate.
- National Institutes of Health (NIH). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 4. genscript.com [genscript.com]
- 5. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 6. jpt.com [jpt.com]
- 7. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. Analytical methods and Quality Control for peptide products [biosynth.com]
- 10. rdworldonline.com [rdworldonline.com]
- 11. Cell Culture Contamination | Thermo Fisher Scientific - UK [thermofisher.com]
- 12. Cell contamination | Proteintech Group [ptglab.com]
- 13. genscript.com [genscript.com]
- 14. primalvitality.ca [primalvitality.ca]
- 15. reddit.com [reddit.com]
- 16. US11090398B2 - Sterilization and filtration of peptide compositions - Google Patents [patents.google.com]
- 17. mbdata.science.ru.nl [mbdata.science.ru.nl]
- 18. Proteins & Peptides Sterile Formulation Development - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 19. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming N-Formyl-L-leucine Identity and Purity with NMR
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's identity and purity is the bedrock of reliable and reproducible results. In the synthesis of peptide building blocks and other specialized amino acid derivatives, such as N-Formyl-L-leucine, this analytical rigor is paramount. N-Formyl-L-leucine serves as a crucial intermediate in the synthesis of various pharmaceuticals, making its quality control a critical step in the drug development pipeline.[1] This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the comprehensive characterization of N-Formyl-L-leucine.
The Central Role of NMR in Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a uniquely powerful tool for the structural analysis of organic molecules. Its ability to provide detailed information about the chemical environment of individual atoms within a molecule makes it indispensable for both identity confirmation and purity assessment. Unlike chromatographic techniques that separate components of a mixture, NMR provides a holistic snapshot of the sample, allowing for the simultaneous identification of the target compound and any impurities present.
This guide will delve into the practical application of ¹H and ¹³C NMR for the analysis of N-Formyl-L-leucine, offering a step-by-step protocol and a comparative analysis with alternative methods.
Part 1: Identity Confirmation of N-Formyl-L-leucine via ¹H and ¹³C NMR
The first step in qualifying a new batch of N-Formyl-L-leucine is to confirm its chemical identity. This is achieved by comparing the experimentally obtained NMR spectra with the expected chemical shifts and coupling patterns derived from its known structure.
Experimental Protocol: Acquiring High-Quality NMR Spectra
-
Sample Preparation: Accurately weigh 10-20 mg of the N-Formyl-L-leucine sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. D₂O is often preferred for its ability to exchange with labile protons (e.g., -OH, -NH), which can simplify the spectrum. However, this will also lead to the disappearance of the signals from the carboxylic acid and amide protons.
-
Internal Standard: For quantitative analysis (discussed in Part 2), add a known amount of an internal standard with a certified purity. The standard should have a simple spectrum that does not overlap with the analyte signals. Common choices include maleic acid or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous samples.
-
NMR Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Shim the magnetic field to obtain sharp, symmetrical peaks.
-
Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Interpreting the Spectra: Expected Chemical Shifts for N-Formyl-L-leucine
The chemical structure of N-Formyl-L-leucine dictates a unique pattern of signals in both ¹H and ¹³C NMR spectra. The following tables provide the predicted chemical shifts for each unique proton and carbon atom in the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for N-Formyl-L-leucine
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Hα (alpha-proton) | ~4.4 - 4.6 | Doublet of doublets (dd) | 1H |
| Hβ (beta-protons) | ~1.5 - 1.7 | Multiplet (m) | 2H |
| Hγ (gamma-proton) | ~1.8 - 2.0 | Multiplet (m) | 1H |
| Hδ (delta-protons) | ~0.9 - 1.0 | Doublet (d) | 6H |
| Formyl Proton | ~8.0 - 8.2 | Singlet (s) | 1H |
| Amide Proton (NH) | ~8.2 - 8.4 | Doublet (d) | 1H |
| Carboxyl Proton (COOH) | ~12.0 - 13.0 | Broad singlet (br s) | 1H |
Note: Chemical shifts are predictions and can vary based on solvent and concentration. The amide and carboxyl protons will exchange with D₂O and their signals will not be observed in that solvent.
Table 2: Predicted ¹³C NMR Chemical Shifts for N-Formyl-L-leucine
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Cα (alpha-carbon) | ~52 - 54 |
| Cβ (beta-carbon) | ~40 - 42 |
| Cγ (gamma-carbon) | ~24 - 26 |
| Cδ (delta-carbons) | ~21 - 23 |
| Carbonyl (Carboxyl) | ~175 - 177 |
| Carbonyl (Formyl) | ~162 - 164 |
Note: Predicted chemical shifts are based on computational models and may differ slightly from experimental values. A publicly available ¹³C NMR spectrum on SpectraBase can be used for comparison, though full data access may require registration.[2]
Part 2: Purity Determination of N-Formyl-L-leucine using Quantitative NMR (qNMR)
Once the identity of N-Formyl-L-leucine is confirmed, the next crucial step is to determine its purity. Quantitative NMR (qNMR) is a powerful technique for this purpose, as the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
The Principle of qNMR
By comparing the integral of a known, pure internal standard to the integrals of the analyte's signals, the absolute purity of the analyte can be determined. This method is highly accurate and does not require a reference standard of the analyte itself.
Experimental Protocol: Quantitative ¹H NMR
-
Sample Preparation:
-
Accurately weigh a precise amount of the N-Formyl-L-leucine sample (e.g., ~10 mg).
-
Accurately weigh a precise amount of a certified internal standard (e.g., ~5 mg of maleic acid).
-
Dissolve both in a known volume of a suitable deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Ensure a long relaxation delay (at least 5 times the longest T₁ of the signals being integrated) to allow for complete relaxation of all protons. This is critical for accurate integration.
-
Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Carefully integrate the well-resolved signals of both the analyte and the internal standard.
-
Calculate the purity of the N-Formyl-L-leucine using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
Identifying and Quantifying Impurities
The ¹H NMR spectrum will also reveal the presence of any proton-containing impurities. Common impurities in the synthesis of N-Formyl-L-leucine, which typically involves the formylation of L-leucine with a mixture of formic acid and acetic anhydride, may include:[1]
-
Unreacted L-leucine: The absence of the formyl proton signal and the presence of the characteristic L-leucine signals would indicate this impurity.
-
Residual Formic Acid: A singlet around 8.0-8.5 ppm.[3]
-
Residual Acetic Acid: A singlet around 2.1 ppm.[3]
-
N-Acetyl-L-leucine: A potential byproduct if acetic anhydride is used in the formylation reaction. This would show a characteristic acetyl methyl singlet around 2.0 ppm.
-
D-N-Formyl-leucine: The enantiomeric impurity, which is indistinguishable by standard NMR. Chiral analysis is required for its detection (see Part 3).
The concentration of these impurities can be quantified relative to the main compound by comparing their integral values, normalized to the number of protons.
Part 3: A Comparative Analysis with Alternative Techniques
While NMR is a powerful tool, a comprehensive quality assessment often involves orthogonal analytical techniques. The following table compares NMR with other common methods for the analysis of N-Formyl-L-leucine.
Table 3: Comparison of Analytical Techniques for N-Formyl-L-leucine Characterization
| Technique | Strengths | Weaknesses |
| NMR Spectroscopy | - Provides detailed structural information for identity confirmation.- Allows for simultaneous identification and quantification of impurities.- qNMR provides absolute purity without a specific reference standard.- Non-destructive. | - Lower sensitivity compared to MS.- May not detect non-proton-containing impurities.- Standard NMR cannot distinguish enantiomers. |
| High-Performance Liquid Chromatography (HPLC) | - High sensitivity and resolving power for separating impurities.- Well-established methods for amino acid analysis.[4][5]- Can be coupled with various detectors (UV, MS). | - Requires a reference standard for each compound for quantification.- Identity confirmation is based on retention time, which is not definitive.- May not detect impurities that co-elute or do not have a chromophore. |
| Mass Spectrometry (MS) | - Extremely high sensitivity for detecting trace impurities.- Provides accurate molecular weight information.- Can be coupled with LC for LC-MS analysis. | - Provides limited structural information on its own.- Ionization efficiency can vary significantly between compounds, making quantification challenging without an isotopically labeled standard. |
| Chiral Chromatography (Chiral HPLC) | - The gold standard for determining enantiomeric purity.[6][7]- Can separate and quantify the D- and L-enantiomers of N-Formyl-leucine. | - Requires specialized and often expensive chiral columns.- Method development can be time-consuming. |
Visualizing the Workflow and Potential Impurities
To provide a clearer understanding of the analytical process, the following diagrams illustrate the workflow for confirming the identity and purity of N-Formyl-L-leucine and the potential impurities that may arise during its synthesis.
Caption: Workflow for N-Formyl-L-leucine identity and purity confirmation.
Caption: Potential impurities in N-Formyl-L-leucine synthesis.
Conclusion: An Integrated Approach for Uncompromising Quality
For the definitive characterization of N-Formyl-L-leucine, a multi-faceted analytical approach is recommended. NMR spectroscopy serves as the primary technique for unambiguous identity confirmation and provides a robust method for absolute purity determination through qNMR. Its ability to simultaneously identify and quantify a wide range of potential impurities in a single experiment is a significant advantage.
However, for comprehensive quality control, especially in a pharmaceutical context, orthogonal techniques are invaluable. Chiral HPLC is essential for determining enantiomeric purity, while LC-MS offers unparalleled sensitivity for detecting trace-level impurities. By integrating the structural insights from NMR with the separation power of chromatography and the sensitivity of mass spectrometry, researchers can ensure the highest level of confidence in the quality of their N-Formyl-L-leucine, thereby safeguarding the integrity of their downstream research and development activities.
References
- Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000687).
- E. M. E. F. C. Wijtmans, et al. (2003). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study.
- Agilent Technologies. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001645).
- SpectraBase. (n.d.). N-formyl-L-leucine - Optional[13C NMR] - Chemical Shifts.
- Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000042 - L-Leucine.
- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, simulated) (NP0001387).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001645).
- Hussain, A., et al. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Chirality, 28(9), 642-8.
- ResearchGate. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column.
- Semantic Scholar. (n.d.). THE FORMYLATION OF AMINO ACIDS WITH ACETIC FORMIC ANHYDRIDE.
- Teerlink, T., et al. (1994). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples.
- Ishfaq, M., et al. (2017). analysis of amino acids by high performance liquid chromatography. The Professional Medical Journal, 24(01), 133-140.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
- ResearchGate. (2005). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization.
- Reddit. (2023). Formylation of Amines with Acetic Formic Anhydride.
- Hoff, C. D., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2181.
- Wikipedia. (n.d.). Acetic formic anhydride.
- Quora. (2019). What happened when leucine is heated with acetic anhydride in presence of pyridine?.
Sources
Comparative Guide to FPR1 Agonism: N-Formyl-L-leucine vs. fMLP
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
Executive Summary
The Formyl Peptide Receptor 1 (FPR1) is a critical G-protein coupled receptor (GPCR) in innate immunity, acting as a primary sensor for bacterial and mitochondrial N-formyl peptides. Its activation on phagocytes orchestrates key inflammatory responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS). The choice of agonist is paramount for studying these mechanisms. This guide provides a comprehensive comparison between the prototypical high-affinity agonist, N-Formyl-Met-Leu-Phe (fMLP), and a minimalist structural motif, N-Formyl-L-leucine. We will explore their distinct potencies, signaling characteristics, and experimental applications, providing detailed protocols to empower researchers in their selection and use. While fMLP serves as a potent and well-characterized tool for inducing robust FPR1-mediated responses, N-Formyl-L-leucine, though not extensively documented as a standalone agonist, represents a foundational structure for understanding the minimal requirements of receptor recognition and for structure-activity relationship (SAR) studies.
The Formyl Peptide Receptor 1 (FPR1): A Sentinel of the Innate Immune System
FPR1 is a member of the formyl peptide receptor family, which also includes FPR2 and FPR3.[1][2] These receptors are encoded by a cluster of genes on chromosome 19 in humans and are predominantly expressed on the surface of myeloid cells, particularly neutrophils and monocytes.[3][4] Their primary physiological role is to detect N-formyl peptides, which are unique molecular patterns associated with bacterial proteins and peptides released from damaged mitochondria.[2][5][6] This recognition of both pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) positions FPR1 as a crucial initiator of the inflammatory response.[2][7]
Upon agonist binding, FPR1 couples to pertussis toxin-sensitive Gαi proteins, initiating a cascade of intracellular signaling events.[8][9] This includes the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of Ca2+ from intracellular stores, leading to a transient spike in cytosolic calcium, while DAG activates Protein Kinase C (PKC).[10][11] These events converge to regulate downstream pathways, including the MAPK/ERK pathway, culminating in cellular responses like directed cell movement (chemotaxis), the release of cytotoxic granule contents (degranulation), and the generation of superoxide via NADPH oxidase.[8][12][13]
Caption: FPR1 Signaling Cascade upon Agonist Binding.
Agonist Profiles: Potency vs. Simplicity
fMLP (N-Formyl-Met-Leu-Phe): The Prototypical Agonist
N-formylmethionyl-leucyl-phenylalanine (fMLP or fMLF) is a synthetic tripeptide that mimics potent chemotactic factors released by bacteria like E. coli.[2][5][14] It is the most widely studied and characterized FPR1 agonist due to its high binding affinity and robust biological activity.[15]
-
Structure-Activity: The N-formyl group on the methionine residue is critical for high-affinity binding, though not an absolute requirement for activation.[1][16] The subsequent leucine and phenylalanine residues also contribute significantly to receptor interaction and potency.
-
Potency: fMLP activates FPR1 at very low concentrations, with EC50 values typically in the sub-nanomolar to low nanomolar range for chemotaxis and nanomolar range for calcium mobilization and superoxide production.[12][17][18]
-
Biased Agonism: fMLP exhibits concentration-dependent biased signaling. At sub-nanomolar concentrations, it primarily induces chemotaxis, guiding neutrophils toward an infection.[9][12] At higher nanomolar and micromolar concentrations, it shifts signaling to favor degranulation and ROS production while inhibiting chemotaxis, functions geared towards bacterial killing once the neutrophils have arrived at their destination.[5][9][12]
N-Formyl-L-leucine: A Minimalist Agonist Motif
N-Formyl-L-leucine is a single N-formylated amino acid. Unlike the complex tripeptide fMLP, it represents one of the simplest structures that could potentially interact with the FPR1 binding pocket.
-
Structure-Activity: While the N-formyl group is a key recognition element, SAR studies have shown that peptide chain length is crucial for high-potency agonism.[1] Non-formylated peptides typically require a chain of five or more amino acids to activate FPR1 effectively.[1]
-
Potency: Specific binding affinity and EC50 data for N-Formyl-L-leucine as a standalone agonist are not well-documented in peer-reviewed literature. This is likely because its potency is extremely low compared to peptides like fMLP. Its primary utility is not as a potent activator but as a tool in SAR studies to dissect the minimal structural requirements for receptor binding and to serve as a negative or very weak control against more complex formylated peptides.
Head-to-Head Comparison: A Quantitative Overview
The choice between fMLP and N-Formyl-L-leucine depends entirely on the experimental goal. fMLP is the agonist of choice for inducing and studying robust physiological responses, while N-Formyl-L-leucine is better suited for fundamental biophysical and SAR investigations.
| Feature | fMLP (N-Formyl-Met-Leu-Phe) | N-Formyl-L-leucine | Rationale for Selection |
| Structure | N-formylated tripeptide | N-formylated single amino acid | Compare complex vs. minimal structure. |
| Molecular Weight | 437.6 g/mol | 159.2 g/mol | Relevant for molar concentration calculations. |
| Binding Affinity (Ki) | High (sub-nM to low nM range)[2] | Expected to be very low (µM to mM range) | Determines receptor occupancy at a given concentration. |
| Potency (EC50) | Chemotaxis: ~0.1-1 nM[12][19] Ca2+ Flux: ~10-30 nM[17][18] ROS Production: ~10-100 nM[4][20] | Not well-documented; expected to be very low. | Defines the concentration required for a functional response. |
| Primary Use Case | Inducing robust cellular responses (chemotaxis, ROS, etc.); positive control. | Structure-activity relationship (SAR) studies; weak/negative control. | Select based on the need for strong activation vs. studying binding requirements. |
Experimental Validation: Protocols for Characterizing FPR1 Agonism
To empirically compare agonists like fMLP and N-Formyl-L-leucine, a series of validated assays must be performed. The following protocols provide a framework for characterizing FPR1 activation in a trustworthy and reproducible manner.
Workflow for Agonist Characterization
Caption: General Experimental Workflow for FPR1 Agonist Comparison.
Protocol 1: Calcium Mobilization Assay
Principle: This assay measures the transient increase in intracellular calcium ([Ca²⁺]i) following Gq/i-coupled receptor activation.[19][21] It provides a rapid and robust readout of the initial signaling event. We will use a fluorescent calcium indicator like Fluo-4 AM.
Materials:
-
FPR1-expressing cells (e.g., dHL-60 cells, primary human neutrophils).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Probenecid (optional, to prevent dye leakage).
-
fMLP and N-Formyl-L-leucine stock solutions in DMSO.
-
96-well or 384-well black, clear-bottom microplates.
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Preparation:
-
Harvest cells and wash with Assay Buffer.
-
Resuspend cells to a concentration of 1-2 x 10⁶ cells/mL in Assay Buffer.
-
For non-adherent cells, plate 100 µL of cell suspension per well. Centrifuge gently (200 x g, 2 min) to pellet cells at the bottom.[19]
-
-
Dye Loading:
-
Prepare a 2X loading buffer containing Fluo-4 AM (final concentration ~2-4 µM) and Pluronic F-127 (final concentration ~0.02%). Probenecid can be included if needed.
-
Add an equal volume of 2X loading buffer to each well containing cells.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Compound Preparation:
-
In a separate "compound plate," prepare serial dilutions of fMLP and N-Formyl-L-leucine in Assay Buffer at 5X the final desired concentration. Include a buffer-only control.
-
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate for 10-15 minutes.
-
Set the instrument parameters (e.g., Excitation ~494 nm, Emission ~516 nm).
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
Program the instrument to automatically inject the compounds from the compound plate into the cell plate.
-
Continue to read the fluorescence kinetically for an additional 2-3 minutes to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
Calculate the response for each well (Peak Fluorescence - Baseline Fluorescence).
-
Plot the response against the log of the agonist concentration.
-
Fit the data to a four-parameter logistic equation using software like GraphPad Prism to determine the EC50 value for each agonist.
-
Protocol 2: Chemotaxis Assay (Boyden Chamber/Transwell)
Principle: This assay quantifies the directed migration of cells across a porous membrane towards a chemoattractant, a key physiological function mediated by FPR1.[20]
Materials:
-
FPR1-expressing cells.
-
Chemotaxis Buffer (e.g., RPMI with 0.5% BSA).
-
Transwell inserts (typically 3.0 or 5.0 µm pore size for neutrophils).
-
24-well companion plates.
-
fMLP and N-Formyl-L-leucine.
-
Calcein-AM or similar cell viability dye for quantification.
-
Fluorescence plate reader.
Methodology:
-
Setup:
-
Prepare serial dilutions of fMLP and N-Formyl-L-leucine in Chemotaxis Buffer.
-
Add 600 µL of each agonist dilution (or buffer control) to the lower wells of the 24-well plate.
-
Place the Transwell inserts into the wells, ensuring no air bubbles are trapped.
-
-
Cell Preparation:
-
Resuspend cells in Chemotaxis Buffer at a concentration of 2 x 10⁶ cells/mL.
-
Add 100 µL of the cell suspension to the top of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
-
Quantification:
-
Carefully remove the Transwell inserts. Gently wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.
-
To quantify migrated cells, add a lysis buffer containing a fluorescent dye like Calcein-AM to the lower chamber and measure fluorescence.
-
Alternatively, fix and stain the membrane and count the migrated cells on the underside using a microscope.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the number of migrated cells (or fluorescence intensity) against the log of agonist concentration.
-
Calculate the EC50 for chemotaxis for each agonist.
-
Conclusion and Expert Recommendations
The comparison between fMLP and N-Formyl-L-leucine for FPR1 agonism is a study in contrasts.
-
fMLP is the undisputed gold standard for studying FPR1-mediated cellular functions. Its high potency and well-documented, concentration-dependent effects make it the ideal positive control and tool for investigating the physiological consequences of FPR1 activation, from chemotaxis to bactericidal activity.[5][12][15]
-
N-Formyl-L-leucine, while a poor activator, is a valuable tool for fundamental research. Its utility lies in its simplicity. For researchers in drug development and medicinal chemistry, it can serve as a foundational fragment in SAR studies to build more complex and potent agonists or antagonists. It helps answer the question: "What is the absolute minimum structure required for any level of receptor recognition?"
For the researcher investigating inflammatory pathways, neutrophil biology, or host-pathogen interactions, fMLP is the recommended agonist. For the structural biologist or medicinal chemist designing novel FPR1 modulators, a comparative analysis including minimalist structures like N-Formyl-L-leucine provides critical insight into the pharmacophore required for receptor engagement.
References
- Dahlgren, C., Gabl, M., Holdfeldt, A., & Winther, M. (2020). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. Journal of Leukocyte Biology. [Link]
- Creative Biolabs. (2024). What are FPR1 agonists and how do they work?
- Wikipedia. (2023). Formyl peptide receptor 1. Wikipedia. [Link]
- Du, Y., et al. (2022). Agonist concentration-dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions.
- Dahlgren, C., Gabl, M., Holdfeldt, A., & Winther, M. (2020).
- Dahlgren, C., et al. (2020).
- Eurofins Discovery. (n.d.). FPR1 Human Formylpeptide GPCR Binding Agonist Radioligand LeadHunter Assay - FR. Eurofins Discovery.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). FPR1 | Formylpeptide receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
- De, P., et al. (2014). Human neutrophil formyl peptide receptor phosphorylation and the mucosal inflammatory response. The Journal of Immunology. [Link]
- MDPI. (2024). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. MDPI.
- He, H. Q., & Ye, R. D. (2017).
- Kumar, P., et al. (2023). Differential requirement of Formyl Peptide Receptor 1 in macrophages and neutrophils in the host defense against Mycobacterium tuberculosis Infection. bioRxiv. [Link]
- Creative Biogene. (n.d.). Hi-Affi™ In Vitro Cell based Formylpeptide Receptor Functional Assay Service.
- Ou, D.-L., et al. (2018). Garcinia Multiflora Inhibits FPR1-Mediated Neutrophil Activation and Protects Against Acute Lung Injury. Cellular Physiology and Biochemistry. [Link]
- Runti, G., et al. (2023). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology. [Link]
- Dorward, D. A., et al. (2015). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation.
- The Human Protein Atlas. (n.d.). FPR1 protein expression summary.
- BenchChem. (n.d.).
- UniProt. (n.d.). FPR1 - fMet-Leu-Phe receptor - Homo sapiens (Human). UniProt. [Link]
- 7TM Antibodies. (n.d.).
- ResearchGate. (2022). Binding poses of fMLF, non-formyl analogs and small molecule ligands to FPR1.
- Runti, G., et al. (2023). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. PubMed Central. [Link]
- Ye, R. D., et al. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family. Pharmacological Reviews. [Link]
- Migeotte, I., et al. (2005). The Leukocyte Chemotactic Receptor FPR1 Is Functionally Expressed on Human Lens Epithelial Cells. Journal of Biological Chemistry. [Link]
- Caers, J., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments. [Link]
- Grieco, P., et al. (2023). Turn-Adopting Peptidomimetic as a Formyl Peptide Receptor-1 Antagonist.
- Chen, K., et al. (2022). Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns.
- JoVE. (2022). G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. YouTube. [Link]
- Ye, R. D., et al. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family. PubMed Central. [Link]
- Du, Y., et al. (2022). Agonist concentration–dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions. PNAS. [Link]
- Creative Bioarray. (n.d.). Ca2+ Mobilization Assay.
- ResearchGate. (2023). FPR1 stimulation promotes intracellular Ca2+ mobilization.
- United States Biological. (n.d.). FPR1 - Data Sheet.
- Wikipedia. (2023). N-Formylmethionine-leucyl-phenylalanine. Wikipedia. [Link]
Sources
- 1. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 4. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 6. 7tmantibodies.com [7tmantibodies.com]
- 7. biorxiv.org [biorxiv.org]
- 8. What are FPR1 agonists and how do they work? [synapse.patsnap.com]
- 9. pnas.org [pnas.org]
- 10. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. Agonist concentration-dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FPR1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 14. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human neutrophil formyl peptide receptor phosphorylation and the mucosal inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Leukocyte Chemotactic Receptor FPR1 Is Functionally Expressed on Human Lens Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
A Comparative Guide to N-Formyl-L-leucine and L-leucine: Investigating their Potential Effects on the mTOR Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mechanistic Target of Rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism. Its activation is intricately controlled by a variety of upstream signals, including growth factors, cellular energy status, and, notably, amino acids. Among the amino acids, L-leucine has been identified as a primary activator of mTOR Complex 1 (mTORC1). This guide delves into a comparative analysis of L-leucine and a modified form, N-Formyl-L-leucine, exploring their established and potential roles in modulating the mTOR pathway. While the effects of L-leucine are well-documented, the influence of N-Formyl-L-leucine on mTOR signaling is a subject of scientific inquiry. This document will, therefore, present the known mechanisms of L-leucine and propose a hypothetical framework and experimental design to investigate the effects of N-Formyl-L-leucine.
L-leucine: The Archetypal Activator of mTORC1
L-leucine is a cornerstone of mTORC1 activation, signaling the cell's amino acid sufficiency to drive anabolic processes. The mechanism of L-leucine-induced mTORC1 activation is a sophisticated process primarily occurring at the lysosomal surface.
Mechanism of Action
The presence of L-leucine is sensed by the Sestrin2 protein, which, in its leucine-bound state, releases its inhibition on GATOR2. GATOR2 then inhibits the GATOR1 complex, a GTPase-activating protein (GAP) for the RagA/B GTPases. This inhibition of GATOR1 allows RagA/B to remain in its active GTP-bound state. The active Rag GTPase heterodimer (RagA/B-GTP and RagC/D-GDP) then recruits mTORC1 to the lysosomal surface, where it can be activated by Rheb, a small GTPase that is, in turn, regulated by growth factor signaling pathways such as the PI3K-Akt pathway.
Caption: L-leucine signaling to mTORC1.
N-Formyl-L-leucine: A Potential Modulator of Cellular Signaling
N-Formyl-L-leucine is a derivative of L-leucine characterized by the addition of a formyl group to its amino terminus. This modification is significant as N-formylated peptides are recognized by the immune system as microbe-associated molecular patterns (MAMPs), which are potent chemoattractants for phagocytic leukocytes, such as neutrophils. These peptides exert their effects through a class of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs).
Given that N-Formyl-L-leucine is a known ligand for FPRs, its effects on cellular signaling are likely to be distinct from those of L-leucine. The central question is whether N-Formyl-L-leucine can still be recognized by the amino acid sensing machinery of the mTOR pathway or if it initiates a completely different signaling cascade via FPRs, which might then crosstalk with the mTOR pathway.
Comparative Analysis: L-leucine vs. N-Formyl-L-leucine
The following table outlines a comparison based on the known properties of L-leucine and the hypothesized effects of N-Formyl-L-leucine.
| Feature | L-leucine | N-Formyl-L-leucine (Hypothesized) |
| Primary Receptor | Sestrin2 | Formyl Peptide Receptors (FPRs) |
| Direct mTORC1 Activation | Yes, via the Rag GTPase pathway. | Unlikely to directly interact with Sestrin2 due to the formylated amino group. |
| Potential Indirect Effects on mTOR | Primary and direct activator. | May indirectly influence mTOR via FPR-mediated signaling cascades (e.g., through PI3K/Akt or MAPK pathways). |
| Cellular Response | Promotes cell growth, protein synthesis, and inhibits autophagy. | Primarily involved in chemotaxis and immune cell activation. Potential for broader cellular effects via pathway crosstalk. |
Proposed Experimental Workflow to Compare the Effects of L-leucine and N-Formyl-L-leucine on mTOR Signaling
To elucidate the effects of N-Formyl-L-leucine on the mTOR pathway and compare them to L-leucine, a series of experiments are proposed.
In Vitro mTORC1 Activity Assay
-
Objective: To directly measure the activation of mTORC1 in response to L-leucine and N-Formyl-L-leucine.
-
Methodology:
-
Culture a suitable cell line (e.g., HEK293T or C2C12 myotubes) in a complete medium.
-
Amino acid starve the cells for 1-2 hours to establish a baseline of low mTORC1 activity.
-
Treat the cells with either L-leucine (positive control), N-Formyl-L-leucine, or a vehicle control for 30-60 minutes.
-
Lyse the cells and perform a Western blot analysis for key mTORC1 downstream targets:
-
Phospho-S6 Kinase (p-S6K) at Thr389
-
Phospho-4E-BP1 (p-4E-BP1) at Thr37/46
-
-
Quantify the band intensities to compare the levels of mTORC1 activation.
-
Investigation of FPR-mediated Signaling
-
Objective: To determine if the effects of N-Formyl-L-leucine are mediated by FPRs.
-
Methodology:
-
Use a cell line that expresses FPRs (e.g., neutrophils or FPR-transfected cell lines).
-
Pre-treat a subset of cells with an FPR antagonist (e.g., Cyclosporin H).
-
Stimulate the cells with N-Formyl-L-leucine.
-
Perform a Western blot to assess the phosphorylation of downstream targets of FPR signaling (e.g., ERK1/2) and mTORC1 signaling (p-S6K, p-4E-BP1).
-
Abolition of the N-Formyl-L-leucine effect by the antagonist would confirm FPR-dependency.
-
Crosstalk between FPR and mTOR Pathways
-
Objective: To investigate if FPR activation by N-Formyl-L-leucine can lead to mTORC1 activation.
-
Methodology:
-
Stimulate FPR-expressing cells with N-Formyl-L-leucine.
-
In parallel, treat cells with inhibitors of pathways known to be downstream of GPCRs and upstream of mTOR, such as a PI3K inhibitor (e.g., Wortmannin) or a MEK inhibitor (e.g., U0126).
-
Assess mTORC1 activity by Western blotting for p-S6K and p-4E-BP1.
-
Inhibition of N-Formyl-L-leucine-induced mTORC1 activation by these inhibitors would suggest a crosstalk mechanism.
-
Caption: Proposed experimental workflow.
Conclusion and Future Directions
While L-leucine is a well-established direct activator of the mTORC1 pathway, the role of N-Formyl-L-leucine in this context remains to be elucidated. The formylation of the amino group in N-Formyl-L-leucine makes it a potent ligand for FPRs, suggesting that its cellular effects are likely initiated through a distinct signaling cascade. It is plausible that N-Formyl-L-leucine may not directly engage the canonical amino acid sensing machinery of the mTOR pathway. However, the potential for crosstalk between FPR-mediated signaling and the mTOR pathway presents an exciting avenue for future research.
The proposed experimental workflow provides a roadmap for researchers to dissect the effects of N-Formyl-L-leucine on mTOR signaling. Such studies will not only enhance our understanding of the intricate regulation of the mTOR pathway but also open up new possibilities for therapeutic interventions in immunology and metabolism. The comparative analysis of these two molecules underscores the profound impact of a simple chemical modification on the biological activity of a fundamental metabolite.
References
- Leucine as a Pharmaconutrient to Prevent and Treat Sarcopenia and Type 2 Diabetes.Nutrients.[Link]
- N-formyl-methionyl-leucyl-phenylalanine (fMLF) and N-formyl-norleucyl-leucyl-phenylalanine (fNleLFP) are potent chemoattractants for human neutrophils.Immunology Letters.[Link]
- The Rag GTPases in Nutrient Sensing and Growth Control.Cold Spring Harbor Perspectives in Biology.[Link]
- Formyl peptide receptors: a promiscuous subfamily of G protein-coupled receptors controlling immune responses.Cellular and Molecular Life Sciences.[Link]
A Comparative Guide to Validating the Bioactivity of Synthesized N-Formyl-L-leucine
For researchers in immunology, drug discovery, and cell biology, the synthesis of novel compounds presents both an opportunity and a challenge. The opportunity lies in the potential for new therapeutic agents or research tools, while the challenge is the rigorous validation of their biological activity. This guide provides a comprehensive framework for validating the bioactivity of synthesized N-Formyl-L-leucine, a compound structurally related to known chemoattractants.
N-formylated peptides are potent signaling molecules in the innate immune system. Released by bacteria or from damaged mitochondria, they act as powerful chemoattractants for phagocytic leukocytes, such as neutrophils.[1][2] This process is mediated by a specific class of G protein-coupled receptors (GPCRs) known as N-formyl peptide receptors (FPRs).[2][3][4] The most well-characterized of these peptides is N-Formylmethionyl-leucyl-phenylalanine (fMLP), which serves as a benchmark for FPR agonist activity.[1]
Given its structural similarity to these endogenous and bacterial ligands, it is hypothesized that synthesized N-Formyl-L-leucine will exhibit chemotactic properties by acting as an agonist at FPRs. This guide outlines a series of experiments to test this hypothesis, comparing the activity of the synthesized compound directly with the gold-standard agonist, fMLP. The following sections detail the necessary cell models, experimental protocols, and expected outcomes for a thorough validation.
I. The Cellular Context: Preparing Neutrophil-like Cells
To investigate the bioactivity of N-Formyl-L-leucine on leukocytes, a reliable and reproducible cell model is paramount. The human promyelocytic leukemia cell line, HL-60, provides an excellent in vitro system. These cells can be differentiated into a neutrophil-like state, expressing the necessary machinery, including FPRs, to respond to chemoattractants.[1][5][6]
Protocol 1: Differentiation of HL-60 Cells
-
Cell Culture: Maintain HL-60 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding for Differentiation: Seed the HL-60 cells at a density of 2.5 x 10^5 cells/mL.[7]
-
Induction of Differentiation: To induce differentiation into a neutrophil-like phenotype, supplement the culture medium with 1.3% dimethyl sulfoxide (DMSO).[1]
-
Incubation: Culture the cells in the presence of DMSO for 5-6 days. The cells will stop proliferating and exhibit morphological and functional characteristics of neutrophils.
-
Validation of Differentiation: Confirmation of differentiation can be achieved by observing morphological changes (e.g., segmented nuclei) and by functional assays, such as the ability to produce a respiratory burst or, as described below, chemotaxis in response to a known chemoattractant like fMLP.
II. Target Engagement: Does N-Formyl-L-leucine Bind to Formyl Peptide Receptors?
The first critical step in validating the bioactivity of synthesized N-Formyl-L-leucine is to determine if it physically interacts with its putative target, the Formyl Peptide Receptor 1 (FPR1). A competitive binding assay is the gold standard for this purpose. This assay measures the ability of the synthesized compound to displace a high-affinity labeled ligand from the receptor.
Experimental Approach: Competitive Radioligand Binding Assay
This experiment will be performed using membranes prepared from differentiated HL-60 cells, which are rich in FPR1. The assay will quantify the displacement of a radiolabeled version of fMLP, [3H]fMLP, by increasing concentrations of unlabeled N-Formyl-L-leucine. Unlabeled fMLP will be used as a positive control for displacement.
Protocol 2: Competitive FPR1 Binding Assay
-
Membrane Preparation: Harvest differentiated HL-60 cells and homogenize them in a cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation with a fixed concentration of [3H]fMLP (e.g., 0.4 nM).[8]
-
Competition: Add increasing concentrations of either unlabeled N-Formyl-L-leucine or unlabeled fMLP to the wells. Include a control for non-specific binding by adding a high concentration of unlabeled fMLP (e.g., 1 µM).[8]
-
Incubation: Incubate the plate for 60 minutes at 4°C to allow the binding to reach equilibrium.[8]
-
Detection: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with cold buffer to remove non-specifically bound ligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific [3H]fMLP binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that displaces 50% of the radioligand). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Data Presentation: Comparative Binding Affinities
| Compound | IC50 (nM) | Ki (nM) |
| fMLP (Control) | Expected in low nM range | Expected in low nM range |
| Synthesized N-Formyl-L-leucine | To be determined | To be determined |
III. Functional Response: Assessing Receptor Activation
Binding to the receptor is a prerequisite, but functional activation is the key indicator of bioactivity. FPRs are Gq-coupled GPCRs, and their activation leads to a rapid and transient increase in intracellular calcium concentration ([Ca2+]i).[4] This can be measured using calcium-sensitive fluorescent dyes.
Experimental Approach: Calcium Mobilization Assay
This assay will utilize differentiated HL-60 cells loaded with a calcium-sensitive dye, such as Fluo-4 AM. The change in fluorescence intensity upon stimulation with N-Formyl-L-leucine or fMLP will be monitored in real-time.
Protocol 3: Calcium Mobilization Assay
-
Cell Preparation: Harvest differentiated HL-60 cells and resuspend them in an appropriate assay buffer.
-
Dye Loading: Incubate the cells with Fluo-4 AM dye. The AM ester form of the dye is cell-permeable. Inside the cell, esterases cleave the AM group, trapping the dye in the cytoplasm.[3] Probenecid can be included to prevent dye leakage.[9]
-
Assay Setup: Plate the dye-loaded cells in a 96-well, black-walled, clear-bottom microplate.
-
Stimulation and Measurement: Use a fluorescence plate reader equipped with an automated injection system. Record a baseline fluorescence reading for a few seconds.
-
Compound Addition: Inject a solution of either N-Formyl-L-leucine or fMLP at various concentrations into the wells.
-
Data Acquisition: Continue to record the fluorescence intensity every 1-2 seconds for a total of 2-3 minutes to capture the transient calcium peak.[3]
-
Data Analysis: The response is quantified as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
Data Presentation: Comparative Agonist Potency
| Compound | EC50 (nM) for Calcium Mobilization |
| fMLP (Control) | Expected in the nM range |
| Synthesized N-Formyl-L-leucine | To be determined |
IV. The Key Bioactivity: Validating Chemotaxis
The primary physiological role of FPR activation on neutrophils is to induce chemotaxis – the directed migration of cells along a chemical gradient. The Boyden chamber, or Transwell assay, is a widely used method to quantify chemotaxis in vitro.[10]
Experimental Approach: Transwell Chemotaxis Assay
This assay uses a two-chamber system separated by a microporous membrane. Differentiated HL-60 cells are placed in the upper chamber, and the test compound is placed in the lower chamber, creating a chemical gradient that encourages cell migration through the membrane.
Caption: Workflow for the Transwell Chemotaxis Assay.
Protocol 4: Transwell Chemotaxis Assay
-
Cell Preparation: Harvest differentiated HL-60 cells and resuspend them in serum-free medium. It is often beneficial to "starve" the cells in serum-free medium for a few hours prior to the assay to reduce basal activity.
-
Assay Setup: Place Transwell inserts with a 3-5 µm pore size membrane into the wells of a 24-well plate.
-
Creating the Gradient: Add serum-free medium containing various concentrations of N-Formyl-L-leucine or fMLP to the lower chamber. Add serum-free medium alone to control wells (to measure random migration, or chemokinesis).
-
Cell Seeding: Add the prepared cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator to allow for cell migration.
-
Removal of Non-Migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe away the cells that have not migrated from the upper surface of the membrane.
-
Staining and Quantification: Fix the migrated cells on the underside of the membrane with a fixative like methanol, and then stain them with a dye such as Crystal Violet. After washing and drying, the stained cells can be counted under a microscope. Alternatively, the dye can be eluted with a solvent, and the absorbance of the solution can be measured with a plate reader, which is proportional to the number of migrated cells.
-
Data Analysis: Plot the number of migrated cells (or absorbance) against the chemoattractant concentration. A bell-shaped curve is typically observed for chemotaxis.
Data Presentation: Comparative Chemotactic Efficacy
| Compound | Optimal Chemotactic Concentration (nM) | Maximum Chemotactic Index |
| fMLP (Control) | Expected around 10-100 nM[11][12] | To be determined (set as 100%) |
| Synthesized N-Formyl-L-leucine | To be determined | To be determined |
V. Downstream Signaling: Confirmation of the Molecular Pathway
Caption: Simplified FPR1 Downstream Signaling Pathway.
Experimental Approach: Western Blotting for Phospho-ERK
This experiment will measure the levels of phosphorylated ERK (p-ERK) in differentiated HL-60 cells after stimulation with N-Formyl-L-leucine and fMLP. An increase in the ratio of p-ERK to total ERK indicates activation of the pathway.
Protocol 5: Western Blot for ERK Phosphorylation
-
Cell Stimulation: Starve differentiated HL-60 cells in serum-free medium. Stimulate the cells with an optimal concentration (determined from previous assays) of N-Formyl-L-leucine or fMLP for various time points (e.g., 0, 2, 5, 10, 15 minutes). A peak of ERK phosphorylation is often seen around 3-5 minutes.
-
Cell Lysis: Immediately terminate the stimulation by adding ice-cold lysis buffer containing protease and phosphatase inhibitors to prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.[14]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with a primary antibody that recognizes total ERK1/2.[13]
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK using densitometry software. Calculate the ratio of p-ERK to total ERK for each sample.
Data Presentation: Time Course of ERK Activation
| Time (minutes) | p-ERK / Total ERK Ratio (fMLP) | p-ERK / Total ERK Ratio (N-Formyl-L-leucine) |
| 0 | 1.0 (Baseline) | 1.0 (Baseline) |
| 2 | Expected Peak | To be determined |
| 5 | Decreasing | To be determined |
| 10 | Return to Baseline | To be determined |
| 15 | Return to Baseline | To be determined |
VI. Conclusion and Interpretation
By systematically progressing through these experiments—from receptor binding to cellular function and downstream signaling—a comprehensive profile of the synthesized N-Formyl-L-leucine's bioactivity can be established.
-
Positive Validation: If N-Formyl-L-leucine demonstrates competitive binding to FPR1, elicits calcium mobilization, induces a dose-dependent chemotactic response, and stimulates ERK phosphorylation, it can be concluded that the synthesized compound is a bioactive agonist of the formyl peptide receptor. The comparative data with fMLP will provide crucial information on its relative potency and efficacy.
-
Negative or Partial Activity: Should the synthesized compound fail in any of these assays, it would suggest a lack of bioactivity through this specific pathway. For instance, binding without functional activation would characterize it as an antagonist, while a lack of binding would indicate it does not interact with FPR1.
This rigorous, multi-faceted approach ensures the scientific integrity of the findings and provides a solid foundation for any further investigation into the therapeutic or research potential of synthesized N-Formyl-L-leucine.
References
- Hornstein, T., et al. (2025).
- Fitzpatrick, M. HL-60 differentiation to neutrophils/monocytes. The Open Lab Book. [Link]
- Southern, C., et al. (2007). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments. [Link]
- Collins, T. L., & Lee, J. C. (2017). Manipulation of Neutrophil-Like HL-60 Cells for the Study of Directed Cell Migration. Methods in Molecular Biology. [Link]
- Kostenis, E. (2004). Measuring Calcium Mobilization with Gq-Coupled GPCRs Using the Fluorometric Imaging Plate Reader (FLIPR). Methods in Molecular Biology. [Link]
- Birnbaumer, L. (2007).
- Hornstein, T., et al. (2025).
- Creative Bioarray. Ca2+ Mobilization Assay.
- Wang, T., et al. (2015). A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists. ASSAY and Drug Development Technologies. [Link]
- iGEM. (2009). Bare Transwell assay with flow cytometry count for HL-60 chemotaxis. iGEM. [Link]
- Gao, J. L., et al. (1998). N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes. The Journal of Experimental Medicine. [Link]
- Lin, F., et al. (2008). Chemotaxis in a linear concentration profile of fMLP.
- Onsum, M. D., et al. (2016). Chemoattractant concentration–dependent tuning of ERK signaling dynamics in migrating neutrophils. Science Signaling. [Link]
- Onsum, M. D., et al. (2016).
- Eurofins Discovery. FPR1 Human Formylpeptide GPCR Binding Agonist Radioligand LeadHunter Assay - FR. Eurofins Discovery. [Link]
- Corning. Cell Migration, Chemotaxis and Invasion Assay Using Staining. Corning Life Sciences. [Link]
- Ghosh, E., et al. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology. [Link]
- Varney, M. L., et al. (2020). An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout. Methods and Protocols. [Link]
- O'Connor, K. L., & Alfieri, C. M. (2021). Transwell In Vitro Cell Migration and Invasion Assays. Methods in Molecular Biology. [Link]
- Evans, B. A., et al. (2001). Differential regulation of neutrophil chemotaxis to IL-8 and fMLP by GM-CSF: lack of direct effect of oestradiol. Clinical & Experimental Immunology. [Link]
- Milella, M., et al. (2015). HL-60 cells were treated as indicated for 48 h. Western blotting shows...
- Kobe University. PKC Pathway and ERK/MAPK Pathway Are Required for Induction of Cyclin D1 and p21. Kobe Journal of Medical Sciences. [Link]
- Edwards, B. S., et al. (2010). Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones. Pharmaceuticals. [Link]
- Ye, R. D., et al. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family. Pharmacological Reviews. [Link]
- Asghar, J., et al. (2022). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Frontiers in Pharmacology. [Link]
- Giessrigl, B., et al. (2012). Western blot analyses of different proteins of the MAPK pathway. HL-60...
- IUPHAR/BPS Guide to PHARMACOLOGY. FPR1 | Formylpeptide receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
- He, H. Q., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules and Cells. [Link]
Sources
- 1. Manipulation of Neutrophil-Like HL-60 Cells for the Study of Directed Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.igem.org [static.igem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Protocol for the differentiation of HL-60 cells into a neutrophil-like state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. HL-60 differentiation to neutrophils/monocytes — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. Chemoattractant concentration–dependent tuning of ERK signaling dynamics in migrating neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemoattractant concentration-dependent tuning of ERK signaling dynamics in migrating neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. med.kobe-u.ac.jp [med.kobe-u.ac.jp]
A Senior Scientist's Guide to the Cross-Validation of Analytical Methods for N-Formylleucine
For researchers, clinical scientists, and drug development professionals, the precise and accurate quantification of molecular targets is the bedrock of reliable data. N-Formylleucine (NFL), a derivative of the essential amino acid L-leucine, is an increasingly important molecule in metabolic research and drug development, where it may serve as a synthetic intermediate or a pro-drug.[1][2] The integrity of pharmacokinetic, pharmacodynamic, and metabolic studies hinges on the robustness of the analytical methods used to measure its concentration in complex biological matrices.[1]
This guide provides an in-depth comparison of common analytical techniques for NFL quantification. It moves beyond mere procedural descriptions to explain the scientific rationale behind methodological choices. Furthermore, it establishes a framework for the cross-validation of these methods—a critical process for ensuring data consistency and regulatory compliance, particularly when data from different techniques or laboratories must be compared.[3][4]
Method 1: The Gold Standard – Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the gold standard for the quantification of small molecules in complex matrices due to its unparalleled specificity and sensitivity.[5] The technique achieves this by coupling the powerful separation capabilities of liquid chromatography with the precise detection and structural elucidation of tandem mass spectrometry.
The Principle of Causality: Why LC-MS/MS Excels
The strength of LC-MS/MS lies in its two-stage filtering process. First, the High-Performance Liquid Chromatography (HPLC) system separates this compound from other matrix components based on its physicochemical properties (e.g., polarity). A reversed-phase C18 column is typically employed, as it effectively retains moderately nonpolar molecules like NFL from the aqueous environment of the mobile phase. The inclusion of a modifier like formic acid in the mobile phase is a deliberate choice to protonate the NFL molecule, making it amenable to detection by positive-ion electrospray ionization (ESI).
Second, the tandem mass spectrometer acts as a highly specific detector. In Multiple Reaction Monitoring (MRM) mode, the first quadrupole (Q1) is set to isolate the protonated molecule (the precursor ion) of NFL based on its specific mass-to-charge ratio (m/z). This isolated ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to detect only a specific, characteristic fragment ion (the product ion). This precursor-to-product ion transition is a unique molecular signature, virtually eliminating interference from co-eluting compounds.
To achieve the highest degree of accuracy and correct for variability in sample extraction and instrument response, a stable isotope-labeled internal standard (SIL-IS), such as N-Formyl-L-leucine-d3, is indispensable.[1][5] Because the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same ionization and matrix effects, allowing for highly precise ratiometric quantification.
Experimental Workflow: LC-MS/MS
Caption: LC-MS/MS workflow for this compound quantification.
Detailed Protocol: LC-MS/MS Analysis
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound and N-Formyl-L-leucine-d3 (internal standard) in methanol.
-
Create a series of calibration standards by spiking the NFL stock into the appropriate biological matrix (e.g., human plasma).
-
To 100 µL of each standard, quality control (QC) sample, and unknown sample, add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).[5]
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient might run from 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Typical Performance Characteristics
The following table represents expected performance characteristics for a well-developed LC-MS/MS assay, based on established methodologies for similar small molecules.[1][6]
| Parameter | Typical Value/Range | Rationale & Importance |
| Linear Range | 1 - 1000 ng/mL | Defines the concentration range over which the assay is accurate and precise. |
| LLOQ | 1 ng/mL | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Accuracy | 85-115% (90-110% for non-LLOQ) | Closeness of measured value to the true value. Critical for dose-finding studies. |
| Precision (CV%) | <15% (<20% for LLOQ) | Measures the reproducibility of the method. Ensures reliable data across runs. |
| Specificity | High (No interference at analyte RT) | Ensured by the unique MRM transition, which is vital for complex matrices. |
Method 2: The Workhorse – HPLC with Pre-Column Derivatization and Fluorescence Detection
For laboratories without access to mass spectrometry, HPLC with UV or fluorescence detection (FLD) is a robust and reliable alternative. However, this compound lacks a native chromophore or fluorophore, making it effectively invisible to these detectors. The solution is chemical derivatization.
The Principle of Causality: Why Derivatization is Key
Derivatization is a process that chemically modifies the analyte to attach a molecule (a tag) with strong UV absorbance or fluorescence properties.[7][8] Pre-column derivatization, where the reaction occurs before the sample is injected into the HPLC, is often preferred for its efficiency and the ability to remove excess derivatizing agent.
A common derivatizing agent for primary amines (after potential hydrolysis of the formyl group) or for the carboxyl group is 4-dimethylaminoazobenzene-4'-sulfonyl chloride (DABS-Cl), which reacts to form a highly colored product detectable in the visible range.[7] This allows for sensitive detection using a standard UV-Vis detector. The choice of derivatization reagent is critical; it dictates the sensitivity of the assay and the required detection wavelength.
Experimental Workflow: HPLC with Derivatization
Caption: HPLC workflow emphasizing the critical pre-column derivatization step.
Detailed Protocol: HPLC with DABS-Cl Derivatization
-
Sample Preparation and Derivatization:
-
Prepare samples, standards, and QCs as described in the LC-MS/MS method (steps 1-4 for protein precipitation).
-
Evaporate the supernatant to dryness.
-
Reconstitute in 50 µL of a sodium bicarbonate buffer.
-
Add 100 µL of the DABS-Cl derivatization reagent (dissolved in acetone).
-
Incubate the mixture at 70°C for 15-20 minutes.[7]
-
After cooling, the sample is ready for injection. An appropriate internal standard (e.g., a structurally similar amino acid derivative not present in the sample) should be added before derivatization.
-
-
HPLC Conditions:
-
HPLC System: Standard HPLC with UV-Vis or FLD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Sodium acetate buffer (pH 6.5).[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient: A gradient tailored to separate the derivatized NFL from other derivatized matrix components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector set to the absorbance maximum of the derivative (e.g., 463 nm for DABS-Cl).[7]
-
Injection Volume: 20 µL.
-
Typical Performance Characteristics
| Parameter | Typical Value/Range | Rationale & Importance |
| Linear Range | 10 - 2000 ng/mL | Generally higher than LC-MS/MS due to lower sensitivity. |
| LLOQ | 10 ng/mL | Limited by the efficiency of the derivatization and the detector's sensitivity. |
| Accuracy | 85-115% | Must still meet regulatory standards for bioanalysis. |
| Precision (CV%) | <15% | Derivatization step can introduce variability, requiring careful optimization. |
| Specificity | Moderate to High | Dependent on chromatographic resolution to separate the analyte from other derivatized compounds. |
Method 3: The High-Throughput Alternative – Enzyme-Linked Immunosorbent Assay (ELISA)
The Principle of Causality: Specificity Through Biology
The specificity of an ELISA comes not from physical separation, but from the highly selective binding between an antibody and its target antigen.[9] For a small molecule like NFL, a competitive ELISA format is most appropriate.
In this setup, the microplate wells are coated with an NFL-protein conjugate. The sample containing free NFL is mixed with a limited amount of anti-NFL antibody and added to the well. The free NFL in the sample competes with the NFL coated on the plate for binding to the antibody. After washing, a secondary antibody conjugated to an enzyme (like HRP) is added, which binds to the primary antibody. Finally, a substrate is added, producing a colorimetric signal. The key principle is that the signal is inversely proportional to the concentration of NFL in the sample : more NFL in the sample means less antibody binds to the plate, resulting in a weaker signal.[10]
Experimental Workflow: Competitive ELISA
Caption: Workflow for a competitive ELISA to quantify this compound.
Methodological Considerations & Performance
Developing a robust ELISA requires significant upfront investment in creating and validating a highly specific antibody that does not cross-react with L-leucine or other similar molecules.
| Parameter | Typical Value/Range | Rationale & Importance |
| Assay Range | 0.1 - 10 ng/mL | Can be highly sensitive but often has a narrower dynamic range than LC-MS/MS. |
| LLOQ | 0.1 ng/mL | Potentially very low, depending on antibody affinity. |
| Accuracy | 80-120% | Acceptance criteria for ligand-binding assays can be wider than for chromatography. |
| Precision (CV%) | <20% | Intra- and inter-assay precision are key validation parameters. |
| Specificity | High (Antibody-dependent) | The entire assay's reliability rests on the specificity of the antibody used. |
Cross-Validation: Bridging the Methods for Data Integrity
When results from two different analytical methods need to be compared—for instance, when transitioning from an HPLC method used in discovery to a validated LC-MS/MS method for clinical trials—a formal cross-validation study is essential.[11][12] This process verifies that both methods provide comparable results, ensuring continuity and confidence in the data.[4]
Objective: To demonstrate that the HPLC-FLD method and the LC-MS/MS method produce equivalent quantitative results for this compound within predefined acceptance limits.
Experimental Design for Cross-Validation
-
Sample Selection: Select a minimum of 20-30 study samples that span the quantitative range of the assays. Include low, medium, and high concentration QCs prepared in the study matrix.
-
Analysis: Analyze the selected samples and QCs using both the validated "reference" method (LC-MS/MS) and the "comparator" method (HPLC-FLD).
-
Data Evaluation:
-
Calculate the percentage difference for each sample between the two methods: (%Difference) = (HPLC_result - LCMS_result) / mean(HPLC_result, LCMS_result) * 100.
-
Apply acceptance criteria.
-
Acceptance Criteria for Cross-Validation
Regulatory guidance suggests criteria similar to the following, which should be defined in a validation plan before the experiment is conducted.[11]
| Parameter | Acceptance Criteria |
| Quality Controls (QCs) | The mean concentration of at least two-thirds (e.g., 4 out of 6) of the QC replicates should be within ±20% of the nominal value for each method. |
| Incurred Samples | At least 67% of the individual study samples must have a percentage difference between the two methods of within ±20%. |
Comparative Summary and Senior Scientist's Recommendations
The choice of analytical method is driven by the specific requirements of the study, available resources, and the regulatory context.
| Feature | LC-MS/MS | HPLC with Derivatization | ELISA (Theoretical) |
| Specificity | Excellent (Based on mass) | Good (Based on retention time) | Good to Excellent (Based on antibody) |
| Sensitivity (LLOQ) | Excellent (~1 ng/mL) | Good (~10 ng/mL) | Excellent (~0.1 ng/mL) |
| Dynamic Range | Wide (3-4 orders of magnitude) | Moderate (2-3 orders of magnitude) | Narrow (1-2 orders of magnitude) |
| Throughput | Moderate | Moderate | High |
| Development Time | Moderate | Moderate | Long (Requires antibody development) |
| Cost per Sample | High | Low | Low (once developed) |
| Regulatory Acceptance | Gold Standard | Widely Accepted | Accepted, with rigorous validation |
Recommendations:
-
For Regulated Bioanalysis (Clinical Trials): LC-MS/MS is the unequivocal choice. Its specificity, accuracy, and wide dynamic range are required to meet stringent regulatory guidelines from bodies like the FDA.[6][13]
-
For Research, Process Chemistry, or Labs without MS: HPLC with derivatization is a highly effective and economical workhorse. With proper validation, it can deliver accurate and reliable data suitable for many research and development applications.
-
For High-Throughput Screening: A custom-developed ELISA would be the ideal platform if a large number of samples need to be analyzed quickly and cost-effectively, for example, in early-stage drug screening. This is contingent on the successful development of a highly specific antibody.
Ultimately, the cross-validation of these methods ensures that no matter which tool is chosen for the task, the data generated is robust, reliable, and contributes to the unified goal of advancing scientific understanding and drug development.
References
- Benchchem. (n.d.). Application Notes and Protocols for the LC-MS/MS Analysis of N-Formyl-L-leucine-d3.
- Benchchem. (n.d.). A Comprehensive Technical Guide to N-Formyl-L-leucine-d3.
- MedchemExpress. (n.d.). N-Formyl-L-leucine (N-Formyl-S-leucine) | Amino Acid Derivative.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Wikipedia. (n.d.). Cross-validation (analytical chemistry).
- PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
- National Institutes of Health (NIH). (n.d.). Validation of Analytical Methods for Biomarkers Employed in Drug Development.
- ResearchGate. (2000). Validation of Amino Acid Analysis Methods.
- National Center for Biotechnology Information. (n.d.). N-formyl-l-isoleucine. PubChem Compound Database.
- European Bioanalysis Forum. (2017). Cross and Partial Validation.
- ResearchGate. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
- ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- Welch Materials. (2025). Analytical Method for 18 Amino Acids.
- YouTube. (2017). Validation of Analytical Methods according to the New FDA Guidance.
- ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
- Journal of Applied Pharmaceutical Science. (n.d.). Analysis of amino acids by high performance liquid chromatography.
- MDPI. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea.
- Shimadzu. (n.d.). A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization.
- Shimadzu Scientific Instruments. (n.d.). LC/MS/MS Method Package for D/L Amino Acids.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods.
- Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column.
- European Union Reference Laboratory for Feed Additives. (2018). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive.
- MDPI. (2024). Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization.
- Boster Biological Technology. (n.d.). ELISA Data Analysis Instructions.
- ResearchGate. (2017). Method development for amino acid analysis.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- SpringerLink. (n.d.). Amino Acid Analysis Protocols.
- Boster Biological Technology. (2025). How to Analyze ELISA Data and Calculate Results: Step-by-Step Guide with Troubleshooting Tips.
- PubMed Central (PMC). (n.d.). Mass spectrometry in the analysis of N- and O-linked glycans.
- Creative Biolabs. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) for Glycan Analysis.
- YouTube. (2025). How Is GC-MS Used In Metabolomics?.
- Wiley Online Library. (n.d.). Characterization of a sandwich ELISA for quantification of total human soluble neuropilin-1.
- YouTube. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
- Agilent Technologies. (n.d.). N-Glycan Profiling Analysis of a Monoclonal Antibody Using UHPLC/FLD/Q-TOF.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 4. pharmaguru.co [pharmaguru.co]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of a sandwich ELISA for quantification of total human soluble neuropilin‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. e-b-f.eu [e-b-f.eu]
- 12. researchgate.net [researchgate.net]
- 13. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]
A Senior Application Scientist's Guide to Qualifying N-Formyl-L-leucine from Different Chemical Suppliers
For researchers in immunology, pharmacology, and drug development, the quality of a simple reagent like N-Formyl-L-leucine can be the determining factor between reproducible, clear-cut results and months of chasing confounding variables. As a bacterial-derived chemoattractant, N-Formyl-L-leucine is a potent activator of the innate immune system, primarily through its interaction with Formyl Peptide Receptors (FPRs).[1][2][3] However, not all commercial preparations of this molecule are created equal. Differences in synthetic routes and purification processes among suppliers can lead to significant variations in purity, the presence of enantiomeric isomers, and contamination with biologically active endotoxins.
This guide provides a comprehensive framework for researchers to analytically and functionally compare N-Formyl-L-leucine from different suppliers. We will move beyond the supplier's Certificate of Analysis (CofA) and detail the essential experiments required to validate this critical reagent for its intended use, ensuring the integrity and reproducibility of your research.
Part 1: The Imperative of Purity - Physicochemical Characterization
The first principle of any experiment is to know your reagents. For N-Formyl-L-leucine, this means verifying its identity, purity, and chiral integrity. While a supplier's CofA provides a baseline, independent verification is crucial for rigorous science.
Experimental Rationale
We employ a tripartite analytical approach—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—to build a complete chemical profile of the compound.
-
HPLC is the workhorse for purity assessment, capable of separating the primary compound from process-related impurities and degradants.
-
Mass Spectrometry provides unambiguous confirmation of the compound's identity by measuring its exact molecular weight.
-
¹H NMR offers a detailed fingerprint of the molecule's structure, confirming the formyl group's presence and the overall integrity of the leucine backbone.
A fourth, and often overlooked, aspect is endotoxin testing . Since N-Formyl-L-leucine is used in cellular assays, contamination with lipopolysaccharides (LPS), or endotoxins, from Gram-negative bacteria can cause non-specific immune activation, confounding any results.[4] The Limulus Amebocyte Lysate (LAL) test remains the gold standard for this purpose.[4][5]
Workflow for Physicochemical Analysis
Caption: Workflow for the analytical validation of N-Formyl-L-leucine.
Hypothetical Comparative Data
To illustrate potential variations, consider the following hypothetical data from three different suppliers.
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Purity (HPLC, % Area) | 99.6% | 98.1% | 95.5% | ≥ 98.0% |
| Major Impurity (% Area) | 0.25% | 1.1% (Unknown) | 2.8% (L-Leucine) | ≤ 0.5% |
| Identity (LC-MS, [M+H]⁺) | 160.1 m/z | 160.1 m/z | 160.1 m/z | Matches 160.0868 |
| Structure (¹H NMR) | Conforms | Conforms | Conforms | Conforms to structure |
| Endotoxin Level (EU/mg) | < 0.05 EU/mg | 0.5 EU/mg | < 0.05 EU/mg | < 0.1 EU/mg |
Interpretation:
-
Supplier A provides high-purity material with minimal impurities and negligible endotoxin levels, making it an ideal choice for sensitive cellular assays.
-
Supplier B meets the identity and structure criteria, but its purity is borderline, and it contains a significant unknown impurity. The endotoxin level is also elevated, posing a risk for immunological experiments.
-
Supplier C shows lower purity with a significant amount of the starting material, L-leucine, remaining. While L-leucine itself has biological activity (e.g., via the mTOR pathway), its presence at this level could interfere with studies targeting the FPR pathway specifically.[6][]
Part 2: Does it Work? Functional Characterization in a Biological Context
Verifying the chemical structure and purity is only half the battle. The ultimate test is whether the compound elicits the expected biological response with high potency. N-formylated peptides are recognized by a family of G protein-coupled receptors (GPCRs), primarily FPR1 and FPR2, which are highly expressed on phagocytic leukocytes like neutrophils.[1][2][3]
Mechanism of Action: FPR Signaling
Ligand binding to FPR1/2 initiates a conformational change, activating downstream G-proteins.[8] This triggers a cascade of intracellular signaling events, including the activation of Phospholipase C (PLC), which leads to an increase in intracellular calcium ([Ca²⁺]i) and the activation of the PI3K and MAPK pathways.[1][2] These signals culminate in a directed migratory response known as chemotaxis.
Caption: Simplified FPR signaling cascade leading to chemotaxis.
Experimental Protocol: Neutrophil Chemotaxis Assay (Boyden Chamber)
The most relevant functional assay is to measure the compound's ability to induce neutrophil migration. A Boyden chamber or Transwell® assay is the gold standard for this purpose.[9]
Objective: To determine the effective concentration (EC₅₀) of N-Formyl-L-leucine from different suppliers in inducing neutrophil chemotaxis.
Methodology:
-
Neutrophil Isolation: Isolate primary human neutrophils from the whole blood of healthy donors using a density gradient centrifugation method (e.g., Polymorphprep®).[9] Resuspend cells in an appropriate buffer.
-
Assay Setup:
-
Place Transwell® inserts (typically with a 3-5 µm pore size) into a 24-well plate.
-
In the lower chamber, add assay buffer containing serial dilutions of N-Formyl-L-leucine from each supplier (e.g., from 1 pM to 100 nM).[10] Include a buffer-only negative control.
-
In the upper chamber (the insert), add a suspension of isolated neutrophils (e.g., 1 x 10⁶ cells/mL).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow for cell migration.[9]
-
Quantification:
-
Remove the inserts.
-
Collect the cells from the lower chamber.
-
Quantify the number of migrated cells using a flow cytometer, a hemocytometer, or a cell viability assay (e.g., Calcein-AM).
-
-
Data Analysis: Plot the number of migrated cells against the log concentration of N-Formyl-L-leucine. Fit the data to a four-parameter logistic curve to determine the EC₅₀ for each supplier.
Hypothetical Functional Data
| Supplier | EC₅₀ (nM) | Max Response (% of Supplier A) |
| Supplier A | 1.2 nM | 100% |
| Supplier B | 3.5 nM | 95% |
| Supplier C | 8.9 nM | 75% |
Interpretation:
-
Supplier A demonstrates the highest potency (lowest EC₅₀), consistent with its high purity.
-
Supplier B shows a rightward shift in the dose-response curve (higher EC₅₀), indicating lower potency. This could be due to the lower overall purity or potential interference from the unknown impurity.
-
Supplier C is significantly less potent and fails to elicit a full response. The high concentration of L-leucine, which does not act as an FPR agonist, effectively reduces the concentration of the active compound, leading to poor performance.
Discussion and Recommendations
This guide demonstrates that relying solely on a supplier's label can be misleading. A rigorous, orthogonal testing approach combining analytical chemistry and functional biology is essential for qualifying critical reagents like N-Formyl-L-leucine.
Key Takeaways:
-
Purity Dictates Potency: The functional data correlates directly with the analytical purity. The higher the purity, the lower the EC₅₀ in the chemotaxis assay.
-
Impurities Confound Results: The unknown impurity in Supplier B's lot and the elevated endotoxin levels could introduce significant variability or off-target effects in experiments. The L-leucine in Supplier C's material acts as a diluent, reducing the effective concentration and potency.
-
Establish a Qualification Protocol: Before committing to a large purchase or a new supplier, researchers should perform this qualification workflow on a small test lot.
-
Demand Transparency: Always request a detailed, lot-specific Certificate of Analysis from your supplier. Ask questions about the methods used for purity determination and the identity of any major impurities.
References
- Allele Biotech. (n.d.). Endotoxin Testing.
- Gao, J., & He, W. (2022). The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation. Frontiers in Immunology.
- Wikipedia. (2023). Formyl peptide receptor.
- Sodin-Semrl, S., et al. (2019). Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. International Journal of Molecular Sciences.
- Cotton Mouton Diagnostics. (2023). Endotoxin Testing and Biopharmaceutical.
- Ye, R. D., et al. (2009). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules and Cells.
- Kasprzak, J., et al. (2021). The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation. International Journal of Molecular Sciences.
- St. Amant, A. H., et al. (2020). Detection and Removal of Small Molecule and Endotoxin Contaminants in ADC Preparations. Methods in Molecular Biology.
- Tongsheng Amino Acid. (n.d.). China N-Formyl-L-Leucine Manufacturer and Supplier, Factory.
- Carl ROTH. (n.d.). N-Formyl-L-Leucine, 5 g, CAS No. 6113-61-7.
- Eurofins Scientific. (2024). Small Molecule Testing Services.
- Lind, A., et al. (2016). Differential neutrophil chemotactic response towards IL-8 and bacterial N-formyl peptides in term newborn infants. Scandinavian Journal of Immunology.
- LookChem. (n.d.). Exploring N-Formyl-L-Leucine: Properties and Applications.
- Current Protocols. (2023). A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay. Current Protocols.
- MilliporeSigma. (n.d.). Chemotaxis in Neutrophil-Like HL-60 Cells.
- Lauwers, M., et al. (2022). Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients. Clinical Immunology.
- Pharmacompass. (n.d.). N-Formyl-L-Leucine | Drug Information, Uses, Side Effects, Chemistry.
- European Union Reference Laboratory for Feed Additives. (2018). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive.
- Shimadzu. (n.d.). Analytical Methods for Amino Acids.
- Agilent Technologies. (n.d.). Routine Quantitation of 17 Underivatized Amino Acids by LC/MS.
Sources
- 1. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 2. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 3. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endotoxin Testing and Biopharmaceutical — CMD [cm-dx.com]
- 5. Endotoxin Testing – Allele Biotech [allelebiotech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Establishing Reproducibility in N-Formylleucine-Induced Immune Responses
Introduction: The Challenge of Consistency in Innate Immunity Research
N-formylated peptides, such as N-Formylleucine, are potent chemoattractants that signal the presence of bacterial invasion or mitochondrial damage, serving as fundamental triggers of the innate immune response.[1][2] These molecules are recognized by a specific class of pattern recognition receptors (PRRs) known as Formyl Peptide Receptors (FPRs), which are predominantly expressed on the surface of phagocytic leukocytes like neutrophils and macrophages.[3][4] The activation of FPRs initiates a cascade of pro-inflammatory events, including directed cell migration (chemotaxis), the release of cytotoxic reactive oxygen species (ROS), and cellular activation, which are critical for host defense.[2][5]
While the biological significance of this pathway is well-established, achieving reproducible, high-fidelity data in experimental settings remains a significant challenge. Minor variations in cell handling, reagent preparation, or assay conditions can lead to substantial differences in observed outcomes, hindering data interpretation and comparison across studies.
This guide provides an in-depth comparison of key experimental methodologies used to quantify this compound-induced immune responses. Moving beyond a simple recitation of steps, we will explore the causality behind protocol choices, detail self-validating experimental designs, and provide the technical insights necessary to establish robust and reproducible workflows. We will focus on the primary responders—neutrophils—and compare this compound with its more potent and widely studied analog, N-Formylmethionyl-leucyl-phenylalanine (fMLP), to provide a comprehensive performance benchmark.[6]
Mechanistic Framework: The Formyl Peptide Receptor Signaling Cascade
Understanding the underlying signaling pathway is paramount to designing meaningful experiments and troubleshooting variability. When this compound or fMLP binds to an FPR family member (primarily FPR1 and FPR2 for these ligands), it induces a conformational change in the receptor, activating a coupled heterotrimeric G-protein of the Gαi subtype.[7][8] This event triggers a cascade of downstream signaling pathways.
The canonical pathway involves the dissociation of the G-protein into Gαi and Gβγ subunits. The Gβγ subunit activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 subsequently binds to its receptor on the endoplasmic reticulum, causing a rapid release of stored calcium ions (Ca²⁺) into the cytoplasm.[9] This calcium flux is a critical early event that triggers many downstream functions. Simultaneously, these pathways, along with PI3K/Akt and MAPK cascades, orchestrate the cytoskeletal rearrangements required for chemotaxis and activate the NADPH oxidase complex responsible for the oxidative burst.[3][8]
A Comparative Guide to Key Functional Assays
The optimal assay for studying the this compound response depends on the specific scientific question. Here, we compare the most common methods, highlighting their principles, advantages, and critical sources of variability that must be controlled for reproducibility.
| Functional Assay | Principle | Typical Readout | Advantages | Challenges & Sources of Variability |
| Chemotaxis | Quantifies directed cell migration along a chemical gradient.[10] | Chemotactic Index, cell velocity, endpoint cell count. | Direct measure of a key physiological function; provides spatial and temporal data with live-cell imaging. | Gradient stability, cell viability, non-specific migration (chemokinesis), choice of 2D vs. 3D matrix.[11][12] |
| Calcium Mobilization | Measures the transient increase in intracellular Ca²⁺ following receptor activation, using fluorescent indicators.[9] | Peak fluorescence intensity, area under the curve (AUC). | Rapid, highly sensitive, high-throughput, measures a proximal signaling event. | Dye loading efficiency, cell density, background fluorescence, agonist desensitization.[13][14] |
| Oxidative Burst (ROS) | Detects the production of reactive oxygen species (ROS) by the NADPH oxidase complex using fluorescent or luminescent probes.[15] | Mean Fluorescence Intensity (MFI) via flow cytometry, luminescence signal. | Direct measure of a key antimicrobial function; multiple sensitive detection methods are available. | Probe auto-oxidation, artifactual cell activation during handling, choice of probe (e.g., DHR vs. DCFH-DA).[15][16] |
| Activation Markers | Quantifies changes in the surface expression of proteins like CD11b (upregulated) and CD62L (shed/downregulated) via flow cytometry.[17] | MFI or percentage of positive cells. | Provides a specific molecular signature of cell activation state; allows for multiplexing with other markers.[18] | Antibody clone and concentration, instrument calibration, gating strategy, temperature-dependent shedding of CD62L.[17][19] |
Establishing a Self-Validating Experimental Workflow
Reproducibility is not accidental; it is the result of a meticulously planned and controlled workflow. A self-validating system incorporates checks and controls at every stage, from cell isolation to data analysis, ensuring the integrity of the final results.
Critical Step: Human Neutrophil Isolation
Neutrophils are fragile and easily activated.[19] Minimizing artifactual activation during isolation is the single most important step for reproducibility.
-
Method of Choice: Density gradient centrifugation using Ficoll-Paque followed by dextran sedimentation is a standard and reliable method.[17]
-
Critical Considerations:
-
Anticoagulant: Use heparin or EDTA.
-
Temperature: Perform all steps at room temperature or on ice where specified to minimize spontaneous activation.
-
Handling: Handle cells gently. Do not vortex cell suspensions.[20]
-
Purity and Viability: Always assess purity (e.g., via flow cytometry for CD11b/CD66b expression) and viability (e.g., Trypan blue exclusion) before starting any experiment.[17] A purity and viability of >95% is required.
-
Ligand Comparison and Preparation
While both this compound and fMLP activate FPRs, they are not interchangeable.
| Parameter | This compound | N-Formylmethionyl-leucyl-phenylalanine (fMLP) | Rationale for Comparison |
| Potency | Lower | Higher (often 10-1000x more potent)[2] | fMLP is the prototypical FPR1 agonist and serves as a robust positive control and benchmark for potency.[6] |
| Receptor Specificity | Binds to FPR family members. | High-affinity agonist primarily for FPR1.[2][21] | Differences in response may be attributable to differential engagement of FPR subtypes. |
| Typical Concentration | 1 µM - 100 µM | 1 nM - 100 nM[17][22] | Using an appropriate dose-response range for each ligand is critical to observing a true biological effect. |
| Stock Solution | Prepare fresh in DMSO or appropriate buffer.[23] | Prepare high-concentration stock in DMSO, aliquot, and store at -20°C or -80°C to avoid freeze-thaw cycles. | Improper storage can lead to degradation and loss of activity, a major source of variability. |
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, incorporating the necessary controls for robust and reproducible data generation.
Protocol 1: Chemotaxis (Boyden Chamber Assay)
This protocol describes a classic endpoint assay for chemotaxis.
-
Preparation:
-
Isolate human neutrophils as described in section 3.1.
-
Resuspend cells in serum-free RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.[17]
-
Prepare chemoattractants in the same medium. Create a dose-response for this compound (e.g., 1 µM to 100 µM) and include a positive control (10 nM fMLP) and a negative control (medium only).[17]
-
-
Assay Setup:
-
Add 30 µL of chemoattractant solutions or controls to the lower wells of a 96-well Boyden chamber (5 µm pore size).[17]
-
Place the filter membrane over the lower wells.
-
Add 50 µL of the neutrophil suspension to the top of the filter, corresponding to the wells below.
-
-
Incubation:
-
Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.[17] The optimal time should be determined empirically for your system.
-
-
Quantification:
-
After incubation, remove the filter and wipe off non-migrated cells from the top surface.
-
Stain the migrated cells on the bottom of the filter.
-
Count the number of migrated cells in several high-power fields for each well or quantify total migration using a fluorescent dye (e.g., Calcein-AM) and a plate reader.
-
-
Data Analysis & Validation:
-
Validation: Ensure minimal migration in the negative control and robust migration in the fMLP positive control.
-
Analysis: Express data as the number of migrated cells or as a chemotactic index (fold increase over the negative control).
-
Protocol 2: Oxidative Burst (DHR 123 Assay by Flow Cytometry)
This protocol measures intracellular ROS production.
-
Preparation:
-
Isolate neutrophils and resuspend in HBSS with Ca²⁺/Mg²⁺ at 1 x 10⁶ cells/mL.
-
Prepare stimuli: this compound, fMLP (100 nM, positive control), PMA (100 nM, strong positive control), and buffer (negative control).[17]
-
-
Dye Loading:
-
Add Dihydrorhodamine (DHR) 123 to the cell suspension to a final concentration of 5 µM.
-
Incubate for 15 minutes at 37°C, protected from light.[15]
-
-
Stimulation:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add 100 µL of the prepared 2x stimuli solutions to the respective tubes.
-
Incubate for 20 minutes at 37°C.[15]
-
-
Acquisition:
-
Stop the reaction by placing tubes on ice.[15]
-
Analyze immediately on a flow cytometer, exciting with a 488 nm laser and detecting emission in the green channel (e.g., FITC channel). Collect at least 10,000 neutrophil events per sample.
-
-
Data Analysis & Validation:
-
Validation: The negative control should have a low fluorescence baseline. The fMLP and PMA controls should show a clear, positive shift in fluorescence.
-
Analysis: Gate on the neutrophil population based on forward and side scatter. Report the Mean Fluorescence Intensity (MFI) for each condition.
-
Protocol 3: Calcium Mobilization (Fluo-4 AM Assay)
This protocol measures the initial calcium flux upon receptor activation.
-
Cell and Dye Preparation:
-
Isolate neutrophils and resuspend in HBSS containing 1% BSA at 2 x 10⁶ cells/mL.
-
Prepare a Fluo-4 AM loading solution (e.g., 2 µM Fluo-4 AM with 1-2.5 mM probenecid to prevent dye extrusion) in HBSS.[9]
-
-
Dye Loading:
-
Add an equal volume of the loading solution to the cell suspension.
-
Incubate for 30-45 minutes at 37°C in the dark.[9]
-
Wash the cells once with HBSS and resuspend in fresh HBSS at 1 x 10⁶ cells/mL.
-
-
Measurement:
-
Aliquot cells into a black, clear-bottom 96-well plate.
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Measure baseline fluorescence for 15-30 seconds (Excitation ~494 nm, Emission ~516 nm).
-
Inject the agonist (this compound, fMLP, or control) and continue reading fluorescence every 1-2 seconds for at least 2-3 minutes. A positive control like ionomycin can be used to determine maximal fluorescence.[20]
-
-
Data Analysis & Validation:
-
Validation: The buffer control should show no change from baseline. The fMLP control should elicit a sharp, transient increase in fluorescence.
-
Analysis: Calculate the response as the peak fluorescence intensity minus the baseline, or as the area under the curve. Plot dose-response curves to determine EC₅₀ values.
-
Conclusion
Establishing reproducibility in the this compound-induced immune response is an achievable goal that hinges on a deep understanding of the underlying biology and meticulous control over the experimental workflow. By selecting the appropriate functional assay, implementing a self-validating design with proper controls, and paying rigorous attention to the handling of primary neutrophils, researchers can generate high-quality, reliable data. Using well-characterized agonists like fMLP as a benchmark provides an essential frame of reference for interpreting the activity of this compound and other novel modulators of the innate immune system.
References
- Charles River Labor
- protocols.io. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry. [Link]
- Frontiers in Immunology.
- Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., ... & Murphy, P. M. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacological reviews, 61(2), 119-161. [Link]
- Migeotte, I., Communi, D., & Parmentier, M. (2006). Formyl peptide receptors: a promiscuous subfamily of G protein-coupled receptors controlling immune responses. Cytokine & growth factor reviews, 17(6), 501-519. [Link]
- El-Benna, J., Hurtado-Nedelec, M., Marzaioli, V., & Marie, J. C. (2016). Assessment of neutrophil activation in whole blood by flow cytometry. Methods in molecular biology (Clifton, N.J.), 1422, 239-247. [Link]
- ibidi GmbH. Chemotaxis Assay | Experimental Workflow. [Link]
- He, H. Q., & Ye, R. D. (2017). The formyl peptide receptors: diversity of ligands and mechanism for recognition. Molecules, 22(3), 455. [Link]
- Current Protocols. Enhancing Reproducibility in Chemotaxis Assays for Caenorhabditis elegans. [Link]
- DeLeo, F. R., Allen, L. H., Apicella, M., & Nauseef, W. M. (2000). Measurement of oxidative burst in neutrophils. Methods in molecular biology (Clifton, N.J.), 166, 129-136. [Link]
- JoVE. A Set of Screening Techniques for a Quick Overview of the Neutrophil Function. [Link]
- ibidi GmbH. Chemotaxis Assays. [Link]
- MethodsX.
- ibidi GmbH.
- Intensive Care Medicine Experimental. Assessing neutrophil-derived ROS production at the bedside: a potential prognostic tool in severe COVID-19 cases. [Link]
- ResearchGate.
- Solito, E., Buckingham, J. C., & Perretti, M. (2003). Formyl peptide receptors and the regulation of ACTH secretion: targets for annexin A1, lipoxins, and bacterial peptides. Endocrine, 22(1), 1-10. [Link]
- RoukenBio.
- Frontiers in Immunology. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. [Link]
- Napolitano, F., & Montuori, N. (2024). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology, 15, 1378629. [Link]
- University of Pennsylvania. CALCIUM FLUX PROTOCOL. [Link]
- Infection and Immunity. N-Formyl-Methionyl-Leucyl-Phenylalanine Inhibits both Gamma Interferon- and Interleukin-10-Induced Expression of FcγRI on Human Monocytes. [Link]
- Wikipedia. N-Formylmethionyl-leucyl-phenylalanine. [Link]
- Alberts, B., Johnson, A., Lewis, J., Raff, M., Roberts, K., & Walter, P. (2002). Innate Immunity. In Molecular Biology of the Cell (4th ed.). Garland Science. [Link]
- PubMed. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. [Link]
- Clinical & Experimental Immunology. N-formyl-methionyl-leucyl-phenylalanine (fMLP) inhibits tumour necrosis factor-alpha (TNF-alpha) production on lipopolysaccharide (LPS)
- FUJIFILM Cellular Dynamics. Optimizing Calcium Flux Assays for Investigating Pain Response with Human iPSC-derived Sensory Neurons. [Link]
- Cytokine.
- Clinical and Experimental Immunology. N-formyl-methionyl-leucyl-phenylalanine (fMLP) inhibits tumour necrosis factor-alpha (TNF-α) production on lipopolysaccharide (LPS)
- FUJIFILM Cellular Dynamics. Calcium Flux Assay with iCell® Sensory Neurons. [Link]
- The Journal of Immunology. Cross-Desensitization of CCR1, But Not CCR2, Following Activation of the Formyl Peptide Receptor (FPR1). [Link]
- PubChem. This compound. [Link]
- Journal of Investigative Dermatology. Overview of the Immune Response. [Link]
Sources
- 1. Innate Immunity - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 4. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 5. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 6. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 7. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ibidi.com [ibidi.com]
- 11. ibidi.com [ibidi.com]
- 12. ibidi.com [ibidi.com]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 14. bms.kr [bms.kr]
- 15. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 17. criver.com [criver.com]
- 18. Assessment of neutrophil activation in whole blood by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neutrophil Overview | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. bu.edu [bu.edu]
- 21. Formyl peptide receptors and the regulation of ACTH secretion: targets for annexin A1, lipoxins, and bacterial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. N-formyl-methionyl-leucyl-phenylalanine (fMLP) inhibits tumour necrosis factor-alpha (TNF-α) production on lipopolysaccharide (LPS)-stimulated human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
Inter-laboratory comparison of N-Formylleucine quantification
Starting Data Collection
I've started gathering information on quantifying N-Formyl-L-leucine. My focus is on established analytical methods, particularly LC-MS/MS, and I'm looking into effective sample preparation and potential challenges. I want to build a solid foundation of existing knowledge before moving forward.
Defining Guide Structure
I'm now outlining a framework for the comparison guide. It will begin with an introduction to N-Formyl-L-leucine, proceed to detailed comparisons of quantification methods, and then describe the inter-laboratory study design. The guide will present comparative data and conclude with best practice recommendations for quantifying N-Formyl-L-leucine.
Expanding Information Search
I'm now expanding my data collection. I'm focusing on Google searches to collect all sorts of quantification details for N-Formyl-L-leucine. I'm also hunting down existing inter-laboratory studies and method validation guidelines. I'm aiming to define my search and collection strategies more rigorously. I am now also going to write detailed step-by-step methodologies to explain key experimental factors and their effects.
Refining Search Strategies
I am now focusing on refining my search strategies to gather information on N-Formyl-L-leucine quantification, emphasizing analytical methods like LC-MS/MS, potential challenges, and sample preparation. I am simultaneously looking for existing inter-laboratory studies and method validation guidelines to establish a robust framework. I will soon create detailed, step-by-step methodologies and design diagrams.
A Senior Application Scientist's Guide to Chemoattractant Selection: N-Formyl Peptides vs. The Field
For researchers in immunology, oncology, and drug development, the cell migration assay is a cornerstone of experimental investigation. The directed movement of cells, or chemotaxis, underpins everything from the immune response to cancer metastasis.[1][2] The choice of chemoattractant is therefore not a trivial matter of recipe-following; it is a critical decision that dictates the biological question being asked.
This guide provides an in-depth comparison of N-formylated peptides, a class of potent chemoattractants, against other commonly used alternatives. We will move beyond simple protocols to discuss the causality behind experimental choices, empowering you to design more robust and insightful migration assays. While the term N-Formyl-L-leucine is specific, we will focus on its more widely studied and potent tripeptide analog, N-formyl-methionyl-leucyl-phenylalanine (fMLP) , as the prototypical N-formylated peptide to draw meaningful comparisons with other major chemoattractant classes.[3]
The Chemoattractant Landscape: An Overview
Leukocyte migration is guided by a diverse array of chemical signals.[4][5] Understanding their origins and the receptors they engage is fundamental to selecting the appropriate tool for your research.
-
N-Formylated Peptides (e.g., fMLP): These are considered "end-target" chemoattractants because they are directly derived from bacteria or damaged mitochondria.[6][7] Their presence is a powerful "danger signal" that recruits phagocytes to sites of infection or sterile injury. They primarily signal through the Formyl Peptide Receptor (FPR) family, which are G protein-coupled receptors (GPCRs).[6][8][9]
-
Chemokines (e.g., Interleukin-8/CXCL8): This large family of proteins is produced by host cells (like macrophages and endothelial cells) during inflammation to establish a chemical gradient that guides immune cells.[1][10] IL-8, for instance, is a potent neutrophil attractant that signals through the CXCR1 and CXCR2 receptors.[10]
-
Complement Components (e.g., C5a): C5a is a cleavage product of the complement system, a key part of the innate immune response. It acts as a powerful inflammatory mediator and chemoattractant for neutrophils and other leukocytes, signaling through the C5a receptor (C5aR).[4][11]
-
Lipid Mediators (e.g., Leukotriene B4/LTB4): These are small signaling molecules derived from fatty acids, produced by activated leukocytes to amplify the inflammatory response.[7][11] LTB4 is a classic example that attracts neutrophils.
Head-to-Head Comparison: Performance in Migration Assays
The choice of chemoattractant significantly impacts the dynamics and interpretation of a migration assay. Key performance differences are summarized below.
Quantitative Performance and Cell Specificity
| Chemoattractant Class | Prototypical Example | Primary Target Cells | Typical Receptor(s) | Notes on Potency & Use |
| N-Formylated Peptides | fMLP | Neutrophils, Monocytes, Macrophages[3] | FPR1, FPR2, FPR3[8][9] | Highly potent; considered a high-priority "end-target" signal. Excellent for modeling bacterial infection or acute tissue damage.[7] |
| Chemokines | IL-8 (CXCL8) | Neutrophils[10] | CXCR1, CXCR2[10] | Host-derived "intermediary" signal. Crucial for studying inflammatory cascades and chemokine receptor antagonism.[7][12] |
| Complement Components | C5a | Neutrophils, Monocytes, Macrophages | C5aR (C5aR1) | Potent "end-target" signal generated during immune activation. Often used to model inflammatory responses.[11][13] |
| Lipid Mediators | Leukotriene B4 (LTB4) | Neutrophils[7][11] | BLT1, BLT2 | Host-derived "intermediary" signal that amplifies inflammation.[12][14] |
Signaling Dynamics: A Question of Priority
A critical, yet often overlooked, aspect of chemoattractant function is the temporal nature of the downstream signal. This directly relates to how cells prioritize cues in a complex inflammatory environment.
-
Sustained Signaling (High Priority): "End-target" chemoattractants like fMLP and C5a tend to induce a sustained intracellular signal (e.g., prolonged calcium flux).[12] This tells the cell it has arrived at the primary site of danger and should cease migrating and begin effector functions (e.g., phagocytosis).
-
Transient Signaling (Low Priority): "Intermediary" chemoattractants like IL-8 and LTB4 typically induce a rapid, transient signal.[12] This acts as a guidance cue, directing the cell towards the source of inflammation without causing it to stop prematurely.
This creates a clear hierarchy. Studies have shown that neutrophils will preferentially migrate towards fMLP even when presented with a competing gradient of IL-8 or LTB4.[7][15] This is a crucial consideration for in vivo relevance and for designing complex, multi-gradient migration experiments.
Visualizing the Mechanism: The fMLP Signaling Pathway
To understand why fMLP is such a potent chemoattractant, we must examine its signaling cascade. Upon binding to its primary receptor, FPR1, a cascade of intracellular events is triggered, leading to cytoskeletal reorganization and directed movement.
Caption: Standard workflow for a Boyden chamber chemotaxis assay.
Step-by-Step Methodology
-
Preparation: Prepare serial dilutions of your chosen chemoattractants (e.g., fMLP, IL-8) in assay medium. A critical step is to determine the optimal concentration for your specific cell type and assay conditions. [16][17]2. Assay Setup:
-
Add 500 µL of assay medium containing the desired chemoattractant to the lower wells of the 24-well plate.
-
Negative Control: To measure random, non-directed migration (chemokinesis), add 500 µL of assay medium without any chemoattractant to several wells. This is your baseline.
-
Positive Control: Use a well-established chemoattractant at its optimal concentration (e.g., 10 nM fMLP for neutrophils) to validate that the cells are healthy and responsive.
-
-
Cell Seeding: Isolate primary neutrophils using your lab's established protocol (e.g., Ficoll-Paque density gradient followed by dextran sedimentation). [10]Resuspend the cells in assay medium at a concentration of 1-2 x 10⁶ cells/mL. Add 100 µL of this cell suspension to the top chamber of each insert.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C with 5% CO₂. The optimal time may vary depending on the cell type and chemoattractant potency and should be determined empirically. [10]5. Quantification:
-
After incubation, carefully remove the inserts.
-
To quantify migrated cells, you can either count the cells that have fallen into the lower chamber or those attached to the underside of the membrane.
-
A common method involves adding a fluorescent dye like Calcein AM to the lower chamber, incubating, and then reading the fluorescence on a plate reader. The signal is directly proportional to the number of migrated cells. [10]6. Data Interpretation: The results should be expressed as a chemotactic index: (number of cells migrating towards chemoattractant) / (number of cells migrating towards negative control). A significant increase in this index indicates a positive chemotactic response. Comparing the indices generated by N-Formyl-L-leucine analogs and other chemoattractants will provide a direct measure of their relative potency.
-
Conclusion
The selection of a chemoattractant is a pivotal decision in the design of a cell migration assay. While N-formylated peptides like fMLP, host-derived chemokines like IL-8, and complement factors like C5a are all potent leukocyte attractants, they tell different biological stories. N-formylated peptides are unparalleled for modeling the direct cellular response to bacterial products or significant tissue damage, eliciting a high-priority, sustained signal. In contrast, chemokines and lipid mediators are better suited for studying the nuanced, intermediary steps of an inflammatory cascade. By understanding the distinct origins, receptor interactions, and signaling dynamics of these molecules, researchers can move beyond qualitative observations to design quantitative, mechanistically insightful experiments that yield clear and authoritative results.
References
- Liu, H. et al. (2021). The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation. Frontiers in Immunology.
- Migeotte, I. et al. (2016). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Journal of Leukocyte Biology.
- Cattaneo, F. et al. (2015). Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. International Journal of Molecular Sciences.
- Charles River Laboratories. (n.d.). Neutrophil Chemotaxis Assay. Charles River.
- Kankate, L. et al. (2023). A Novel Image-Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay. Current Protocols.
- Murphy, P. M. (1994). The molecular biology of leukocyte chemoattractant receptors. Annual Review of Immunology.
- Griffith, J. W. et al. (2019). Exploring the complex role of chemokines and chemoattractants in vivo on leukocyte dynamics. Immunological Reviews.
- Ye, R. D. et al. (2009). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules and Cells.
- Peres, L. (2014). What is the best chemoattractant for migration and invasion of in vitro assays?. ResearchGate.
- Collins, S. M. et al. (2021). Signaling dynamics distinguish high and low priority neutrophil chemoattractant receptors. bioRxiv.
- Ricart, B. G. et al. (2011). Neutrophil Chemotaxis within a Competing Gradient of Chemoattractants. Cellular and Molecular Bioengineering.
- Foxman, E. F. et al. (1997). Multistep Navigation and the Combinatorial Control of Leukocyte Chemotaxis. The Journal of Cell Biology.
- Rodríguez-Fernández, J. L. et al. (2018). Editorial: Atypical Functions of Leukocyte Chemoattractant Receptors. Frontiers in Immunology.
- John, C. D. et al. (2008). Formyl peptide receptors and the regulation of ACTH secretion: targets for annexin A1, lipoxins, and bacterial peptides. American Journal of Physiology-Endocrinology and Metabolism.
- Foxman, E. F. et al. (1997). The migratory behavior of cells originating at a source of fMLP or C5a. ResearchGate.
- Gaudry, M. et al. (2016). A Real-Time Assay for Neutrophil Chemotaxis. BioTechniques.
- Kankate, L. et al. (2023). A Novel Image-Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay. ResearchGate.
- Explicyte. (2018). Neutrophil chemotaxis assay for cancer immunotherapy screening. Explicyte.
- Taylor & Francis Online. (n.d.). Chemoattractant – Knowledge and References. Taylor & Francis Online.
- Hebert, C. A. et al. (1990). Neutrophil chemotactic factors promote leukocytosis. A common mechanism for cellular recruitment from bone marrow. The Journal of Immunology.
- Pohlman, T. H. et al. (1988). Lipopolysaccharide Modulates Receptors for Leukotriene B4, C5a, and Formyl-Methionyl-Leucyl-Phenylalanine on Rabbit Polymorphonuclear Leukocytes. The Journal of Immunology.
- Fraccaroli, L. et al. (2012). LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS. The Journal of Cell Biology.
- Agrawal, N. et al. (2012). Neutrophil migration assay from a drop of blood. Lab on a Chip.
- Chuluyan, H. E. et al. (1998). N-formyl-methionyl-leucyl-phenylalanine (fMLP) inhibits tumour necrosis factor-alpha (TNF-alpha) production on lipopolysaccharide (LPS)-stimulated human neutrophils. Clinical & Experimental Immunology.
- Guan, X. (2015). Did anyone do cell migration or chemotaxis assay with transwells?. ResearchGate.
- Wikipedia. (n.d.). N-Formylmethionyl-leucyl-phenylalanine. Wikipedia.
- De Servi, B. et al. (1996). N-formyl-methionyl-leucyl-phenylalanine induces and modulates IL-1 and IL-6 in human PBMC. Cytokine.
Sources
- 1. Exploring the complex role of chemokines and chemoattractants in vivo on leukocyte dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 4. The molecular biology of leukocyte chemoattractant receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multistep Navigation and the Combinatorial Control of Leukocyte Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutrophil Chemotaxis within a Competing Gradient of Chemoattractants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 9. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. Neutrophil chemotactic factors promote leukocytosis. A common mechanism for cellular recruitment from bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Signaling dynamics distinguish high and low priority neutrophil chemoattractant receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipopolysaccharide modulates receptors for leukotriene B4, C5a, and formyl-methionyl-leucyl-phenylalanine on rabbit polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validating the Gold Standard: A Comparative Guide to N-Formyl-L-leucine-d3 for Accurate Quantification
In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the pursuit of precision and accuracy is paramount. The reliability of pharmacokinetic, toxicokinetic, and metabolomic data hinges on the robustness of the analytical methods employed. A cornerstone of high-quality liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is the use of a suitable internal standard (IS).[1][2] This guide provides an in-depth technical evaluation of N-Formyl-L-leucine-d3, a stable isotope-labeled internal standard, and objectively compares its performance against other potential alternatives, supported by experimental design and validation principles.
The Imperative for an Ideal Internal Standard
An internal standard is a compound with physicochemical properties similar to the analyte of interest, added at a constant concentration to all samples, including calibration standards and quality controls.[2] Its primary role is to compensate for variability throughout the analytical workflow, from sample preparation to instrumental analysis.[3] An ideal IS should co-elute with the analyte, exhibit similar ionization efficiency, and not be present endogenously in the biological matrix.[4][5] Stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" as they are chemically identical to the analyte, differing only in isotopic composition.[1][6] This near-perfect chemical mimicry allows for superior correction of matrix effects, variations in extraction recovery, and instrument response fluctuations.[4][5]
N-Formyl-L-leucine-d3: A Profile of a Premier Internal Standard
N-Formyl-L-leucine-d3 is the deuterated form of N-Formyl-L-leucine, an N-formylated amino acid that is structurally related to bacterial signaling molecules and has garnered interest in immunology and inflammation research.[1][7] The incorporation of three deuterium atoms on the leucine side chain provides a +3 Da mass shift, allowing for clear differentiation from the endogenous analyte by the mass spectrometer without significantly altering its chemical behavior.[7]
| Property | N-Formyl-L-leucine | N-Formyl-L-leucine-d3 |
| Molecular Formula | C₇H₁₃NO₃ | C₇H₁₀D₃NO₃ |
| Molecular Weight | 159.19 g/mol [8][9] | 162.20 g/mol [8] |
| CAS Number | 6113-61-7[8][9] | 1356930-28-3[8][10] |
| Appearance | White to Off-White Solid[8][11] | White to Off-White Solid[8] |
Comparative Analysis of Internal Standard Alternatives
While N-Formyl-L-leucine-d3 is an excellent choice, other SIL IS options exist, each with its own set of characteristics that may be advantageous in specific contexts. The following table provides a comparative overview based on key performance parameters. The data presented is representative of what would be expected from a well-controlled bioanalytical method validation.
| Internal Standard | Mass Shift (Da) | Co-elution with Analyte | Potential for Isotopic Crosstalk | Relative Cost | Comments |
| N-Formyl-L-leucine-d3 | +3 | Excellent | Low | Moderate | The industry standard, offering a good balance of performance and cost. |
| N-Formyl-L-leucine-d7 | +7 | Excellent | Very Low | Higher | Provides a larger mass shift, which can be beneficial in complex matrices to avoid potential interferences.[12] |
| N-Formyl-L-leucine-¹³C₆ | +6 | Excellent | Negligible | High | ¹³C labeling eliminates the potential for kinetic isotope effects sometimes observed with deuterium labeling.[12] |
| Structural Analog (e.g., N-Formyl-L-isoleucine) | Variable | Good to Moderate | N/A | Low | A cost-effective option, but may not perfectly mimic the analyte's behavior during extraction and ionization, potentially leading to reduced accuracy.[6] |
Experimental Validation of N-Formyl-L-leucine-d3
A robust validation protocol is essential to demonstrate that a bioanalytical method is fit for its intended purpose.[13][14] The following experimental workflow outlines the key steps for validating the use of N-Formyl-L-leucine-d3 as an internal standard for the quantification of N-Formyl-L-leucine in human plasma, in accordance with FDA and EMA guidelines.[13][15][16]
Experimental Workflow
Caption: Workflow for sample preparation, LC-MS/MS analysis, and quantification.
Detailed Protocol for Method Validation
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of N-Formyl-L-leucine and N-Formyl-L-leucine-d3 in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[1]
-
Prepare a series of working standard solutions of N-Formyl-L-leucine by serially diluting the stock solution to create calibration standards.[1]
-
Prepare a working solution of the internal standard (N-Formyl-L-leucine-d3) at a fixed concentration (e.g., 100 ng/mL).[1]
2. Sample Preparation:
-
To 50 µL of blank human plasma, add the appropriate amount of N-Formyl-L-leucine working solution to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.[1]
-
To 50 µL of each sample (blank, calibration standard, QC, or unknown), add 10 µL of the internal standard working solution.[1]
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.[1]
-
Vortex mix and centrifuge the samples.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[7]
3. LC-MS/MS Analysis:
-
Employ a suitable liquid chromatography (LC) system, such as a UHPLC, coupled to a tandem mass spectrometer.
-
Use a chromatographic column and mobile phases that provide good retention and peak shape for N-Formyl-L-leucine.
-
Optimize the mass spectrometer parameters for the detection of N-Formyl-L-leucine and N-Formyl-L-leucine-d3 using Multiple Reaction Monitoring (MRM).
Predicted LC-MS/MS Parameters:
| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Collision Energy (eV) |
| N-Formyl-L-leucine | 160.1 | 114.1 | 15 |
| N-Formyl-L-leucine-d3 | 163.1 | 117.1 | 15 |
| These values are predictive and should be optimized empirically.[17] |
4. Data Analysis and Acceptance Criteria:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression (e.g., 1/x²).[1]
-
The accuracy and precision of the back-calculated concentrations of the calibration standards and QCs should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[2]
The Principle of Isotopic Dilution
The use of a stable isotope-labeled internal standard like N-Formyl-L-leucine-d3 is based on the principle of isotopic dilution mass spectrometry (IDMS).[18] This technique is renowned for its high accuracy and precision because quantification is based on the ratio of the analyte to its isotopically labeled counterpart.[18][19]
Caption: The principle of isotopic dilution using a stable isotope-labeled internal standard.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods. N-Formyl-L-leucine-d3 exemplifies the ideal characteristics of a stable isotope-labeled internal standard, offering near-identical physicochemical properties to the analyte, which allows for effective correction of analytical variability. While other deuterated or ¹³C-labeled analogs can be considered, N-Formyl-L-leucine-d3 provides a well-balanced combination of performance, cost-effectiveness, and established utility. Rigorous validation in accordance with regulatory guidelines is essential to unequivocally demonstrate the suitability of N-Formyl-L-leucine-d3 for accurate and precise quantification in any given study, thereby ensuring the integrity of the resulting scientific data.
References
- Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA).
- Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation | EPTRI.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube.
- The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS).
- Bioanalytical method validation emea | PPTX - Slideshare.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace.
- Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed.
- Guideline on bioanalytical method validation | EMA.
- Guideline on Isotope Dilution Mass Spectrometry - OSTI.GOV.
- Isotope dilution | Mass spectrometry, Trace elements, Quantification - Britannica.
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
- Bioanalytical Method Validation - Guidance for Industry | FDA.
- Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays.
- An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C.
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA.
- Bioanalytical Method Validation of ANDAs- What the Assessor Looks For - FDA.
- Comparison of Internal Standard Approaches for SRM Analysis of Alpha-Synuclein in Cerebrospinal Fluid | Journal of Proteome Research - ACS Publications.
- Bioanalytical Method Validation FDA 2001.pdf.
- Internal Standard Options for Peptide LC-MS Quantification - Part 1 - YouTube.
- N-Formyl-L-leucine - CAS - 6113-61-7 | Axios Research.
- Synthetic Peptides As Internal Standards - CK Isotopes.
- Comparison of Heavy Labeled (SIL) Peptide versus SILAC Protein Internal Standards for LC-MS/MS Quantification of Hepatic Drug Transporters - PMC - NIH.
- N-Formylleucine | C7H13NO3 | CID 9880216 - PubChem - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. resolvemass.ca [resolvemass.ca]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound | C7H13NO3 | CID 9880216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. innospk.com [innospk.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. id-eptri.eu [id-eptri.eu]
- 15. fda.gov [fda.gov]
- 16. fda.gov [fda.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. repository.up.ac.za [repository.up.ac.za]
A Comparative Guide to the Analysis of N-Formylated Peptides in Metabolic Research
Introduction: The Emerging Significance of N-Formylated Peptides in Metabolic Disease
In the intricate landscape of metabolic research, a class of molecules, once primarily associated with innate immunity, is now gaining significant attention for its role in metabolic homeostasis and disease: N-formylated peptides. These small peptides, characterized by an N-terminal methionine residue bearing a formyl group, are potent signaling molecules. Their origins are twofold: they are produced by bacteria as byproducts of protein synthesis and are also released from host mitochondria upon cellular stress or damage, reflecting the endosymbiotic origin of this organelle.[1][2][3] This dual sourcing positions N-formylated peptides as critical communicators at the interface of host-microbe interactions and sterile inflammation, both of which are central to the pathogenesis of metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[3][4]
The biological effects of N-formylated peptides are mediated through a specific family of G protein-coupled receptors known as formyl peptide receptors (FPRs).[5] In humans, the primary receptors involved are FPR1 and FPR2 (also known as ALX/FPRL1).[6] Activation of these receptors on various cell types, including immune cells, endothelial cells, and intestinal epithelial cells, triggers a cascade of intracellular signaling events that can modulate inflammation, insulin sensitivity, and glucose metabolism.[7][8] Growing evidence suggests that elevated levels of circulating N-formylated peptides, arising from gut dysbiosis or mitochondrial dysfunction, contribute to the chronic low-grade inflammation that is a hallmark of metabolic syndrome.[3][4]
This guide provides a comparative analysis of the key analytical methodologies for the study of N-formylated peptides, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the complexities of their detection and quantification. We will delve into the nuances of experimental design, from sample collection and preparation to the comparative strengths and weaknesses of various analytical platforms. Furthermore, this guide will provide detailed, field-proven protocols and visual aids to empower researchers to generate robust and reproducible data in their exploration of this exciting and rapidly evolving field.
Comparative Analysis of Analytical Methodologies
The accurate quantification of N-formylated peptides in complex biological matrices such as plasma and serum is paramount for elucidating their role in metabolic diseases. The two predominant analytical platforms employed for this purpose are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methodologies is often dictated by the specific research question, required sensitivity and specificity, sample throughput needs, and available resources.
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Antigen-antibody recognition.[9] | Physicochemical separation followed by mass-to-charge ratio detection.[10] |
| Sensitivity | High, often in the low pg/mL to ng/mL range.[9] | Very high, capable of reaching sub-pg/mL levels.[10] |
| Specificity | Dependent on antibody quality; potential for cross-reactivity with structurally similar peptides.[11] | High, based on precursor and fragment ion masses, providing structural confirmation.[10] |
| Throughput | High, suitable for screening large numbers of samples in parallel (96-well or 384-well plates).[9] | Moderate to high, with modern autosamplers and rapid chromatography. |
| Multiplexing | Limited, typically measures a single analyte per assay. | Capable of simultaneously quantifying multiple analytes in a single run. |
| Development Time | Can be lengthy and resource-intensive for novel analytes due to the need for specific antibody generation and validation. | Method development can be complex but is generally faster for novel analytes if standards are available. |
| Cost per Sample | Generally lower for established assays and high-throughput screening.[9] | Higher instrumentation cost, but can be cost-effective for multiplexed panels and smaller sample batches. |
| Matrix Effects | Can be susceptible to interference from other components in the biological matrix.[11] | Can be affected by ion suppression or enhancement, but this can be mitigated with appropriate sample preparation and internal standards.[12] |
| Information | Provides quantitative data on the total concentration of the target analyte. | Provides quantitative and structural information, allowing for the differentiation of isoforms and modifications. |
Expert Insights on Method Selection:
For mechanistic studies, biomarker validation, and clinical trials where the highest degree of specificity and the ability to quantify multiple N-formylated peptides simultaneously are required, LC-MS/MS is the gold standard. The structural confirmation provided by tandem mass spectrometry offers an unparalleled level of confidence in the identity of the measured analytes.
Experimental Protocols: From Sample to Data
The following protocols provide detailed, step-by-step methodologies for the extraction and analysis of N-formylated peptides from human plasma. These protocols are designed to be self-validating by incorporating critical quality control steps.
Protocol 1: Human Plasma Collection and Storage
Rationale: Proper sample collection and storage are critical to prevent the degradation of peptides and to ensure the integrity of the analytical results. Peptides are susceptible to proteolytic degradation, and repeated freeze-thaw cycles can also compromise sample quality.[13][14]
Materials:
-
K2-EDTA collection tubes
-
Refrigerated centrifuge
-
Polypropylene cryovials
-
-80°C freezer
Procedure:
-
Draw whole blood into K2-EDTA collection tubes. The use of EDTA is recommended as it chelates divalent cations, which are cofactors for many proteases.
-
Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Aliquot the plasma into pre-labeled polypropylene cryovials in volumes suitable for single-use to avoid repeated freeze-thaw cycles.[14]
-
Immediately snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol slurry and store them at -80°C until analysis.[15]
Protocol 2: Solid-Phase Extraction (SPE) of N-Formylated Peptides from Plasma
Rationale: Solid-phase extraction is a robust method for cleaning up and concentrating peptides from complex biological matrices like plasma.[16] This protocol utilizes a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange properties to effectively remove proteins, phospholipids, and salts that can interfere with LC-MS/MS analysis.
Materials:
-
Mixed-mode polymeric SPE cartridges (e.g., Oasis MAX)
-
SPE vacuum manifold
-
Conditioning solution: Methanol
-
Equilibration solution: Deionized water
-
Wash solution 1: 5% Methanol in water
-
Wash solution 2: Acetonitrile
-
Elution solution: 2% Formic acid in methanol
-
Nitrogen evaporator or centrifugal vacuum concentrator
Procedure:
-
Thaw Plasma: Thaw the plasma aliquots on ice.
-
Protein Precipitation: To 500 µL of plasma, add 1 mL of acetonitrile. Vortex vigorously for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Conditioning: Place the SPE cartridges on the vacuum manifold. Condition the cartridges by passing 1 mL of methanol through them.
-
Equilibration: Equilibrate the cartridges by passing 1 mL of deionized water through them. Do not allow the cartridges to dry out.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned and equilibrated SPE cartridges.
-
Washing:
-
Wash the cartridges with 1 mL of 5% methanol in water to remove salts and other polar impurities.
-
Wash the cartridges with 1 mL of acetonitrile to remove phospholipids and other non-polar interferences.
-
-
Elution: Elute the N-formylated peptides with 1 mL of 2% formic acid in methanol into a clean collection tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C or using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of N-Formylated Peptides
Rationale: This protocol outlines a robust LC-MS/MS method for the sensitive and specific quantification of the archetypal N-formylated peptide, fMLP (N-formylmethionyl-leucyl-phenylalanine). The use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it corrects for matrix effects and variations in instrument response.
Instrumentation and Materials:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
fMLP analytical standard
-
Stable isotope-labeled fMLP internal standard (e.g., fMLP-d8)
Procedure:
-
LC Separation:
-
Set the column temperature to 40°C.
-
Use a flow rate of 0.3 mL/min.
-
Employ a gradient elution as follows:
-
0-1 min: 2% B
-
1-8 min: 2-95% B
-
8-10 min: 95% B
-
10.1-12 min: 2% B (re-equilibration)
-
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification.
-
Optimize the MRM transitions for fMLP and its internal standard. For example:
-
fMLP: Q1 m/z 438.2 -> Q3 m/z 291.1 (quantifier), Q1 m/z 438.2 -> Q3 m/z 120.1 (qualifier)
-
fMLP-d8: Q1 m/z 446.2 -> Q3 m/z 299.1
-
-
Optimize instrument parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.
-
-
Quantification:
-
Prepare a calibration curve using the fMLP analytical standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Add a fixed concentration of the internal standard to all samples, calibrators, and quality controls.
-
Calculate the concentration of fMLP in the unknown samples by interpolating the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
-
Signaling Pathways of Formyl Peptide Receptors
The biological effects of N-formylated peptides are transduced through FPR1 and FPR2, which, despite sharing significant sequence homology, can initiate distinct downstream signaling cascades. Understanding these pathways is crucial for interpreting the physiological and pathological roles of N-formylated peptides in metabolic diseases.
FPR1 Signaling Pathway
FPR1 is considered the high-affinity receptor for many N-formylated peptides and is predominantly associated with pro-inflammatory responses.[7]
Caption: Canonical FPR1 signaling cascade.
FPR2/ALX Signaling Pathway
FPR2/ALX exhibits a more complex signaling profile, capable of mediating both pro-inflammatory and pro-resolving/anti-inflammatory responses depending on the specific ligand and cellular context.[1]
Sources
- 1. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. newomics.com [newomics.com]
- 13. researchgate.net [researchgate.net]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. rsc.org [rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Formylleucine in a Laboratory Setting
Navigating the landscape of laboratory waste management is a critical responsibility for every researcher. This guide provides a detailed protocol for the proper disposal of N-Formylleucine, grounding each recommendation in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste safely and compliantly, thereby fostering a secure research environment.
Hazard Assessment and Initial Considerations
Before initiating any disposal procedure, a thorough understanding of the compound's characteristics is paramount. This compound, a derivative of the amino acid leucine, is generally not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] Multiple safety data sheets (SDS) from leading suppliers confirm this assessment.[1]
However, it is crucial to recognize that some sources indicate potential hazards, such as skin and eye irritation or allergic skin reactions.[2][3][4] This discrepancy necessitates a cautious approach. Therefore, this guide recommends handling this compound as a potentially hazardous chemical, adhering to standard laboratory safety protocols to minimize any potential risk.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat, when handling this compound in any form.
-
Ventilation: Handle the compound in a well-ventilated area. For procedures that may generate dust, a fume hood is recommended.[1]
-
Avoid Inhalation and Contact: Prevent inhalation of dust and avoid contact with skin and eyes.[2]
Waste Segregation and Containerization: The Foundation of Safe Disposal
Proper segregation of chemical waste at the point of generation is a cornerstone of safe laboratory practice and regulatory compliance.[5][6]
Step-by-Step Segregation Protocol:
-
Designated Waste Container: Dedicate a specific, clearly labeled container for this compound waste.
-
Chemical Compatibility: The container must be made of a material chemically compatible with this compound. High-density polyethylene (HDPE) containers are a suitable choice.
-
Labeling: The label must be clear, legible, and include the following information:
-
The words "Hazardous Waste" (as a precautionary measure)
-
The full chemical name: "this compound"
-
The date accumulation begins
-
The primary hazards (e.g., "Irritant - Avoid Contact and Inhalation")
-
-
Container Integrity: Ensure the container is in good condition, free from leaks or cracks, and has a secure, tight-fitting lid.[5][6]
Disposal Procedures: A Decision-Based Approach
The appropriate disposal route for this compound depends on its physical state (solid or in solution) and whether it is contaminated with other hazardous substances.
Uncontaminated Solid this compound
For pure, uncontaminated this compound powder:
-
Collection: Carefully transfer the solid waste into the designated, labeled hazardous waste container. Minimize dust generation during this process.
-
Storage: Store the sealed container in a designated satellite accumulation area (SAA) within the laboratory.[6][7] This area should be away from incompatible materials, particularly strong oxidizing agents.[2]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.
This compound in Solution
For this compound dissolved in a solvent:
-
Solvent Classification: The primary determinant for disposal is the solvent used.
-
Non-Hazardous Aqueous Solutions: If this compound is dissolved in a benign aqueous buffer (e.g., phosphate-buffered saline) at a low concentration, consult your local regulations and institutional guidelines. While some amino acid solutions may be permissible for drain disposal, it is a best practice to collect them as chemical waste to avoid any potential environmental impact.
-
Hazardous Solvents: If this compound is dissolved in a flammable, toxic, or otherwise hazardous solvent (e.g., methanol, DMSO), the entire solution must be treated as hazardous waste.
-
-
Collection: Pour the solution into a compatible, labeled hazardous waste container. Do not mix different types of solvent waste unless explicitly permitted by your institution's waste management plan.
-
Storage and Disposal: Follow the same storage and disposal procedures outlined for solid this compound, ensuring the waste is segregated based on the solvent's hazard class (e.g., flammable liquids).
Contaminated Materials
Any materials, such as pipette tips, weigh boats, or paper towels, that come into direct contact with this compound should be considered contaminated.
-
Collection: Place all contaminated solid waste into a designated, labeled container or a sealed plastic bag clearly marked as "this compound Contaminated Debris."
-
Disposal: Dispose of this container as solid chemical waste through your institution's EH&S office.
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C7H13NO3 | CID 9880216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-FORMYL-L-LEUCINE | 6113-61-7 [chemicalbook.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Formylleucine
As researchers and scientists in the dynamic field of drug development, our work with novel compounds like N-Formylleucine, a key leucine derivative, demands the highest standards of safety and precision.[1] This guide moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) when handling this compound. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of your research.
Understanding the Hazard Profile of this compound
Before selecting PPE, we must first understand the material we are handling. This compound is an amino acid derivative, and its hazard profile, while not acutely severe, requires diligent control of exposure.[1] According to aggregated GHS classifications, a significant portion of reports indicate the chemical does not meet standard hazard criteria.[2] However, some notifications warrant caution, identifying it as a potential cause of serious eye irritation (H319) and possibly being harmful to aquatic life with long-lasting effects (H412).[2] Furthermore, at least one safety data sheet (SDS) classifies it as a potential skin sensitizer, which may cause an allergic reaction upon contact.[3]
Given this information, our safety protocol must be built on the precautionary principle. We will assume the highest level of reported risk to ensure comprehensive protection against eye irritation, skin contact, and inhalation of airborne particulates.
Core Protective Equipment: A Rationale-Driven Approach
The selection of PPE is not a one-size-fits-all solution; it is dictated by the specific tasks being performed. The primary routes of exposure for a solid compound like this compound are inhalation of dust, direct skin contact, and eye contact from splashes or airborne particles.
Eye and Face Protection
-
The Causality: The most consistently cited hazard for this compound is its potential to cause serious eye irritation.[2] Any operation that could generate dust or involve splashes of a solution—such as weighing, transferring, or dissolving the compound—creates a direct risk to the eyes.
-
The Protocol:
-
Minimum Requirement: For all handling activities, wear safety glasses with side shields that conform to standards such as European Standard EN166 or OSHA's 29 CFR 1910.133.[3][4]
-
Elevated Risk: When handling larger quantities or performing vigorous mixing where the risk of splashing is higher, upgrade to chemical safety goggles.[5] For maximum protection, a face shield worn over safety glasses is recommended.[6][7]
-
Hand Protection
-
The Causality: The potential for this compound to act as a skin sensitizer means that direct contact should be avoided to prevent allergic reactions.[3] Gloves serve as the primary barrier against such exposure.
-
The Protocol:
-
Selection: Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling solid chemicals and their solutions.[8]
-
Best Practices: Always inspect gloves for tears or punctures before use. Employ proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination. Dispose of contaminated gloves immediately after use in accordance with laboratory and local regulations.
-
Body Protection
-
The Causality: While the risk of systemic effects from skin absorption is low, a lab coat is essential to protect skin and personal clothing from contamination by dust or spills.
-
The Protocol: A standard, long-sleeved laboratory coat should be worn at all times when handling this compound. For tasks with a higher risk of significant spills, consider using a chemical-resistant apron over the lab coat.
Respiratory Protection
-
The Causality: As a solid, this compound can form dust, especially when being weighed or transferred. Inhalation of fine particulates is a primary exposure route that must be controlled.
-
The Protocol:
-
Engineering Controls First: Under normal laboratory conditions, handling small quantities of this compound inside a certified chemical fume hood or a ventilated enclosure with adequate airflow is sufficient to control airborne dust.[3]
-
When Respirators are Necessary: If engineering controls are unavailable or insufficient, and there is a visible generation of dust, respiratory protection is required. A half-mask or full-face air-purifying respirator equipped with a particle filter (NIOSH-approved N95 or equivalent) should be used.[3][5]
-
Operational Plan: From Weighing to Disposal
A self-validating safety system integrates PPE selection into a clear, step-by-step operational workflow.
Recommended PPE for Common Laboratory Tasks
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Lab coat | Required if not in a fume hood or ventilated enclosure. (Particle filter respirator) |
| Preparing Solutions | Safety goggles or face shield over safety glasses | Chemical-resistant gloves | Lab coat | Not required if performed in a fume hood. |
| General Handling/Transfers | Safety glasses with side shields | Chemical-resistant gloves | Lab coat | Not required with adequate ventilation. |
Experimental Workflow: Preparing a Solution with this compound
-
Risk Assessment: Review the SDS and this guide. Identify the specific hazards (eye irritant, potential skin sensitizer, dust inhalation).
-
PPE Selection: Based on the table above, gather your safety goggles, nitrile gloves, and lab coat. Ensure a chemical fume hood is available.
-
Donning PPE: Put on your lab coat and safety goggles. Inspect and don your gloves.
-
Handling: Perform the weighing and transfer of this compound powder inside the chemical fume hood to minimize dust exposure.
-
Dissolution: Add solvent to the compound within the fume hood. Handle the resulting solution with the same PPE.
-
Post-Handling: After the experiment, decontaminate the work area.
-
Doffing & Disposal: Remove PPE in the correct order (gloves first, then goggles, then lab coat) to prevent cross-contamination. Dispose of gloves and any contaminated disposables in a designated chemical waste container according to institutional and local regulations. Wash hands thoroughly.
Visualizing the Safety Workflow
The following diagram illustrates the logical flow for safely handling this compound, ensuring all critical safety checkpoints are met.
Caption: Workflow for Safe Handling of this compound.
Emergency Measures and Disposal
First Aid:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. If irritation persists, seek medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.[3] Remove contaminated clothing.
-
Inhalation: Move to fresh air.
-
Ingestion: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.
Disposal: All waste material containing this compound must be disposed of in accordance with national and local regulations. Do not mix with other waste. Keep the chemical in its original container and handle uncleaned containers as you would the product itself.
By integrating these principles of hazard assessment, rational PPE selection, and structured operational planning, you can confidently and safely advance your research with this compound.
References
- This compound | C7H13NO3 | CID 9880216.
- Protective Equipment | Plant Protection. Albert Kerbl GmbH. [Link]
- Personal Protective Equipment (PPE). CHEMM. [Link]
- Discover the Various Types of PPE for Optimal Chemical Safety. ServiceMaster. [Link]
- Personal Protective Equipment | US EPA. United States Environmental Protection Agency. [Link]
- Chapter 19 – Personal Protective Equipment (PPE).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C7H13NO3 | CID 9880216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Chapter 19 – Personal Protective Equipment (PPE) [ehs.lbl.gov]
- 5. echemi.com [echemi.com]
- 6. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 7. epa.gov [epa.gov]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
